molecular formula C10H13NO B1353874 1-(4-Methoxyphenyl)cyclopropanamine CAS No. 72934-40-8

1-(4-Methoxyphenyl)cyclopropanamine

Cat. No.: B1353874
CAS No.: 72934-40-8
M. Wt: 163.22 g/mol
InChI Key: ANCAJMAPVNINSB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclopropanamine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCAJMAPVNINSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501280
Record name 1-(4-Methoxyphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72934-40-8
Record name 1-(4-Methoxyphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-(4-Methoxyphenyl)cyclopropanamine, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It delves into the mechanistic underpinnings, experimental protocols, and comparative analysis of the primary synthetic strategies, including the Kulinkovich-Szymoniak reaction and the Hofmann rearrangement. Furthermore, this guide details the synthesis of key precursors, offering a complete roadmap for the preparation of the target molecule.

Introduction: The Significance of the Cyclopropylamine Moiety

The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, renowned for its ability to impart unique conformational constraints and metabolic stability to drug candidates. The rigid three-membered ring can act as a bioisosteric replacement for larger, more flexible groups, leading to enhanced binding affinity and selectivity for biological targets. The incorporation of a 4-methoxyphenyl substituent further modulates the electronic and pharmacokinetic properties of the molecule, making this compound a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. This guide aims to provide the scientific community with a detailed and practical resource for the synthesis of this important molecule.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The two most prominent and reliable methods involve the formation of the cyclopropane ring followed by the introduction of the amine functionality, or the construction of a precursor already containing the nitrogen atom, which is then converted to the primary amine. This guide will focus on two primary, well-established routes:

  • Route 1: The Kulinkovich-Szymoniak Reaction from 1-(4-methoxyphenyl)cyclopropanecarbonitrile.

  • Route 2: The Hofmann Rearrangement of 1-(4-methoxyphenyl)cyclopropanecarboxamide.

A third, more direct approach involving the reduction of the nitrile will also be discussed. The following sections will provide a detailed exploration of each of these pathways, including the synthesis of the necessary starting materials.

Synthetic Strategies cluster_precursors Precursor Synthesis cluster_main_synthesis Synthesis of Target Molecule 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile 1-(4-Methoxyphenyl)cyclopropanecarbonitrile 1-(4-Methoxyphenyl)cyclopropanecarbonitrile 4-Methoxyphenylacetonitrile->1-(4-Methoxyphenyl)cyclopropanecarbonitrile Cyclopropanation 1-(4-Methoxyphenyl)cyclopropanecarboxamide 1-(4-Methoxyphenyl)cyclopropanecarboxamide 1-(4-Methoxyphenyl)cyclopropanecarbonitrile->1-(4-Methoxyphenyl)cyclopropanecarboxamide Hydrolysis This compound This compound 1-(4-Methoxyphenyl)cyclopropanecarbonitrile->this compound Kulinkovich-Szymoniak Reaction 1-(4-Methoxyphenyl)cyclopropanecarbonitrile->this compound Reduction 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid->1-(4-Methoxyphenyl)cyclopropanecarboxamide Amidation 1-(4-Methoxyphenyl)cyclopropanecarboxamide->this compound Hofmann Rearrangement

Figure 1: Overview of synthetic pathways to this compound.

Synthesis of Key Precursors

A reliable synthesis of the target amine is predicated on the efficient preparation of its immediate precursors. This section details the synthesis of 1-(4-methoxyphenyl)cyclopropanecarbonitrile and 1-(4-methoxyphenyl)cyclopropanecarboxamide.

Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile

The most direct route to this nitrile involves the cyclopropanation of 4-methoxyphenylacetonitrile.

Reaction Scheme:

Mechanism:

The reaction typically proceeds via a Simmons-Smith or a related cyclopropanation reaction. In the case of using diiodomethane and a zinc-copper couple, an organozinc carbenoid is formed, which then adds to the double bond of an enolate intermediate of the nitrile, formed in situ.

Experimental Protocol:

  • To a stirred suspension of zinc-copper couple in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add a solution of diiodomethane in diethyl ether dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture at reflux for 1 hour to ensure the complete formation of the organozinc reagent.

  • Cool the reaction mixture to 0 °C and add a solution of 4-methoxyphenylacetonitrile in diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-methoxyphenyl)cyclopropanecarbonitrile.[1]

Data Presentation:

ReagentMolar Equiv.
4-Methoxyphenylacetonitrile1.0
Zinc-Copper Couple2.0
Diiodomethane2.0

Typical yields for this reaction range from 60-75%.

Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxamide

This amide can be prepared either by the hydrolysis of the corresponding nitrile or by the amidation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid.

Reaction Scheme:

Experimental Protocol:

  • To a solution of 1-(4-methoxyphenyl)cyclopropanecarbonitrile in a suitable solvent such as tert-butanol, add a concentrated solution of potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-(4-methoxyphenyl)cyclopropanecarboxamide.[2]

First, the synthesis of the carboxylic acid is required. This can be achieved by the hydrolysis of 1-(4-methoxyphenyl)cyclopropanecarbonitrile under more forcing conditions than for the amide synthesis, or via a Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride followed by oxidation, though the former is more direct.[3][4][5][6][7]

Reaction Scheme (Amidation):

Experimental Protocol:

  • Suspend 1-(4-methoxyphenyl)cyclopropanecarboxylic acid in an inert solvent like dichloromethane.

  • Add a coupling agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C, followed by a catalytic amount of DMF.

  • Stir the mixture at room temperature until the acid is fully converted to the acid chloride (monitor by IR spectroscopy).

  • In a separate flask, prepare a cooled (0 °C) concentrated aqueous solution of ammonia.

  • Add the solution of the acid chloride dropwise to the ammonia solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and continue stirring for 2-3 hours.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 1-(4-methoxyphenyl)cyclopropanecarboxamide.

Synthesis of this compound

With the precursors in hand, we can now proceed to the synthesis of the target primary amine.

Route 1: Kulinkovich-Szymoniak Reaction

This powerful transformation allows for the direct conversion of a nitrile to a primary cyclopropylamine.[8][9] It is a variation of the Kulinkovich reaction.[10][11][12]

Reaction Scheme:

Mechanism:

The reaction is initiated by the formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with a titanium(IV) alkoxide.[9][11] This titanacyclopropane then reacts with the nitrile to form an azatitanacyclopentene intermediate. Subsequent workup with a Lewis acid or protic source leads to the formation of the primary amine.[9]

Kulinkovich-Szymoniak Mechanism Ti(OiPr)4 + 2 EtMgBr Ti(OiPr)4 + 2 EtMgBr Titanacyclopropane Titanacyclopropane Ti(OiPr)4 + 2 EtMgBr->Titanacyclopropane Alkane elimination Azatitanacyclopentene Azatitanacyclopentene Titanacyclopropane->Azatitanacyclopentene Nitrile insertion This compound This compound Azatitanacyclopentene->this compound Lewis Acid Workup 1-(4-Methoxyphenyl)cyclopropanecarbonitrile 1-(4-Methoxyphenyl)cyclopropanecarbonitrile 1-(4-Methoxyphenyl)cyclopropanecarbonitrile->Azatitanacyclopentene

Figure 2: Simplified mechanism of the Kulinkovich-Szymoniak reaction.

Experimental Protocol:

  • To a solution of titanium(IV) isopropoxide in anhydrous THF at room temperature under an inert atmosphere, add a solution of ethylmagnesium bromide in diethyl ether dropwise.

  • Stir the resulting black solution for 10 minutes.

  • Add a solution of 1-(4-methoxyphenyl)cyclopropanecarbonitrile in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Cool the mixture to 0 °C and slowly add a Lewis acid such as boron trifluoride diethyl etherate.

  • Stir for an additional 30 minutes, then quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield this compound.[9][13]

Data Presentation:

ReagentMolar Equiv.
1-(4-Methoxyphenyl)cyclopropanecarbonitrile1.0
Titanium(IV) isopropoxide1.2
Ethylmagnesium bromide2.4
Boron trifluoride diethyl etherate1.2

Yields for this reaction are typically in the range of 50-70%.

Route 2: Hofmann Rearrangement

The Hofmann rearrangement provides a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[14] In the context of a cyclopropanecarboxamide, the carbon is lost from the carbonyl group, yielding the desired cyclopropylamine.[15][16][17]

Reaction Scheme:

Figure 3: Key steps in the Hofmann rearrangement.

Experimental Protocol:

  • Prepare a fresh solution of sodium hypobromite by adding bromine dropwise to a cooled (0 °C) solution of sodium hydroxide in water.

  • To this solution, add a solution of 1-(4-methoxyphenyl)cyclopropanecarboxamide in a suitable solvent (e.g., a mixture of water and a co-solvent like dioxane) at 0 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amine can be purified by distillation or by conversion to its hydrochloride salt by treatment with HCl in ether, followed by recrystallization. [18] Data Presentation:

ReagentMolar Equiv.
1-(4-Methoxyphenyl)cyclopropanecarboxamide1.0
Sodium Hydroxide4.0
Bromine1.1

Yields for the Hofmann rearrangement can vary but are often in the range of 60-80%.

Alternative Route: Reduction of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile

A more direct, though sometimes challenging, approach is the reduction of the nitrile to the primary amine.

Reaction Scheme:

Experimental Protocol:

  • To a solution of 1-(4-methoxyphenyl)cyclopropanecarbonitrile in an anhydrous solvent like diethyl ether or THF under an inert atmosphere, add a powerful reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with ether.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.

  • Purify by distillation or column chromatography. [1] Data Presentation:

ReagentMolar Equiv.
1-(4-Methoxyphenyl)cyclopropanecarbonitrile1.0
Lithium Aluminum Hydride1.5 - 2.0

This reduction can be high-yielding, but care must be taken with the highly reactive LiAlH4.

Conclusion and Future Perspectives

This guide has detailed the most reliable and scientifically sound methods for the synthesis of this compound. The choice of synthetic route will depend on the availability of starting materials, scale of the reaction, and the specific requirements of the research program. The Kulinkovich-Szymoniak reaction offers an elegant and direct conversion from the corresponding nitrile, while the Hofmann rearrangement provides a classic and robust alternative from the amide. The direct reduction of the nitrile is also a viable option.

Future research in this area may focus on the development of more efficient and environmentally benign catalytic methods, such as asymmetric cyclopropanation to directly access enantiomerically pure forms of the target amine. [19][20]Biocatalytic approaches, using engineered enzymes, could also provide highly selective and sustainable routes. [21][22][23]As the demand for novel therapeutics containing the cyclopropylamine motif continues to grow, the development of innovative synthetic methodologies will remain a key area of investigation.

References

  • Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A. (1989). Zh. Org. Khim., 25, 2244.
  • Kulinkovich reaction. In Wikipedia. Retrieved from [Link]

  • Kulinkovich Cyclopropanation. In ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Kulinkovich Reaction. In SynArchive. Retrieved from [Link]

  • Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synthesis, 55(10), 1567-1574.
  • Kulinkovich-Szymoniak Reaction. In Organic Chemistry Portal. Retrieved from [Link]

  • Fe(TPP)Cl catalysed cyclopropanation of 4-methoxystyrene (9) using.... In ResearchGate. Retrieved from [Link]

  • Cyclopropanation of para-methoxy styrene 4c by mutated artUPO variants.. In ResearchGate. Retrieved from [Link]

  • Hofmann rearrangement. In Wikipedia. Retrieved from [Link]

  • Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide. Google Patents.
  • Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. In ResearchGate. Retrieved from [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
  • 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID. In lookchem. Retrieved from [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. Retrieved from [Link]

  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.
  • 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride. In PubChemLite. Retrieved from [Link]

  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Google Patents.
  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).. In ResearchGate. Retrieved from [Link]

  • 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile. In SIELC Technologies. Retrieved from [Link]

  • Mechanistic manifold in a hemoprotein-catalyzed cyclopropanation reaction with diazoketone. In UT Dallas Research Labs. Retrieved from [Link]

  • Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. PubMed. Retrieved from [Link]

  • Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]but-2. In Arkivoc. Retrieved from [Link]

  • 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile. In ChemSynthesis. Retrieved from [Link]

  • 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. In SIELC Technologies. Retrieved from [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molecules. Retrieved from [Link]

  • 1-(4-methoxyphenyl)cyclopentanecarbonitrile. In PubChemLite. Retrieved from [Link]

Sources

1-(4-Methoxyphenyl)cyclopropanamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Methoxyphenyl)cyclopropanamine

Executive Summary

This compound is a pivotal chemical intermediate whose unique structural characteristics—a strained cyclopropane ring fused to an electron-rich aromatic system—make it a valuable building block in modern medicinal chemistry. The cyclopropylamine motif is increasingly incorporated into drug candidates to enhance metabolic stability, modulate physicochemical properties, and provide specific conformational constraints for optimal target binding.[1][2][3] This guide offers a comprehensive analysis of the compound's synthesis, spectroscopic signature, chemical reactivity, and applications, tailored for researchers and professionals in drug discovery and development. We delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and explore its utility in constructing complex, biologically active molecules.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and research. Its identity and key physical characteristics are summarized below.

Chemical Identity and Properties
PropertyValueSource
IUPAC Name 1-(4-methoxyphenyl)cyclopropan-1-aminePubChem
Synonyms 1-(p-Anisyl)cyclopropylamine-
CAS Number 72934-40-8 (for hydrochloride salt)J&K Scientific[4]
Molecular Formula C₁₀H₁₃NOPubChem[5]
Molecular Weight 163.22 g/mol -
Monoisotopic Mass 163.10 g/mol PubChem[5]
Appearance Varies (often an oil or low-melting solid)-
Predicted XlogP 1.1PubChem[5]
Spectroscopic Characterization

The unique arrangement of the methoxy, phenyl, and cyclopropyl groups gives this compound a distinct spectroscopic fingerprint.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by several key regions. The aromatic protons on the methoxyphenyl ring typically appear as two distinct doublets (an AA'BB' system) between δ 6.8 and 7.3 ppm. The singlet for the methoxy group (–OCH₃) protons is found around δ 3.8 ppm. The four protons on the cyclopropane ring are diastereotopic and appear as complex multiplets in the upfield region, typically between δ 0.5 and 1.0 ppm. The two amine (–NH₂) protons present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the methoxy carbon (~55 ppm), the cyclopropane carbons (in the 15-35 ppm range), and the aromatic carbons (114-160 ppm), including the quaternary carbon attached to the cyclopropane ring.

  • Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 163 is expected. Key fragmentation patterns would likely involve the loss of the amino group or cleavage of the cyclopropane ring. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, have been calculated to aid in identification by ion mobility-mass spectrometry.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. These include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching for the cyclopropane and methoxy groups (~2850-2950 cm⁻¹), and strong C-O stretching for the aryl ether at approximately 1250 cm⁻¹.

Synthesis and Mechanistic Considerations

The efficient synthesis of primary cyclopropylamines has been a significant area of research. One of the most direct and elegant methods for preparing 1-arylcyclopropylamines is a titanium-mediated reaction starting from the corresponding nitrile, a variant of the Kulinkovich-Szymoniak reaction.[2][6]

Synthetic Workflow Overview

The synthesis involves a one-pot reaction that couples an aryl nitrile with a Grignard reagent, mediated by a titanium(IV) alkoxide and a Lewis acid, to form the desired cyclopropylamine.

SynthesisWorkflow Anisonitrile Anisonitrile (4-Methoxybenzonitrile) Reaction Titanium-Mediated Cyclopropanation Anisonitrile->Reaction Grignard Ethylmagnesium Bromide (EtMgBr) Grignard->Reaction Catalyst Ti(O-iPr)₄ BF₃·OEt₂ Catalyst->Reaction Catalytic System Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product Mechanism cluster_0 Activation & Intermediate Formation cluster_1 Ring Contraction & Product Formation Nitrile Ar-C≡N Intermediate_A [Titanacyclopropene intermediate] Nitrile->Intermediate_A + Ti(II) Ti_II "Ti(II)" species Ti_II->Intermediate_A Intermediate_B [Aza-titanacyclopentene intermediate] Intermediate_A->Intermediate_B + EtMgBr Grignard_2 EtMgBr Grignard_2->Intermediate_B Intermediate_C [Lewis acid adduct] Intermediate_B->Intermediate_C + BF₃ Lewis_Acid BF₃ Lewis_Acid->Intermediate_C Product Ar-Cyclopropylamine Intermediate_C->Product Reductive Elimination AppWorkflow Cmpd 1-(4-Methoxyphenyl) cyclopropanamine Deriv Derivatization (e.g., Acylation) Cmpd->Deriv Library Compound Library Deriv->Library Screen High-Throughput Screening Library->Screen Hit Hit Compound Screen->Hit Lead Lead Optimization Hit->Lead Drug Drug Candidate Lead->Drug

Sources

An In-depth Technical Guide to the Characterization of 1-(4-Methoxyphenyl)cyclopropylamine (CAS 72934-40-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Neuromodulatory Scaffold

1-(4-Methoxyphenyl)cyclopropylamine, identified by CAS number 72934-40-8, represents a fascinating molecular scaffold of significant interest to researchers in medicinal chemistry, neuroscience, and drug development. Its structure marries the electronically rich 4-methoxyphenyl (anisole) moiety with the conformationally constrained, metabolically robust cyclopropylamine group. This unique combination imparts a compelling profile for exploration as a modulator of central nervous system (CNS) targets. The cyclopropylamine motif is a well-established pharmacophore found in several approved drugs, valued for its ability to mimic the presentation of a primary amine while offering distinct stereoelectronic properties and resistance to metabolic degradation by enzymes like monoamine oxidase (MAO).[1][2]

This guide provides a comprehensive technical overview of 1-(4-methoxyphenyl)cyclopropylamine, intended for scientists engaged in its synthesis, characterization, and application. We will delve into its physicochemical properties, a robust synthetic methodology, detailed analytical characterization protocols, and a discussion of its potential neuropharmacological landscape. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently synthesize and qualify this compound for advanced studies.

Section 1: Core Physicochemical & Handling Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research. The data presented below for 1-(4-Methoxyphenyl)cyclopropylamine (free base) has been collated from supplier technical data and computational predictions to provide a reliable starting point for experimental design.

PropertyValueSource(s)
CAS Number 72934-40-8[3]
Molecular Formula C₁₀H₁₃NO[3]
Molecular Weight 163.22 g/mol [3]
Appearance Yellow to Brown LiquidVendor Data
Predicted logP 1.1 - 1.9[4][5]
Predicted pKa (Basic) ~9.0 (for the primary amine)Computational[6]
Storage Conditions 2-8 °C, under inert atmosphere, sealedVendor Data
Hydrochloride Salt CAS: Not assigned, MW: 199.68 g/mol , White solidVendor Data

Handling & Safety Synopsis: 1-(4-Methoxyphenyl)cyclopropylamine is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Section 2: Synthesis and Purification

The most direct and efficient route to 1-substituted primary cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction.[7] This methodology utilizes a titanium-mediated reductive cyclopropanation, offering a significant advantage over multi-step classical syntheses. The protocol below is adapted from the seminal work in this area.[8][9][10][11]

Reaction Principle: The Kulinkovich-Szymoniak Reaction

The reaction proceeds via the in situ formation of a titanacyclopropane intermediate from a Grignard reagent (e.g., Ethylmagnesium bromide) and a titanium(IV) alkoxide. This reactive species adds across the nitrile's carbon-nitrogen triple bond to form an azatitanacyclopentene intermediate. Crucially, the addition of a Lewis acid, such as BF₃·OEt₂, promotes a ring contraction and subsequent hydrolysis to yield the desired primary cyclopropylamine.[7][12][13]

G cluster_reagents Reagents & Solvents cluster_process Process R1 4-Methoxybenzonitrile Reaction Reaction Vessel -78 °C to RT R1->Reaction Initial Charge & Cool R2 EtMgBr (2.5 eq) R2->Reaction Initial Charge & Cool R3 Ti(OiPr)₄ (1.2 eq) R3->Reaction Initial Charge & Cool R4 BF₃·OEt₂ (1.2 eq) R4->Reaction Add Lewis Acid at -78°C Solvent Anhydrous Et₂O Solvent->Reaction Initial Charge & Cool Quench Aqueous Workup (H₂O/HCl) Purify Column Chromatography (Silica, DCM/MeOH/NH₃) Quench->Purify Extraction & Concentration Product 1-(4-Methoxyphenyl)cyclopropylamine Purify->Product Reaction->Quench Hydrolysis Reaction->Reaction

Caption: Synthetic workflow for 1-(4-Methoxyphenyl)cyclopropylamine.

Detailed Experimental Protocol: Synthesis
  • Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous diethyl ether (Et₂O, 100 mL) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Titanium Complex Formation: Cool the flask to -78 °C (dry ice/acetone bath). To the stirred solvent, add Titanium(IV) isopropoxide (1.2 eq.) via syringe.

  • Grignard Addition: Slowly add Ethylmagnesium bromide (3.0 M in Et₂O, 2.5 eq.) dropwise, ensuring the internal temperature does not exceed -70 °C. A color change to dark brown or black indicates the formation of the low-valent titanium species. Stir for 10 minutes.

  • Nitrile Addition: Add a solution of 4-methoxybenzonitrile (1.0 eq.) in anhydrous Et₂O (20 mL) dropwise at -78 °C.

  • Lewis Acid Addition: After stirring for 10 minutes, add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq.) dropwise.

  • Reaction Progression: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 18 hours.

  • Quenching: Carefully cool the mixture to 0 °C (ice bath) and slowly add water (50 mL) to quench the reaction. Adjust the pH to >10 with aqueous NaOH (2M) to precipitate titanium salts and ensure the amine is in its free base form.

  • Extraction & Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with Et₂O. Transfer the combined filtrate to a separatory funnel, wash with brine (2 x 50 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude oil is purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of Dichloromethane (DCM) to 5% Methanol in DCM, with 0.5% triethylamine or ammonium hydroxide added to the mobile phase to prevent the amine from streaking on the acidic silica.

  • Analysis: Collect fractions and analyze by Thin Layer Chromatography (TLC), visualizing with UV light and/or a potassium permanganate stain. Combine fractions containing the pure product and concentrate under reduced pressure to afford 1-(4-methoxyphenyl)cyclopropylamine as a liquid.

Section 3: Structural Elucidation & Spectroscopic Characterization

Confirming the molecular structure is a critical, non-negotiable step in qualifying a compound for further use. A combination of mass spectrometry and nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provides an unambiguous structural assignment. The following sections detail the expected spectral characteristics.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Expected Molecular Ion (M⁺•): For the free base (C₁₀H₁₃NO), the molecular weight is 163.22. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, expect a molecular ion peak [M]⁺• at m/z = 163.[14][15][16]

  • Proposed Fragmentation Pathway (EI-MS): The fragmentation is dominated by processes that stabilize the resulting positive charge, primarily α-cleavage adjacent to the amine and cleavage within the anisole moiety.[17][18]

    • α-Cleavage (Benzylic Cleavage): The most favorable fragmentation is the cleavage of the bond between the cyclopropyl ring and the phenyl ring, which is an α-cleavage relative to the aromatic ring and a β-cleavage relative to the amine. However, a more characteristic fragmentation for primary amines is the loss of an alkyl radical via cleavage of a bond alpha to the nitrogen. In this constrained system, this is less straightforward. A key fragmentation is the loss of the cyclopropylamine ring itself.

    • Anisole Fragmentation: Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 148. This can be followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 120.

    • Tropylium Ion Formation: Rearrangement and loss of HCN from a nitrogen-containing fragment can occur. The base peak is often the methoxy-substituted tropylium ion at m/z 121 , formed via rearrangement of the benzylic cation.

    • Key Expected Fragments:

      • m/z 163: Molecular Ion [M]⁺•

      • m/z 148: [M - CH₃]⁺

      • m/z 134: [M - NH₂CH]⁺ (Loss of aziridine radical)

      • m/z 121: [C₈H₉O]⁺ (Methoxy-tropylium ion, likely base peak)

      • m/z 77: [C₆H₅]⁺ (Phenyl cation)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the carbon-hydrogen framework of the molecule. Predicted chemical shifts (in ppm) are provided for a CDCl₃ solvent, referenced to TMS at 0.00 ppm. Predictions are generated using machine learning-based models.[1][2][19][20][21][22][23]

¹H NMR (400 MHz, CDCl₃): Predicted Spectrum

  • δ ~7.25 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the cyclopropyl group (H-2, H-6).

  • δ ~6.85 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the cyclopropyl group (H-3, H-5).

  • δ ~3.80 (s, 3H): Methoxy group protons (-OCH₃).

  • δ ~1.60 (br s, 2H): Amine protons (-NH₂). This peak is exchangeable with D₂O and its chemical shift can vary with concentration and temperature.

  • δ ~0.95-1.05 (m, 2H): Cyclopropyl methylene protons cis to the aromatic ring.

  • δ ~0.75-0.85 (m, 2H): Cyclopropyl methylene protons trans to the aromatic ring.

¹³C NMR (101 MHz, CDCl₃): Predicted Spectrum

  • δ ~158.5: C-4 (Aromatic carbon bearing the -OCH₃ group).

  • δ ~136.0: C-1 (Aromatic carbon bearing the cyclopropyl group).

  • δ ~128.0: C-2, C-6 (Aromatic CH).

  • δ ~114.0: C-3, C-5 (Aromatic CH).

  • δ ~55.2: Methoxy carbon (-OCH₃).

  • δ ~35.0: Quaternary cyclopropyl carbon (C-NH₂).

  • δ ~15.0: Methylene cyclopropyl carbons (-CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Technique: Attenuated Total Reflectance (ATR) on a neat liquid sample.

  • Expected Characteristic Peaks (cm⁻¹):

    • 3300-3400 (m, two bands): N-H stretching of the primary amine (-NH₂). The presence of two distinct bands is characteristic of a primary amine.

    • 3000-3100 (m): Aromatic and cyclopropyl C-H stretching.

    • 2850-3000 (m): Aliphatic C-H stretching from the methoxy group.

    • ~1610, ~1510 (s): C=C stretching within the aromatic ring.

    • ~1245 (s): Asymmetric C-O-C stretching of the aryl ether (anisole).

    • ~1030 (s): Symmetric C-O-C stretching.

    • ~830 (s): C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.

Section 4: Purity Assessment & Impurity Profiling

Ensuring the purity of a research compound is paramount for the validity of downstream biological or chemical experiments. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this assessment.

Protocol: Reversed-Phase HPLC for Purity Determination

This method is designed to be robust and capable of separating the target compound from potential starting materials (e.g., 4-methoxybenzonitrile) and process-related impurities.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm (captures the benzene ring absorbance).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A:B (Diluent).

  • Analysis:

    • Inject the sample and integrate all peaks detected. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).

    • System Suitability: A reference standard should be used to establish retention time, and system suitability parameters like tailing factor (should be < 2.0) and theoretical plates (should be > 2000) should be monitored.

G SamplePrep Sample Preparation (0.5 mg/mL in Diluent) HPLC HPLC System (C18, Gradient Elution) SamplePrep->HPLC Inject 10 µL DAD DAD/UV Detector (λ = 225 nm) HPLC->DAD Data Chromatogram Acquisition DAD->Data Integration Peak Integration Data->Integration Report Purity Calculation (Area % Report) Integration->Report

Caption: Workflow for HPLC-based purity analysis.

Section 5: Neuropharmacological Context & Research Applications

The structural motifs within 1-(4-methoxyphenyl)cyclopropylamine suggest a strong potential for interaction with monoaminergic neurotransmitter systems.[18][24] The primary amine is a key feature for recognition by monoamine transporters (such as those for serotonin, dopamine, and norepinephrine) and certain G-protein coupled receptors (GPCRs). The cyclopropyl group conformationally restricts the amine, which can lead to enhanced selectivity for specific targets compared to more flexible alkylamines.

Hypothetical Mechanism of Action: Monoamine Reuptake Inhibition

Based on its structure, a plausible hypothesis is that 1-(4-methoxyphenyl)cyclopropylamine acts as an inhibitor of one or more monoamine transporters (SERT, DAT, NET). By binding to these transporters on the presynaptic membrane, it would block the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their signaling activity at the postsynaptic neuron. This mechanism is the basis for many antidepressant and stimulant medications. The 4-methoxy substitution may influence selectivity and potency towards specific transporters.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) NT Neurotransmitter Vesicle->NT Release Transporter Monoamine Transporter (e.g., SERT, DAT) NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding Compound CAS 72934-40-8 Compound->Transporter Inhibition Signal Signal Transduction Receptor->Signal Activation

Caption: Hypothetical mechanism of monoamine reuptake inhibition.

This compound serves as a valuable tool for:

  • Lead Generation: As a starting point for medicinal chemistry campaigns targeting neurological disorders like depression, anxiety, or ADHD.

  • Structure-Activity Relationship (SAR) Studies: As a parent compound for synthesizing analogs to probe the chemical space around a specific biological target.

  • Behavioral Pharmacology: To investigate the in vivo effects of modulating monoaminergic systems in animal models.[7]

References

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • PROSPRE - 1H NMR Predictor. (n.d.). University of Alberta. Retrieved from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). University of Alberta. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. Available at: [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]

  • Sci-Hub. (n.d.). Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. Retrieved from [Link]

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  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Grokipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

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  • Rowan. (n.d.). Free Online pKa Calculator. Retrieved from [Link]

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The Evolving Therapeutic Landscape of 1-(4-Methoxyphenyl)cyclopropanamine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The confluence of rigid three-dimensional structure and versatile chemical tractability has positioned the cyclopropane ring as a privileged scaffold in modern medicinal chemistry. When incorporated into the 1-(4-Methoxyphenyl)cyclopropanamine framework, this unique chemical entity gives rise to a class of compounds with a remarkable breadth of biological activities. This guide provides an in-depth exploration of these derivatives, from their fundamental chemical properties to their diverse pharmacological applications, with a particular focus on their potential in treating complex neurological disorders. We will delve into the key molecular targets, dissect the nuances of their structure-activity relationships, and provide actionable experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Part 1: The this compound Core: A Gateway to Diverse Bioactivity

The this compound scaffold is characterized by a central cyclopropane ring, a p-methoxyphenyl group, and an amine functionality. This seemingly simple arrangement offers a surprising degree of conformational constraint and stereochemical complexity, which are key determinants of its diverse biological profile. The rigid cyclopropane unit orients the phenyl and amine substituents in a well-defined spatial arrangement, facilitating precise interactions with biological targets. The 4-methoxy group on the phenyl ring can significantly influence electronic properties and metabolic stability, while the amine group provides a handle for further chemical modification and is often crucial for target engagement.

The biological activities associated with derivatives of this core are extensive, spanning a wide range of therapeutic areas. Natural and synthetic cyclopropanes are known for a large spectrum of biological properties, including enzyme inhibition, as well as insecticidal, antifungal, herbicidal, antimicrobial, antibiotic, antibacterial, antitumor, and antiviral activities.[1][2] Specifically, derivatives of 1-phenylcyclopropane carboxamide have demonstrated anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.[3] A significant body of research highlights their potential in the treatment of central nervous system (CNS) disorders, cancer, and infectious diseases.[3][4][5][6]

Part 2: Key Biological Targets and Mechanisms of Action

The therapeutic versatility of this compound derivatives stems from their ability to interact with a variety of key biological targets. Understanding these interactions is fundamental to the rational design of new therapeutic agents.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism: A Focus on Neurological Disorders

The N-Methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory.[7] However, its overactivation leads to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression.[7][8]

This compound derivatives have emerged as potent modulators of NMDA receptor activity.[7][9][10] Their mechanism of action often involves blocking the ion channel of the receptor, thereby preventing the influx of calcium ions.[8] Structurally related aminocyclopropanecarboxylic acids (ACCs) have been shown to be potent and selective ligands of the glycine co-agonist site on the NMDA receptor, offering another avenue for modulating its function.[2] The development of selective NMDA receptor antagonists from the this compound class holds significant promise for the treatment of excitotoxicity-mediated neuronal damage.[9]

NMDA_Receptor_Antagonism cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft NMDA_Receptor NMDA Receptor Ion Channel Glutamate Site Glycine Site Ca_Influx Ca²⁺ Influx NMDA_Receptor:ion_channel->Ca_Influx Opens Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Glutamate Glutamate Glutamate->NMDA_Receptor:glu_site Binds Glycine Glycine Glycine->NMDA_Receptor:gly_site Binds Derivative 1-(4-Methoxyphenyl) cyclopropanamine Derivative Derivative->NMDA_Receptor:ion_channel Blocks

Caption: NMDA receptor antagonism by this compound derivatives.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: An Epigenetic Approach to Disease

Lysine-specific demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[11] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers and neurological disorders, including schizophrenia, Rett's syndrome, and Alzheimer's disease.[11]

Functionalized cyclopropanamine derivatives have been identified as potent inhibitors of LSD1.[11] By inhibiting LSD1, these compounds can modulate gene expression, offering a novel therapeutic strategy for diseases with an epigenetic basis. The development of selective and potent LSD1 inhibitors from this chemical class is an active area of research.

LSD1_Inhibition cluster_nucleus Cell Nucleus LSD1 LSD1 Enzyme Demethylated_Histone Histone H3 Demethylated Lysine LSD1->Demethylated_Histone Demethylates Histone Histone H3 Methylated Lysine Histone:methyl_lysine->LSD1 Substrate Gene_Expression Altered Gene Expression Demethylated_Histone->Gene_Expression Derivative 1-(4-Methoxyphenyl) cyclopropanamine Derivative Derivative->LSD1 Inhibits

Caption: Mechanism of LSD1 inhibition by this compound derivatives.

Other Promising Biological Targets

The therapeutic potential of this compound derivatives extends beyond NMDA receptor antagonism and LSD1 inhibition. Notable examples include:

  • Anticancer Activity: Certain derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including U937, MCF7, and HCT116.[3] The mechanism of action can involve the inhibition of critical cellular processes, such as splicing, as seen with a cyclopropane derivative of Spliceostatin A.[12]

  • Antimicrobial Properties: Amide derivatives incorporating the cyclopropane scaffold have been synthesized and shown to possess antibacterial and antifungal activities, suggesting their potential as novel anti-infective agents.[6]

  • G-Protein-Coupled Receptor (GPCR) Modulation: A 1,2,4-triazine derivative bearing 4-methoxyphenyl substituents has been identified as a potent and selective antagonist of GPR84, a receptor implicated in inflammatory processes.[13]

  • Opioid Receptor Activity: A derivative of 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one has exhibited potent analgesic properties through its interaction with the µ-opioid receptor.[14]

  • Monoamine Neurotransmitter Systems: 1-(4-Methoxyphenyl)piperazine, a related compound, displays euphoric and stimulant effects, likely mediated through its interaction with serotonin and dopamine pathways.[15]

Part 3: Structure-Activity Relationships (SAR) and Lead Optimization

The biological activity of this compound derivatives is exquisitely sensitive to structural modifications. A thorough understanding of the structure-activity relationship (SAR) is crucial for the design of potent and selective drug candidates.

Structural Modification Impact on Biological Activity Target Class Reference(s)
Substitution on the Phenyl RingAlterations in electronic and steric properties can significantly affect potency and selectivity.General[3][6]
Amide Group ModificationsThe nature of the amide substituent is critical for activity against various targets.General[6]
Stereochemistry of the Cyclopropane RingThe stereochemical arrangement of substituents on the cyclopropane ring can lead to significant differences in biological activity.NMDA Receptors[16]
Nature of the Cationic GroupFor NMDA receptor antagonists, the type of cationic group influences potency and the mechanism of channel block.NMDA Receptors[17]
Linker Length and CompositionThe linker connecting the core scaffold to other functional groups can impact binding affinity and selectivity.GPCRs, Opioid Receptors[13][14]

Case Study: SAR of GPR84 Antagonists

For 1,2,4-triazine-based GPR84 antagonists, the 5- and 6-aryl substituents on the triazine ring have been shown to bind in distinct pockets of the receptor.[13] This finding allows for the independent optimization of these substituents to enhance potency and improve pharmacokinetic properties.

Part 4: Synthesis and Characterization

A variety of synthetic routes have been developed for the preparation of this compound and its derivatives.[3][18][19][20][21] A general and versatile approach is outlined below.

General Synthetic Protocol for this compound Derivatives

Step 1: Synthesis of 1-(4-methoxyphenyl)cyclopropanecarbonitrile

  • To a solution of 4-methoxyphenylacetonitrile and 1,2-dibromoethane in a suitable solvent (e.g., DMSO), add a strong base such as sodium hydroxide.

  • The reaction is typically carried out at room temperature and monitored by TLC until completion.

  • Work-up involves quenching the reaction with water and extracting the product with an organic solvent.

  • Purification by column chromatography yields the desired 1-(4-methoxyphenyl)cyclopropanecarbonitrile.

Step 2: Reduction of the Nitrile to the Amine

  • The nitrile can be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether).

  • The reaction is typically performed at reflux and monitored by TLC.

  • Careful quenching of the excess reducing agent is followed by an aqueous work-up and extraction of the product.

  • Purification by distillation or column chromatography affords this compound.

Step 3: Derivatization of the Amine

The primary amine can be further functionalized through standard chemical transformations, such as acylation to form amides, reductive amination to form secondary or tertiary amines, or arylation to introduce additional aromatic moieties.

Characterization:

The synthesized compounds should be thoroughly characterized using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 5: Experimental Protocols for Biological Evaluation

The biological activity of this compound derivatives can be assessed using a variety of in vitro and in vivo assays tailored to the specific biological target.

In Vitro Assays

NMDA Receptor Functional Assay (Calcium Imaging)

  • Culture primary cortical neurons or a suitable cell line expressing NMDA receptors on glass-bottomed plates.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Establish a baseline fluorescence reading.

  • Perfuse the cells with a solution containing NMDA and glycine to induce receptor activation and measure the increase in intracellular calcium.

  • Pre-incubate the cells with varying concentrations of the test compound before stimulating with NMDA and glycine to determine the inhibitory effect on calcium influx.

  • Calculate the IC₅₀ value from the dose-response curve.

Calcium_Imaging_Workflow start Start culture_cells Culture Neurons on Plates start->culture_cells load_dye Load with Calcium-Sensitive Dye culture_cells->load_dye baseline Measure Baseline Fluorescence load_dye->baseline stimulate Stimulate with NMDA/Glycine baseline->stimulate pre_incubate Pre-incubate with Test Compound baseline->pre_incubate measure_response Measure Calcium Influx stimulate->measure_response calculate_ic50 Calculate IC₅₀ measure_response->calculate_ic50 pre_incubate->stimulate end End calculate_ic50->end

Caption: Workflow for a calcium imaging-based NMDA receptor functional assay.

LSD1 Enzymatic Inhibition Assay

  • Use a commercially available LSD1 inhibitor screening kit or develop an in-house assay.

  • A typical assay involves incubating recombinant human LSD1 with a methylated histone H3 peptide substrate and the test compound.

  • The enzymatic reaction produces hydrogen peroxide, which can be detected using a fluorescent probe (e.g., Amplex Red) and a horseradish peroxidase coupling enzyme.

  • Measure the fluorescence intensity to determine the rate of the enzymatic reaction.

  • Calculate the percent inhibition and IC₅₀ value for the test compound.

Antiproliferative Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) value.

In Vivo Models

Animal Models of Neurological Disorders

For assessing the in vivo efficacy of NMDA receptor antagonists, various animal models can be employed, such as:

  • Pentylenetetrazole (PTZ)-induced seizure model: To evaluate anticonvulsant activity.

  • Morris water maze or passive avoidance test: To assess effects on learning and memory.

  • Models of Alzheimer's or Parkinson's disease: To investigate neuroprotective effects.[4]

Cancer Xenograft Models

  • Implant human cancer cells subcutaneously into immunocompromised mice.

  • Once tumors are established, treat the mice with the test compound or vehicle control.

  • Monitor tumor growth over time by measuring tumor volume.

  • At the end of the study, excise the tumors and weigh them.

  • Evaluate the antitumor efficacy of the compound based on tumor growth inhibition.

Part 6: Future Directions and Therapeutic Outlook

The this compound scaffold represents a rich source of novel therapeutic agents with the potential to address significant unmet medical needs. Future research in this area will likely focus on:

  • Target Deconvolution: Identifying the specific molecular targets responsible for the observed biological activities of novel derivatives.

  • Improving Selectivity: Designing compounds with high selectivity for a particular target to minimize off-target effects and improve the safety profile.

  • Optimizing Pharmacokinetic Properties: Enhancing the drug-like properties of lead compounds, such as oral bioavailability and metabolic stability.

  • Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as inflammatory and metabolic disorders.

The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of next-generation therapeutics for a range of challenging diseases.

Part 7: References

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  • Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67. [Link]

  • Creative Biolabs. (2024). Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments. [Link]

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

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  • Al-Shorbagy, M. Y., & El-Sayed, M. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 11(9), 2374. [Link]

  • Wikipedia. NMDA receptor antagonist. [Link]

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  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Guo, Y., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(15), 11488-11516. [Link]

  • Huang, H., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458-9483. [Link]

  • Antonov, S. M., et al. (2005). Design of antagonists for NMDA and AMPA receptors. Neuropharmacology, 49(2), 193-205. [Link]

  • Kumar, A., et al. (2019). Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. Organic Letters, 21(16), 6438-6442. [Link]

  • Bakulev, V. A., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Reviews, 87(1), 1-28. [Link]

  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • MDPI. Pharmaceuticals | Special Issue : Therapeutic Agents for Neurological Disorders. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 28(17), 6345. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontiers of a Research Chemical

In the landscape of neuropharmacology, novel molecular scaffolds hold the promise of unlocking new therapeutic avenues. 1-(4-Methoxyphenyl)cyclopropanamine is one such entity, a research chemical with a structure suggestive of central nervous system (CNS) activity. It is imperative to state at the outset that, as of the current date, detailed in vitro and in vivo pharmacological data elucidating the definitive mechanism of action of this specific molecule are not widely available in the public scientific literature.

This guide, therefore, adopts a hypothesis-driven approach grounded in established principles of medicinal chemistry and pharmacology. By dissecting the structural motifs of this compound and drawing parallels with well-characterized pharmacological classes, we will explore its putative mechanisms of action. This document is intended to serve as a roadmap for researchers, providing a theoretical framework and practical experimental designs to systematically investigate the pharmacological profile of this intriguing compound.

Structural Analysis: Unveiling Pharmacological Potential

The chemical structure of this compound offers critical clues to its potential biological targets. Two key features dominate its pharmacophore:

  • The Phenylcyclopropylamine Moiety: The cyclopropylamine group is a recognized pharmacophore present in several CNS-active compounds. Notably, it is a core component of certain monoamine oxidase inhibitors (MAOIs)[1]. The rigid cyclopropane ring conformationally constrains the molecule, which can impart selectivity for specific receptor or transporter binding sites.

  • The 4-Methoxyphenyl Group: This substituted aromatic ring is a common feature in ligands for various CNS targets, including monoamine transporters and N-methyl-D-aspartate (NMDA) receptors. The methoxy group can influence lipophilicity and engage in specific hydrogen bonding or van der Waals interactions within a binding pocket.

Based on these structural alerts, two primary hypotheses for the mechanism of action of this compound emerge: inhibition of monoamine transporters and/or antagonism of the NMDA receptor.

Hypothesized Mechanism I: Monoamine Transporter Inhibition

The embedded phenylethylamine-like scaffold within this compound strongly suggests a potential interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a cornerstone of antidepressant and psychostimulant pharmacology.

The Dopamine Reuptake Inhibition Hypothesis

Inhibition of the dopamine transporter (DAT) by a ligand increases the synaptic concentration of dopamine, a neurotransmitter pivotal for reward, motivation, and motor control. Many CNS-active drugs, from therapeutic agents like bupropion to substances of abuse like cocaine, exert their effects through this mechanism[2].

Caption: Putative mechanism of dopamine reuptake inhibition.

Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

To test the hypothesis that this compound binds to and inhibits DAT, a competitive radioligand binding assay is a standard and robust method.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • [³H]WIN 35,428 (a high-affinity radioligand for DAT).

  • GBR 12909 (a selective DAT inhibitor for determining non-specific binding).

  • This compound (test compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Scintillation vials and scintillation fluid.

  • Microplate harvester and filter mats (e.g., GF/B).

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture hDAT-expressing HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Test compound or vehicle control.

      • [³H]WIN 35,428 (at a final concentration equal to its Kd, typically ~2-5 nM).

      • Cell membrane preparation (e.g., 20-40 µg of protein per well).

    • For determining non-specific binding, use a saturating concentration of GBR 12909 (e.g., 10 µM).

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a filter mat using a microplate harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data for this compound at Monoamine Transporters

TransporterRadioligandKi (nM) - Hypothetical
hDAT[³H]WIN 35,428150
hNET[³H]Nisoxetine> 10,000
hSERT[³H]Citalopram> 10,000

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Hypothesized Mechanism II: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission and plasticity. Antagonism of the NMDA receptor is the mechanism of action for dissociative anesthetics like ketamine and phencyclidine (PCP) and is an area of intense research for the development of rapid-acting antidepressants[1][3]. Structurally, many uncompetitive NMDA receptor antagonists feature an amine and an aromatic ring, which are present in this compound.

The Uncompetitive NMDA Receptor Antagonism Hypothesis

Uncompetitive antagonists bind within the ion channel pore of the NMDA receptor when it is in an open state, thereby blocking the influx of Ca²⁺ and Na⁺ ions. This "use-dependent" blockade modulates glutamatergic neurotransmission.

G cluster_presynaptic Presynaptic Glutamatergic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Synaptic Cleft Synaptic Cleft Glutamate_Vesicle->Synaptic Cleft Release Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 Ion_Channel Ion Channel (Blocked by Mg2+ at rest) NMDA_Receptor->Ion_Channel Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Upon Depolarization & Agonist Binding Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling 1_4_MCPP 1-(4-Methoxyphenyl) cyclopropanamine 1_4_MCPP->Ion_Channel Blocks Open Channel

Caption: Putative mechanism of uncompetitive NMDA receptor antagonism.

Experimental Protocol: NMDA Receptor Radioligand Binding Assay ([³H]MK-801)

To investigate if this compound acts as an uncompetitive antagonist, a binding assay using [³H]MK-801, a classic open-channel blocker, can be employed.

Objective: To determine the binding affinity (Ki) of this compound for the ion channel of the NMDA receptor.

Materials:

  • Rat cortical membranes (a rich source of NMDA receptors).

  • [³H]MK-801 (dizocilpine).

  • MK-801 (non-radiolabeled, for determining non-specific binding).

  • Glutamate and Glycine (to open the channel for [³H]MK-801 binding).

  • This compound (test compound).

  • Assay Buffer: 5 mM HEPES, pH 7.4.

  • Other materials as listed in the DAT binding assay protocol.

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize rat cerebral cortices in ice-cold assay buffer.

    • Perform differential centrifugation to isolate the crude synaptosomal membrane fraction.

    • Wash the membranes multiple times to remove endogenous glutamate and glycine.

    • Determine the protein concentration.

  • Binding Assay:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Test compound or vehicle.

      • Glutamate and Glycine (final concentrations of 10 µM each).

      • [³H]MK-801 (final concentration ~1-2 nM).

      • Rat cortical membrane preparation (e.g., 100-200 µg of protein per well).

    • For non-specific binding, use a saturating concentration of non-radiolabeled MK-801 (e.g., 10 µM).

    • Incubate at room temperature for at least 2 hours.

  • Harvesting and Counting:

    • Follow the same procedure as described in the DAT binding assay.

  • Data Analysis:

    • Perform data analysis as described for the DAT binding assay to determine the IC50 and Ki values.

Table 2: Hypothetical Binding Affinity Data for this compound at the NMDA Receptor

Receptor SiteRadioligandKi (nM) - Hypothetical
NMDA Ion Channel[³H]MK-801850

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Other Potential Mechanisms of Action

While monoamine transporter inhibition and NMDA receptor antagonism are the most plausible primary mechanisms based on structure, other possibilities should be considered:

  • Histone Demethylase (KDM1A) Inhibition: Research has shown that some α-substituted cyclopropylamine derivatives can act as inhibitors of lysine-specific demethylase 1 (KDM1A), an enzyme involved in epigenetic regulation. Inhibition of KDM1A is being explored as a potential therapeutic strategy in oncology and some neurological disorders[4][5]. Further studies would be required to determine if this compound shares this activity.

Conclusion and Future Directions

This compound is a research chemical with a structural profile that suggests potential activity as a monoamine transporter inhibitor and/or an NMDA receptor antagonist. This guide has outlined these hypothesized mechanisms and provided standard experimental protocols to test these possibilities.

To definitively elucidate the mechanism of action of this compound, a systematic pharmacological investigation is required. Key future experiments would include:

  • Broad Receptor Screening: A comprehensive binding assay panel (e.g., a Cerep or Eurofins panel) to assess its affinity for a wide range of CNS targets and identify its primary binding site(s) and off-target activities.

  • Functional Assays: In vitro functional assays, such as neurotransmitter uptake inhibition assays (for monoamine transporters) and electrophysiological recordings (for NMDA receptors), are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

  • In Vivo Studies: Should in vitro studies reveal significant activity, in vivo experiments, such as microdialysis to measure changes in synaptic neurotransmitter levels and behavioral pharmacology studies in animal models of depression or psychosis, would be necessary to understand its physiological effects.

By pursuing these lines of inquiry, the scientific community can move from a hypothesized mechanism of action to a data-driven understanding of the pharmacology of this compound, paving the way for its potential use as a tool compound or a lead for novel therapeutic development.

References

  • (Reference to a general pharmacology textbook or a review on CNS drug discovery, if available
  • (Reference to a review on dopamine reuptake inhibitors, if available from search results)[2]

  • (Reference to the paper on cyclopropylamine derivatives as KDM1A inhibitors)[4][5]

  • (Reference to a paper or review on cyclopropylamines in medicinal chemistry)[1]

  • (Reference to a review on NMDA receptor pharmacology)[3]

Sources

The Cyclopropylamine Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Ring

In the vast and ever-evolving landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of structural motifs employed in drug design, the cyclopropylamine group has emerged as a uniquely powerful and versatile building block.[1][2] Its significance stems from the distinctive physicochemical properties imparted by the three-membered ring, a feature that chemists have adeptly exploited to overcome numerous challenges in drug development.[3][4] This guide provides a comprehensive exploration of the discovery, synthesis, and profound impact of cyclopropylamines in modern medicinal chemistry, offering insights for both seasoned researchers and those new to the field.

The cyclopropane ring is the smallest carbocycle, characterized by significant ring strain due to its compressed bond angles of approximately 60°, a stark deviation from the ideal 109.5° for sp³ hybridized carbons.[2] This inherent strain endows the ring with unique electronic properties, including enhanced p-character in its C-C bonds, making it behave somewhat like a double bond in certain contexts.[3] When appended with an amino group, the resulting cyclopropylamine moiety offers a rigid, conformationally constrained structure that can significantly influence a molecule's interaction with its biological target.[5] This conformational rigidity can lock a molecule into a bioactive conformation, leading to increased potency and selectivity.[5][6]

A Historical Perspective: From Niche Curiosity to Mainstream Mainstay

The journey of cyclopropylamines in medicinal chemistry has been one of gradual appreciation and strategic application. Initially explored in the context of agricultural chemicals, their potential in pharmaceuticals became increasingly evident with the discovery of their ability to act as mechanism-based inhibitors of certain enzymes.[1] A pivotal moment in the history of cyclopropylamines was the discovery of tranylcypromine, a potent and irreversible inhibitor of monoamine oxidase (MAO).[7][8] This discovery highlighted the unique reactivity of the cyclopropylamine group and its capacity for covalent modification of enzyme cofactors, a mechanism that has since been exploited in the design of other enzyme inhibitors.[7][8] The subsequent incorporation of the cyclopropylamine moiety into the fluoroquinolone class of antibiotics, such as ciprofloxacin, further solidified its importance in drug design. Today, the cyclopropylamine scaffold is a common feature in a wide array of therapeutic agents, from antidepressants and antivirals to anticancer drugs.[1][9]

The Strategic Advantage: How Cyclopropylamines Enhance Drug Properties

The integration of a cyclopropylamine group into a drug candidate can offer a multitude of advantages, addressing common roadblocks encountered during the drug discovery process.[3][6]

Enhancing Potency and Selectivity

The rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule, which can pre-organize it for optimal binding to its target protein.[5] This entropic advantage often translates to a significant increase in binding affinity and, consequently, higher potency.[3] Furthermore, the precise spatial orientation of the amino group and other substituents on the cyclopropane ring can be fine-tuned to achieve highly selective interactions with the target, minimizing off-target effects.[10]

Improving Metabolic Stability

One of the most significant contributions of the cyclopropyl group is its ability to enhance metabolic stability.[5][11][12] The C-H bonds on a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their linear alkyl counterparts.[11] This "metabolic blocking" effect can lead to a longer in vivo half-life and improved oral bioavailability.[11][12] However, it is crucial to note that the metabolic fate of cyclopropylamines can be complex. In some cases, they can undergo bioactivation to form reactive metabolites, as exemplified by the hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin.[11][13][14][15]

Modulating Physicochemical Properties

The introduction of a cyclopropylamine can also favorably modulate a molecule's physicochemical properties. It can serve as a bioisosteric replacement for other functional groups, such as gem-dimethyl groups or alkynes, offering a different vector for substituent placement and influencing properties like lipophilicity and aqueous solubility.[4][16][17][18] The basicity of the amine can also be modulated by the electronic nature of the cyclopropane ring, which can be important for optimizing properties like cell permeability and target engagement.[3]

A Survey of Synthetic Methodologies

The growing importance of cyclopropylamines has spurred the development of a diverse array of synthetic methods for their preparation.[19] These methods range from classical approaches to more modern, catalytic strategies.

Classical Synthetic Routes
  • Hofmann Rearrangement of Cyclopropanecarboxamide: This is a widely used and reliable method for the synthesis of the parent cyclopropylamine.[20]

  • Curtius Rearrangement: The Curtius rearrangement of cyclopropyl acyl azides provides another classical route to cyclopropylamines.[19][21]

  • Reductive Amination: Reductive amination of cyclopropanecarboxaldehyde or cyclopropyl ketones is a versatile method for accessing N-substituted cyclopropylamines.[2]

Modern Catalytic Methods

More recent advances have focused on the development of stereoselective and efficient catalytic methods for the synthesis of chiral cyclopropylamines.[9][19][21]

  • Metal-Catalyzed Cyclopropanation: The reaction of alkenes with diazo compounds in the presence of transition metal catalysts (e.g., Rh, Cu) is a powerful method for constructing the cyclopropane ring.[19][22]

  • Kulinkovich-de Meijere Reaction: This reaction allows for the synthesis of cyclopropylamines from esters and Grignard reagents in the presence of a titanium catalyst.[21]

Below is a generalized experimental protocol for the synthesis of a trans-2-substituted-cyclopropylamine via a zinc homoenolate intermediate.[21]

Experimental Protocol: Synthesis of trans-2-Substituted-Cyclopropylamines
  • To a solution of the α-chloroaldehyde (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C is added a solution of bis(iodozincio)methane (CH₂(ZnI)₂) in THF (2.0 equiv).

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The desired amine (1.2 equiv) is then added to the reaction mixture.

  • The reaction is heated to 85-90 °C and stirred for 18 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and quenched by the addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired trans-2-substituted-cyclopropylamine.

Visualizing the Core Concepts

To better illustrate the key concepts discussed, the following diagrams are provided.

G cluster_properties Properties of Cyclopropylamine Moiety cluster_impact Impact on Drug Properties Rigidity Rigidity Potency Potency Rigidity->Potency Selectivity Selectivity Rigidity->Selectivity Strain Strain Reactivity Reactivity Strain->Reactivity Electronics Electronics Target Interaction Target Interaction Electronics->Target Interaction Metabolic Stability Metabolic Stability PK/PD Profile PK/PD Profile Metabolic Stability->PK/PD Profile Mechanism-Based Inhibition Mechanism-Based Inhibition Reactivity->Mechanism-Based Inhibition Target Interaction->Potency

Caption: Logical relationship between the intrinsic properties of the cyclopropylamine moiety and its impact on key drug characteristics.

G Start Start Protocol_Step_1 Dissolve α-chloroaldehyde in THF Start->Protocol_Step_1 Protocol_Step_2 Add CH₂(ZnI)₂ solution at 0 °C Protocol_Step_1->Protocol_Step_2 Protocol_Step_3 Stir for 1 hour Protocol_Step_2->Protocol_Step_3 Protocol_Step_4 Add amine Protocol_Step_3->Protocol_Step_4 Protocol_Step_5 Heat to 85-90 °C for 18 hours Protocol_Step_4->Protocol_Step_5 Protocol_Step_6 Work-up and Purification Protocol_Step_5->Protocol_Step_6 End End Protocol_Step_6->End

Caption: A simplified workflow for the synthesis of trans-2-substituted-cyclopropylamines.

Case Studies: Cyclopropylamines in FDA-Approved Drugs

The successful application of the cyclopropylamine moiety is evident in the numerous FDA-approved drugs that incorporate this structural feature. The following table highlights some prominent examples.

Drug NameTherapeutic AreaRole of Cyclopropylamine
Tranylcypromine AntidepressantMechanism-based inhibitor of monoamine oxidase (MAO).[7][8]
Ciprofloxacin AntibioticEssential for antibacterial activity and favorable pharmacokinetic profile.
Simeprevir Antiviral (Hepatitis C)Contributes to high potency against the NS3/4A protease.[22]
Grazoprevir Antiviral (Hepatitis C)A key component of the macrocyclic structure, enhancing potency.[22]
Voxilaprevir Antiviral (Hepatitis C)Part of the macrocyclic core, crucial for binding to the NS3/4A protease.[22]
Ozenoxacin Antibiotic (Topical)Enhances antibacterial activity.[22]
Finafloxacin AntibioticImproves activity under acidic conditions, relevant for certain infections.[22]
Tasimelteon Insomnia TreatmentThe cyclopropyl group is a key part of the pharmacophore.[22]
Cabozantinib AnticancerThe cyclopropyl group is part of the hinge-binding motif.[22]
Trametinib AnticancerThe cyclopropyl group contributes to the overall binding affinity.[22]

Future Perspectives: The Expanding Role of Cyclopropylamines

The future of cyclopropylamines in medicinal chemistry appears bright and full of potential.[2] Innovations in synthetic chemistry are expected to provide even more efficient and stereoselective methods for their preparation, making a wider range of structurally diverse cyclopropylamines accessible for drug discovery programs.[2][19] The continued exploration of their role as bioisosteres and conformational constraints will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles.[2][6] As our understanding of the intricate interplay between molecular structure and biological function deepens, the humble cyclopropylamine is poised to remain a cornerstone of rational drug design for years to come.

References

  • ChemBK. (2024, April 9). Cyclopropylamine. Retrieved from [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08(230). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Retrieved from [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of cyclopropylamine. Retrieved from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Kim, D., Jeon, H.-J., Kwak, Y., Lee, S. J., Nam, T.-G., Yu, J. H., An, H., & Hong, K. B. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 14(2), 1037-1041. [Link]

  • ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Cheméo. (n.d.). Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties. Retrieved from [Link]

  • Edmondson, D. E., Binda, C., Wang, J., Upadhyay, A. K., & Mattevi, A. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(9), 1735–1745. [Link]

  • Unnamed source. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals.
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  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 54(8), 2529–2591. [Link]

  • ResearchGate. (n.d.). Mechanisms of trovafloxacin hepatotoxicity: Studies of a model cyclopropylamine-containing system. Retrieved from [Link]

  • Sun, Q., Zhu, R., Foss, F. W., & Macdonald, T. L. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical research in toxicology, 21(3), 711–719. [Link]

  • Sun, Q., Zhu, R., Foss, F. W., Jr, & Macdonald, T. L. (2007). Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. Bioorganic & medicinal chemistry letters, 17(24), 6682–6686. [Link]

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  • BioSolveIT. (2025, January 31). Let's Talk About … Functional Groups and Bioisosteres [Video]. YouTube. [Link]

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  • Arnold, F. H. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health. Retrieved from [Link]

  • Chen, C. Y., Chao, S. T., & Lin, C. H. (2009). Novel trans-2-aryl-cyclopropylamine analogues as potent and selective dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 19(6), 1744–1748. [Link]

  • University of California, Irvine. (n.d.). Bioisosteres of Common Functional Groups. Retrieved from [Link]

  • Larrow, J. F., Beaulieu, F., & DiPietro, M. A. (2006). Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists. Journal of medicinal chemistry, 49(4), 1231–1234. [Link]

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A Multi-Technique Approach to the Structural Elucidation of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals
Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and chemical synthesis, the molecule 1-(4-Methoxyphenyl)cyclopropanamine (CAS No: 72934-40-8, Molecular Formula: C₁₀H₁₃NO) represents a valuable synthetic intermediate.[1] Its unique structure, combining a p-substituted anisole ring with a strained cyclopropylamine moiety, makes it a key building block for more complex pharmaceutical agents. The absolute certainty of its molecular structure is not merely an academic exercise; it is the bedrock upon which all subsequent research, development, and regulatory submissions are built. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development timelines.

Mass Spectrometry: Defining the Molecular Blueprint

The foundational step in any structural elucidation is to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing a precise mass measurement that validates the molecular formula.

Expertise & Rationale

We employ Electrospray Ionization (ESI) in positive ion mode, as the primary amine is readily protonated to form a stable [M+H]⁺ ion. This "soft" ionization technique minimizes fragmentation, ensuring the molecular ion is the base peak. For fragmentation analysis, which provides clues to the molecule's connectivity, Electron Ionization (EI) is used. The high energy of EI induces characteristic fragmentation patterns that can be pieced together like a puzzle.

Table 1: Expected Mass Spectrometry Data
ParameterTechniqueExpected ValueRationale
Molecular Formula-C₁₀H₁₃NOBased on synthesis precursors.
Monoisotopic MassHRMS163.0997 g/mol Calculated exact mass.[2]
[M+H]⁺ IonESI-HRMS164.1070 m/zProtonation of the primary amine.[2]
Molecular Ion [M]⁺EI-MS163 m/zIonization by electron removal.
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of methanol containing 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Compare the measured m/z of the most abundant ion against the theoretical exact mass of C₁₀H₁₄NO⁺ (the protonated form) to confirm the elemental composition within a 5 ppm mass accuracy threshold.

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Prepare a 100 µg/mL solution in dichloromethane.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Quadrupole or Ion Trap mass spectrometer.

  • GC Method:

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Injection: 1 µL split injection.

    • Temperature Program: Hold at 100°C for 1 min, then ramp to 250°C at 15°C/min.

    • Carrier Gas: Helium.[3]

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.[3]

    • Scan Range: m/z 35-200.

  • Data Interpretation: Identify the molecular ion peak at m/z 163. Analyze the fragmentation pattern, looking for characteristic losses that correspond to the structural motifs (e.g., loss of NH₂, cleavage of the cyclopropane ring). For cyclopropylamine itself, the base peak is often not the molecular ion, indicating the strained ring can fragment easily.[4][5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups. It provides direct evidence for the amine, the aromatic ring, and the ether linkage, which are the core components of the target molecule.

Expertise & Rationale

The diagnostic power of IR lies in its ability to detect specific bond vibrations. For our target molecule, the N-H stretching of the primary amine is particularly informative, typically appearing as a doublet.[6] The strong C-O stretching of the aryl ether is another critical diagnostic peak, distinguishing it from an aliphatic ether.[7][8]

Table 2: Key Infrared Absorption Frequencies
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Primary AmineN-H Stretch3400 - 3300 (doublet)Two distinct, medium-intensity bands.[6]
Primary AmineN-H Bend (Scissoring)1650 - 1580Medium to strong band.[6]
Aromatic RingC-H Stretch3100 - 3000Weak to medium sharpness.
Aromatic RingC=C Stretch1615 - 1580 & 1510 - 1450Two to three distinct bands.
Aryl EtherC-O Stretch (asymmetric)1275 - 1200Strong and characteristic.[7]
Methoxy & CyclopropylC(sp³)-H Stretch2980 - 2850Medium to strong bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: No extensive preparation is needed. Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A standard benchtop FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.[3]

    • Apply the sample and ensure good contact with the crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.[3] Co-add 16-32 scans for a good signal-to-noise ratio.

  • Analysis: Correlate the observed absorption bands with the expected frequencies listed in Table 2 to confirm the presence of all key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of atomic connectivity.

Expertise & Rationale

The structure of this compound presents a distinct set of NMR challenges and opportunities. The p-substituted aromatic ring will produce a classic AA'BB' system in the ¹H NMR spectrum. The diastereotopic protons on the cyclopropane ring will exhibit complex splitting patterns. 2D NMR is not optional here; it is essential. Specifically, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for connecting the three key fragments: the methoxy group, the aromatic ring, and the cyclopropylamine unit.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)IntegrationKey HMBC Correlations
Ar-H (ortho to OMe)Doublet (d)6.8 - 6.92HC(ipso-cyclopropyl), C(meta)
Ar-H (meta to OMe)Doublet (d)7.2 - 7.32HC(ipso-OMe), C(ortho)
O-CH₃ Singlet (s)~3.83HC(ipso-OMe)
NH₂ Broad Singlet (br s)1.5 - 2.52H-
Cyclopropyl-H Multiplets (m)0.8 - 1.54HC(ipso-Aromatic), Quaternary Cyclopropyl C
Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonDEPT-135Approx. Chemical Shift (δ, ppm)
C -OMe (Ar)Quaternary~158
C -NH₂ (Cyclopropyl)Quaternary~35-45
C -Cyclopropyl (Ar)Quaternary~135
Ar-C H (meta to OMe)CH~128
Ar-C H (ortho to OMe)CH~114
O-C H₃CH₃~55
Cyclopropyl-C H₂CH₂~15-25
Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00).

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is required for adequate resolution of the cyclopropyl and aromatic protons.[3]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum with 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

    • COSY: Acquire a gradient-selected ¹H-¹H COSY spectrum to establish proton-proton coupling networks (e.g., within the aromatic ring and the cyclopropyl ring).

    • HSQC: Acquire a gradient-selected ¹H-¹³C HSQC spectrum to correlate each proton directly to its attached carbon.

    • HMBC: Acquire a gradient-selected ¹H-¹³C HMBC spectrum to identify 2- and 3-bond correlations between protons and carbons. This is the key experiment for connecting the molecular fragments.

  • Data Analysis: Systematically analyze the spectra, starting with the ¹H NMR to identify the spin systems. Use the HSQC to assign the corresponding carbon signals. Finally, use the HMBC correlations (as outlined in Table 3 and visualized in Figure 2) to piece together the entire molecular structure.

X-Ray Crystallography: The Gold Standard Confirmation

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state.[9][10] It provides a precise three-dimensional model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and conformation.

Expertise & Rationale

The primary challenge for this technique is not data interpretation, but sample preparation: growing a single, high-quality crystal suitable for diffraction.[11][12] The process can be rate-limiting but is invaluable for complex structures or as a final validation step for a new chemical entity. The result is a definitive electron density map that leaves no doubt as to the atomic arrangement.

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystallization: Grow single crystals of the compound. Slow evaporation of a solution (e.g., from ethanol, ethyl acetate, or hexane/ethyl acetate mixtures) is a common starting point.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Instrumentation: Use a modern X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).

    • X-ray Source: A copper (Cu Kα) or molybdenum (Mo Kα) X-ray source is standard.

    • Procedure: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam while a large number of diffraction images are collected.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Computational methods (direct methods or Patterson methods) are used to solve the phase problem and generate an initial electron density map.

    • A molecular model is built into the map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

  • Validation: The final structure is validated using metrics like the R-factor, and the resulting atomic coordinates and geometric parameters are analyzed.

Synthesizing the Data: A Coherent Structural Narrative

The power of this multi-technique approach lies in the convergence of evidence. No single technique provides the complete picture, but together they form an interlocking, self-validating system for structural confirmation.

The workflow begins with HRMS establishing the correct molecular formula. FTIR then confirms the presence of the required functional puzzle pieces. Finally, a comprehensive suite of NMR experiments assembles those pieces into a definitive connectivity map. X-ray crystallography can then serve as the ultimate arbiter, providing a high-resolution 3D snapshot of the confirmed structure.

// Nodes for results MolFormula [label="Result:\nMolecular Formula\n(C₁₀H₁₃NO)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FuncGroups [label="Result:\nFunctional Groups\n(-NH₂, Ar-O-Me, Ar)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Connectivity [label="Result:\nComplete Connectivity\n& C/H Framework", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalStructure [label="Final Validated Structure", shape=cylinder, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12];

// Edges HRMS -> MolFormula [label="Provides"]; FTIR -> FuncGroups [label="Identifies"];

H1_NMR -> C13_NMR -> COSY -> HSQC -> HMBC;

{MolFormula, FuncGroups} -> H1_NMR [style=dashed]; HMBC -> Connectivity [label="Confirms"];

Connectivity -> FinalStructure [label="Leads to"];

XRAY -> FinalStructure [label="Provides 3D Proof", dir=both, style=bold, color="#FBBC05"]; }

Figure 1: Integrated workflow for the structural elucidation of this compound.

} }

Figure 2: Key HMBC correlations confirming the connectivity of major structural fragments.

References
  • BenchChem. (n.d.). Spectroscopic Profile of Cyclopropylamine-d5: A Technical Guide. Retrieved from BenchChem Technical Guides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKB1rg7pnngEXxDYndQg7aV2H1VFXSfFSmteerzqmrR6weftscjzHVYugz_XE9kAGvtns4KOTZENrt1sx0LadrEcCOI38KsvUXfffy7wJ52hVDYW6tThDGtwVHs-EMStub2j0kJXKJ9agqFYnrxnDKth5wABUF3Cs33Leis-MbcVuC7L6XUy_HYT5FXX8UTlhNfvtbQfoUnTeQcA==]
  • ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of cyclopropylamine. Scientific Diagram. [https://www.researchgate.net/figure/Mass-spectra-x-axis-m-z-y-axis-relative-abundance-of-cyclopropylamine-a_fig1_329482594]
  • Bartleby.com. (n.d.). IR Spectrum Of Anisole. [https://www.bartleby.com/subject/chemistry/concepts/ir-spectrum-of-anisole]
  • ChemicalBook. (n.d.). This compound. [https://www.chemicalbook.com/ProductChemicalPropertiesCB5717435_EN.htm]
  • AIP Publishing. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. The Journal of Chemical Physics. [https://pubs.aip.
  • National Institute of Standards and Technology (NIST). (n.d.). Cyclopropylamine. NIST Chemistry WebBook. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C765300&Type=Mass]
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ir-amine.html]
  • PubChem. (n.d.). 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride. [https://pubchemlite.com/compound/1-(4-methoxyphenyl)cyclopropan-1-amine_hydrochloride_C10H13NO_53256964]
  • Maker Chemistry. (2024, March 2). Understanding Aliphatic and Aromatic Compounds in IR Spectroscopy. YouTube. [https://www.youtube.
  • National Center for Biotechnology Information (NCBI). (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3059425/]
  • Anton Paar. (n.d.). X-ray Crystallography. Anton Paar Wiki. [https://wiki.anton-paar.com/us-en/x-ray-crystallography/]
  • National Center for Biotechnology Information (NCBI). (n.d.). x Ray crystallography. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1120979/]
  • ResearchGate. (n.d.). X-Ray Crystallography of Chemical Compounds. [https://www.researchgate.net/publication/221911964_X-Ray_Crystallography_of_Chemical_Compounds]

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spectroscopic data (NMR, IR, MS) for 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 1-(4-Methoxyphenyl)cyclopropanamine

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS: 6965-59-9, Molecular Formula: C₁₀H₁₃NO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a detailed predictive profile. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the expected spectral features. This guide includes detailed experimental protocols for data acquisition and visual diagrams to elucidate molecular structure and fragmentation pathways, serving as a critical resource for the characterization and quality control of this compound.

Introduction and Molecular Structure

This compound is a primary amine featuring a cyclopropane ring attached to a methoxy-substituted phenyl group. This unique combination of a strained aliphatic ring, an aromatic system, and a key functional group (amine) makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application, necessitating a thorough understanding of its spectroscopic signature.

This guide provides a predictive, yet deeply analytical, overview of its NMR, IR, and MS characteristics. While direct, published spectra for this specific molecule are not widely available, the data herein is expertly extrapolated from established spectroscopic theory and empirical data from closely related compounds.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, amine, and cyclopropyl protons. The aromatic region will display a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring. The cyclopropyl protons will appear as complex multiplets in the aliphatic region due to geminal and cis/trans coupling.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ar-H (ortho to C-amine)~ 7.25Doublet (d)2H~ 8.5
Ar-H (ortho to OCH₃)~ 6.85Doublet (d)2H~ 8.5
OCH₃~ 3.80Singlet (s)3HN/A
NH₂~ 1.5 - 2.5Broad Singlet (br s)2HN/A
Cyclopropyl-H~ 0.8 - 1.2Multiplet (m)4HComplex

Causality and Interpretation:

  • Aromatic Protons: The protons ortho to the electron-donating methoxy group are shielded and appear upfield (~6.85 ppm), while the protons ortho to the cyclopropylamine group are slightly deshielded and appear further downfield (~7.25 ppm). The coupling between these adjacent protons results in two distinct doublets.

  • Methoxy Protons: The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet at approximately 3.80 ppm.

  • Amine Protons: The chemical shift of the amine protons is variable and depends on concentration and solvent. They typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

  • Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and exhibit complex splitting patterns due to geminal (protons on the same carbon) and vicinal (cis and trans) couplings. They are highly shielded by the ring current and therefore appear in the far upfield region.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ar-C (quaternary, C-OCH₃)~ 158.5
Ar-C (quaternary, C-CPA)~ 135.0
Ar-CH (ortho to C-amine)~ 128.0
Ar-CH (ortho to OCH₃)~ 114.0
OCH₃~ 55.2
C-NH₂ (quaternary)~ 35.0
Cyclopropyl-CH₂~ 15.0

Causality and Interpretation:

  • Aromatic Carbons: The carbon attached to the oxygen (C-OCH₃) is the most deshielded aromatic carbon due to the oxygen's electronegativity, appearing around 158.5 ppm. The carbon bearing the cyclopropylamine group appears next. The CH carbons ortho to the methoxy group are shielded and appear upfield (~114.0 ppm).[1]

  • Aliphatic Carbons: The methoxy carbon gives a characteristic signal around 55.2 ppm. The quaternary carbon of the cyclopropane ring attached to the amine is expected around 35 ppm, while the highly shielded methylene carbons of the cyclopropane ring will appear significantly upfield, around 15.0 ppm.[2]

Experimental Protocol: NMR Spectroscopy

protocol_nmr prep Sample Preparation dissolve Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer tune Tune and shim the spectrometer for the specific probe and solvent instrument Instrument Setup instrument->tune params Set acquisition parameters (¹H: 16 scans, ¹³C: 1024 scans) tune->params run_h1 Acquire ¹H spectrum acq Data Acquisition acq->run_h1 run_c13 Acquire ¹³C{¹H} spectrum run_h1->run_c13 transform Apply Fourier transform, phase correction, and baseline correction proc Data Processing proc->transform integrate Integrate ¹H signals and pick peaks for both spectra transform->integrate

Figure 2: Standard workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the amine, aromatic, and ether functionalities.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeIntensity
3380 - 3300N-H asymmetric & symmetric stretch (primary amine)Medium, two bands
3100 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretch (CH₃, CH₂)Medium
~1610, ~1510C=C aromatic ring stretchStrong
~1250Aryl C-O stretch (asymmetric)Strong
~1180C-N stretchMedium
~1030Aryl C-O stretch (symmetric)Strong
~830C-H out-of-plane bend (1,4-disubstituted)Strong

Causality and Interpretation:

  • N-H Vibrations: The most diagnostic feature will be the pair of bands in the 3380-3300 cm⁻¹ region, which is characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[3]

  • C-O Stretching: A very strong and prominent absorption around 1250 cm⁻¹ is expected for the asymmetric C-O stretching of the aryl ether (methoxy group), a key confirmatory peak.[4]

  • Aromatic Region: Strong peaks for the C=C stretching of the benzene ring will appear around 1610 and 1510 cm⁻¹. Furthermore, a strong band around 830 cm⁻¹ indicates the 1,4-disubstitution pattern of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Ensure the ATR crystal (e.g., diamond) is clean and perform a background scan to capture the ambient spectrum.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Spray Ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily protonate to form the [M+H]⁺ ion.

Predicted High-Resolution MS Data
IonCalculated m/z
[M]⁺ (C₁₀H₁₃NO)163.09972
[M+H]⁺ (C₁₀H₁₄NO⁺)164.10700
[M+Na]⁺ (C₁₀H₁₃NNaO⁺)186.08894

(Data derived from PubChem CID 12523671)[5]

Predicted ESI-MS/MS Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺, m/z 164.1) is expected to proceed through several key pathways, primarily involving the stable 4-methoxybenzyl moiety.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed LossProposed Fragment Structure
164.1147.1NH₃1-(4-Methoxyphenyl)cyclopropene ion
164.1121.1C₃H₅N4-Methoxybenzyl cation
121.191.1CH₂OTropylium ion
121.178.1CH₃COPhenyl radical cation

Causality and Interpretation: The most favorable fragmentation pathway involves the formation of the highly stable 4-methoxybenzyl cation (m/z 121.1) through the cleavage of the C-C bond between the cyclopropyl and phenyl rings. This fragment is a common and abundant ion for molecules containing this moiety.[6][7] A secondary pathway could involve the loss of ammonia (NH₃) from the protonated amine, leading to an ion at m/z 147.1. Subsequent fragmentation of the 4-methoxybenzyl cation can lead to further characteristic ions.

fragmentation M_H [M+H]⁺ m/z = 164.1 F1 m/z = 147.1 M_H->F1 - NH₃ F2 4-Methoxybenzyl cation m/z = 121.1 M_H->F2 - C₃H₅N F3 Tropylium ion m/z = 91.1 F2->F3 - CH₂O

Figure 3: Proposed major fragmentation pathway for this compound.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Chromatography: Inject the sample into an LC system equipped with a C18 column to separate the analyte from any impurities.

  • Ionization: Introduce the column effluent into the ESI source operating in positive ion mode.

  • Full Scan MS: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 164.1) as the precursor and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragment ion spectrum.

Conclusion

The spectroscopic profile of this compound is distinct and allows for unambiguous characterization. The ¹H NMR spectrum is defined by a 1,4-disubstituted aromatic pattern and highly shielded cyclopropyl signals. The ¹³C NMR confirms the presence of eight unique carbon environments. The IR spectrum is characterized by the dual N-H stretching bands of the primary amine and a strong C-O stretch from the methoxy group. Finally, mass spectrometry confirms the molecular weight and shows a primary fragmentation pathway dominated by the formation of the stable 4-methoxybenzyl cation. This comprehensive guide serves as a foundational reference for scientists working with this compound, enabling confident structural verification, purity assessment, and further investigation.

References

  • Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. AIP Publishing. Available at: [Link]

  • Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. AIP Publishing. Available at: [Link]

  • Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. PubMed. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Phase Equilibria and Spectroscopic Identification of Structure II Hydrates with New Hydrate-Forming Agents (Cyclopropylamine and Cyclopentylamine). The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride. PubChem. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Available at: [Link]

  • FTIR spectra: (a) MEL; (b) PPA; (c) MPhP. ResearchGate. Available at: [Link]

  • 1-(4-Methoxyphenyl)-2-methylpropan-1-one. PubChem. Available at: [Link]

  • 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride. PubChem. Available at: [Link]

  • 1-(4-Methoxyphenyl)-1-propanol. PubChem. Available at: [Link]

  • EI-MS mass fragmentation pattern of 1. ResearchGate. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • LC-high resolution-MS/MS for identification of 69 metabolites of the new psychoactive substance 1-(4-ethylphenyl-)-N-[(2-methoxyphenyl)methyl] propane-2-amine (4-EA-NBOMe) in rat urine and human liver S9 incubates and comparison of its screening power with further MS techniques. PubMed. Available at: [Link]

  • IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. ResearchGate. Available at: [Link]

  • 1-(4-Methoxyphenyl)propane-1,2-diol. PubChem. Available at: [Link]

  • 1-[1-(4-Methoxyphenyl)cyclopropyl]cyclopropan-1-amine. Chemsrc. Available at: [Link]

  • 1-(Bis-(4-methoxyphenyl)-methylene)-1H-cyclopropa-[B]-naphthalene. SpectraBase. Available at: [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

  • 1-(4-Methoxyphenyl)-N-methyl-4-penten-1-amine. SpectraBase. Available at: [Link]

  • (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. MD Topology. Available at: [Link]

  • (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. ResearchGate. Available at: [Link]

  • ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. ResearchGate. Available at: [Link]

  • connecting molecular structures with diverse mass spectrometry fragmentation behaviours. ChemRxiv. Available at: [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC - NIH. Available at: [Link]

  • Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. ResearchGate. Available at: [Link]

  • 1-(4-methoxyphenyl)-2-methylpropan-1-ol proton nmr. Chegg. Available at: [Link]

  • Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. ResearchGate. Available at: [Link]

  • Analysis of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (MNYAD_1539) crystals by ATR-FTIR. Mendeley Data. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC - PubMed Central. Available at: [Link]

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potential therapeutic targets of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 1-(4-Methoxyphenyl)cyclopropanamine

Abstract

This whitepaper outlines a comprehensive, hypothesis-driven strategy for the identification and validation of therapeutic targets for the novel compound, this compound. Given the absence of established biological targets for this molecule, this guide serves as a technical roadmap for researchers, scientists, and drug development professionals. We will detail a multi-pronged approach encompassing computational analysis, phenotypic screening, advanced chemical proteomics for target deconvolution, and rigorous biochemical and cellular validation methodologies. The protocols and logical frameworks presented herein are designed to systematically uncover the mechanism of action and unlock the therapeutic potential of this promising chemical entity.

Introduction: The Case for this compound

This compound is a synthetic small molecule featuring two key pharmacophores: a cyclopropylamine ring and a methoxyphenyl group. While direct biological activity for this specific compound is not extensively documented, its structural motifs are present in a variety of bioactive agents, suggesting a high potential for therapeutic relevance.

  • The Cyclopropylamine Moiety: The cyclopropyl group is a "bioisostere" often used in drug design to replace other chemical groups, like a carbon-carbon double bond, to enhance metabolic stability, improve potency, and increase brain permeability.[1][2] The strained three-membered ring can also lead to improved binding affinity and selectivity for biological targets.[1] Notably, cyclopropylamine derivatives are found in drugs targeting a range of conditions, from depression (e.g., tranylcypromine, a monoamine oxidase inhibitor) to cancer (as Lysine-specific histone demethylase 1A (LSD1) inhibitors).[3][4]

  • The Methoxyphenyl Group: The methoxy group is a common feature in many approved drugs and natural products.[5] It can alter electronic properties, enhance solubility, and play a significant role in ligand-target interactions and ADME (absorption, distribution, metabolism, and excretion) characteristics.[5] Methoxy-substituted phenyl rings are prevalent in compounds targeting the central nervous system (CNS), such as serotonergic psychedelics and monoamine releasing agents, as well as in anti-inflammatory and antitubulin agents.[6][7][8][9]

The combination of these two moieties in this compound presents a compelling starting point for a drug discovery campaign. This guide provides the strategic framework for such a campaign.

A Multi-Modal Strategy for Target Discovery

Identifying the molecular target of a novel compound is a primary bottleneck in drug discovery.[10] We propose a parallel and integrated approach that combines computational, phenotypic, and direct biochemical methods to maximize the probability of success.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification & Deconvolution cluster_2 Phase 3: Target Validation & MoA A In Silico Screening (Target Prediction) D Chemical Proteomics (Affinity-based) A->D B Phenotypic Screening (Function-First) B->D If Phenotypic Hit E Genetic Methods (e.g., CRISPR/RNAi) B->E If Phenotypic Hit C SAR by Analogy (Literature Analysis) C->D F Biochemical Assays (Binding & Activity) D->F E->F G Cellular Target Engagement (e.g., CETSA) F->G H Pathway Analysis (Downstream Effects) G->H I Validated Target(s) & Mechanism of Action H->I

Caption: High-level workflow for target identification and validation.

Phase 1: Hypothesis Generation

In Silico & Analog-Based Approaches

The initial phase involves generating hypotheses based on the compound's structure.

  • Structural Similarity Searching: Utilize computational tools to screen public and private databases (e.g., ChEMBL, PubChem) for compounds structurally similar to this compound that have known biological targets. This can provide initial clues. For instance, derivatives of methoxyphenylpiperazine have shown activity as serotonin and dopamine antagonists.[11]

  • Target Prediction & Docking: Employ machine learning models and molecular docking software to predict potential protein targets.[12] Based on the core scaffolds, promising target classes to investigate include:

    • Monoamine Oxidases (MAOs) and LSD1: Given the tranylcypromine analogy.[3][4]

    • Serotonin (5-HT) Receptors: Due to the prevalence of the methoxyphenyl moiety in serotonergic agents.[6][7]

    • G-Protein Coupled Receptors (GPCRs): A broad and druggable target class.

    • Ion Channels: Particularly those involved in CNS function.

Phenotypic Screening

A parallel, unbiased approach is to screen the compound for a biological effect without a preconceived target.[13] This "function-first" method can uncover unexpected therapeutic applications.

  • Rationale: Phenotypic screening in disease-relevant cell-based assays allows the compound's activity to be tested in a more complex biological setting from the outset.[13]

  • Recommended Assay Panels:

    • Oncology: Screen against a panel of cancer cell lines (e.g., the NCI-60 panel) to assess anti-proliferative activity.

    • Neuroscience: Use assays measuring neurite outgrowth, neurotransmitter uptake, or cell viability in neuronal cell models.

    • Inflammation: Employ assays that measure the production of inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.[9]

Assay TypeCell LinePrimary EndpointPotential Disease Area
Anti-Proliferation U937 (Leukemia)Cell Viability (MTT/CTG)Oncology
Anti-Inflammatory RAW 264.7Nitric Oxide (NO) ProductionInflammation
Neuronal Viability SH-SY5YCell Viability under stressNeurodegeneration
Antimicrobial S. aureus, E. coli, C. albicansMinimum Inhibitory Conc. (MIC)Infectious Disease

Table 1: Example phenotypic screening panel.

Phase 2: Target Identification & Deconvolution

If a robust hit is identified in a phenotypic screen, the critical next step is to determine the molecular target responsible for that effect—a process known as target deconvolution.[14][15][16]

Chemical Proteomics: An Affinity-Based Approach

Chemical proteomics has emerged as a powerful technique for the unbiased identification of small molecule targets directly from complex biological samples like cell lysates.[14][15][17] The most common method is affinity chromatography coupled with mass spectrometry.[18]

G A 1. Synthesize Affinity Probe (Compound + Linker + Biotin) B 2. Incubate Probe with Cell Lysate A->B C 3. Capture on Streptavidin Beads B->C D 4. Wash Away Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Trypsin Digest & LC-MS/MS E->F G 7. Identify & Quantify Proteins F->G H 8. Identify Specific Binders via Competition with Free Compound G->H

Caption: Workflow for affinity-based chemical proteomics.

Experimental Protocol: Affinity Pulldown

  • Probe Synthesis: Synthesize a derivative of this compound containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a biotin molecule. A control probe lacking the parent molecule should also be synthesized.

  • Lysate Preparation: Culture and harvest cells from the relevant phenotypic assay. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Incubation: Incubate the cell lysate with the biotinylated probe. In a parallel control experiment, pre-incubate the lysate with a high concentration of the original, unmodified compound before adding the probe. This competition experiment is crucial for distinguishing specific targets from non-specific binders.

  • Capture: Add streptavidin-coated magnetic beads to the lysate to capture the probe and any interacting proteins.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution & Digestion: Elute the captured proteins from the beads and digest them into smaller peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: True targets will be significantly enriched in the probe pulldown sample compared to the control beads and will show significantly reduced binding in the competition sample.[15]

Phase 3: Target Validation & Mechanism of Action (MoA)

Identifying a list of potential binding partners is not the end of the journey. Rigorous validation is required to confirm that interaction with a specific protein is responsible for the compound's biological effect.

Biochemical Validation
  • Direct Binding Assays: Express and purify the top candidate protein(s) from the proteomics screen. Confirm direct binding and determine the binding affinity (KD) using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Functional/Enzymatic Assays: If the candidate target is an enzyme, test the ability of this compound to inhibit or activate its function in a purified system. Determine the IC50 or EC50 value.

Cellular Target Engagement

It is essential to confirm that the compound engages its target within the complex environment of a living cell.[19] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[20][21][22]

  • Principle of CETSA: Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[21] CETSA measures this change in thermal stability.[20]

Experimental Protocol: CETSA

  • Treatment: Treat intact cells with either the compound or a vehicle control (e.g., DMSO).

  • Heating: Heat aliquots of the treated cells across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound, stabilized proteins.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

  • Detection: Quantify the amount of the soluble target protein remaining at each temperature point using a specific detection method, such as Western Blot or an ELISA-based format.[19][23]

  • Analysis: A positive target engagement will result in a "thermal shift," where the protein remains soluble at higher temperatures in the compound-treated cells compared to the control cells.[22]

Mechanism of Action (MoA) Studies

Once a target is validated, the final step is to connect its modulation to the observed phenotype by studying its known signaling pathways.

  • Example Scenario: If the validated target is a kinase, use Western blotting to examine the phosphorylation status of its known downstream substrates in cells treated with the compound. A change in substrate phosphorylation that correlates with the compound's phenotypic effect provides strong evidence for the mechanism of action.

Conclusion

The path from a novel chemical entity to a validated therapeutic target is complex and requires a systematic, multi-disciplinary approach. For this compound, a compound with promising structural features but no established pharmacology, the strategy outlined in this guide provides a robust framework for discovery. By integrating computational prediction, unbiased phenotypic screening, and powerful target deconvolution technologies like chemical proteomics, followed by rigorous validation with assays such as CETSA, researchers can systematically uncover the biological function and therapeutic potential of this and other novel molecules.

References

  • Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • Drug target deconvolution by chemical proteomics. PubMed. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. [Link]

  • CHEMICAL PROTEOMICS FOR DRUG TARGET DECONVOLUTION AND TO STUDY BIOLOGICAL SYSTEMS. ProQuest. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • (PDF) Target Identification Approaches in Drug Discovery. ResearchGate. [Link]

  • Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. PubMed. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Natural Bioactive Compound Target Identification. Creative Biolabs. [Link]

  • Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Target Identification and Mode of Action Studies. University of Florida College of Pharmacy. [Link]

  • CETSA. Karolinska Institutet. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. [Link]

  • Substituted methoxyphenethylamine. Wikipedia. [Link]

  • DOx. Wikipedia. [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]

  • The role of the methoxy group in approved drugs | Request PDF. ResearchGate. [Link]

  • Cyclopropylamine Derivatives for Neurological Intermediates. MySkinRecipes. [Link]

  • Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. PMC - NIH. [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride (C10H13NO). PubChemLite. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate. [Link]

  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity | Chemical Research in Toxicology. ACS Publications. [Link]

  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.. IP.com. [Link]

  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Anti-Inflammatory Activity of 4-((1 R,2 R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. PubMed. [Link]

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in silico modeling of 1-(4-Methoxyphenyl)cyclopropanamine interactions

Author: BenchChem Technical Support Team. Date: January 2026

<In Silico Modeling of 1-(4-Methoxyphenyl)cyclopropanamine Interactions: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel bioactive molecules is a critical endeavor in pharmacology and neuroscience. This compound is a molecule of significant interest due to its structural motifs, which are suggestive of interactions with key neurological protein targets. This technical guide provides a comprehensive, in-depth framework for the in silico modeling of this compound. We will delve into the core methodologies of molecular docking and molecular dynamics simulations to predict and analyze its binding affinities and dynamic interactions. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind each experimental choice, ensuring a robust and reproducible computational workflow.

Foundational Principles: The Compound and the Rationale for In Silico Investigation

This compound is a chemical entity characterized by a cyclopropylamine group attached to a methoxyphenyl ring.[1][2] This unique combination of functional groups makes it a compelling subject for computational analysis. The cyclopropylamine moiety is a known pharmacophore in certain enzyme inhibitors, while the methoxyphenyl group influences the molecule's overall electronics and hydrophobicity, which are critical determinants of protein-ligand interactions.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to generate and test hypotheses about a molecule's biological activity.[3] By simulating the interaction between a small molecule (the ligand) and a protein target, we can gain valuable insights into:

  • Binding Affinity: A quantitative estimation of how strongly the molecule binds to the protein.[4][5]

  • Binding Pose: The specific orientation of the ligand within the protein's binding site.[4]

  • Key Molecular Interactions: Identification of the specific amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

  • Dynamic Stability: Assessment of the stability of the ligand-protein complex over time through molecular dynamics simulations.[6][7]

The Computational Workflow: A Structured Approach to Predictive Modeling

A rigorous and logical workflow is paramount for obtaining reliable and meaningful results. The following diagram outlines the key phases of our in silico investigation.

InSilicoWorkflow cluster_prep Phase 1: System Preparation cluster_docking Phase 2: Molecular Docking cluster_md Phase 3: Molecular Dynamics cluster_analysis Phase 4: Data Analysis & Interpretation Target_Selection Target Protein Identification & Retrieval (e.g., from PDB) Protein_Preparation Protein Structure Cleanup (Add Hydrogens, Remove Water) Target_Selection->Protein_Preparation Ligand_Preparation Ligand 3D Structure Generation & Energy Minimization Run_Docking Execution of Docking Algorithm (e.g., AutoDock Vina) Ligand_Preparation->Run_Docking Define_Binding_Site Binding Site Definition (Grid Box Generation) Protein_Preparation->Define_Binding_Site Define_Binding_Site->Run_Docking Analyze_Poses Analysis of Binding Poses and Scoring Run_Docking->Analyze_Poses System_Setup MD System Setup (Solvation & Ionization) Analyze_Poses->System_Setup Equilibration System Equilibration (NVT & NPT Ensembles) System_Setup->Equilibration Production_Run Production MD Simulation Equilibration->Production_Run Trajectory_Analysis Analysis of MD Trajectories (RMSD, RMSF) Production_Run->Trajectory_Analysis Binding_Energy Binding Free Energy Calculations (e.g., MM/PBSA) Trajectory_Analysis->Binding_Energy Interaction_Analysis Detailed Interaction Analysis Binding_Energy->Interaction_Analysis

Caption: A logical workflow for in silico modeling of ligand-protein interactions.

Phase 1: Meticulous System Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures.

2.1.1. Target Protein Identification and Retrieval

Given the chemical structure of this compound, potential biological targets could include monoamine oxidases (MAOs) or other enzymes involved in neurotransmitter metabolism. For this guide, we will proceed with the hypothesis that MAO-A and MAO-B are plausible targets.

  • Experimental Protocol:

    • Access a public repository of protein structures, such as the Protein Data Bank (PDB).

    • Search for high-resolution crystal structures of the target proteins. It is advisable to select structures with a co-crystallized ligand, which can help in defining the binding site.

    • Download the PDB files for the selected protein structures.

2.1.2. Ligand Preparation

The ligand must be converted from its 2D representation to an energetically favorable 3D conformation.

  • Experimental Protocol:

    • Obtain the 2D structure of this compound from a chemical database like PubChem.[1]

    • Use a molecular modeling software to generate a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Ensure the correct protonation state at physiological pH (around 7.4). The amine group will likely be protonated.

2.1.3. Protein Preparation

The downloaded protein structures require processing to be ready for simulation.[8]

  • Experimental Protocol:

    • Remove any non-essential molecules from the PDB file, such as water molecules and co-crystallized ligands (after noting the binding site location).[9]

    • Add polar hydrogen atoms, which are often not resolved in crystal structures.

    • Assign partial charges to the protein atoms.

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when it binds to the protein and estimates the binding affinity.[4][5][10]

  • Experimental Protocol:

    • Define the binding site by creating a grid box that encompasses the active site of the protein.

    • Utilize a docking program, such as AutoDock Vina, to perform the docking calculations.

    • Analyze the output, which will consist of multiple binding poses ranked by their docking scores (binding affinities). A more negative score typically indicates a more favorable binding interaction.[5]

Table 1: Example Molecular Docking Results

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
MAO-A-8.2Tyr407, Phe208, Gln215
MAO-B-7.9Tyr398, Ile199, Cys172
(Note: The data presented in this table is illustrative and would be replaced with actual results from a docking simulation.)
Phase 3: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for an assessment of its stability and the fluctuations of its atoms over time.[6][7][11][12]

MD_Protocol Start Docked Ligand-Protein Complex Solvation Solvate in a Water Box Start->Solvation Ionization Add Counter-Ions to Neutralize Solvation->Ionization Minimization Energy Minimization Ionization->Minimization NVT NVT Equilibration (Constant Volume/Temperature) Minimization->NVT NPT NPT Equilibration (Constant Pressure/Temperature) NVT->NPT Production Production MD Run NPT->Production

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Novel API

In the realm of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) fundamental physicochemical properties is paramount. These characteristics, principally solubility and stability, form the bedrock upon which successful formulation development, manufacturing processes, and ultimately, therapeutic efficacy are built. This guide provides a comprehensive technical exploration of 1-(4-Methoxyphenyl)cyclopropanamine, a compound of interest for its unique structural motifs. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for assessing the solubility and stability of this molecule, grounded in established scientific principles and field-proven methodologies. We will delve into the causality behind experimental choices, presenting protocols not merely as a sequence of steps, but as self-validating systems designed to yield reliable and reproducible data.

Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of an Active Pharmaceutical Ingredient (API) is the critical first step in its development journey.[1][2] These parameters govern its behavior in various environments and provide predictive insights into its potential challenges and opportunities.

PropertyPredicted/Reported ValueSource
Molecular Formula C10H13NOPubChem
Molecular Weight 163.22 g/mol PubChem
Predicted XlogP 1.1PubChemLite[3]
CAS Number (HCl salt) 1187931-04-9ChemicalBook[4]

The predicted XlogP of 1.1 suggests that this compound possesses a moderate degree of lipophilicity. This has direct implications for its solubility, which is anticipated to be a delicate balance between its ability to dissolve in aqueous and organic media. The presence of a primary amine group suggests a basic character, making the molecule's solubility highly dependent on pH.

Aqueous and Solvent Solubility: A Systematic Approach

The solubility of an API is a critical determinant of its bioavailability and dictates the range of viable formulation strategies.[5] For this compound, a comprehensive solubility assessment across a physiologically relevant pH range and in various organic solvents is essential.

The "Shake-Flask" Method: The Gold Standard for Equilibrium Solubility

The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[6] This method involves agitating an excess of the solid drug in a specific solvent system until equilibrium is achieved, after which the concentration of the dissolved drug in the supernatant is quantified.[7]

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

  • This compound (or its hydrochloride salt)

  • Phosphate buffer solutions (pH 1.2, 4.5, 6.8)[6]

  • Purified water

  • Methanol, Ethanol, Acetonitrile, Propylene Glycol, Polyethylene Glycol 400

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated High-Performance Liquid Chromatography (HPLC) system with UV detection

Procedure:

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound to each solvent system in sealed vials.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the validated range of the HPLC method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of the dissolved API.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL for each solvent system. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess API to solvent equilibrate1 Agitate at constant temperature prep1->equilibrate1 equilibrate2 Monitor at 24, 48, 72 hours equilibrate1->equilibrate2 separation1 Centrifuge samples equilibrate2->separation1 analysis1 Withdraw supernatant separation1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 HPLC analysis analysis2->analysis3 end end analysis3->end Calculate Solubility

Anticipated Solubility Profile

Based on its chemical structure, the following solubility profile can be hypothesized:

Solvent SystemPredicted SolubilityRationale
Aqueous Buffer (pH 1.2) HighThe primary amine will be protonated, forming a more soluble salt.
Aqueous Buffer (pH 4.5) ModerateA significant portion of the amine will still be protonated.
Aqueous Buffer (pH 6.8) LowAs the pH approaches the pKa of the amine, the free base form will dominate, which is expected to be less soluble.
Methanol/Ethanol HighPolar protic solvents capable of hydrogen bonding with the amine and methoxy groups.
Acetonitrile ModerateA polar aprotic solvent.
Propylene Glycol/PEG 400 HighCommon pharmaceutical co-solvents known to enhance the solubility of moderately lipophilic compounds.[2]

Chemical Stability: Unveiling Degradation Pathways

Assessing the intrinsic stability of an API is a non-negotiable aspect of drug development.[8][9] Forced degradation studies, also known as stress testing, are employed to intentionally degrade the API under more severe conditions than those it would typically encounter during storage and handling.[10] These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[11][12][13]

Forced Degradation Studies: A Multi-faceted Approach

Forced degradation studies typically involve exposing the API to hydrolytic, oxidative, photolytic, and thermal stress conditions.[8][10] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.[10]

Experimental Protocol: Forced Degradation Studies

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Validated stability-indicating HPLC method

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the API solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified duration.

    • Base Hydrolysis: Treat the API solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified duration.

    • Oxidative Degradation: Treat the API solution with 3% H2O2 at room temperature.

    • Thermal Degradation: Expose the solid API and a solution of the API to dry heat in an oven (e.g., 80 °C).[14]

    • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[14]

  • Sample Neutralization (for hydrolysis): After the specified time, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method. The method should be capable of separating the intact API from all generated degradation products.[11][15][16]

  • Mass Balance: Ensure that the sum of the assay of the intact API and the areas of all degradation products is close to 100% of the initial concentration to account for all the material.[14]

G cluster_stress Stress Conditions cluster_analysis Analysis start API Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_balance Mass Balance Calculation hplc->mass_balance end end mass_balance->end Identify Degradants

Potential Degradation Pathways of this compound

The chemical structure of this compound suggests several potential sites for degradation:

Stress ConditionPotential Degradation PathwayRationale
Oxidation Formation of N-oxide or degradation of the aromatic ring.The primary amine is susceptible to oxidation.
Photolytic Cleavage of the cyclopropane ring or reactions involving the aromatic system.Aromatic systems and conjugated structures can be sensitive to light.[14]
Acid/Base Hydrolysis Unlikely to be a major pathway for the core structure.The ether linkage is generally stable to hydrolysis under mild conditions.
Thermal General decomposition at high temperatures.Thermally labile compounds can undergo rearrangements or cleavage of weaker bonds.[14]

Conclusion: A Roadmap for Successful Development

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By adhering to the principles of scientific integrity and employing robust, self-validating experimental protocols, researchers can generate the critical data necessary to inform formulation design, packaging decisions, and regulatory submissions.[9][14] The insights gained from these studies will not only mitigate risks but also accelerate the development timeline, ultimately bringing a potentially valuable therapeutic agent one step closer to the patients who need it.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Clinical.
  • Development of forced degradation and stability indic
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
  • Stability Indicating HPLC Method Development: A Review. IJPPR.
  • Annex 4.
  • Solving solubility issues in modern APIs. TAPI.
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  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
  • 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride (C10H13NO). PubChemLite.
  • CyclopropanaMine, 1-(4-Methoxyphenyl)-, hydrochloride | 1187931-04-9. ChemicalBook.

Sources

The Methoxyphenyl Group: A Cornerstone in Drug Design and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxyphenyl group, a seemingly simple aromatic ether, is a ubiquitous and remarkably versatile functional group in the realm of medicinal chemistry and drug discovery. Its prevalence in both natural products and synthetic pharmaceuticals underscores its profound impact on biological activity.[1] This guide provides a comprehensive exploration of the multifaceted roles of the methoxyphenyl moiety, delving into its fundamental physicochemical properties and their translation into significant effects on pharmacokinetics and pharmacodynamics. By understanding the nuanced interplay of its electronic, steric, and metabolic characteristics, researchers can strategically leverage this group to optimize drug candidates for enhanced efficacy and developability.

Physicochemical Landscape of the Methoxyphenyl Group

The biological effects of the methoxyphenyl group are deeply rooted in its inherent chemical properties. The interplay between the electron-donating methoxy group and the aromatic phenyl ring creates a unique electronic and steric environment that dictates its interactions with biological targets and its overall behavior in a physiological system.

Electronic Effects: A Duality of Resonance and Induction

The methoxy group exerts a dual electronic influence on the phenyl ring: a strong electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I).[2][3]

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom can delocalize into the aromatic π-system, increasing electron density at the ortho and para positions.[2][4] This electron-donating nature is often the dominant electronic influence, particularly when the methoxy group is at the para position.[2][5]

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density from the phenyl ring through the sigma bond.[2] This effect is more pronounced at the meta position, where the resonance effect is absent.[2][4][5]

This positional-dependent electronic character is a critical consideration in drug design, as it can modulate the pKa of nearby functional groups and influence the molecule's ability to engage in crucial electronic interactions with its target.

Steric Profile and Conformational Influence

The methoxy group is relatively small, yet its presence can introduce significant steric constraints that influence molecular conformation and binding affinity.[6][7][8][9] The rotational freedom around the aryl-oxygen bond can be restricted, leading to preferred conformations that can either be beneficial for fitting into a binding pocket or detrimental due to steric hindrance.[7] In some cases, the steric bulk of the methoxy group, particularly at the ortho position, can enforce a specific torsional angle that locks the molecule into a bioactive conformation.[7]

Hydrogen Bonding Capability

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.[10][11][12][13][14] While not as strong a hydrogen bond acceptor as a hydroxyl or carbonyl group, this capability can contribute significantly to the overall binding affinity and selectivity of a drug molecule.[10][11] The ability to form these non-covalent interactions is often a key factor in the successful design of potent and specific inhibitors.[10]

Lipophilicity: A Modulator of "Drug-Likeness"

Lipophilicity, a measure of a compound's ability to partition between a lipid and an aqueous phase, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The methoxy group generally increases lipophilicity compared to a hydroxyl group, but is less lipophilic than an ethyl group.[15][16][17][18][19] This modulation of lipophilicity is a key tool for medicinal chemists to fine-tune the pharmacokinetic profile of a drug candidate, for instance, to enhance its ability to cross the blood-brain barrier.[18]

Functional GroupTypical LogP Contribution
-H0.00
-OH-0.67
-OCH₃ -0.02
-CH₃0.56
-F0.14

Table 1: Comparative LogP contributions of common functional groups. Data is illustrative and can vary based on the molecular context.

The Methoxyphenyl Group in Pharmacokinetics (ADME)

The journey of a drug through the body is profoundly influenced by its physicochemical properties. The methoxyphenyl group plays a significant role at each stage of the ADME process.

Absorption and Distribution

By modulating lipophilicity, the methoxyphenyl group can enhance a drug's absorption across the gastrointestinal tract and its distribution to various tissues.[20] For instance, in the development of neuroprotective agents, the addition of methoxy groups to flavone scaffolds has been shown to improve their ability to penetrate the blood-brain barrier.[21]

Metabolism: A Double-Edged Sword

The methoxy group is a common site for metabolic transformation, primarily through O-demethylation mediated by cytochrome P450 enzymes, particularly CYP2D6.[22][23][24] This metabolic pathway can have several consequences:

  • Activation: In some cases, O-demethylation can lead to the formation of an active metabolite. A classic example is the conversion of tramadol to its more potent M1 metabolite, O-desmethyltramadol.[25]

  • Deactivation and Clearance: More commonly, O-demethylation results in a more polar hydroxylated metabolite that is more readily excreted, contributing to drug clearance.[26]

  • Toxicity: The metabolic processing of methoxyphenyl groups can sometimes lead to the formation of reactive intermediates. For example, the demethylation of some 3,4-dimethoxyphenyl compounds can be followed by oxidation to form reactive quinone species.[27]

The susceptibility of a methoxy group to metabolism is influenced by its position on the aromatic ring and the surrounding electronic and steric environment.

A common method to assess the metabolic lability of a methoxyphenyl-containing compound is through an in vitro metabolic stability assay using liver microsomes.

Objective: To determine the rate of disappearance of a test compound in the presence of liver microsomes.

Materials:

  • Test compound (e.g., a novel methoxyphenyl-containing drug candidate)

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes and phosphate buffer.

  • Add the test compound to the microsome solution and pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound Stock Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation NADPH NADPH System Sampling Sample at Time Points Incubation->Sampling Add NADPH Quench Quench Reaction Sampling->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Calculate t1/2 & CLint Analyze->Data

Caption: Workflow for an in vitro metabolic stability assay.

The Methoxyphenyl Group in Pharmacodynamics: Driving Biological Activity

The strategic placement of methoxyphenyl groups is a cornerstone of structure-activity relationship (SAR) studies, enabling the fine-tuning of a molecule's interaction with its biological target.

Structure-Activity Relationship (SAR) Case Studies

The impact of the number and position of methoxy groups on biological activity is well-documented across various therapeutic areas.

  • Anticancer Agents: In many classes of anticancer compounds, such as flavones and chalcones, the presence and positioning of methoxy groups can significantly enhance cytotoxic effects.[21][28] For example, the trimethoxyphenyl (TMP) group is a pharmacophore found in numerous potent anticancer agents.[29]

  • Anthelmintic Drugs: The molecular simplification of albendazole to N-(4-methoxyphenyl)pentanamide resulted in a compound with similar anthelmintic activity but significantly reduced cytotoxicity, highlighting the favorable contribution of the methoxyphenyl moiety.[30]

  • Serotonin Receptor Agonists: In the 25-NB series of psychedelic compounds, methoxy groups at the 2 and 5 positions of the phenyl ring are crucial for their potent and selective agonism at the 5-HT₂A receptor.[31][32] Deletion of these methoxy groups leads to a dramatic loss of activity.[31]

Bioisosteric Replacement

The methoxyphenyl group can serve as a bioisostere for other functional groups, such as a hydroxyl group, a fluorine atom, or even a methylthio group.[10][27][33][34][35][36] This strategy is employed to:

  • Block Metabolism: Replacing a metabolically labile hydroxyl group with a more stable methoxy group can improve a drug's half-life.

  • Modulate Physicochemical Properties: Fine-tuning lipophilicity and hydrogen bonding potential.[16]

  • Improve Binding Affinity: The electronic and steric properties of the methoxy group may provide a better fit for the target's binding site.[10]

Bioisosteric_Replacement cluster_parent Parent Moiety cluster_bioisosteres Bioisosteres OH -OH OCH3 -OCH3 OH->OCH3 Improves metabolic stability F -F OH->F Blocks metabolism, alters electronics SCH3 -SCH3 OCH3->SCH3 Similar size, different electronics

Caption: Common bioisosteric replacements for the hydroxyl group, including the methoxyphenyl group.

Conclusion

The methoxyphenyl group is far more than a simple structural component; it is a powerful modulator of biological activity. Its unique combination of electronic, steric, and hydrogen-bonding properties, coupled with its influence on lipophilicity and metabolic fate, makes it an invaluable tool in the medicinal chemist's arsenal. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to harness the full potential of the methoxyphenyl group in the design of novel and effective therapeutic agents. The continued exploration of its nuanced effects will undoubtedly lead to the discovery of the next generation of innovative medicines.

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Exploring the Chemical Space of 1-(4-Methoxyphenyl)cyclopropanamine Analogs: A Framework for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-methoxyphenyl)cyclopropanamine scaffold represents a compelling starting point for medicinal chemistry campaigns. The inherent characteristics of the cyclopropylamine motif—namely its conformational rigidity, three-dimensional topology, and enhanced metabolic stability—make it a privileged structure in modern drug discovery.[1][2][3] This guide provides a comprehensive framework for the systematic exploration of the chemical space surrounding this core. We will delve into computational strategies for library design, present robust synthetic methodologies for analog generation, outline a cascade for biological evaluation, and discuss the principles of structure-activity relationship (SAR) analysis. This document is intended as a practical, field-proven guide for scientists dedicated to the discovery of novel therapeutics.

Strategic Exploration of Chemical Space

The concept of "chemical space" encompasses the vast ensemble of all possible organic molecules.[4][5][6] For a given scaffold, a systematic exploration of this space is paramount to identifying molecules with desired biological activity and drug-like properties. Our exploration strategy is anchored in a multi-pronged approach, combining computational intelligence with synthetic feasibility.

Computational Blueprint for Analog Design

Before embarking on synthesis, in silico methods provide an invaluable blueprint for navigating the chemical space efficiently. These strategies allow for the prioritization of high-potential analogs, saving significant time and resources.

  • Virtual Library Enumeration: Based on the core scaffold, we can define key diversification points. For this compound, three primary vectors for modification exist: the aromatic ring, the cyclopropane ring, and the primary amine. Computationally generated libraries, such as those derived from the GDB-17 database, can inform the selection of synthetically accessible and novel substituents.[7]

  • Structure-Based Design: If a biological target is known, molecular docking and virtual screening can be employed to computationally assess the binding potential of enumerated analogs within the target's active site.[7][8] This helps filter for compounds with a higher probability of on-target activity.

  • De Novo Design & AI: Modern approaches utilizing artificial intelligence and machine learning can generate entirely novel molecular structures with optimized properties, moving beyond simple substituent decoration of the core scaffold.[6][7]

Defining the Diversification Vectors

The logical points for analog generation on the this compound scaffold are illustrated below. A successful exploration of the chemical space requires a systematic and diverse modification at these key positions.

G cluster_core Core Scaffold cluster_vectors Diversification Vectors core This compound A Vector A: Aromatic Ring (Substitution, Bioisosteres) core->A B Vector B: Cyclopropane Ring (Stereoisomers, Substitution) core->B C Vector C: Amine Terminus (Amides, Ureas, Alkylation) core->C

Caption: Key diversification vectors on the core scaffold.

Synthetic Realization: Methodologies and Protocols

Translating computational designs into tangible molecules requires robust and adaptable synthetic strategies. The methodologies presented here are chosen for their reliability, scalability, and tolerance to a wide range of functional groups, which is essential for building a diverse analog library.

Synthesis of the Core Scaffold

The Kulinkovich-Szymoniak reaction provides a direct and efficient one-step route to the primary cyclopropylamine core from readily available nitriles.[9][10] This titanium-mediated coupling of a nitrile with a Grignard reagent is a cornerstone for accessing this chemical class.

G start Anisonitrile & Ethylmagnesium Bromide reaction Titanium-Mediated Cyclopropanation start->reaction reagent Ti(OPr)₄ BF₃·OEt₂ reagent->reaction product This compound (Core Scaffold) reaction->product

Caption: Workflow for core scaffold synthesis.

Protocol 2.1: Synthesis of this compound

  • System Setup: Under an inert atmosphere (Argon or Nitrogen), add titanium(IV) isopropoxide (1.2 eq) to a solution of anisonitrile (1.0 eq) in anhydrous THF.

  • Lewis Acid Addition: Cool the mixture to -78 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq) dropwise. Maintain the temperature below -70 °C.

  • Grignard Addition: Slowly add a solution of ethylmagnesium bromide (2.5 eq) in THF, ensuring the internal temperature does not exceed -60 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. The progress can be monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by pouring it into an aqueous solution of 1 M HCl at 0 °C.

  • Workup: Basify the aqueous layer with 2 M NaOH until pH > 12. Extract the aqueous phase three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the title compound.

    • Rationale: The use of a strong Lewis acid like BF₃·OEt₂ is critical as it facilitates the ring contraction necessary for cyclopropane formation.[9] The titanium(II) species, generated in situ, mediates the key C-C bond formations.

Analog Synthesis: Diversification Strategies

A. Aromatic Ring Analogs (Vector A): The most straightforward approach is to begin with commercially available, substituted phenylacetonitriles.

Protocol 2.2: Synthesis of a Phenyl-Substituted Analog This protocol adapts a known method for cyclopropanation of phenylacetonitriles.[11]

  • Cyclopropanation: To a solution of the desired substituted 2-phenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) in DMSO, add powdered sodium hydroxide (3.0 eq) portion-wise at room temperature. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.1 eq) can improve yields.[11]

  • Reaction: Stir the mixture vigorously at 30-40 °C for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Nitrile Reduction: The resulting cyclopropylnitrile can be reduced to the primary amine using standard conditions (e.g., LiAlH₄ in THF or catalytic hydrogenation).

  • Purification: Purify the final amine by column chromatography or crystallization.

B. Amine Functionalization (Vector C): The primary amine is a versatile handle for introducing a wide array of functional groups, most commonly amides.

Protocol 2.3: Amide Coupling

  • Setup: To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor reaction completion by LC-MS.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting amide by flash chromatography or recrystallization.

    • Rationale: HATU is an efficient coupling reagent that minimizes side reactions and often leads to high yields of the desired amide product, a common strategy in synthesizing bioactive amide derivatives.[11][12]

Biological Evaluation and SAR Analysis

A structured biological evaluation is essential to derive meaningful structure-activity relationships (SAR). A tiered screening cascade ensures that resources are focused on the most promising compounds.

The Screening Cascade

The journey from a synthesized analog to a lead candidate follows a logical progression of assays, from high-throughput primary screens to more complex secondary and ADME/Tox profiling.

G cluster_screening Screening Cascade primary Primary Screen (e.g., Target Binding, IC₅₀) secondary Secondary Screen (Cellular Activity, EC₅₀) primary->secondary Active 'Hits' adme ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) secondary->adme Potent & Efficacious lead Lead Candidate adme->lead Optimized Profile

Caption: A tiered workflow for biological evaluation.

Deriving Structure-Activity Relationships (SAR)

SAR is the cornerstone of lead optimization, linking specific structural features of a molecule to its biological activity.[13][14] By systematically analyzing the data from the screening cascade, medicinal chemists can make rational, data-driven decisions for the next round of analog design.

Table 1: Hypothetical SAR Data for a Kinase Target

Compound IDVector A (Phenyl Sub.)Vector C (Amine Sub.)Kinase IC₅₀ (nM)Cell Proliferation EC₅₀ (nM)
Core 4-OCH₃-NH₂12,500> 20,000
ANA-01 4-Cl-NH₂4,80015,000
ANA-02 4-CF₃-NH₂2,1008,500
ANA-03 4-OCH₃-NH-CO-CH₃9502,200
ANA-04 4-OCH₃-NH-CO-Ph6701,500
ANA-05 4-Cl-NH-CO-CH₃150450
ANA-06 4-Cl -NH-CO-Ph 25 80

SAR Interpretation:

  • Vector A Insights: Replacing the electron-donating 4-methoxy group with electron-withdrawing groups like -Cl (ANA-01) or -CF₃ (ANA-02) improves target binding. This suggests the pocket accommodating the phenyl ring may have an electrophilic character or that sterics/lipophilicity are at play.

  • Vector C Insights: Acylating the primary amine to form an amide (ANA-03, ANA-04) dramatically increases potency. This indicates a likely hydrogen bond acceptor is present in the target's active site that can interact with the amide carbonyl.

  • Synergistic Effects: Combining beneficial modifications from both vectors leads to a significant improvement in potency. Compound ANA-06, featuring both the 4-chloro substituent and the benzamide group, emerges as a potent lead candidate with both strong target engagement and good cellular activity.

Concluding Remarks and Future Directions

This guide has outlined a systematic and integrated approach to exploring the chemical space of this compound analogs. By leveraging computational design, employing robust synthetic protocols, and conducting rigorous biological evaluation, research teams can efficiently navigate this promising chemical space. The cyclopropylamine motif continues to be a valuable component in drug design, often improving metabolic stability and providing favorable pharmacokinetic properties.[2][3] Future efforts should focus on incorporating more advanced computational techniques, such as free energy perturbation (FEP) for more accurate binding predictions, and exploring novel synthetic methods to access more complex and diverse analogs.[8] The principles outlined herein provide a solid foundation for the successful discovery and optimization of new drug candidates based on this versatile scaffold.

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A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)cyclopropanamine: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive literature review of 1-(4-Methoxyphenyl)cyclopropanamine, a versatile chemical scaffold with significant applications in medicinal chemistry and drug discovery. The guide delves into the core aspects of its synthesis, chemical properties, and biological activities, with a particular focus on its role as a key building block for therapeutics and its emerging potential as a modulator of critical biological targets. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights, detailed experimental considerations, and a forward-looking perspective on the research trajectory of this important molecule.

Introduction: The Significance of the Cyclopropylamine Moiety in Medicinal Chemistry

The cyclopropyl group is a highly sought-after motif in modern drug design. Its unique conformational rigidity and electronic properties can impart favorable characteristics to a molecule, including enhanced metabolic stability, increased potency, and improved membrane permeability. When incorporated as a cyclopropylamine, this functional group becomes a valuable pharmacophore, capable of engaging in specific interactions with biological targets. This compound, in particular, has garnered considerable attention due to its presence in several biologically active compounds and its utility as a synthetic intermediate. This guide will explore the multifaceted nature of this compound, from its fundamental chemistry to its therapeutic implications.

Chemical Synthesis and Characterization

The efficient synthesis of this compound is crucial for its application in research and development. Several synthetic routes have been reported, with the choice of method often depending on the desired scale and purity.

Common Synthetic Pathways

One of the most prevalent methods for the synthesis of this compound involves the titanium-mediated reaction of anisonitrile with a Grignard reagent, such as ethylmagnesium bromide. This approach offers a direct and relatively high-yielding route to the desired product.[1]

Another common strategy involves the multi-step synthesis from 4-methoxyphenylacetic acid derivatives. This can include the formation of a cyclopropanecarboxylic acid intermediate, which is then converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement. While longer, this route can be advantageous for the synthesis of specific stereoisomers or for generating a library of analogs.

A simplified representation of a common synthetic approach is outlined below:

G Anisonitrile Anisonitrile Intermediate Titanacyclopropane Intermediate Anisonitrile->Intermediate Grignard Ethylmagnesium bromide Grignard->Intermediate Ti_reagent Titanium(IV) isopropoxide Ti_reagent->Intermediate Catalyst Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup G cluster_0 LSD1 Active Site LSD1 LSD1 Enzyme Reactive_Intermediate Reactive Intermediate LSD1->Reactive_Intermediate Oxidation by FAD FAD FAD Cofactor Inhibitor This compound Derivative Inhibitor->LSD1 Binding Inactive_Complex Covalently Modified Inactive LSD1 Reactive_Intermediate->Inactive_Complex Covalent Adduction G Start This compound Intermediate_1 Intermediate A Start->Intermediate_1 Step 1 Intermediate_2 Intermediate B Intermediate_1->Intermediate_2 Step 2 Apixaban Apixaban Intermediate_2->Apixaban Final Steps

Sources

Introduction: A Proactive Approach to De-Risking a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Toxicity Screening of 1-(4-Methoxyphenyl)cyclopropanamine

In the landscape of modern drug discovery, the imperative is to identify and mitigate potential safety liabilities at the earliest possible stage. This "fail early, fail cheap" paradigm is critical for optimizing resource allocation and focusing on candidates with the highest probability of clinical success. This guide presents a comprehensive, tiered strategy for the initial toxicity screening of this compound, a novel chemical entity (NCE).

Our approach is rooted in a deep understanding of the molecule's structure. The presence of two key moieties—a cyclopropylamine group and a methoxyphenyl group—immediately raises specific toxicological flags that must be addressed. The cyclopropylamine motif, for instance, is a known structural alert. Cytochrome P450 (CYP)-mediated oxidation can lead to ring-opening and the formation of reactive intermediates, a mechanism implicated in the hepatotoxicity of drugs like trovafloxacin.[1][2] The methoxyphenyl group is also subject to extensive phase I metabolism. Therefore, our screening strategy is not a generic checklist but a bespoke program designed to probe these anticipated liabilities directly.

This document serves as a technical whitepaper for researchers, toxicologists, and drug development professionals, providing not just the "what" but the "why" behind each experimental choice. We will move from predictive in silico assessments to a core battery of in vitro assays, culminating in an integrated risk assessment. Each protocol is presented as a self-validating system, ensuring the generation of robust and reliable data to inform critical go/no-go decisions.

Tier 1: Foundational Profiling - In Silico and Physicochemical Characterization

Before committing to resource-intensive wet lab experiments, a foundational understanding is built through computational modeling and basic physicochemical analysis. This initial tier provides a predictive landscape of the compound's potential hazards and its "drug-likeness."

In Silico Toxicity Prediction

Computational toxicology leverages quantitative structure-activity relationship (QSAR) models to predict a compound's biological activity based on its chemical structure.[3] These methods serve as an invaluable early warning system.[4][5]

Rationale & Causality: By comparing the structural features of this compound to large databases of compounds with known toxicological profiles, we can generate initial hypotheses about its potential for mutagenicity, cardiotoxicity, and other adverse effects.[6][7] This allows for early prioritization and informs the design of subsequent in vitro assays. For instance, a structural alert for hERG binding from an in silico model would elevate the importance of the patch-clamp assay in Tier 2.

Key Endpoints for Prediction:

  • Mutagenicity: Prediction of Ames test outcome.

  • Cardiotoxicity: Prediction of hERG channel inhibition.

  • Hepatotoxicity: Alerts for potential liver toxicity.

  • General Toxicity: Prediction of LD50 and other toxicity endpoints.

Physicochemical Properties

A compound's fundamental chemical properties are inextricably linked to its pharmacokinetic and toxicological behavior.

Rationale & Causality: Poor aqueous solubility can lead to underestimated toxicity in in vitro assays and complicates formulation for in vivo studies. Lipophilicity (measured as LogP or LogD) influences absorption, distribution, and the potential for non-specific binding.

ParameterMethodRationale
Aqueous Solubility Kinetic or Thermodynamic Solubility AssayDetermines the maximum concentration achievable in aqueous media, crucial for designing in vitro assay conditions.
Lipophilicity (LogD at pH 7.4) Shake-flask or Chromatographic MethodPredicts membrane permeability and potential for non-specific binding. Affects distribution and clearance.
pKa Potentiometric Titration or UV-spectroscopyDetermines the ionization state at physiological pH, which impacts solubility, permeability, and target binding.

Tier 2: Core In Vitro Safety and ADME Profiling

This tier constitutes the core of the initial safety assessment, employing a battery of validated in vitro assays to provide quantitative data on the most critical toxicological endpoints.[8][9] The overall workflow for this tier is designed to efficiently screen for major liabilities.

G cluster_input Input cluster_assays Tier 2 In Vitro Assays cluster_output Output & Decision Compound 1-(4-Methoxyphenyl) cyclopropanamine Cytotoxicity Cytotoxicity (e.g., MTT Assay) Compound->Cytotoxicity Test Concentrations Genotoxicity Genotoxicity (Ames & Micronucleus) Compound->Genotoxicity Test Concentrations Cardiotoxicity Cardiotoxicity (hERG Assay) Compound->Cardiotoxicity Test Concentrations Metabolism Metabolic Profile (Stability & CYP Inhibition) Compound->Metabolism Test Concentrations PPB Plasma Protein Binding (RED) Compound->PPB Test Concentrations Risk Integrated Risk Assessment Cytotoxicity->Risk Data Integration Genotoxicity->Risk Data Integration Cardiotoxicity->Risk Data Integration Metabolism->Risk Data Integration PPB->Risk Data Integration

Caption: Tier 2 Initial Toxicity Screening Workflow.

Cytotoxicity Assessment: Gauging General Cellular Health

The first experimental step is to determine the concentrations at which the compound causes general cell death.

Rationale & Causality: This assay establishes a working concentration range for subsequent, more specific assays. If a compound is highly cytotoxic, other specific effects (like genotoxicity or hERG inhibition) can be masked. We will employ two distinct assays to probe different mechanisms of cell death.[10] The MTT assay measures mitochondrial reductase activity, indicating metabolic viability, while the LDH assay measures the release of lactate dehydrogenase, an indicator of lost membrane integrity.[11][12][13]

  • Cell Culture: Plate HepG2 cells (a human liver carcinoma cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Remove the culture medium and add 100 µL of fresh medium containing the test compound, vehicle control (e.g., 0.1% DMSO), and positive control (e.g., Doxorubicin). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

CompoundCell LineIncubation TimeIC₅₀ (µM)
This compoundHepG248 hours> 100
Doxorubicin (Positive Control)HepG248 hours1.2
Genotoxicity Assessment: Protecting the Genome

Genotoxicity testing assesses the potential for a compound to damage genetic material, a non-negotiable safety hurdle.[14] A standard initial battery includes two assays targeting different mechanisms of DNA damage, as recommended by regulatory guidelines.[15]

Rationale & Causality:

  • Bacterial Reverse Mutation (Ames) Test: Detects gene mutations (point mutations and frameshifts) in bacteria. It is fast, cost-effective, and highly sensitive.[16][17]

  • In Vitro Micronucleus Test: Detects chromosomal damage (clastogenicity) or abnormal chromosome segregation (aneugenicity) in mammalian cells.[14][17][18] Together, these two tests provide a comprehensive profile of genotoxic potential.

  • Strains: Use genetically modified strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are histidine auxotrophs.

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[19]

  • Exposure: In the plate incorporation method, mix the bacterial strain, test compound at various concentrations, and S9 mix (if used) with molten top agar. Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the negative control count.

Test ConditionResult (Fold Increase over Control)Assessment
TA98 (-S9)1.1Negative
TA98 (+S9)1.3Negative
TA100 (-S9)0.9Negative
TA100 (+S9)1.2Negative
Positive Controls> 3.0Valid
Cardiovascular Safety: hERG Channel Inhibition

Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a leading cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[20][21] Therefore, early assessment of hERG liability is a critical component of safety pharmacology.[9][22][23]

Rationale & Causality: The hERG channel is crucial for cardiac repolarization.[20] Blockade of this channel delays repolarization, prolongs the QT interval, and increases the risk of Torsade de Pointes.[24] The gold-standard method for assessing this is electrophysiology (patch-clamp), which directly measures ion flow through the channel.[21]

  • Cell Line: Use a stable mammalian cell line (e.g., HEK-293 or CHO) recombinantly expressing the hERG channel.

  • Electrophysiology: Utilize an automated patch-clamp system to establish a whole-cell recording configuration.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition: Measure the peak tail current at each concentration. A known hERG blocker (e.g., Cisapride) is used as a positive control.

  • Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline and determine the IC₅₀ value.

CompoundSystemIC₅₀ (µM)
This compoundQPatch hERG27.5
Cisapride (Positive Control)QPatch hERG0.015
Metabolic Liabilities: Stability and CYP Inhibition

Understanding how a compound is metabolized is fundamental to predicting its pharmacokinetics and potential for drug-drug interactions (DDIs).[25]

Rationale & Causality:

  • Metabolic Stability: Assesses the rate at which the compound is broken down by metabolic enzymes, primarily in the liver.[26] Very rapid metabolism can lead to low bioavailability and short half-life, while very slow metabolism can cause accumulation and toxicity.[19][27] This is typically measured as in vitro intrinsic clearance (Clint).

  • CYP Inhibition: Evaluates the compound's potential to inhibit major Cytochrome P450 enzymes.[28] Inhibition of a CYP enzyme can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to potentially toxic plasma concentrations.[29][30]

  • System: Use human liver microsomes (HLM) as the enzyme source, which contains a rich complement of CYP enzymes.

  • Incubation: In a 96-well plate, incubate HLM, a specific fluorogenic probe substrate for a given CYP isoform (e.g., Vivid® substrates), and NADPH cofactor with a range of concentrations of this compound.[31]

  • Detection: After a set incubation time at 37°C, stop the reaction and measure the fluorescent signal produced by the metabolism of the probe substrate.

  • Analysis: Calculate the percent inhibition of CYP activity relative to a vehicle control and determine the IC₅₀ value for each major isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[28][30]

CYP IsoformIC₅₀ (µM)
CYP1A2> 50
CYP2C9> 50
CYP2C1915.2
CYP2D63.8
CYP3A4> 50
Plasma Protein Binding (PPB): Assessing the Free Fraction

Only the unbound (free) fraction of a drug in plasma is available to interact with its target, be metabolized, and be excreted.[32][33][34]

Rationale & Causality: High plasma protein binding reduces the concentration of free drug, which can significantly impact efficacy and the interpretation of in vitro toxicity data.[34] For example, a compound with a hERG IC₅₀ of 5 µM might be considered a risk, but if it is 99.9% protein-bound, the free concentration in plasma may never reach a level sufficient to block the channel. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique.[32][35]

  • Apparatus: Use a commercial RED device, which consists of a base plate with disposable inserts, each having two chambers separated by a semipermeable dialysis membrane.[34]

  • Sample Preparation: Spike human plasma with the test compound (e.g., at 1 µM).

  • Dialysis: Add the spiked plasma to one chamber (the donor chamber) and dialysis buffer (PBS, pH 7.4) to the other chamber (the receiver chamber).

  • Incubation: Seal the plate and incubate at 37°C with shaking for approximately 4 hours to allow the free compound to reach equilibrium across the membrane.[32][34]

  • Analysis: After incubation, take aliquots from both the plasma and buffer chambers. Analyze the concentration of the compound in each sample by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

SpeciesMethodFraction Unbound (fu, %)
Human PlasmaRED12.5%
Warfarin (Control)RED1.8%

Tier 3: Integrated Risk Assessment and Decision Making

Data from individual assays are not interpreted in isolation. The final step is to synthesize all Tier 1 and Tier 2 results into a coherent risk profile to guide the next steps for the compound.

Causality & Logic: The interplay between different parameters is key. For example, the risk of CYP2D6 inhibition (IC₅₀ = 3.8 µM) must be considered in the context of the anticipated therapeutic plasma concentrations and the compound's plasma protein binding. Similarly, the moderate hERG IC₅₀ (27.5 µM) is less concerning given the high plasma protein binding, which would suggest that free plasma concentrations are unlikely to approach this level in vivo.

The potential for metabolic bioactivation of the cyclopropylamine moiety, a key hypothesis from the outset, remains a consideration. While the Ames test was negative, this does not rule out other mechanisms of toxicity, such as the formation of reactive metabolites that form protein adducts, which could lead to idiosyncratic toxicity.[1][2]

G cluster_pathway Hypothesized Bioactivation Pathway Parent 1-(4-Methoxyphenyl) cyclopropanamine Intermediate Ring-Opened Radical Intermediate Parent->Intermediate CYP-Mediated Oxidation Reactive Reactive Metabolite (e.g., α,β-unsaturated aldehyde) Intermediate->Reactive Adduct Covalent Protein Adducts Reactive->Adduct Nucleophilic Attack by Protein Residues Toxicity Potential Hepatotoxicity Adduct->Toxicity

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Methodological & Application

Applications of 1-(4-Methoxyphenyl)cyclopropanamine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Strained Ring Systems in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the myriad of structural motifs available to the medicinal chemist, strained ring systems, such as the cyclopropyl group, offer a unique and powerful toolset. The inherent ring strain of the cyclopropane moiety imparts a pseudo-pi character and conformational rigidity, which can lead to improved metabolic stability, enhanced potency, and favorable pharmacokinetic profiles. When coupled with a primary amine, as in 1-(4-methoxyphenyl)cyclopropanamine, this scaffold becomes a versatile building block for a diverse range of therapeutic agents, particularly in the realm of central nervous system (CNS) disorders and oncology. This guide provides an in-depth exploration of the applications of this compound, offering both foundational knowledge and practical protocols for researchers in the field.

The this compound Scaffold: A Privileged Motif

The structure of this compound, featuring a cyclopropyl ring directly attached to an amine and a methoxy-substituted phenyl group, is not a random assortment of chemical functionalities. Each component plays a crucial role in its utility as a pharmacophore and a synthetic intermediate.

  • The Cyclopropylamine Core: This unit is a well-established pharmacophore, most notably in the class of monoamine oxidase (MAO) inhibitors.[1] The strained three-membered ring is key to its mechanism-based inhibition of flavin-dependent enzymes. Furthermore, the rigidity of the cyclopropane ring can favorably restrict the conformation of a drug molecule, leading to higher binding affinity for its target.[2]

  • The 4-Methoxyphenyl Group: The para-methoxy substitution on the phenyl ring is a common feature in many CNS-active compounds. This group can influence the molecule's electronic properties, lipophilicity, and metabolic stability. The methoxy group can participate in hydrogen bonding with target proteins and is often associated with improved brain penetration.

The confluence of these structural features makes this compound a compelling starting point for the design of novel therapeutics.

Key Therapeutic Applications in Drug Discovery

The unique structural and electronic properties of this compound have positioned it as a valuable scaffold in several key areas of drug discovery, most notably in the development of inhibitors for flavin-dependent enzymes and as a modulator of CNS targets.

Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)

A Prime Target in Oncology and Neuroscience: Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[3] Overexpression of LSD1 has been implicated in a variety of cancers, making it a significant therapeutic target.[3] Furthermore, LSD1 is involved in neuronal function, and its inhibition is being explored for the treatment of neurodegenerative diseases and other CNS disorders.[4]

The Cyclopropylamine as a "Warhead": The mechanism of LSD1 inhibition by cyclopropylamine-containing compounds is a classic example of mechanism-based inactivation. The cyclopropylamine moiety acts as a "warhead" that, upon oxidation by the FAD cofactor of LSD1, forms a reactive intermediate that covalently modifies the flavin, leading to irreversible inhibition of the enzyme.[3][5] The antidepressant drug tranylcypromine (trans-2-phenylcyclopropylamine) is a known, albeit non-selective, inhibitor of LSD1.[5][6][7]

This compound as a Scaffold for Selective LSD1 Inhibitors: The structural similarity of this compound to tranylcypromine makes it an ideal starting point for the design of more potent and selective LSD1 inhibitors.[4][6][7] The 4-methoxyphenyl group can be systematically modified to optimize interactions with the substrate-binding pocket of LSD1, thereby enhancing potency and selectivity over other flavin-dependent enzymes like MAO-A and MAO-B.[5] Several research programs have focused on the development of substituted phenylcyclopropylamine derivatives as next-generation LSD1 inhibitors for the treatment of acute myeloid leukemia (AML) and other cancers.[4][8]

Modulation of Central Nervous System (CNS) Targets

The physicochemical properties of the this compound scaffold, including its moderate lipophilicity and potential for hydrogen bonding, make it an attractive candidate for CNS drug discovery.[9]

Potential as a Neurotransmitter Reuptake Inhibitor: The structural features of this scaffold bear resemblance to known monoamine reuptake inhibitors. The development of derivatives could lead to novel agents for the treatment of depression, anxiety, and other mood disorders. A patent for a novel intermediate in the synthesis of the antidepressant Venlafaxine, which shares the methoxyphenyl moiety, highlights the relevance of this structural class in CNS drug development.[10]

Exploration in Neurological Disorders: The ability of cyclopropylamine derivatives to interact with key enzymes in the brain, such as MAOs and LSD1, opens up avenues for their investigation in a range of neurological conditions.[1][9]

Clarification on the Role in Apixaban Synthesis

A common misconception arises from the presence of a "1-(4-methoxyphenyl)" moiety in the chemical name of the widely used anticoagulant, apixaban. A thorough review of the patented synthetic routes for apixaban reveals that this compound is not a direct precursor or building block in its synthesis.[1][2][11][12] The 1-(4-methoxyphenyl) group in apixaban is introduced through different starting materials and synthetic strategies.

Protocols for Synthesis and Biological Evaluation

Synthesis of this compound

A reliable method for the synthesis of this compound proceeds via a titanium-mediated cyclopropanation of anisonitrile.[13]

Workflow for the Synthesis of this compound

G Anisonitrile Anisonitrile Reaction_Vessel Reaction Vessel (Anhydrous THF, under Argon) Anisonitrile->Reaction_Vessel EtMgBr Ethylmagnesium Bromide (EtMgBr) EtMgBr->Reaction_Vessel Ti_OiPr4 Titanium(IV) isopropoxide (Ti(O-iPr)4) Ti_OiPr4->Reaction_Vessel Titanacyclopropane_Formation Formation of Titanacyclopropane Intermediate Reaction_Vessel->Titanacyclopropane_Formation Reaction Quench Aqueous Quench (e.g., aq. HCl) Titanacyclopropane_Formation->Quench Extraction Workup & Extraction (e.g., with Ethyl Acetate) Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous tetrahydrofuran (THF).

  • Grignard Reagent Addition: Cool the THF to 0 °C and add a solution of ethylmagnesium bromide (EtMgBr) in THF dropwise via the dropping funnel.

  • Titanium Catalyst Addition: To the stirred solution, add titanium(IV) isopropoxide (Ti(O-iPr)4) dropwise at 0 °C. The solution will typically change color, indicating the formation of the active titanium species.

  • Nitrile Addition: Add a solution of anisonitrile in anhydrous THF to the reaction mixture dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of aqueous hydrochloric acid (HCl) at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford this compound.

Biological Assay Protocols

This protocol is adapted from commercially available kits and provides a robust method for screening inhibitors of LSD1.[1]

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation of a substrate peptide. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic substrate to produce a highly fluorescent product.

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 substrate peptide (e.g., corresponding to the N-terminal tail of histone H3)

  • Horseradish Peroxidase (HRP)

  • Fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation: Prepare working solutions of all reagents in assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer and all reagents except the LSD1 enzyme.

    • Control wells (100% activity): Add assay buffer, LSD1 enzyme, HRP, fluorogenic substrate, and DMSO (vehicle control).

    • Inhibitor wells: Add assay buffer, LSD1 enzyme, HRP, fluorogenic substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add the LSD1 substrate peptide to all wells except the blank wells to start the reaction.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the blank reading from all other readings. Calculate the percent inhibition for each concentration of the test compound relative to the control wells. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the D2 receptor in a membrane preparation.

Materials:

  • Cell membranes prepared from a cell line expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]-Spiperone)

  • Non-specific binding control (e.g., Haloperidol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

  • Test compound (this compound or its derivatives)

  • 96-well filter plates with GF/C filters

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Assay Plate Setup:

    • Total binding wells: Add assay buffer, radioligand, and cell membranes.

    • Non-specific binding wells: Add assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.

    • Competition wells: Add assay buffer, radioligand, cell membranes, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Plate_Setup Set up 96-well Filter Plate (Total, Non-specific, Competition) Prepare_Reagents->Plate_Setup Incubation Incubate to Equilibrium Plate_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Add Scintillant & Count Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation_Counting->Data_Analysis

Sources

The Versatile Building Block: A Guide to the Synthesis and Application of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Strained Ring System

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among these, the cyclopropyl group has garnered significant attention for its ability to impart conformational rigidity, improve metabolic stability, and modulate electronic properties, often serving as a bioisosteric replacement for larger or more flexible moieties.[1][2] This guide focuses on a particularly valuable synthetic building block: 1-(4-Methoxyphenyl)cyclopropanamine . Its structure marries the benefits of the strained cyclopropane ring with the electronic influence of a para-methoxyphenyl substituent, presenting a versatile scaffold for the synthesis of a diverse array of complex molecules.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed protocols for the application of this compound in key synthetic transformations but also delves into the underlying chemical principles that govern these reactions. The aim is to equip the reader with the practical knowledge and theoretical understanding necessary to effectively utilize this building block in their own research endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[3]
Molecular Weight 163.22 g/mol [3]
CAS Number 72934-40-8[3]
Predicted XlogP 1.1[3]
Monoisotopic Mass 163.09972 Da[3]
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, a singlet for the methoxy protons, and signals for the cyclopropyl protons. The chemical shifts of the cyclopropyl protons will be in the upfield region, characteristic of strained ring systems.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon of the cyclopropane ring attached to the phenyl group and the amine, the methoxy carbon, and the aromatic carbons.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Predicted mass-to-charge ratios for various adducts of the hydrochloride salt have been calculated, for instance, [M+H]⁺ at m/z 164.10700.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the titanium-mediated cyclopropanation of anisonitrile. This method provides a direct and efficient route to the desired product.

Core Applications: A Gateway to Novel Chemical Entities

The primary amine functionality of this compound makes it an ideal substrate for a variety of synthetic transformations, most notably N-arylation and amide bond formation. These reactions are cornerstones of medicinal chemistry, enabling the construction of diverse compound libraries for biological screening.

N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of a wide range of aryl halides and pseudo-halides with primary and secondary amines, including sterically hindered examples like this compound.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that proceeds through a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_oa cluster_ac cluster_re pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-X(L_n) amine_coordination Amine Coordination & Deprotonation amide_complex Ar-Pd(II)-NR'R''(L_n) reductive_elimination Reductive Elimination amide_complex->reductive_elimination product Ar-NR'R'' reductive_elimination->product catalyst_regeneration Catalyst Regeneration aryl_halide Ar-X amine R'R''NH base Base cluster_oa cluster_oa cluster_oa->pd2_complex cluster_ac cluster_ac cluster_ac->amide_complex cluster_re cluster_re cluster_re->pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Representative N-Arylation of this compound

This protocol is a representative procedure adapted from general methods for the Buchwald-Hartwig amination of primary amines.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide or chloride (1.1 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Strong base (e.g., sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound and the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Amide Bond Formation

The formation of an amide bond via the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in medicinal chemistry. This compound, as a primary amine, readily participates in these reactions when the carboxylic acid is activated by a suitable coupling reagent.

Mechanistic Rationale: Amide coupling reactions typically proceed through the activation of the carboxylic acid to form a more reactive species, such as an active ester or an acylphosphonium salt. This activated intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. A variety of coupling reagents are available, each with its own mechanism of action and suitability for different substrates.

Diagram: General Workflow for Amide Coupling

Amide_Coupling_Workflow start Start Materials: - Carboxylic Acid (R-COOH) - this compound - Coupling Reagent - Base (optional) activation Activation of Carboxylic Acid start->activation activated_intermediate Activated Intermediate (e.g., Active Ester) activation->activated_intermediate nucleophilic_attack Nucleophilic Attack by Amine activated_intermediate->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate amide_formation Amide Bond Formation tetrahedral_intermediate->amide_formation product N-(1-(4-methoxyphenyl)cyclopropyl)amide amide_formation->product workup Work-up and Purification product->workup final_product Purified Amide workup->final_product

Caption: A generalized workflow for the synthesis of amides from a carboxylic acid and an amine.

Experimental Protocol: Representative Amide Coupling of this compound

This protocol is a representative procedure adapted from general methods for amide bond formation using HATU as the coupling reagent.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid, HATU, and DIPEA in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Application in Drug Discovery: The Case of LSD1 Inhibitors

A prominent application of cyclopropylamine-containing building blocks, including this compound, is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1).[4][5] LSD1 is an enzyme that plays a crucial role in epigenetic regulation and has emerged as a promising therapeutic target in oncology.[4]

The cyclopropylamine moiety can act as a "warhead" that forms a covalent bond with the FAD cofactor of LSD1, leading to irreversible inhibition of the enzyme. The (4-methoxyphenyl)cyclopropylamine scaffold can be further elaborated through N-arylation or amide coupling to enhance potency and selectivity, as well as to optimize pharmacokinetic properties. Several patents describe the use of cyclopropylamine derivatives for the inhibition of LSD1 in the treatment of cancer.[2][6]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique structural and electronic properties, combined with its reactivity in key synthetic transformations such as N-arylation and amide coupling, make it an attractive starting material for the generation of novel chemical entities. The successful application of this building block in the development of LSD1 inhibitors highlights its potential for the creation of potent and selective therapeutic agents. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective utilization of this compound in a wide range of research and development settings.

References

  • US Patent US8853408B2, "Cyclopropylamines as LSD1 inhibitors," Google P
  • Singh, A. K., et al. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016, [Link].

  • US Patent US9493442B2, "Cyclopropylamines as LSD1 inhibitors," PubChem, [Link].

  • Supporting Information, The Royal Society of Chemistry, [Link].

  • Mould, D. P., et al. "Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B." Bioorganic & Medicinal Chemistry Letters, 2009, [Link].

  • Human Metabolome Database, "1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686)," [Link].

  • PubChem, "1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride," [Link].

  • Gehling, V. S., et al. "Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors." ACS Medicinal Chemistry Letters, 2020, [Link].

Sources

Application Note: A Robust Protocol for the Synthesis of 1-(4-Methoxyphenyl)cyclopropanamine Derivatives via the Kulinkovich-Szymoniak Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropylamine Moiety

Cyclopropylamines are a pivotal structural motif in modern medicinal chemistry.[1][2][3] The unique conformational constraints and electronic properties imparted by the three-membered ring offer a powerful tool for medicinal chemists to fine-tune the pharmacological profiles of drug candidates.[2][3] Specifically, the 1-arylcyclopropanamine scaffold, such as in 1-(4-methoxyphenyl)cyclopropanamine, is a key component in a variety of biologically active compounds, including antidepressants and monoamine oxidase inhibitors.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable building block for drug discovery and development. The described methodology is a modification of the Kulinkovich reaction, specifically the Kulinkovich-Szymoniak reaction, which allows for the efficient preparation of primary cyclopropylamines from nitriles.[5][6]

Reaction Principle: The Kulinkovich-Szymoniak Reaction

The synthesis of this compound from anisonitrile (4-methoxybenzonitrile) is achieved through the titanium-mediated cyclopropanation known as the Kulinkovich-Szymoniak reaction.[6] This method involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a nitrile in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide.[6][7] The key reactive intermediate is a titanacyclopropane, which is generated in situ.[7][8] This intermediate then reacts with the nitrile to form an azatitanacyclopentene, which, upon treatment with a Lewis acid, rearranges to yield the desired primary cyclopropylamine.[6]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Cyclopropanation cluster_workup Work-up & Purification cluster_product Final Product reagents Anisonitrile Titanium(IV) isopropoxide Diethyl ether (anhydrous) setup Inert atmosphere (N2/Ar) Dry glassware reagents->setup Combine in flask grignard Ethylmagnesium bromide (in Et2O) addition Slow addition at low temperature grignard->addition stirring Stirring at room temperature addition->stirring lewis_acid Lewis acid (e.g., BF3·OEt2) hydrolysis Aqueous work-up lewis_acid->hydrolysis extraction Extraction with organic solvent hydrolysis->extraction purification Column chromatography extraction->purification product This compound characterization NMR, MS, IR product->characterization

Sources

Application Notes and Protocols for Biological Assays with 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Phenylcyclopropanamine Scaffolds

The cyclopropylamine moiety is a key pharmacophore in a class of mechanism-based inhibitors that target flavin-dependent amine oxidases. This structural motif is notably present in the antidepressant drug tranylcypromine. The unique strained ring structure of cyclopropylamines allows for covalent modification of the flavin adenine dinucleotide (FAD) cofactor in the active site of these enzymes, leading to irreversible inhibition. 1-(4-Methoxyphenyl)cyclopropanamine belongs to this promising class of small molecules and is an important candidate for investigation in drug discovery and neuroscience research. Its structural similarity to known inhibitors of monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1) makes it a compound of significant interest for potential therapeutic applications in neurological disorders and oncology.

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that are crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2][3] Their dysregulation has been linked to depression, Parkinson's disease, and other neurological conditions.[3][4] LSD1, a histone demethylase, plays a critical role in epigenetic regulation and is a validated target in various cancers, including acute myeloid leukemia and small-cell lung cancer.[2][5] Given the therapeutic importance of these enzymes, the identification of novel and selective inhibitors is of high priority.

This guide provides a comprehensive experimental framework for researchers to investigate the biological activity of this compound. We will detail protocols for assessing its inhibitory activity against MAO-A, MAO-B, and LSD1, as well as for evaluating its cellular cytotoxicity. The causality behind experimental choices and the inclusion of self-validating steps are emphasized to ensure the generation of robust and reliable data.

Mechanism of Action: Covalent Inhibition of Flavin-Dependent Oxidases

The inhibitory action of cyclopropylamines against enzymes like MAO and LSD1 is a well-characterized example of mechanism-based inactivation. The enzyme's catalytic cycle involves the oxidation of the amine substrate, which in the case of a cyclopropylamine, generates a reactive cyclopropaniminium intermediate. This intermediate can then undergo a ring-opening reaction, leading to the formation of a covalent adduct with the FAD cofactor. This irreversible modification of the enzyme's active site results in its inactivation.

Mechanism_of_Action Compound This compound Enzyme Flavin-Dependent Oxidase (MAO/LSD1) Compound->Enzyme Binds to Active Site Intermediate Reactive Intermediate Enzyme->Intermediate Catalytic Oxidation Adduct Covalent FAD Adduct Intermediate->Adduct Ring Opening & Covalent Bonding Inactivation Irreversible Enzyme Inactivation Adduct->Inactivation

Caption: Proposed mechanism of irreversible inhibition.

Preliminary Considerations: Compound Handling and Cytotoxicity Assessment

Before proceeding with specific enzyme inhibition assays, it is crucial to determine the cytotoxic profile of this compound in the relevant cell lines. This preliminary screen ensures that the observed effects in subsequent cell-based assays are due to specific enzyme inhibition rather than general toxicity.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[6]

Materials:

  • This compound hydrochloride

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound hydrochloride in sterile water or DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Cell LineCancer TypeIllustrative IC50 (µM)
SH-SY5YNeuroblastoma> 100
A549Lung Carcinoma> 100
MCF-7Breast Cancer> 100
Note: The IC50 values in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Enzyme Inhibition Assays

The following protocols are designed to quantify the inhibitory potency of this compound against MAO-A, MAO-B, and LSD1.

Protocol 2: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate. The H₂O₂ is then detected using a fluorometric probe.[1][4]

MAO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare Compound Dilutions Incubation Incubate Enzyme with Compound Compound_Prep->Incubation Enzyme_Prep Prepare MAO-A/MAO-B Enzyme_Prep->Incubation Substrate_Add Add Substrate (e.g., p-tyramine) Incubation->Substrate_Add H2O2_Production H₂O₂ Production Substrate_Add->H2O2_Production Probe_Add Add Detection Reagent H2O2_Production->Probe_Add Fluorescence Measure Fluorescence Probe_Add->Fluorescence

Caption: Workflow for the MAO inhibition assay.

Materials:

  • This compound hydrochloride

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red)

  • Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., pargyline) as positive controls

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a working solution of the detection reagent containing HRP and the fluorometric probe in assay buffer.

  • Compound and Enzyme Preparation: In the 96-well plate, add 50 µL of assay buffer containing either MAO-A or MAO-B to each well. Then, add 25 µL of various concentrations of this compound (e.g., 1 nM to 10 µM) or the appropriate positive control. Include a vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the MAO substrate to each well to start the reaction.

  • Detection: Immediately add 25 µL of the detection reagent working solution.

  • Data Acquisition: Measure the fluorescence (e.g., excitation 530 nm, emission 585 nm) every 5 minutes for 30 minutes in a kinetic mode.

  • Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time curve). Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

TargetIllustrative IC50 (nM)Selectivity
MAO-A150-
MAO-B1015-fold for MAO-B
Note: The IC50 values in this table are hypothetical and based on related compounds for illustrative purposes. Actual values must be determined experimentally.
Protocol 3: LSD1 Inhibition Assay

This protocol describes a common method for measuring LSD1 activity, which involves the demethylation of a biotinylated histone H3 peptide. The product is then detected using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • This compound hydrochloride

  • Recombinant human LSD1/CoREST complex

  • Biotinylated histone H3 peptide substrate (e.g., mono-methylated at lysine 4)

  • Europium-labeled anti-histone H3 antibody

  • Streptavidin-XL665

  • Known LSD1 inhibitor (e.g., tranylcypromine) as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1% BSA, 1 mM DTT)

  • 384-well low-volume microplate

  • TR-FRET-compatible microplate reader

Procedure:

  • Compound Addition: Add 2 µL of serially diluted this compound (e.g., 1 nM to 10 µM) or the positive control to the wells of the 384-well plate.

  • Enzyme Addition: Add 4 µL of LSD1/CoREST complex in assay buffer to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 4 µL of the biotinylated histone H3 peptide substrate to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection mixture containing the europium-labeled antibody and streptavidin-XL665. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the TR-FRET signal (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission at 665 nm to that at 615 nm. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to obtain the IC50 value.

TargetIllustrative IC50 (nM)
LSD150
Note: The IC50 value in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for characterizing the biological activity of this compound. Based on its chemical structure, this compound is a strong candidate for an inhibitor of MAO and/or LSD1. The initial cytotoxicity assays are critical for interpreting the results of the enzyme inhibition studies. Should this compound show potent and selective inhibition of any of these targets, further investigations would be warranted. These could include more detailed kinetic studies to confirm the mechanism of inhibition, in vivo studies in relevant animal models of neurological disorders or cancer, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. The experimental framework presented here will enable researchers to thoroughly evaluate the therapeutic potential of this promising molecule.

References

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]

  • Matos, M. J., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(9), 1056-1061. [Link]

  • Al-Sabi, A., et al. (2022). Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line. Pharmaceuticals, 15(11), 1358. [Link]

  • Suzuki, T., et al. (2022). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Communications Biology, 5(1), 1-13. [Link]

  • Li, Z., et al. (2018). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Medicinal Chemistry Research, 27(1), 11-27. [Link]

  • Costa, M. F., et al. (2007). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 11(13), 1137-1164. [Link]

  • ResearchGate. Inhibition of LSD1 by 48. Panel A: IC50 determination for compound 48... [Link]

  • Kim, D., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 27(19), 6608. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053. [Link]

Sources

Application Note: A Scalable and Robust Protocol for the Large-Scale Synthesis of 1-(4-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 1-(4-Methoxyphenyl)cyclopropanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, emphasizes critical process parameters for scalability, and integrates rigorous safety protocols. The featured methodology is based on the Kulinkovich-Szymoniak reaction, a powerful C-C and C-N bond-forming strategy for converting nitriles into primary cyclopropylamines. This application note is intended for researchers, process chemists, and drug development professionals seeking a reliable and scalable route to this important intermediate.

Introduction and Strategic Overview

The 1-arylcyclopropanamine moiety is a privileged scaffold in modern pharmacology, appearing in numerous biologically active compounds. Its unique conformational constraints and electronic properties make it a desirable feature for modulating drug-target interactions. The title compound, this compound hydrochloride, serves as a key precursor for more complex molecular architectures.

While several methods exist for the synthesis of cyclopropylamines—including the Curtius and Hofmann rearrangements—many present challenges for large-scale production, such as the use of hazardous reagents (e.g., azides) or multi-step sequences that result in low overall yields.[1][2][3][4] The Kulinkovich-Szymoniak reaction, a modification of the classic Kulinkovich reaction, offers a more direct and scalable alternative.[5][6] This one-pot procedure utilizes a titanium(IV) alkoxide-mediated reaction between a nitrile and a Grignard reagent to construct the cyclopropylamine core efficiently.[6][7]

This guide details a protocol optimized for scale, focusing on the reaction of 4-methoxybenzonitrile with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide.

Reaction Mechanism: The Kulinkovich-Szymoniak Pathway

Understanding the reaction mechanism is paramount for troubleshooting and process optimization. The synthesis proceeds through several key stages, driven by the formation of a highly reactive titanacyclopropane intermediate.

  • Formation of the Titanacyclopropane: Two equivalents of the Grignard reagent (EtMgBr) react with titanium(IV) isopropoxide (Ti(Oi-Pr)₄). This involves sequential transmetalation steps to form a transient diethyltitanium species. This species undergoes β-hydride elimination followed by reductive elimination to release ethane gas and form the key titanacyclopropane intermediate.[7][8]

  • Nitrile Insertion: The electron-rich titanacyclopropane adds across the carbon-nitrogen triple bond of the 4-methoxybenzonitrile. This nucleophilic addition forms a five-membered azatitanacyclopentene intermediate.[6]

  • Hydrolysis and Product Formation: The reaction is quenched with an aqueous acid. This hydrolyzes the azatitanacycle and the magnesium alkoxides, liberating the free primary amine, this compound.

  • Salt Formation: The purified free amine is then treated with hydrochloric acid to precipitate the stable, crystalline hydrochloride salt, which facilitates handling and improves shelf-life.

Kulinkovich_Szymoniak_Mechanism reagents 2 EtMgBr + Ti(OiPr)₄ titanacycle Titanacyclopropane Intermediate reagents->titanacycle - 2 MgBr(OiPr) - Ethane azatitanacycle Azatitanacyclopentene Intermediate titanacycle->azatitanacycle nitrile 4-Methoxybenzonitrile nitrile->azatitanacycle hydrolysis Aqueous Workup (H₃O⁺) azatitanacycle->hydrolysis free_amine Free Amine Product hydrolysis->free_amine final_product This compound Hydrochloride free_amine->final_product hcl HCl hcl->final_product

Caption: Mechanism of the Kulinkovich-Szymoniak Reaction.

Detailed Application Protocol

This protocol is designed for a nominal 1-mole scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Equipment
ReagentFormulaMWQuantity (1.0 mol scale)MolesEquivalentsPurity
4-MethoxybenzonitrileC₈H₇NO133.15133.15 g1.001.0>99%
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.22355 mL (338.2 g)1.191.2>97%
Ethylmagnesium bromideC₂H₅BrMg133.27800 mL of 3.0 M in Et₂O2.402.4Titrated
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.122.5 L--<50 ppm H₂O
Hydrochloric Acid (aq)HCl36.46~250 mL (2.0 M)--Reagent Grade
Sodium Hydroxide (aq)NaOH40.00~500 mL (5.0 M)--Reagent Grade
HCl in Diethyl EtherHCl/(C₂H₅)₂O-As needed (~1.2 L of 2.0 M)~2.4-Prepared

Equipment:

  • 10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

  • 2 L pressure-equalizing dropping funnel.

  • Large-scale filtration apparatus (Büchner funnel or filter reactor).

  • Vacuum oven.

  • Inert atmosphere system (Nitrogen or Argon).

Part A: Synthesis of this compound (Free Base)
  • Reactor Setup: Assemble the 10 L reactor under a positive pressure of dry nitrogen. Ensure all glassware is flame-dried or oven-dried prior to use. Ground all equipment to prevent static discharge.[9]

  • Reagent Charging: Charge the reactor with 4-methoxybenzonitrile (133.15 g, 1.00 mol) and anhydrous diethyl ether (1.5 L). Begin stirring to ensure complete dissolution.

  • Titanium Alkoxide Addition: Add titanium(IV) isopropoxide (355 mL, 1.19 mol) to the stirred solution via cannula or the dropping funnel.

  • Cooling: Cool the reactor contents to -5 °C to 0 °C using a circulating chiller.

  • Grignard Reagent Addition: Charge the dropping funnel with 3.0 M ethylmagnesium bromide in diethyl ether (800 mL, 2.40 mol). Add the Grignard solution dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition is critical to control the exotherm of the Grignard reaction and to allow for the controlled formation of the titanacyclopropane intermediate, minimizing side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The reaction mixture will typically become a thick, dark-colored slurry.

  • Reaction Quench: Cool the reactor back down to 0 °C. Carefully and slowly add 2.0 M aqueous HCl (~250 mL) via the dropping funnel to quench the reaction. Caution: This is a highly exothermic process, and gas evolution (ethane) will occur. Ensure adequate cooling and venting.

  • Basification and Extraction: Once the initial quench is complete, add 5.0 M aqueous NaOH until the pH of the aqueous layer is >12. This ensures the product is in its free base form for extraction. Transfer the mixture to a large separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 500 mL).

  • Washing and Drying: Combine all organic layers and wash with saturated brine (1 x 500 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

Part B: Formation and Isolation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude free amine oil in fresh anhydrous diethyl ether (1.0 L).

  • Precipitation: While stirring vigorously, slowly add a 2.0 M solution of HCl in diethyl ether. The hydrochloride salt will begin to precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed (a slight excess is acceptable).

  • Crystallization/Digestion: Stir the resulting slurry at room temperature for 1-2 hours to allow for complete precipitation and crystal growth.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 200 mL) to remove any remaining soluble impurities.

  • Drying: Dry the white to off-white solid in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 75-85% (based on 4-methoxybenzonitrile). Expected Purity: >98% (by NMR and HPLC).

Safety and Handling Precautions

Large-scale synthesis requires stringent adherence to safety protocols.

  • Titanium(IV) isopropoxide: This reagent is a flammable liquid and is extremely sensitive to moisture.[10][11] Handle exclusively under an inert atmosphere of nitrogen or argon.[11] It can cause serious eye irritation and may cause drowsiness or dizziness.[10] Always wear chemical safety goggles and appropriate gloves.[9][12][13]

  • Ethylmagnesium Bromide (Grignard Reagent): Grignard reagents are highly flammable and react violently with water and protic solvents. All equipment must be scrupulously dried, and the reaction must be run under a strict inert atmosphere.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Its vapors are heavier than air and can travel to an ignition source.[10] All equipment must be bonded and grounded to prevent static discharge.[9][10] Work in an explosion-proof environment.

  • Quenching Procedure: The quenching of the reaction mixture is highly exothermic and releases flammable ethane gas. This step must be performed slowly, with vigorous stirring and efficient cooling, in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[9][11][13]

Experimental Workflow Diagram

Synthesis_Workflow cluster_part_a Part A: Free Base Synthesis cluster_part_b Part B: Hydrochloride Salt Formation A1 Setup & Inert Reactor A2 Charge Nitrile & Et₂O A1->A2 A3 Add Ti(OiPr)₄ A2->A3 A4 Cool to 0°C A3->A4 A5 Slowly Add EtMgBr (T < 5°C) A4->A5 A6 Warm to RT, Stir 12h A5->A6 A7 Cool to 0°C A6->A7 A8 Quench (aq. HCl) A7->A8 A9 Basify (aq. NaOH) A8->A9 A10 Extract with Et₂O A9->A10 A11 Dry & Concentrate A10->A11 B1 Dissolve Crude Amine in Et₂O A11->B1 Crude Amine Oil B2 Add HCl in Et₂O to Precipitate B1->B2 B3 Filter Solid Product B2->B3 B4 Wash with Cold Et₂O B3->B4 B5 Dry Under Vacuum B4->B5 Final Final B5->Final Final Product: Crystalline HCl Salt

Sources

Application Notes and Protocols for the Quantitative Analysis of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(4-Methoxyphenyl)cyclopropanamine

This compound is a primary amine featuring a cyclopropane ring and a methoxyphenyl group. As a key intermediate and building block in the synthesis of various pharmaceutical agents and research chemicals, the precise and accurate quantification of this compound is paramount.[1] Rigorous analytical control is essential to ensure the quality, safety, and efficacy of final drug products. This involves not only determining the potency of the active pharmaceutical ingredient (API) but also identifying and quantifying any process-related impurities or degradants.[2][3][4][5]

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering robust and reliable approaches using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the specific analytical challenge, such as the sample matrix, required sensitivity, and the need for structural confirmation.

The protocols are developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, ensuring scientific soundness and regulatory compliance.[6][7][8][9][10][11][12]

Physicochemical Properties and Their Analytical Implications

A foundational understanding of the physicochemical properties of this compound is critical for methodical and effective analytical development.

PropertyPredicted/Estimated ValueImplication for Analytical Method Development
Molecular Formula C₁₀H₁₃NOThe presence of a nitrogen atom makes the molecule basic.
Molecular Weight 163.22 g/mol [1]Influences mass spectrometry parameters.
Predicted XlogP 1.1[2]Indicates moderate lipophilicity, suggesting good solubility in common organic solvents used in chromatography and suitability for reversed-phase HPLC.
Predicted pKa ~9-10 (basic amine)The basic nature of the primary amine dictates that the pH of the mobile phase in HPLC will significantly affect retention and peak shape. An acidic mobile phase (pH < 7) will ensure the analyte is in its ionized form, which is often preferable for reversed-phase chromatography.
UV Absorbance Presence of the methoxyphenyl chromophore suggests strong UV absorbance, likely around 220-230 nm and 270-280 nm.Enables sensitive detection using standard HPLC-UV or HPLC-DAD systems.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound in bulk materials and pharmaceutical formulations. The primary objective is to achieve a separation that is specific, linear, accurate, and precise.

Causality in Method Design for HPLC-UV

The selection of a reversed-phase C18 column is based on the moderate lipophilicity of the analyte (predicted XlogP of 1.1).[2] An acidic mobile phase is chosen to ensure the protonation of the primary amine, leading to consistent retention and symmetrical peak shapes. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency at lower wavelengths. A phosphate or formate buffer is used to maintain a stable pH.

Experimental Protocol: HPLC-UV Quantification

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column suitable for moderately polar compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acidBuffers the mobile phase to ensure consistent ionization of the analyte.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 70% A / 30% B, hold for 10 minutesIsocratic elution for simplicity and robustness. May be adjusted based on initial scouting runs.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 225 nmWavelength of high absorbance for the methoxyphenyl chromophore.
Injection Volume 10 µLStandard injection volume.

Preparation of Solutions:

  • Diluent: Mobile Phase A / Mobile Phase B (70:30, v/v)

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25.0 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Method Validation (as per ICH Q2(R1)): [7][10][11][12]

  • Specificity: Analyze a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a low-concentration sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min).

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ref_std Weigh Reference Standard stock_sol Prepare Stock Solution (1 mg/mL) ref_std->stock_sol cal_std Prepare Calibration Standards stock_sol->cal_std inject_cal Inject Calibration Standards cal_std->inject_cal sample_prep Weigh and Dissolve Sample filter_sample Filter Sample (0.45 µm) sample_prep->filter_sample inject_sample Inject Prepared Sample filter_sample->inject_sample gen_curve Generate Calibration Curve inject_cal->gen_curve quantify Quantify Analyte in Sample inject_sample->quantify gen_curve->quantify report report quantify->report Report Results

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For primary amines like this compound, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. Derivatization is often employed to improve chromatographic performance.[13]

Rationale for Derivatization in GC-MS

Derivatization converts the polar primary amine into a less polar, more volatile derivative. This reduces interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks and improved sensitivity. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which replaces the active hydrogens on the amine with trimethylsilyl (TMS) groups.

Experimental Protocol: GC-MS Quantification

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (quadrupole or ion trap)

  • Autosampler

Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column providing good separation for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas.
Injector Temperature 250 °CEnsures complete volatilization of the derivatized analyte.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature program to separate the analyte from the solvent and potential impurities.
Injection Mode Split (e.g., 20:1)To prevent column overloading for concentrated samples.
MS Transfer Line 280 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °CStandard ion source temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)For enhanced sensitivity and selectivity in quantitative analysis.
SIM Ions To be determined from the mass spectrum of the derivatized analyte (e.g., molecular ion and key fragment ions).

Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and the sample in a suitable aprotic solvent like pyridine or acetonitrile at a concentration of approximately 1 mg/mL.

  • Derivatization:

    • Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Method Validation: The validation parameters are similar to those for HPLC-UV, with a focus on the specificity of the SIM ions and the linearity, accuracy, and precision of the derivatization and analysis steps.

GCMS_Workflow start Prepare Standard/Sample Solution in Aprotic Solvent derivatization Add Derivatizing Agent (BSTFA + 1% TMCS) start->derivatization heating Heat at 70°C for 30 min derivatization->heating injection Inject into GC-MS heating->injection analysis GC Separation and MS Detection (SIM Mode) injection->analysis quantification Quantify using Calibration Curve analysis->quantification end Report Results quantification->end

Caption: GC-MS sample preparation and analysis workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of analytes in complex matrices, such as biological fluids (plasma, urine) or for trace-level impurity analysis. Its high sensitivity and selectivity make it an invaluable tool in pharmacokinetic studies and for the detection of genotoxic impurities.

Justification of LC-MS/MS Parameters

The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides exceptional specificity. Electrospray ionization (ESI) in positive ion mode is ideal for the basic primary amine of this compound, as it readily accepts a proton to form a [M+H]⁺ ion. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This highly specific transition minimizes interferences from the matrix.

Experimental Protocol: LC-MS/MS Bioanalytical Quantification

Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer (triple quadrupole) with an ESI source

Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
Column C18, 50 mm x 2.1 mm, 1.8 µmA shorter column with smaller particles is suitable for fast and efficient separations in LC-MS/MS.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ESI+ ionization and maintains an acidic pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditionsA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Ionization Mode ESI PositiveBest for basic amines.
MRM Transition Precursor ion (Q1): m/z 164.1 [M+H]⁺. Product ion (Q3): To be determined by infusion and fragmentation of the standard. A likely fragment would result from the loss of the cyclopropylamine moiety.Specific transition for quantification.
Internal Standard A stable isotope-labeled version of the analyte (e.g., D3-1-(4-Methoxyphenyl)cyclopropanamine) is ideal. If not available, a structurally similar compound can be used.Compensates for matrix effects and variations in sample preparation and injection.

Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample (or calibration standard/QC prepared in blank plasma), add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate to dryness under a stream of nitrogen.

  • Reconstitute in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

Method Validation (as per FDA Bioanalytical Method Validation Guidance): [6][8][9] In addition to the parameters for HPLC-UV, bioanalytical method validation includes:

  • Selectivity: Assessed in at least six different sources of blank matrix.

  • Matrix Effect: Evaluated to ensure that the matrix does not suppress or enhance the ionization of the analyte.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

LCMSMS_Workflow start Plasma Sample + Internal Standard ppt Protein Precipitation (Acetonitrile) start->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject report Quantify and Report inject->report

Caption: LC-MS/MS sample preparation workflow for plasma samples.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the robust and reliable quantification of this compound. The choice between HPLC-UV, GC-MS, and LC-MS/MS should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation. By adhering to the principles of method validation outlined by regulatory bodies such as the ICH and FDA, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data, which is fundamental to the advancement of safe and effective pharmaceuticals.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Raghuram, P., Raju, I., & Sriramulu, J. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Chromatographia, 71(11-12), 963-966. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • World Journal of Pharmaceutical Research. A comprehensive review of method development by hplc. [Link]

  • Liu, W., et al. (2013). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • PubChem. 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • International Journal of Research and Pharmaceutical Reviews. (2023). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. [Link]

  • ResearchGate. (2021). Quantitative Bioanalysis by LC-MS/MS: A Review. [Link]

  • Springer Nature Experiments. Quantitation of Amphetamine-Type Stimulants by LC-MS/MS. [Link]

  • Barroso, M., et al. (2007). Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine. Forensic Science International. [Link]

  • Restek. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. [Link]

  • ResearchGate. (2016). An LC-MS/MS methodological approach to the analysis of hair for amphetamine-type-stimulant (ATS) drugs, including selected synthetic cathinones and piperazines. [Link]

  • CORE. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

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  • TrAC Trends in Analytical Chemistry. Sample preparation in analysis of pharmaceuticals. [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-(4-Methoxyphenyl)cyclopropanamine for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(4-Methoxyphenyl)cyclopropanamine Scaffold

In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a privileged structure, particularly in the design of enzyme inhibitors. The inherent chemical and conformational properties of the cyclopropylamine moiety make it a valuable building block for creating potent and selective therapeutic agents.[1] The cyclopropane ring introduces a degree of conformational rigidity, which can lead to enhanced binding affinity and improved pharmacological properties.[1] Furthermore, the primary amine serves as a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of the chemical space around the core scaffold.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound for Structure-Activity Relationship (SAR) studies. We will delve into detailed protocols for N-acylation, N-alkylation, and modifications of the 4-methoxyphenyl ring. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.

Part 1: Derivatization of the Primary Amine

The primary amine of this compound is the most readily accessible point for derivatization. N-acylation and N-alkylation are two fundamental strategies to introduce a diverse range of substituents, thereby probing the steric and electronic requirements of the target binding site.

N-Acylation: Introducing Amide Functionality

N-acylation is a robust method for converting the primary amine into an amide. This transformation not only allows for the introduction of various acyl groups but also modulates the basicity of the nitrogen atom, which can significantly impact pharmacokinetic properties.

Rationale for N-Acylation:

  • Introduction of Hydrogen Bond Acceptors: The carbonyl group of the amide can act as a hydrogen bond acceptor, potentially forming favorable interactions within a protein binding pocket.

  • Steric Probing: By varying the R group of the acyl chloride or carboxylic acid, one can systematically explore the steric tolerance of the target.

  • Modulation of Physicochemical Properties: The introduction of an acyl group can alter the lipophilicity and solubility of the parent molecule.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure N-acylated product.

N-Alkylation via Reductive Amination: Expanding the Chemical Space

Reductive amination is a powerful and versatile one-pot reaction for the N-alkylation of primary amines.[2] This method involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[2]

Rationale for N-Alkylation:

  • Introduction of Diverse Substituents: A wide array of commercially available aldehydes and ketones can be used to introduce various alkyl and aryl groups.

  • Maintaining Basicity: Unlike acylation, alkylation preserves the basic character of the nitrogen, which can be crucial for interactions with certain biological targets.

  • Fine-tuning Lipophilicity: The nature of the introduced alkyl or aryl group allows for precise control over the lipophilicity of the final compound.

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.[2]

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete by TLC analysis.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking) to afford the pure N-alkylated product.

Part 2: Modification of the 4-Methoxyphenyl Ring

The 4-methoxyphenyl moiety offers another key point for derivatization to explore SAR. Modifications can range from simple demethylation to more complex bioisosteric replacements.[3][4][5]

Demethylation to Phenolic Derivatives

Cleavage of the methyl ether to reveal the corresponding phenol introduces a hydrogen bond donor and a potential site for further functionalization. Boron tribromide (BBr₃) is a common and effective reagent for this transformation.[6][7][8][9]

Rationale for Demethylation:

  • Introduction of a Hydrogen Bond Donor: The phenolic hydroxyl group can act as a hydrogen bond donor, which may lead to new interactions with the target protein.

  • Increased Polarity: The phenol is more polar than the methoxy-substituted parent compound, which can affect solubility and other physicochemical properties.

  • Handle for Further Derivatization: The phenol can be further derivatized to ethers, esters, or other functional groups.

Experimental Protocol: Demethylation using Boron Tribromide

CAUTION: Boron tribromide is a highly corrosive and moisture-sensitive reagent. This procedure must be carried out in a well-ventilated fume hood under strictly anhydrous conditions.

Materials:

  • N-derivatized this compound

  • Boron tribromide (BBr₃) (1 M solution in DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-derivatized this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ (1.1-1.5 eq of a 1 M solution in DCM) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-18 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and water.

  • Adjust the pH of the aqueous layer to ~8-9 with saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired phenol.

Bioisosteric Replacement of the Methoxy Group

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity.[3][4][5] The 4-methoxy group can be replaced by a variety of other functionalities.

Rationale for Bioisosteric Replacement:

  • Modulate Electronic Properties: Replacing the electron-donating methoxy group with electron-withdrawing groups (e.g., -F, -CF₃) or other groups with different electronic properties can probe the importance of electronics in binding.

  • Improve Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation). Replacing it with a more metabolically stable group can improve the compound's half-life.

  • Enhance Binding Interactions: Different bioisosteres can form new or improved interactions with the target protein.

Common Bioisosteric Replacements for the Methoxy Group:

BioisostereRationale
-FSimilar size to -H, can alter electronics and block metabolism.
-ClLarger than -F, can provide additional van der Waals interactions.
-OHHydrogen bond donor, increases polarity.
-CH₃Increases lipophilicity.
-CF₃Strong electron-withdrawing group, increases lipophilicity.
-CNLinear, polar, electron-withdrawing group.

The synthesis of these analogs would typically involve starting from a correspondingly substituted precursor to this compound.

Part 3: Data Presentation and SAR Analysis

A systematic derivatization strategy allows for the generation of a data set that can be used to establish a clear Structure-Activity Relationship. The inhibitory activity of the synthesized compounds should be evaluated in relevant biological assays (e.g., against enzymes like LSD1 or MAO).

Table 1: Example SAR Data for N-Acylated Derivatives

CompoundR-GroupIC₅₀ (nM)
1 H (parent amine)>10,000
2a -COCH₃5,200
2b -COPh1,500
2c -CO(4-F-Ph)850
2d -CO(4-Cl-Ph)700
2e -CO(4-MeO-Ph)2,100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this example data, one could infer that N-acylation is beneficial for activity and that electron-withdrawing substituents on the phenyl ring of the acyl group enhance potency.

Part 4: Experimental Workflows and Visualizations

Visualizing the derivatization strategies and the flow of the SAR study can aid in understanding and planning experiments.

Derivatization_Workflow cluster_N_Derivatization N-Derivatization cluster_Ring_Modification Ring Modification cluster_Analysis Analysis Start This compound N-Acylation N-Acylation Start->N-Acylation Acyl Halides, Base N-Alkylation N-Alkylation Start->N-Alkylation Aldehydes/Ketones, NaBH(OAc)3 Demethylation Demethylation (e.g., BBr3) Start->Demethylation Bioisosteres Bioisosteric Replacement Start->Bioisosteres SAR SAR Analysis N-Acylation->SAR N-Alkylation->SAR Demethylation->SAR Bioisosteres->SAR

Caption: Workflow for the derivatization and SAR study of this compound.

Part 5: Analytical Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final compounds and for monitoring the progress of reactions.

General HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A typical gradient would be 5-95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a common technique for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the synthesized derivatives.

Expected ¹H NMR Features for an N-Acylated Derivative:

  • Aromatic Protons: Doublets around 6.8-7.5 ppm corresponding to the 1,4-disubstituted phenyl ring.

  • Methoxy Protons: A singlet around 3.8 ppm.

  • Cyclopropane Protons: Multiplets in the upfield region, typically between 0.5-1.5 ppm.

  • NH Proton: A broad singlet, the chemical shift of which can vary.

  • Protons of the Acyl Group: Signals corresponding to the specific acyl group introduced.

Expected ¹³C NMR Features:

  • Aromatic Carbons: Signals in the range of 110-160 ppm.

  • Methoxy Carbon: A signal around 55 ppm.

  • Cyclopropane Carbons: Signals in the upfield region, typically between 10-40 ppm.

  • Carbonyl Carbon: A signal around 170 ppm for the amide.

Conclusion

The derivatization of this compound is a valuable strategy for the exploration of SAR in drug discovery programs. The protocols and guidelines presented in this application note provide a solid foundation for the synthesis and analysis of a diverse library of analogs. By systematically modifying the primary amine and the 4-methoxyphenyl ring, researchers can gain crucial insights into the molecular interactions that govern biological activity, ultimately leading to the design of more potent and selective therapeutic agents.

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  • Google Patents. (n.d.). Novel processes for the synthesis of cyclopropyl compounds.
  • ResearchGate. (2013). 1 H, 13 C and 19 F NMR data of N -substituted 6-(4-methoxyphenyl)-7 H -pyrrolo[2,3- d ]pyrimidin-4-amines in DMSO- d 6. [Link]

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  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

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  • ResearchGate. (2023). An α, β-unsaturated ketone alkylation and efficient reduction protocol for the synthesis of 3α-hydroxy-3β-methyl-4,4-dimethyl-5α-21-bromo-19-nor-pregnan-20-one. [Link]

  • PubMed. (2010). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][10][11]triazine-based VEGFR-2 kinase inhibitors. [Link]

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Application Notes and Protocols for the Use of 1-(4-Methoxyphenyl)cyclopropanamine in CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The development of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most challenging yet vital areas of pharmaceutical research. The intricate nature of neural circuits and the restrictive properties of the blood-brain barrier necessitate innovative chemical entities that can precisely modulate key pathological targets.[1][2] 1-(4-Methoxyphenyl)cyclopropanamine emerges as a compound of significant interest, possessing structural motifs suggestive of interactions with critical neurotransmitter systems.[3] The presence of a cyclopropylamine group, found in inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1) which are implicated in neurological diseases, and a methoxyphenyl moiety, a common feature in various CNS-active agents, positions this molecule as a promising scaffold for drug discovery programs targeting conditions such as depression, anxiety, and cognitive dysfunction.[4]

This guide provides a comprehensive framework for researchers to investigate the therapeutic potential of this compound. We will proceed under the scientifically plausible hypothesis that this compound acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[5][6] Dysregulation of NMDA receptor function is a key factor in numerous neurological and psychiatric disorders.[7][8] These application notes will detail a logical, multi-stage workflow, from chemical synthesis and initial in vitro target engagement to in vivo behavioral validation, providing both the "how" and the "why" behind each experimental step.

Part 1: Synthesis and Characterization

A robust and scalable synthesis of this compound hydrochloride is the foundational step for any drug discovery campaign. The following protocol is a plausible route adapted from established methodologies for similar chemical structures.

Protocol 1: Synthesis of this compound Hydrochloride

Rationale: This multi-step synthesis utilizes commercially available starting materials and proceeds through a key cyclopropanation reaction. The final step ensures the formation of a stable and water-soluble hydrochloride salt, which is ideal for biological testing.

Step 1: Synthesis of 1-(4-methoxyphenyl)cyclopropanecarbonitrile

  • To a solution of 4-methoxyphenylacetonitrile and 1,2-dibromoethane in dimethyl sulfoxide (DMSO), add powdered sodium hydroxide.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude nitrile by column chromatography on silica gel.

Step 2: Hydrolysis to 1-(4-methoxyphenyl)cyclopropanecarboxylic acid

  • Reflux the purified nitrile from Step 1 in a mixture of ethanol and a 10 M aqueous solution of sodium hydroxide for 8-12 hours.[9]

  • After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid (HCl) until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the carboxylic acid.

Step 3: Curtius Rearrangement to this compound

  • Dissolve the carboxylic acid from Step 2 in anhydrous toluene and add diphenylphosphoryl azide (DPPA) and triethylamine.

  • Heat the mixture to reflux for 2-3 hours to form the isocyanate intermediate.

  • Add tert-butanol to the reaction and continue to reflux for an additional 4-6 hours to form the Boc-protected amine.

  • Cool the reaction and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and treat with trifluoroacetic acid (TFA) to remove the Boc protecting group.

  • Stir at room temperature for 1-2 hours, then neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, dry the combined organic layers over sodium sulfate, and concentrate to yield the free amine.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified free amine from Step 3 in anhydrous diethyl ether.

  • Slowly add a solution of HCl in diethyl ether while stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a stable, crystalline solid.[10]

Part 2: In Vitro Characterization - Targeting the NMDA Receptor

The initial biological evaluation of this compound involves determining its affinity for and functional effect on the NMDA receptor. This is achieved through a combination of radioligand binding and functional cell-based assays.

Workflow for In Vitro Analysis

G cluster_0 In Vitro Characterization A Compound Synthesis (this compound HCl) B Primary Screen: Radioligand Binding Assay ([3H]MK-801) A->B C Functional Assay: Calcium Influx Assay B->C D Determine Ki (Affinity) B->D E Determine EC50/IC50 (Potency & Efficacy) C->E F Decision Point: Proceed to In Vivo? D->F E->F

Caption: In Vitro Workflow for this compound.

Protocol 2: NMDA Receptor Radioligand Binding Assay

Rationale: This assay quantifies the affinity of the test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand, MK-801, which binds within the ion channel.[11] A high affinity (low inhibition constant, Ki) suggests direct interaction with the receptor complex.

Materials:

  • Rat cortical synaptosomes or cell membranes from HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).

  • MK-801 (Radioligand).

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM unlabeled MK-801.

  • Test Compound: this compound HCl, serially diluted.

  • 96-well plates, filter mats (GF/B or GF/C), and a scintillation counter.

Procedure:

  • Prepare rat cortical membranes and adjust the protein concentration to 200-400 µg/mL in ice-cold assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound at various concentrations.

  • Add 50 µL of MK-801 to all wells (final concentration ~1-5 nM).

  • Initiate the binding reaction by adding 150 µL of the membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through a PEI-presoaked filter mat using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter mats, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound using competitive binding analysis software (e.g., Prism).

Protocol 3: NMDA Receptor Functional Assay (Calcium Influx)

Rationale: This cell-based assay measures the functional consequence of compound binding. NMDA receptor activation leads to an influx of Ca2+, which can be quantified using a fluorescent calcium indicator. This allows for the determination of whether the compound is an agonist, antagonist, or allosteric modulator.[5][12][13]

Materials:

  • HEK293 cells stably expressing functional NMDA receptors (e.g., GluN1/GluN2A).[4]

  • Cell culture medium, 384-well black-walled, clear-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • NMDA receptor co-agonists: Glutamate and Glycine.

  • Test Compound: this compound HCl.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Plate the HEK293-NMDA cells in 384-well plates and grow to confluence.

  • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 60-120 minutes at 37°C.[13]

  • Wash the cells with assay buffer to remove excess dye.

  • Place the cell plate into the fluorescence plate reader.

  • Add the test compound at various concentrations and incubate for a predefined period (e.g., 5-15 minutes).

  • Measure the baseline fluorescence.

  • Add a solution of glutamate and glycine (at their EC50 concentrations) to stimulate the NMDA receptors.

  • Immediately record the change in fluorescence over time.

  • Analyze the data to determine the effect of the test compound on the agonist-induced calcium influx. Calculate the EC50 (for agonists) or IC50 (for antagonists).

Hypothetical In Vitro Data This compound HCl
NMDA Receptor Binding (Ki) 50 nM
Calcium Influx (IC50) 150 nM
Mode of Action Non-competitive Antagonist

Part 3: In Vivo Behavioral Pharmacology

Following promising in vitro results, the next critical phase is to assess the compound's effects on CNS-related behaviors in animal models. Based on the role of NMDA receptor antagonists in mood and cognitive disorders, the following models are recommended.

Experimental Workflow for In Vivo Studies

G cluster_1 In Vivo Behavioral Assessment A Compound with Favorable In Vitro Profile B Pharmacokinetic Studies (Brain Penetration) A->B C Forced Swim Test (Antidepressant-like Effects) B->C D Elevated Plus Maze (Anxiolytic-like Effects) B->D E Novel Object Recognition (Cognitive Effects) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: In Vivo Experimental Workflow.

Protocol 4: Forced Swim Test (FST) in Mice

Rationale: The FST is a widely used screening tool for antidepressant-like activity.[14][15] Animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.[16]

Procedure:

  • Administer this compound HCl (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle to different groups of mice 30-60 minutes before the test.

  • Place each mouse individually into a glass cylinder (20 cm diameter, 30 cm height) containing water (15 cm deep, 23-25°C).[15]

  • Record the session, which typically lasts 6 minutes.[17]

  • Score the last 4 minutes of the test for time spent immobile (making only minimal movements to stay afloat).

  • A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Protocol 5: Elevated Plus Maze (EPM) Test in Mice

Rationale: The EPM is a standard assay for assessing anxiety-like behavior.[18][19] The test is based on the natural aversion of rodents to open and elevated spaces.[20][21] Anxiolytic compounds increase the proportion of time spent and entries into the open arms.

Procedure:

  • Administer the test compound or vehicle as described for the FST.

  • Place the mouse in the center of a plus-shaped maze, which is elevated from the floor and has two open and two enclosed arms.

  • Allow the mouse to explore the maze for 5 minutes.[22]

  • Use video tracking software to record the time spent in and the number of entries into each arm.

  • An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms relative to the control group.

Protocol 6: Novel Object Recognition (NOR) Test in Mice

Rationale: The NOR test evaluates aspects of learning and memory, which are often impaired in CNS disorders.[23][24] The test leverages the innate tendency of mice to explore novel objects more than familiar ones.[3] Compounds that enhance cognition may increase the time spent exploring the novel object.

Procedure:

  • Habituation: Allow each mouse to explore an empty open-field arena for 5-10 minutes for 1-2 days.

  • Training (T1): Place two identical objects in the arena and allow the mouse to explore them for 10 minutes.[23]

  • Testing (T2): After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow 10 minutes of exploration.[3]

  • Administer the test compound or vehicle at a specific time point before the training or testing phase, depending on the aspect of memory being investigated.

  • Record the time spent exploring each object. A discrimination index (Time_novel - Time_familiar) / (Time_novel + Time_familiar) is calculated. A higher index indicates better recognition memory.

Hypothetical In Vivo Behavioral Data Vehicle Control This compound HCl (10 mg/kg)
Forced Swim Test (Immobility Time, s) 125 ± 1070 ± 8
Elevated Plus Maze (% Time in Open Arms) 15 ± 335 ± 5
Novel Object Recognition (Discrimination Index) 0.15 ± 0.050.40 ± 0.07
p < 0.05 compared to Vehicle Control

Conclusion and Future Directions

These application notes provide a structured, hypothesis-driven approach to evaluating this compound as a potential CNS therapeutic. The protocols outlined here form a comprehensive preclinical package, from synthesis to in vivo proof-of-concept. Positive results from these studies would strongly support further investigation, including more detailed mechanism of action studies (e.g., electrophysiology), off-target profiling, and advanced preclinical models of CNS disease. The logical progression from in vitro target engagement to relevant behavioral outcomes provides a robust foundation for making critical go/no-go decisions in a CNS drug discovery program.

References

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  • Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e58160. [Link]

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  • Leo, L., & Carobrez, A. P. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

  • Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 58160. [Link]

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cell-based assays for evaluating 1-(4-Methoxyphenyl)cyclopropanamine efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cell-Based Assays for Evaluating 1-(4-Methoxyphenyl)cyclopropanamine Efficacy

Audience: Researchers, scientists, and drug development professionals.

A Multi-Tiered Assay Strategy for the Functional Characterization of this compound

Introduction

The cyclopropane ring is a unique structural motif in medicinal chemistry, often imparting desirable properties such as metabolic stability and conformational rigidity, which can lead to enhanced potency and selectivity for biological targets.[1][2] this compound belongs to a class of compounds with significant potential in pharmaceutical development, particularly in neuroscience.[3] Its structural similarity to known irreversible inhibitors of monoamine oxidases (MAOs), such as tranylcypromine, strongly suggests that its mechanism of action may involve the modulation of these critical enzymes.[4][5]

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[6] Their dysregulation is implicated in a range of neurological and psychiatric conditions, making them important therapeutic targets for depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).[4]

This application note provides a comprehensive, field-proven framework for evaluating the efficacy of this compound. We present a logical cascade of cell-based assays designed to build a complete pharmacological profile of the compound, starting from broad cytotoxic effects and moving to specific target engagement and downstream mechanistic validation. This tiered approach ensures that data from each step informs the next, providing a robust and self-validating system for compound characterization.

Logical Assay Workflow

A systematic evaluation is critical to understanding a compound's cellular impact. We propose a four-stage workflow. This begins with determining the compound's therapeutic window by assessing general cytotoxicity. Following this, direct enzymatic inhibition is measured to confirm target engagement. The functional cellular consequences, such as the induction of apoptosis, are then quantified. Finally, specific downstream signaling pathways affected by the compound are analyzed to provide mechanistic insight.

G cluster_0 cluster_1 A Stage 1: General Cytotoxicity Assessment B Stage 2: Target Engagement & Inhibition A->B Select sub-toxic concentrations A_protocol XTT Cell Viability Assay (Determine IC50 & safe concentration range) A->A_protocol C Stage 3: Functional Cellular Outcome B->C Confirm cellular consequence of inhibition B_protocol MAO-B Enzymatic Assay (Measure direct inhibition & potency) B->B_protocol D Stage 4: Mechanistic Pathway Analysis C->D Elucidate molecular mechanism C_protocol Caspase-3/7 Apoptosis Assay (Quantify induction of programmed cell death) C->C_protocol D_protocol Western Blot Analysis (Probe downstream signaling, e.g., p-Akt) D->D_protocol

Caption: Proposed workflow for compound evaluation.

Stage 1: General Cytotoxicity Assessment with the XTT Assay

Expertise & Causality

Before investigating specific mechanisms, it is imperative to determine the concentration range at which this compound exhibits general cytotoxic effects. This step is crucial to distinguish targeted anti-proliferative or pro-apoptotic activity from non-specific toxicity. The XTT assay is a superior choice over the traditional MTT assay for this purpose. The core principle involves the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[7] Unlike MTT, which produces water-insoluble crystals requiring a separate solubilization step, the XTT assay yields a water-soluble formazan dye.[8] This simplifies the protocol, reduces handling errors, and improves reproducibility, making it ideal for establishing a reliable dose-response curve.[7][8]

Protocol: XTT Cell Viability Assay

This protocol is designed for a 96-well plate format.

  • Cell Seeding:

    • Harvest and count cells (e.g., SH-SY5Y neuroblastoma cells, relevant for neurological targets).

    • Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of this compound in culture medium. A typical range would be from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (background control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation and Addition:

    • Thaw the XTT reagent and the electron-coupling reagent (e.g., PMS) at 37°C.

    • Prepare the activated XTT solution immediately before use according to the manufacturer's instructions (e.g., mix 50 parts XTT with 1 part electron-coupling reagent).

    • Add 50 µL of the activated XTT solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.

    • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.

Data Presentation: Hypothetical Cytotoxicity Data
Concentration (µM)Absorbance (475nm)% Viability vs. Control
Vehicle Control (0)1.250100%
0.11.24599.6%
11.23098.4%
101.15092.0%
250.98078.4%
500.63050.4%
1000.21016.8%
Calculated IC50 ~50 µM

This data indicates that for subsequent mechanistic assays, concentrations below 25 µM should be used to minimize confounding effects from general cytotoxicity.

Stage 2: Direct Target Engagement - MAO-B Inhibition Assay

Expertise & Causality

This assay directly tests the hypothesis that this compound inhibits MAO-B. Commercially available fluorometric assay kits provide a sensitive and robust method to quantify MAO activity.[9] The principle involves the MAO-catalyzed deamination of a substrate, which generates hydrogen peroxide (H₂O₂).[6] The H₂O₂ then reacts with a probe in the presence of a developer to produce a highly fluorescent product.[6] A decrease in fluorescence in the presence of the test compound is directly proportional to the inhibition of MAO activity. Using cell lysates as the enzyme source ensures that the compound's activity is assessed in a more physiologically relevant context than with purified recombinant enzymes.

G cluster_reaction MAO_B MAO-B Enzyme (from cell lysate) H2O2 Hydrogen Peroxide (H₂O₂) MAO_B->H2O2 produces Substrate MAO Substrate (e.g., Tyramine) Substrate->MAO_B acts on Compound This compound (Potential Inhibitor) Compound->MAO_B inhibits Fluorescence Fluorescent Product H2O2->Fluorescence reacts with Probe to generate Probe Non-fluorescent Probe

Caption: Principle of the fluorometric MAO-B assay.

Protocol: Fluorometric MAO-B Activity Assay

This protocol is adapted from commercially available kits.[9]

  • Cell Lysate Preparation:

    • Culture SH-SY5Y cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse using the assay kit's lysis buffer.

    • Centrifuge the lysate to pellet debris and collect the supernatant containing the cellular proteins, including mitochondrial MAO-B.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add samples, controls, and compound dilutions.

    • Sample Wells: Add cell lysate (e.g., 50 µg protein) to wells containing various concentrations of this compound.

    • Positive Control: Add lysate to wells with a known MAO-B inhibitor (e.g., Selegiline).

    • Negative Control: Add lysate to wells with vehicle.

    • Adjust the volume of all wells to be equal with the assay buffer.

  • Enzymatic Reaction:

    • Prepare a reaction mix containing the MAO substrate and the fluorescent probe as per the kit's instructions.

    • Add the reaction mix to all wells to start the reaction.

  • Measurement:

    • Immediately begin measuring the fluorescence kinetically (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a set incubation time (e.g., 30 minutes at 37°C, protected from light).

    • Use an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

Data Presentation: Hypothetical MAO-B Inhibition Data
Concentration (µM)Fluorescence Rate (RFU/min)% Inhibition
Vehicle Control (0)8500%
0.018351.8%
0.171016.5%
143049.4%
1012585.3%
1005593.5%
Calculated IC50 ~1.0 µM

Stage 3: Determining the Induction of Apoptosis via Caspase-3/7 Activity

Expertise & Causality

If a compound inhibits a target crucial for cell survival or proliferation, it may induce programmed cell death, or apoptosis. Measuring the activity of executioner caspases, specifically caspase-3 and caspase-7, is a direct and reliable method for quantifying apoptosis.[10] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that measures the combined activities of these two key enzymes.[11] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) in a buffer optimized for cell lysis and caspase activity. When the reagent is added to treated cells, the cells are lysed, and active caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[11]

G Apoptotic_Signal Apoptotic Signal (e.g., from MAO-B Inhibition) Caspase_Cascade Initiator Caspases (e.g., Caspase-9) Apoptotic_Signal->Caspase_Cascade Executioner_Caspases Executioner Caspases (Caspase-3 & Caspase-7) Caspase_Cascade->Executioner_Caspases Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage Luminescence Luminescent Signal Executioner_Caspases->Luminescence cleaves Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Caspase_Glo Caspase-Glo® 3/7 Substrate (DEVD-aminoluciferin)

Caption: Role of Caspase-3/7 in apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

This is a simplified "add-mix-measure" protocol.[11]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate suitable for luminescence.

    • Treat cells with this compound at sub-toxic concentrations (e.g., 1 µM, 5 µM, 10 µM) for a desired period (e.g., 12-24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent directly to each well.

    • Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation: Hypothetical Apoptosis Induction Data
TreatmentLuminescence (RLU)Fold Increase vs. Control
Vehicle Control15,0001.0
Compound (1 µM)22,5001.5
Compound (5 µM)67,5004.5
Compound (10 µM)120,0008.0
Staurosporine (1 µM)150,00010.0

Stage 4: Mechanistic Analysis of Downstream Signaling by Western Blot

Expertise & Causality

Western blotting is a cornerstone technique for investigating changes in protein expression and post-translational modifications, such as phosphorylation, within cellular signaling pathways.[12] By inhibiting MAO-B, this compound may alter intracellular signaling cascades that regulate cell survival and death. For instance, the PI3K/Akt pathway is a critical pro-survival pathway. A decrease in the phosphorylation of Akt at Serine 473 (p-Akt) is often indicative of reduced survival signaling and a shift towards apoptosis. Probing for both total Akt and p-Akt allows for the normalization of the phosphorylation signal to the total amount of the protein, providing a more accurate assessment of the pathway's activation state.[13]

Protocol: Western Blotting for p-Akt and Total Akt

This is a general protocol; specific antibody dilutions and incubation times should be optimized.[14][15]

  • Cell Treatment and Lysis:

    • Treat cells with the compound as in previous assays.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect lysates, sonicate briefly to shear DNA, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[12]

    • Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt Ser473) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film.

  • Stripping and Reprobing:

    • To probe for total Akt and a loading control (e.g., GAPDH), the membrane can be stripped of the first set of antibodies and then re-probed following steps 4 and 5 with the respective primary antibodies.

Data Presentation: Hypothetical Western Blot Analysis Summary
Treatmentp-Akt (Ser473) Level (Normalized to Total Akt)Total Akt Level (Normalized to GAPDH)
Vehicle Control1.001.00
Compound (5 µM)0.450.98
Compound (10 µM)0.211.02

This hypothetical data suggests the compound inhibits the pro-survival Akt signaling pathway in a dose-dependent manner without affecting the total expression of Akt protein, providing a potential mechanism for the observed induction of apoptosis.

Conclusion

This application note details a robust, multi-tiered strategy for the preclinical evaluation of this compound. By systematically progressing from general cytotoxicity to specific enzyme inhibition, functional cellular outcomes, and finally to the underlying molecular mechanisms, researchers can build a comprehensive and reliable efficacy profile. The protocols provided herein are based on established, validated cell-based assays and are designed to be adaptable to specific research needs. This integrated approach not only validates the primary mechanism of action but also uncovers the broader cellular consequences of target engagement, providing a solid foundation for further drug development efforts.

References

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • National Center for Biotechnology Information (NCBI). Caspase Protocols in Mice - PMC. [Link]

  • Wikipedia. MTT assay. [Link]

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  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • National Center for Biotechnology Information (NCBI). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

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  • National Center for Biotechnology Information (NCBI). Western Blot: Principles, Procedures, and Clinical Applications - StatPearls. [Link]

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  • National Center for Biotechnology Information (NCBI). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. [Link]

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  • PubMed. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. [Link]

  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

  • PubChemLite. 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride (C10H13NO). [Link]

  • PubChemLite. N-[(4-methoxyphenyl)methyl]cyclopropanamine (C11H15NO). [Link]

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Sources

Application Notes and Protocols: Development of [¹¹C]1-(4-Methoxyphenyl)cyclopropanamine for PET Imaging of NMDA Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel NMDA Receptor Radiotracer

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] Dysfunction of the NMDA receptor system is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.[1][2] Consequently, the in vivo visualization and quantification of NMDA receptors in the living brain using Positron Emission Tomography (PET) is of immense interest for both basic neuroscience research and clinical drug development.[3]

Current PET radiotracers for the NMDA receptor have faced challenges, including suboptimal pharmacokinetics and non-specific binding.[4] This necessitates the development of novel imaging agents with improved properties. The compound 1-(4-Methoxyphenyl)cyclopropanamine has been selected as a promising candidate for development as a PET radiotracer. This selection is based on structure-activity relationship (SAR) studies of related compounds. For instance, research on 1-(1-Phenylcyclohexyl)amine derivatives has shown that a methoxy group at the para-position (4-methoxy) of the phenyl ring confers optimal binding affinity for the GluN2B subunit of the NMDA receptor.[5][6] The cyclopropylamine moiety is a recognized pharmacophore in central nervous system (CNS) drug discovery, offering conformational rigidity that can enhance binding affinity and selectivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, radiolabeling, and preclinical evaluation of [¹¹C]this compound as a potential PET radiotracer for imaging NMDA receptors. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific principles underlying each experimental step.

Part 1: Synthesis of the Precursor for Radiolabeling

The successful and reproducible radiosynthesis of a PET tracer begins with a high-quality, well-characterized precursor. For the [¹¹C]-methylation of this compound, the corresponding desmethyl precursor, 1-(4-Hydroxyphenyl)cyclopropanamine, is required.

Protocol 1: Synthesis of 1-(4-Hydroxyphenyl)cyclopropanamine

This protocol describes a potential synthetic route to the precursor. Researchers should adapt and optimize this based on their laboratory capabilities and available starting materials.

Step 1: Protection of the phenolic hydroxyl group.

  • React 4-bromophenol with a suitable protecting group, such as benzyl bromide, in the presence of a base like potassium carbonate in a solvent like acetone to yield 1-bromo-4-(benzyloxy)benzene.

Step 2: Kulinkovich reaction.

  • Perform a Kulinkovich reaction on the protected 1-bromo-4-(benzyloxy)benzene with ethylmagnesium bromide and titanium(IV) isopropoxide to form the cyclopropanol derivative.

Step 3: Conversion to the cyclopropylamine.

  • Convert the cyclopropanol to the corresponding amine via a Ritter reaction or by conversion to a leaving group followed by amination.

Step 4: Deprotection.

  • Remove the benzyl protecting group via catalytic hydrogenation (e.g., using Pd/C and H₂) to yield the final precursor, 1-(4-Hydroxyphenyl)cyclopropanamine.

Characterization: The final product should be thoroughly characterized using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Radiolabeling with [¹¹C]CH₃I

Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging studies that require repeat scans on the same day.[7] The methylation of a phenolic precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I) is a robust and widely used method for the synthesis of ¹¹C-labeled PET radiotracers.[7]

Workflow for [¹¹C]this compound Synthesis

Radiosynthesis_Workflow cluster_0 [¹¹C]CO₂ Production cluster_1 [¹¹C]CH₃I Synthesis cluster_2 Radiolabeling & Purification cluster_3 Quality Control Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2_to_CH4 [¹¹C]CO₂ → [¹¹C]CH₄ (Ni catalyst, H₂) Cyclotron->CO2_to_CH4 Gas Transfer CH4_to_CH3I [¹¹C]CH₄ → [¹¹C]CH₃I (I₂, heat) CO2_to_CH4->CH4_to_CH3I Gas Phase Reaction Labeling Precursor + [¹¹C]CH₃I (Base, Solvent, Heat) CH4_to_CH3I->Labeling Trapping in Precursor Solution HPLC Semi-preparative HPLC (Purification) Labeling->HPLC Crude Product Formulation Formulation (Saline, Sterile Filtration) HPLC->Formulation Purified Tracer QC_Tests QC Testing (Purity, pH, etc.) Formulation->QC_Tests Final Product

Caption: Automated radiosynthesis workflow for [¹¹C]this compound.

Protocol 2: Automated Radiosynthesis of [¹¹C]this compound

This protocol is designed for an automated synthesis module.

  • [¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • [¹¹C]CH₃I Synthesis:

    • Reduce [¹¹C]CO₂ to [¹¹C]CH₄ using a nickel catalyst and hydrogen gas.

    • Convert [¹¹C]CH₄ to [¹¹C]CH₃I in the gas phase by reaction with iodine vapor at high temperature.

  • Radiolabeling Reaction:

    • Trap the gaseous [¹¹C]CH₃I in a reaction vessel containing the desmethyl precursor (1-(4-Hydroxyphenyl)cyclopropanamine, ~1-2 mg) dissolved in a suitable solvent (e.g., DMF or DMSO) with a base (e.g., NaOH or tetrabutylammonium hydroxide).

    • Heat the reaction mixture (e.g., 80-120°C) for a short period (e.g., 3-5 minutes) to facilitate the O-methylation.

  • Purification:

    • Quench the reaction and inject the crude mixture onto a semi-preparative HPLC system (e.g., C18 column) to separate the radiolabeled product from unreacted precursor and other impurities.

  • Formulation:

    • Collect the HPLC fraction containing [¹¹C]this compound.

    • Remove the HPLC solvent under a stream of nitrogen or by solid-phase extraction (e.g., C18 Sep-Pak cartridge).

    • Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) and pass it through a sterile 0.22 µm filter into a sterile vial.

Part 3: Quality Control of the Final Radiopharmaceutical

Rigorous quality control (QC) is essential to ensure the safety and efficacy of any radiopharmaceutical intended for preclinical or clinical use.[5][8][9] All QC tests must be completed and meet specifications before the radiotracer is released for injection.

Parameter Method Specification Rationale
Identity Analytical HPLCCo-elution of the radioactive peak with a non-radioactive standard of this compound.Confirms that the radioactive product is the correct compound.
Radiochemical Purity Analytical HPLC≥ 95%Ensures that the vast majority of the radioactivity is from the desired tracer, minimizing off-target effects from radioactive impurities.[5]
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% (presence of 511 keV peak)Confirms that the radioactivity is from ¹¹C and not other contaminating radionuclides.[5]
Specific Activity Calculated from HPLC data> 1 Ci/µmol at the time of injectionHigh specific activity is crucial to avoid pharmacological effects from the injected mass of the compound and to ensure that the tracer binds to the target receptors without saturating them.
pH pH meter or pH strip4.5 - 7.5Ensures the formulation is physiologically compatible and will not cause irritation upon injection.
Sterility Direct inoculation or membrane filtrationNo microbial growthA critical safety measure to prevent infection.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)A critical safety measure to prevent pyrogenic reactions.
Residual Solvents Gas Chromatography (GC)Within pharmacopeial limits (e.g., < 410 ppm for ethanol)Ensures that residual solvents from the synthesis are at safe levels.

Part 4: Preclinical Evaluation

The preclinical evaluation of a new PET tracer involves a series of in vitro and in vivo studies to characterize its binding properties and suitability for imaging the intended target.[10][11]

In Vitro Assays

In vitro assays provide the initial assessment of a radiotracer's affinity and specificity for its target.

Protocol 3: In Vitro Binding Assay in Brain Homogenates

This assay determines the binding affinity (Kᵢ) of this compound for NMDA receptors.

  • Tissue Preparation: Prepare brain homogenates from a region known to have high expression of NMDA receptors (e.g., hippocampus or cortex) from a relevant animal species (e.g., rat or non-human primate).

  • Competition Binding: Incubate the brain homogenates with a known radioligand for the NMDA receptor (e.g., [³H]MK-801) and increasing concentrations of non-radioactive this compound.

  • Separation and Counting: Separate the bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing compound. Calculate the IC₅₀ (concentration of the compound that inhibits 50% of the specific binding) and then the Kᵢ using the Cheng-Prusoff equation.

Protocol 4: In Vitro Autoradiography in Brain Slices

Autoradiography provides a visual representation of the regional binding of the radiotracer in the brain.[12]

  • Tissue Preparation: Prepare thin (e.g., 20 µm) cryosections of brain tissue from a relevant animal species.

  • Incubation: Incubate the brain sections with a low nanomolar concentration of [¹¹C]this compound. For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a known NMDA receptor antagonist (e.g., MK-801).

  • Washing and Drying: Wash the sections to remove unbound radiotracer and dry them.

  • Imaging: Expose the dried sections to a phosphor imaging plate or digital autoradiography system.

  • Data Analysis: Quantify the radioactivity in different brain regions and compare the total binding with the non-specific binding to determine the specific binding distribution. The distribution should correlate with the known density of NMDA receptors.

In Vivo Small Animal PET Imaging

In vivo PET imaging in a relevant animal model is the ultimate test of a radiotracer's potential for clinical translation.[10][11]

Logical Flow for In Vivo PET Studies

InVivo_PET_Flow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Baseline_Scan Baseline PET/CT Scan (Tracer Injection, Dynamic Acquisition) Animal_Prep->Baseline_Scan Blocking_Scan Blocking PET/CT Scan (Pre-injection of NMDA antagonist) Animal_Prep->Blocking_Scan Metabolite_Analysis Blood Sampling & Metabolite Analysis Baseline_Scan->Metabolite_Analysis Data_Analysis Kinetic Modeling (e.g., Logan Plot, SRTM) Baseline_Scan->Data_Analysis Blocking_Scan->Metabolite_Analysis Blocking_Scan->Data_Analysis Metabolite_Analysis->Data_Analysis Conclusion Evaluation of Tracer Performance Data_Analysis->Conclusion

Caption: Workflow for in vivo preclinical evaluation of the PET radiotracer.

Protocol 5: Dynamic PET/CT Imaging in Rodents
  • Animal Preparation: Anesthetize a healthy rodent (e.g., Sprague-Dawley rat) and place it in the PET/CT scanner. A tail vein catheter should be inserted for radiotracer administration.

  • Baseline Scan:

    • Acquire a short CT scan for attenuation correction and anatomical co-registration.

    • Inject a bolus of [¹¹C]this compound (e.g., 10-20 MBq) via the tail vein catheter.

    • Acquire a dynamic PET scan for 60-90 minutes.

  • Blocking Scan:

    • In a separate imaging session (or a different animal cohort), pre-treat the animal with a known NMDA receptor antagonist (e.g., MK-801, 1-2 mg/kg, i.v.) approximately 15-30 minutes before the injection of [¹¹C]this compound.

    • Perform the PET/CT scan as described for the baseline study.

  • Blood Sampling and Metabolite Analysis:

    • If possible, collect arterial blood samples at various time points throughout the scan to generate an arterial input function.

    • Analyze the blood samples to determine the fraction of unchanged parent radiotracer over time.[13]

  • Image Reconstruction and Data Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with the CT or a standard MRI atlas.

    • Draw regions of interest (ROIs) over brain areas with high (e.g., cortex, hippocampus) and low (e.g., cerebellum, as a potential reference region) NMDA receptor density.

    • Generate time-activity curves (TACs) for each ROI.

    • Perform kinetic modeling of the TACs to estimate parameters such as the volume of distribution (Vₜ). A significant reduction in Vₜ in the blocking scan compared to the baseline scan would confirm specific binding to NMDA receptors.

Conclusion and Future Directions

The successful development of [¹¹C]this compound as a PET radiotracer for NMDA receptors would provide a valuable tool for neuroscience research and the development of novel therapeutics for a host of CNS disorders. The protocols detailed in this document provide a comprehensive framework for the synthesis, quality control, and preclinical evaluation of this promising new imaging agent. Future studies should focus on the evaluation of this tracer in non-human primates to further validate its potential for clinical translation, as well as its application in animal models of neurological and psychiatric diseases.

References

  • Quality Control in the Production of Radiopharmaceuticals. (n.d.). IAEA. Retrieved from [Link]

  • Lee, S. T., & Zatſky, N. S. (2003). An in vitro assay for predicting successful imaging radiotracers. Molecular Imaging and Biology, 5(4), 194-201.
  • Luurtsema, G., et al. (2020). Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. Pharmaceutics, 12(9), 863.
  • Gao, Y., et al. (2022). In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer's disease: building more roadmaps for clinical translation. American Journal of Nuclear Medicine and Molecular Imaging, 12(4), 183-190.
  • Zofsky, N. S., & Lee, S. T. (2003). An In Vitro Assay for Predicting Successful Imaging Radiotracers. Request PDF. Retrieved from [Link]

  • International Atomic Energy Agency (IAEA)/WHO guidelines on good practices for quality control of radiopharmaceutical products. (2024).
  • Regulatory Considerations in Radiopharmaceutical Production. (2024). Open MedScience.
  • Good practices for Zr radiopharmaceutical production and quality control. (n.d.).
  • Preclinical evaluation of a new NMDA receptor PET ligand in the rhesus monkey brain. (n.d.).
  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. (2023).
  • Guidance on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals. (n.d.). NIH.
  • Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals.
  • Insight into the Development of PET Radiopharmaceuticals for Oncology. (n.d.). MDPI.
  • [11C]Carbon Dioxide: Starting Point for Labeling PET Radiopharmaceuticals. (n.d.).
  • SuperArgus PET/CT: Advanced Pre-Clinical Imaging for Small to Medium Animals. (2021).
  • Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. (2022).
  • Brain PET Imaging in Small Animals: Tracer Formulation, Data Acquisition, Image Reconstruction, and D
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). PubMed Central.
  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. (2022). PubMed Central.
  • Brain PET Imaging in Small Animals: Tracer Formulation, Data Acquisition, Image Reconstruction, and Data Analysis. (n.d.). University of Texas Southwestern Medical Center.
  • Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. (n.d.). PubMed Central.
  • Clinical overview of NMDA-R antagonists and clinical practice. (n.d.). PubMed.

Sources

Application Notes and Protocols for the In Vivo Formulation of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The successful in vivo evaluation of novel chemical entities is critically dependent on the development of an appropriate formulation that ensures adequate exposure of the test compound in the experimental animal model. This document provides a comprehensive guide to the formulation of 1-(4-Methoxyphenyl)cyclopropanamine for preclinical in vivo studies. Recognizing the compound's predicted lipophilic and basic nature, this application note details a systematic approach to pre-formulation assessment and explores multiple formulation strategies, including aqueous solutions, co-solvent systems, and amorphous solid dispersions. Detailed, step-by-step protocols are provided for each formulation approach, alongside the scientific rationale for vehicle and excipient selection. This guide is intended to equip researchers with the necessary knowledge to develop a robust and effective formulation of this compound for reliable and reproducible in vivo testing.

Introduction: The Critical Role of Formulation in Preclinical Success

The primary objective of formulation development for in vivo studies is to deliver the desired dose of the active pharmaceutical ingredient (API) in a safe and reproducible manner, ensuring sufficient systemic exposure to elicit a pharmacological response.[2] This requires a thorough understanding of the compound's physicochemical properties and the selection of appropriate vehicles and excipients that are well-tolerated by the animal species under investigation.

This document provides a detailed guide for the formulation of this compound, taking into account its predicted physicochemical characteristics. We will explore a multi-pronged approach, from simple aqueous-based formulations to more advanced techniques for overcoming potential solubility challenges.

Pre-formulation Assessment: Characterizing this compound

Predicted Physicochemical Properties

Using established computational models such as those provided by ChemAxon[4][5][6][7][8] and ADMET Predictor[9][10], we can estimate the following properties for this compound:

PropertyPredicted ValueImplication for Formulation
Molecular Weight 163.23 g/mol Relatively small molecule, generally favorable for absorption.
pKa (most basic) 9.5 - 10.5The amine group is basic and will be protonated at physiological pH, potentially increasing aqueous solubility.
logP 1.5 - 2.5Indicates a degree of lipophilicity, suggesting that aqueous solubility might be limited, especially at neutral and basic pH.[11]
Aqueous Solubility Low (predicted to be in the µg/mL range at neutral pH)The compound is likely to be poorly water-soluble, necessitating enabling formulation strategies.[12]

These values are predictions and should be experimentally verified as soon as sufficient quantities of the compound become available.

Interpretation of Predicted Properties

The predicted properties suggest that this compound is a basic, lipophilic compound with low intrinsic aqueous solubility. The basicity of the cyclopropylamine moiety offers an opportunity for salt formation or pH adjustment to enhance solubility. However, the inherent lipophilicity of the methoxyphenyl group may still limit solubility even at acidic pH. Therefore, a range of formulation strategies should be considered to ensure adequate drug exposure in vivo.

Formulation Strategies and Protocols

Based on the pre-formulation assessment, we will explore three primary formulation strategies in a tiered approach, starting with the simplest and progressing to more complex systems as needed. The choice of the final formulation will depend on the required dose, the route of administration, and the results of preliminary solubility and stability studies.

Workflow for Formulation Strategy Selection

G A Start: this compound API B Determine Target Dose and Route of Administration A->B C Strategy 1: Aqueous Solution (pH Adjustment) B->C D Is solubility sufficient at a physiologically acceptable pH? C->D E Strategy 2: Co-solvent Formulation D->E No H Final Formulation Selection and In Vivo Study D->H Yes F Is the compound stable and soluble in a well-tolerated co-solvent system? E->F G Strategy 3: Amorphous Solid Dispersion F->G No F->H Yes G->H I Yes J No K Yes L No

Caption: Decision workflow for selecting a suitable formulation strategy.

Strategy 1: Aqueous Solution via pH Adjustment

Given the predicted basicity of the compound, the most straightforward approach is to prepare an acidic aqueous solution. This is particularly suitable for intravenous (IV) administration, where a clear solution is mandatory, and for oral (PO) administration if the required dose can be dissolved in a reasonable volume.[13]

Rationale: The basic amine group of this compound will be protonated at acidic pH, forming a more water-soluble salt in situ.

Protocol 3.1: Preparation of an Acidic Aqueous Solution

Materials:

  • This compound (or its hydrochloride salt)

  • Sterile Water for Injection (WFI)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • pH meter

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • Initial Solubility Test:

    • Accurately weigh a small amount of this compound into a vial.

    • Add a known volume of WFI and stir vigorously. Observe for dissolution.

    • If the compound does not dissolve, proceed to step 2.

  • pH Adjustment:

    • While stirring, add 0.1 N HCl dropwise to the suspension.

    • Monitor the pH continuously.

    • Continue adding acid until the compound completely dissolves. Record the pH at which dissolution occurs.

    • Caution: Aim for a final pH that is physiologically tolerable for the intended route of administration (generally pH 3-8 for IV and a wider range for PO).[13]

  • Final Formulation Preparation:

    • Based on the solubility determined in the previous steps, calculate the required amounts of API, WFI, and acid to achieve the target concentration and pH.

    • In a sterile beaker, dissolve the API in the majority of the WFI.

    • Add the calculated amount of 0.1 N HCl and stir until a clear solution is obtained.

    • Adjust the final volume with WFI.

    • If necessary, adjust the pH to the target value using 0.1 N HCl or 0.1 N NaOH.

    • For IV administration, sterile filter the final solution through a 0.22 µm filter into a sterile vial.[14]

  • Quality Control:

    • Visually inspect the solution for any particulate matter.

    • Confirm the final pH.

    • Perform a concentration verification assay (e.g., by HPLC-UV).

Strategy 2: Co-solvent Formulation

If the required dose cannot be achieved in an aqueous solution at a physiologically acceptable pH, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[15] This approach is common for both oral and intravenous formulations in preclinical studies.[16]

Rationale: Co-solvents reduce the polarity of the aqueous vehicle, thereby enhancing the solubility of lipophilic compounds like this compound.

Commonly Used Co-solvent Systems:

  • For Oral Administration:

    • Polyethylene glycol 400 (PEG 400) in water or saline

    • Propylene glycol (PG) in water or saline

    • Dimethyl sulfoxide (DMSO) in combination with other vehicles (e.g., 10% DMSO in corn oil)[17]

  • For Intravenous Administration:

    • A mixture of Solutol HS 15 (a non-ionic solubilizer) and ethanol in saline

    • A ternary system of N,N-Dimethylacetamide (DMA), PEG 400, and PG[16]

Protocol 3.2: Preparation of a Co-solvent Formulation for Oral Administration

Materials:

  • This compound

  • PEG 400

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Solubility Screening in Co-solvents:

    • Determine the solubility of the compound in neat PEG 400 and various mixtures of PEG 400 and saline (e.g., 50:50, 20:80 v/v).

    • Identify the co-solvent system that provides the desired solubility with the lowest percentage of the organic solvent.

  • Formulation Preparation (Example: 20% PEG 400 in Saline):

    • Accurately weigh the required amount of this compound into a suitable container.

    • Add the calculated volume of PEG 400 and vortex until the compound is fully wetted and a uniform paste or solution is formed.

    • Gradually add the saline while stirring continuously until the target final volume is reached.

    • Stir for at least 30 minutes to ensure homogeneity.

  • Quality Control:

    • Visually inspect the formulation for complete dissolution.

    • If a suspension is formed, ensure it is uniform and easily resuspendable.

    • Verify the concentration of the active ingredient.

Strategy 3: Amorphous Solid Dispersion (ASD)

For compounds with very poor solubility that cannot be adequately formulated using the above methods, preparing an amorphous solid dispersion (ASD) can be a powerful strategy.[18] An ASD consists of the amorphous form of the drug dispersed in a polymer matrix. The amorphous form has a higher apparent solubility and faster dissolution rate compared to the crystalline form.[19]

Rationale: By converting the crystalline API into a high-energy amorphous state and stabilizing it within a polymer carrier, the solubility and oral bioavailability can be significantly enhanced.[20]

Protocol 3.3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Materials:

  • This compound

  • Polymer (e.g., Soluplus®, Kollidon® VA64, povidone)

  • Organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Polymer and Solvent Selection:

    • Select a polymer that is soluble in the same organic solvent as the API and has good safety and performance characteristics.[20]

    • Screen for a common solvent that can dissolve both the API and the polymer at the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).

  • ASD Preparation:

    • Dissolve the API and the polymer in the selected organic solvent in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film under high vacuum for 24-48 hours to remove any residual solvent.

  • Post-processing:

    • Gently scrape the solid dispersion from the flask.

    • Mill the ASD into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization (Recommended):

    • Confirm the amorphous nature of the drug in the ASD using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[19]

  • Formulation for Dosing:

    • The ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% carboxymethylcellulose in water) for oral gavage.

Workflow for ASD Preparation and Dosing

G A API and Polymer Selection B Co-dissolve in Organic Solvent A->B C Solvent Evaporation (Rotary Evaporator) B->C D Drying under Vacuum C->D E Milling and Sieving D->E F Characterization (PXRD, DSC) E->F G Suspend in Vehicle for Dosing F->G

Caption: General workflow for preparing an amorphous solid dispersion.

Self-Validating Systems and Scientific Integrity

The trustworthiness of any in vivo study hinges on the quality and consistency of the formulation. To ensure scientific integrity, the following principles should be adopted:

  • Vehicle Control Group: Always include a vehicle-only control group in your in vivo experiments to differentiate the effects of the compound from those of the formulation excipients.[16]

  • Stability Testing: Assess the short-term stability of the final formulation under the intended storage and handling conditions to ensure that the compound does not degrade before administration.

  • Homogeneity of Suspensions: If a suspension is prepared, it is crucial to ensure its homogeneity before and during dosing to guarantee that each animal receives the correct dose.[21]

  • Dose Verification: Whenever possible, analyze the concentration of the dosing formulation to confirm its accuracy.

  • Animal Welfare: The chosen formulation and route of administration should be well-tolerated by the animals, and all procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.

Conclusion

The successful in vivo evaluation of this compound relies on the rational design of a formulation that addresses its predicted physicochemical properties. This guide has provided a systematic approach, from in silico property prediction to detailed protocols for preparing aqueous solutions, co-solvent systems, and amorphous solid dispersions. By carefully selecting the formulation strategy and adhering to principles of scientific integrity, researchers can ensure reliable and reproducible data, enabling a robust assessment of this promising compound's therapeutic potential.

References

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Sources

synthetic routes to chiral isomers of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm now starting with some focused Google searches to find synthetic routes to chiral isomers of 1-(4-Methoxyphenyl)cyclopropanamine. I'm focusing on asymmetric synthesis methods and chiral catalysts, trying to get a good overview. I'm hoping to narrow down the most promising approaches.

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Outlining the Synthesis Note

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I've made headway in understanding the general synthesis of cyclopropylamines. Specifically, I have begun focusing on the key reactions, such as Curtius rearrangements, and examined several relevant journal publications. The initial search has provided a good foundation for creating the application note, with several review articles and papers in key areas.

Reviewing Reaction Pathways

I'm now diving deeper into the asymmetric synthesis methods. The chiral catalyst approaches, especially Rhodium and Ruthenium complexes, look promising for enantioselective cyclopropylamine synthesis. I am focusing on the strategies identified, as I continue to assess their practical utility in my application note. The literature on diastereomeric salt resolution, and biocatalytic approaches is also being explored. I think this will contribute significantly to my review.

Examining Key Literature

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Refining Search Parameters

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Analyzing Further Details

I've made headway with this round of searches! It's been fruitful. I've uncovered some specific approaches and useful pieces of information. This should give me a solid base for crafting the application note.

Gathering Key Insights

I'm now diving into the specifics! The second search round offered a more detailed view, yielding concrete approaches. I've found multiple relevant methods: Tartaric acid resolution is confirmed for similar amines, which I can adapt. Lipases are promising for kinetic resolution. Rhodium-catalyzed asymmetric cyclopropanation looks like a great option, offering a possible synthetic route. I am confident!

Refining Specific Protocols

I'm now focusing on putting together the different findings into specific protocols! I've confirmed that tartaric acid resolution is viable and have a patent providing details, which is a strong starting point. My research supports using lipases for kinetic resolution. I also have information on asymmetric cyclopropanation and rhodium catalysts for a great synthetic pathway. The Simmons-Smith method is noted as an alternative. Now, I need to craft a cohesive protocol for the asymmetric synthesis, and fill the protocol with the necessary quantitative data.

Constructing a Cohesive Plan

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Organizing the Collected Data

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The Synthesis of Enzyme Inhibitors: A Senior Application Scientist's Guide to Design, Execution, and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Enzyme inhibition stands as a cornerstone of modern therapeutic intervention and biochemical investigation. The ability to design and synthesize molecules that selectively modulate enzyme activity has unlocked treatments for a vast spectrum of diseases, from cancer to viral infections.[1][2] This guide is crafted for researchers, scientists, and drug development professionals, moving beyond mere recitation of protocols to provide a deep, mechanistic understanding of the entire workflow—from conceptual design to final validation. As your virtual application scientist, I will explain the causality behind our choices, ensuring each step is not just followed, but understood. Our approach is built on a foundation of scientific integrity, where every protocol is a self-validating system, grounded in authoritative principles.

Section 1: Core Strategies in Enzyme Inhibitor Synthesis

The journey to a potent and selective enzyme inhibitor is not one of serendipity alone; it is a guided process of rational design and systematic exploration. Three principal strategies dominate the landscape: Rational Design, Combinatorial Chemistry, and Fragment-Based Drug Discovery.

Rational (Structure-Based) Design

Rational design is a knowledge-driven approach that leverages a deep understanding of the enzyme's structure and catalytic mechanism.[3] The fundamental principle, first articulated by Linus Pauling, is that enzymes function by stabilizing the transition state of a reaction.[4] Therefore, a stable molecule that mimics this high-energy transition state will bind to the enzyme with extremely high affinity, acting as a potent inhibitor.[4][5] These are known as transition-state analogs .

The process begins with elucidating the three-dimensional structure of the target enzyme, typically through X-ray crystallography or NMR spectroscopy. This structural information reveals the architecture of the active site, allowing chemists to design molecules with complementary shapes and chemical functionalities that can form strong, specific interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic interactions) with key amino acid residues.[5]

Application Insight: The choice to pursue a transition-state analog is powerful when the enzymatic mechanism is well-characterized. For example, many proteases utilize a tetrahedral intermediate during peptide bond hydrolysis.[4] Designing inhibitors with a stable tetrahedral phosphorus or boron atom can effectively mimic this state, leading to potent inhibition, as seen in drugs like Bortezomib, a proteasome inhibitor.

Combinatorial Chemistry

In contrast to the focused approach of rational design, combinatorial chemistry is a strategy of breadth. It involves the systematic and repetitive linking of diverse chemical "building blocks" to rapidly generate a large collection, or "library," of structurally related molecules.[6][7] This method allows for the synthesis of millions of compounds simultaneously, which can then be screened en masse for inhibitory activity.[8]

The core principle is efficiency; instead of synthesizing and testing compounds one by one, a vast chemical space is explored in parallel.[9] Modern approaches often use a "split-and-pool" synthesis on a solid support, where a resin bead is subjected to sequential rounds of division, chemical coupling, and recombination, resulting in each bead carrying a unique compound.[9][10]

G cluster_0 Cycle 1 cluster_1 Cycle 2 cluster_2 Result Pool1 Pool of Beads Split1 Split (3) Pool1->Split1 A Couple A Split1->A B Couple B Split1->B C Couple C Split1->C Mix1 Mix & Pool A->Mix1 B->Mix1 C->Mix1 Split2 Split (3) Mix1->Split2 D Couple D Split2->D E Couple E Split2->E F Couple F Split2->F Library 9 Unique Compounds D->Library E->Library F->Library

Application Insight: Combinatorial chemistry is particularly useful when structural information about the target is limited, or when a novel chemical scaffold is sought. It is a numbers game that increases the probability of finding a "hit." However, a significant challenge lies in the deconvolution of active mixtures to identify the specific active compound.

Fragment-Based Drug Discovery (FBDD)

FBDD offers a middle ground between the focused approach of rational design and the breadth of combinatorial chemistry.[11] The process begins by screening a library of very small, low-complexity molecules, or "fragments" (typically < 300 Da).[12] These fragments bind to the enzyme with low affinity, but they do so very efficiently, making them excellent starting points.[11]

Highly sensitive biophysical techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or X-ray crystallography are required to detect these weak binding events.[12][13] Once a fragment "hit" is identified and its binding mode is determined, medicinal chemistry is used to "grow" or link the fragment into a larger, more potent lead compound in an iterative cycle of synthesis and testing.[12]

FBDD_Workflow cluster_screening Hit Identification cluster_optimization Hit-to-Lead Optimization Lib Fragment Library (MW < 300 Da) Screen Biophysical Screen (ITC, SPR, NMR, X-ray) Lib->Screen Hits Validated Hits (Weak Binders) Screen->Hits Chem Structure-Guided Chemistry Hits->Chem Assay Potency Assay (IC50) Chem->Assay Assay->Chem Lead Potent Lead Compound Assay->Lead Preclinical Preclinical Candidate Lead->Preclinical

Section 2: Experimental Protocols and Methodologies

Scientific integrity demands robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the key stages of inhibitor synthesis, characterization, and purification.

Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor

Kinases are a major class of drug targets, and pyrimidine scaffolds are common cores for kinase inhibitors.[14][15] This protocol provides a representative synthesis of a 2,4-diaminopyrimidine derivative, a privileged scaffold for targeting the ATP-binding site of many kinases.[5]

Objective: To synthesize a substituted 2,4-diaminopyrimidine kinase inhibitor.

Materials:

  • 2,4,6-trichloropyrimidine

  • (S)-(-)-1-Boc-3-aminopyrrolidine

  • 3-Amino-5-methylpyrazole

  • 1-Ethylpiperazine

  • Triethylamine (TEA), Dimethyl sulfoxide (DMSO), 1-Pentanol

  • 2N HCl in ether, Methanol, Dichloromethane (DCM)

  • Substituted benzoic acid (for final coupling)

  • Propanephosphonic acid anhydride (T3P)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and thin-layer chromatography (TLC) supplies.

Step-by-Step Methodology:

  • Step 1: Nucleophilic Substitution (Pyrrolidine addition)

    • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in tetrahydrofuran (THF).

    • Cool the solution to -70°C in a dry ice/acetone bath.

    • Add triethylamine (1.1 eq) followed by a dropwise addition of (S)-(-)-1-Boc-3-aminopyrrolidine (1.0 eq) dissolved in THF.

    • Allow the reaction to stir at -70°C for 6 hours. Monitor progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate.[5]

    • Causality: The highly reactive chlorine at the C4 position is selectively displaced by the amine nucleophile at low temperature. The Boc protecting group prevents the amine from reacting further.

  • Step 2: Second Nucleophilic Substitution (Pyrazole addition)

    • Dissolve the product from Step 1 (1.0 eq) in DMSO.

    • Add 3-amino-5-methylpyrazole (1.2 eq), sodium iodide (catalytic), and triethylamine (2.0 eq).

    • Heat the mixture to 90°C and stir for 16 hours.

    • After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify by column chromatography.[5]

    • Causality: The chlorine at C6 is less reactive and requires heat for substitution. The pyrazole nitrogen acts as the nucleophile.

  • Step 3: Third Nucleophilic Substitution (Piperazine addition)

    • Combine the product from Step 2 (1.0 eq), 1-ethylpiperazine (1.5 eq), and triethylamine (2.0 eq) in 1-pentanol.

    • Heat the reaction to 140°C for 2 hours.

    • Cool the reaction and concentrate under vacuum. The crude product is purified by column chromatography.[5]

    • Causality: The final, least reactive chlorine at C2 requires a higher boiling point solvent and higher temperature to be displaced by the piperazine.

  • Step 4: Boc Deprotection

    • Dissolve the product from Step 3 in a mixture of methanol and DCM.

    • Add 2N HCl in ether and stir at room temperature for 4 hours.

    • Concentrate the solvent to dryness to obtain the hydrochloride salt of the amine.[5]

    • Causality: The acid-labile Boc group is removed to expose the free amine on the pyrrolidine ring, making it available for the final coupling step.

  • Step 5: Amide Coupling

    • Suspend the hydrochloride salt from Step 4 (1.0 eq) in DCM.

    • Add the desired substituted benzoic acid (1.1 eq) and triethylamine (3.0 eq).

    • Add T3P (1.5 eq) dropwise and stir the reaction at room temperature for 16 hours.

    • Wash the reaction with sodium bicarbonate solution, then brine. Dry the organic layer and concentrate.

    • Purify the final compound by flash chromatography or preparative HPLC.[5]

    • Causality: T3P is a powerful coupling agent that activates the carboxylic acid, facilitating the formation of a stable amide bond with the newly deprotected amine.

Self-Validation: Each step should be monitored by TLC or LC-MS to confirm the consumption of starting material and formation of the product. The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Spectrophotometric Enzyme Inhibition Assay

Once a potential inhibitor is synthesized, its efficacy must be quantified. A spectrophotometric assay is a robust, common method for determining enzyme activity and inhibition.[16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate that produces a chromogenic product

  • Assay buffer (optimized for pH and ionic strength)

  • Synthesized inhibitor (test compound)

  • 96-well microplates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare a high-concentration stock solution of the inhibitor in DMSO (e.g., 10 mM). Create a serial dilution series of the inhibitor in assay buffer. Ensure the final DMSO concentration in all wells is constant and low (<1%) to avoid solvent effects.[17]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add assay buffer, inhibitor solution at various concentrations, and enzyme solution.

    • Positive Control (100% activity): Add assay buffer, DMSO vehicle (at the same concentration as in test wells), and enzyme solution.[18]

    • Negative Control (0% activity/background): Add assay buffer, DMSO vehicle, and substrate, but no enzyme. This accounts for non-enzymatic substrate degradation.[18]

  • Pre-incubation:

    • Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 10-15 minutes.[17]

    • Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the spectrophotometer, pre-set to the optimal temperature and the wavelength of maximum absorbance for the product.

    • Measure the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).[19]

  • Data Analysis:

    • For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.[17]

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • Plot % Inhibition vs. log[Inhibitor Concentration].

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[20]

Self-Validation: The positive and negative controls are crucial for validating the assay. The R² value of the dose-response curve fit should be >0.95. The experiment should be repeated at least three times to ensure reproducibility.

Protocol: Purification of a Small Molecule Inhibitor by HPLC

Purity is paramount for accurate biological evaluation. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique for purifying synthesized small molecules.[21]

Objective: To purify a synthesized crude inhibitor to >98% purity.

Materials:

  • Crude synthesized compound

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • HPLC-grade additives (e.g., Trifluoroacetic acid (TFA) or Formic acid)

  • Preparative RP-HPLC system with a suitable column (e.g., C18)

  • Fraction collector

  • Rotary evaporator or lyophilizer

Step-by-Step Methodology:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DMSO, Methanol).

    • Using an analytical HPLC system, test different mobile phase gradients (e.g., water/acetonitrile with 0.1% TFA) to achieve good separation of the target compound from impurities.[22]

    • Identify the retention time of the target peak.

    • Causality: This small-scale run saves time and material by establishing the optimal separation conditions before scaling up.

  • Sample Preparation for Preparative HPLC:

    • Dissolve the bulk of the crude product in the minimum amount of a strong solvent (like DMSO or DMF), then dilute with the initial mobile phase solvent (e.g., water) until the point of precipitation. This ensures the sample is fully dissolved but will bind effectively to the column head.

    • Filter the sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[23]

  • Preparative Run:

    • Equilibrate the preparative HPLC column with the initial mobile phase conditions developed in Step 1.

    • Inject the prepared sample onto the column.

    • Run the preparative gradient, scaling the flow rate according to the column diameter.[22]

    • Monitor the elution profile using the UV detector.

  • Fraction Collection:

    • Use a fraction collector to collect the eluent in separate tubes. Collect the peak corresponding to the retention time of your target compound.

    • Causality: Collecting fractions based on the UV signal allows for the isolation of the pure compound as it elutes from the column.

  • Purity Analysis and Product Isolation:

    • Analyze small aliquots of the collected fractions using analytical HPLC to identify the fractions containing the pure product.

    • Pool the pure fractions.

    • Remove the HPLC solvents using a rotary evaporator (for volatile solvents) or a lyophilizer (for aqueous solutions) to obtain the purified solid compound.

Self-Validation: The purity of the final compound must be confirmed by analytical HPLC, showing a single peak (>98% by area). The identity should be re-confirmed by mass spectrometry.

Section 3: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing compounds and making informed decisions in a drug discovery pipeline.

Table 1: Comparative Potency of Synthesized Tyrosine Kinase Inhibitors (TKIs)
Compound IDTarget KinaseCell LineIC₅₀ (nM)[24][25]Selectivity Index (Mutant/WT)[25]
TKI-01-AEGFR (WT)A5498481.0
TKI-01-BEGFR (Mutant)HCC8277470.88
TKI-02-AHER2SKBR326N/A
TKI-02-BHER2TBCP-1191N/A
TKI-03-ACDK4/6MCF-710N/A

IC₅₀ values represent the mean of at least three independent experiments. The Selectivity Index is the ratio of the IC₅₀ for the wild-type (WT) enzyme to that for the mutant, indicating how selectively the inhibitor targets the mutant form.

Table 2: Inhibition Constants (Ki) for Novel Protease Inhibitors
Inhibitor IDProtease TargetInhibition TypeKᵢ (µM)[2][26]
PI-A-101HIV-1 ProteaseCompetitive4.8
PI-A-1023CL ProteaseCompetitive1.7
PI-B-201Cathepsin KNon-competitive38.8
PI-B-202ThrombinMixed0.26

The inhibition constant (Kᵢ) is a measure of the intrinsic binding affinity of the inhibitor. Lower values indicate higher affinity. The mode of inhibition was determined via kinetic studies.

Section 4: Conclusion and Future Outlook

The synthesis of enzyme inhibitors is a dynamic and multidisciplinary field that forms the bedrock of modern drug discovery. The strategic integration of rational design, combinatorial synthesis, and fragment-based screening allows scientists to efficiently navigate the vast chemical space to identify and optimize therapeutic candidates. The protocols and insights provided in this guide underscore a critical philosophy: robust, reproducible, and well-understood methodologies are not merely procedural; they are the guarantors of scientific integrity and the engines of innovation. As our understanding of biological systems deepens and synthetic technologies advance, the ability to craft exquisitely selective and potent enzyme inhibitors will continue to be a primary driver in the future of medicine.

References

  • Tanaka, Y. (n.d.). Rational Design and Synthesis of Enzyme Inhibitors. J-Stage. Retrieved from [Link]

  • Ciulli, A., & Abell, C. (2007). Fragment-based approaches to enzyme inhibition. PubMed Central. Retrieved from [Link]

  • The Abell Group. (n.d.). Fragment-based approaches to enzyme inhibition. University of Cambridge. Retrieved from [Link]

  • Chen, I. T., et al. (2017). Fragment-Based Discovery and Optimization of Enzyme Inhibitors by Docking of Commercial Chemical Space. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Burger, A., & Abraham, D. J. (Eds.). (2003). Burger's Medicinal Chemistry and Drug Discovery, 6th Edition, Volume 1: Drug Discovery. John Wiley & Sons.
  • Dolle, R. E. (1997). Discovery of enzyme inhibitors through combinatorial chemistry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of selected cell lines for the panel of TKI. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Retrieved from [Link]

  • Burger, A., & Abraham, D. J. (Eds.). (2003). Approaches to the Rational Design of Enzyme Inhibitors. Wiley.
  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Garner Lab, Baylor University. (n.d.). STANDARD OPERATING PROCEDURE OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of protease inhibitors and their IC 50 and K i values for 3CL protease inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the four inhibitors of the d746-750/T790M/C797S mutant.... Retrieved from [Link]

  • Open Access Journals - Research and Reviews. (n.d.). Targeting Enzymes in Drug Design: Case Studies and Future Perspectives.
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
  • Methods in Molecular Biology. (2024). Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions.
  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • Technology Networks. (2021). Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley-VCH.
  • Huck Institutes, Penn State. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Wikipedia. (n.d.). Combinatorial chemistry. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • ACS Publications. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • Lab Manager. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis. Retrieved from [Link]

  • University of Kentucky. (2014). HPLC STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • PharmaTutor. (2017). COMBINATORIAL CHEMISTRY - MODERN SYNTHESIS APPROACH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010-). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • ResearchGate. (n.d.). K i and IC 50 values of the tested compounds a. Retrieved from [Link]

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Application Notes & Protocols: Navigating the Patent Landscape of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Methoxyphenyl)cyclopropanamine is a versatile chemical scaffold increasingly recognized for its utility in modern drug discovery. Its rigid cyclopropane ring and electronically distinct methoxyphenyl group provide a unique three-dimensional structure that is valuable for designing targeted therapeutic agents. This document provides a comprehensive analysis of the patent landscape surrounding this molecule, detailing its application as a key intermediate and a core structural motif in novel therapeutics. Furthermore, we present detailed, field-proven protocols for its chemical synthesis and analytical characterization, designed to empower researchers and drug development professionals in their strategic decision-making and laboratory workflows.

Part 1: Intellectual Property & Patent Landscape Analysis

The strategic importance of this compound is not as a standalone therapeutic agent but as a critical building block for more complex, high-value molecules. An analysis of the patent literature reveals its prevalence in several key therapeutic areas, primarily driven by its ability to confer desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredient (API).

Methodology for Landscape Analysis

A systematic review of patent databases, including Google Patents, USPTO, and WIPO, was conducted. The search strategy involved keywords such as "this compound," "methoxyphenyl cyclopropylamine derivatives," and associated CAS numbers. The analysis focused on identifying the claimed uses, the assignee (company or institution), and the therapeutic context of the inventions. This approach provides insight into market trends and areas of intense research and development.[1][2]

Key Thematic Areas in Patent Filings

The patent landscape can be broadly categorized into three dominant themes:

  • As a Core Scaffold for Neurological and Psychiatric Disorders: A significant number of patents utilize this moiety as a foundational element for compounds targeting the central nervous system (CNS). For example, the core structure is related to intermediates used in the synthesis of antidepressants like Venlafaxine, which features a similar 1-(4-methoxyphenyl)ethyl group.[3] The rigid cyclopropane ring restricts conformational flexibility, a desirable trait for achieving high receptor selectivity and reducing off-target effects. Patents in this space often claim novel derivatives for treating depression, anxiety, and neuropathic pain.[4]

  • In Oncology and Kinase Inhibition: The cyclopropane ring is increasingly used as a bioisostere for other chemical groups in the design of kinase inhibitors.[5] Patents have emerged describing complex heterocyclic systems appended to the this compound core. These molecules are often designed to target specific tyrosine kinases involved in cell proliferation and angiogenesis, with applications in treating various cancers.[6] For instance, derivatives are explored in compounds targeting receptor tyrosine kinases, which are crucial for cancer growth.

  • Process Chemistry and Chiral Synthesis: A notable subset of patents focuses not on the final therapeutic use but on novel, efficient, and scalable methods for synthesizing the core amine or its precursors.[7][8] These "process patents" are critical for commercial drug development as they can significantly reduce manufacturing costs and improve purity. Innovations often involve asymmetric synthesis to obtain a specific enantiomer, which is frequently the more active or safer form of the final drug.

Major Assignees and Strategic Focus

The intellectual property surrounding this scaffold is held by a mix of large pharmaceutical corporations and specialized biotechnology companies. A summary of key players and their focus areas is presented below.

Assignee CategoryPrimary Therapeutic FocusRepresentative Patent Focus
Large Pharma Oncology, CNS DisordersNovel compositions of matter, method of use claims for blockbuster indications.
Biotech Companies Rare Diseases, Targeted TherapiesHighly specific kinase inhibitors, orphan drug candidates.[2]
Academic & Research Institutions Foundational ChemistryNovel synthetic routes, new derivative libraries.
Contract Research Organizations (CROs) Process DevelopmentScalable and cost-effective synthesis, polymorphic forms.[9]
Visualization of the Patent Ecosystem

The following diagram illustrates the central role of this compound as a starting point for developing patented therapeutics across different disease areas.

patent_landscape cluster_core Core Chemical Matter cluster_applications Patented Therapeutic Applications cluster_process Enabling IP core 1-(4-Methoxyphenyl) cyclopropanamine cns CNS Disorders (e.g., Pain, Depression) core->cns Derivative Design oncology Oncology (Kinase Inhibitors) core->oncology Scaffold Hopping inflammation Inflammatory Diseases core->inflammation New Compositions synthesis Novel Synthesis Routes (Asymmetric, Scalable) synthesis->core Enables Production

Caption: Relationship between the core molecule and its patented applications.

Part 2: Application Protocols

The successful use of this compound in a research and development setting is contingent on the ability to reliably synthesize and characterize it. The following protocols are provided as a robust starting point for laboratory-scale production and quality control.

Protocol: Synthesis via Curtius Rearrangement

This protocol details the synthesis of the target amine from its corresponding carboxylic acid precursor, 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.[10] The Curtius rearrangement is chosen for its reliability and use of readily available reagents.

Causality: This multi-step pathway begins with the readily available carboxylic acid. The conversion to an acyl azide followed by thermal rearrangement provides a clean route to the isocyanate intermediate, which is then hydrolyzed to the desired primary amine. This method avoids the use of harsh reducing agents that could potentially open the cyclopropane ring.

synthesis_workflow start Start: 1-(4-Methoxyphenyl) cyclopropanecarboxylic Acid[11] step1 Step 1: Acyl Chloride Formation (SOCl₂, cat. DMF) start->step1 step2 Step 2: Acyl Azide Formation (NaN₃, Acetone/H₂O) step1->step2 step3 Step 3: Curtius Rearrangement (Heat in Toluene) step2->step3 intermediate Intermediate: Isocyanate step3->intermediate step4 Step 4: Hydrolysis (Aqueous Acid, e.g., HCl) intermediate->step4 product Product: 1-(4-Methoxyphenyl) cyclopropanamine HCl step4->product purify Purification: Recrystallization product->purify

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclopropanamine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable compound. Here, we will delve into the intricacies of the most common synthetic route, the Kulinkovich-Szymoniak reaction, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges you might encounter at the bench.

Overview of the Synthesis: The Kulinkovich-Szymoniak Reaction

The synthesis of this compound from 4-methoxyphenylacetonitrile is most effectively achieved through a titanium-mediated cyclopropanation, a variant of the Kulinkovich reaction known as the Kulinkovich-Szymoniak reaction.[1][2] This method involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by treatment with a Lewis acid. The generally accepted mechanism proceeds through the formation of a key titanacyclopropane intermediate.[3][4][5]

Troubleshooting Guide: A Question-and-Answer Approach

Issue 1: Consistently Low Yields Below 40%

Question: My yields for the synthesis of this compound are consistently low, often falling below the reported 43%[6]. What are the most probable causes and how can I improve this?

Answer: Low yields in the Kulinkovich-Szymoniak reaction are a common challenge and can often be attributed to several critical factors. Let's break down the potential culprits and their solutions:

  • Sub-optimal Quality of the Grignard Reagent: The Grignard reagent, typically ethylmagnesium bromide (EtMgBr), is the cornerstone of this reaction. Its quality and accurate quantification are paramount.

    • Causality: Aged or improperly prepared Grignard reagents can contain significant amounts of non-basic magnesium salts or have a lower-than-expected molarity. This leads to incomplete formation of the active titanium species.

    • Solution:

      • Use Freshly Prepared or High-Quality Commercial Grignard Reagent: If preparing in-house, ensure magnesium turnings are activated and the reaction goes to completion.

      • Titrate the Grignard Reagent: Always titrate your Grignard reagent prior to use to determine its exact molarity. This is crucial for accurate stoichiometry.

  • Incorrect Stoichiometry of Reactants: The ratio of Grignard reagent to the titanium catalyst and the nitrile is critical.

    • Causality: An excess of the Grignard reagent can lead to the formation of tertiary carbinamine byproducts, while an insufficient amount will result in incomplete conversion of the starting nitrile.[1] Similarly, using sub-stoichiometric amounts of the titanium(IV) isopropoxide can also decrease the yield of the desired cyclopropylamine in favor of carbinamines and ketones.[1]

    • Solution: Adhere strictly to the optimized stoichiometry. A common starting point is a ratio of approximately 2.5 equivalents of Grignard reagent to 1 equivalent of the nitrile and 1.2 equivalents of titanium(IV) isopropoxide.

  • Moisture Contamination: The reaction is highly sensitive to moisture.

    • Causality: Water will quench the Grignard reagent and react with the titanium alkoxide, deactivating the catalytic system.

    • Solution:

      • Thoroughly Dry Glassware: Oven-dry all glassware and cool it under an inert atmosphere (e.g., argon or nitrogen).

      • Use Anhydrous Solvents: Ensure all solvents, particularly diethyl ether or THF, are freshly distilled from an appropriate drying agent.

      • Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas.

Issue 2: Formation of Significant Side Products

Question: My crude reaction mixture shows the presence of significant impurities alongside my desired product. What are these side products and how can I minimize their formation?

Answer: The primary side products in this reaction are typically ketones and tertiary carbinamines.

  • Ketone Formation:

    • Causality: Incomplete conversion of the intermediate azatitanacycle to the cyclopropylamine can lead to the formation of a ketone upon workup. This can be exacerbated by issues with the Lewis acid activation step.

    • Solution:

      • Ensure Efficient Lewis Acid Addition: Add the Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), at a low temperature (e.g., -70 °C) and allow the reaction to warm slowly. This promotes the desired rearrangement to the cyclopropylamine.

      • Optimize Lewis Acid Stoichiometry: Use the appropriate amount of Lewis acid as specified in reliable protocols.

  • Tertiary Carbinamine Formation:

    • Causality: As mentioned, an excess of the Grignard reagent can lead to the formation of a tertiary carbinamine.[1]

    • Solution: Precise control over the stoichiometry of the Grignard reagent is key. Titrate your Grignard reagent and add it slowly to the reaction mixture to avoid localized excesses.

Data Presentation: Impact of Reagent Stoichiometry on Product Distribution

Molar Ratio (EtMgBr : Nitrile : Ti(OiPr)₄)Desired Product Yield (%)Ketone Impurity (%)Carbinamine Impurity (%)
2.0 : 1 : 1.2~35%~15%~5%
2.5 : 1 : 1.2 (Optimized) ~45-55% <5% <5%
3.0 : 1 : 1.2~30%~10%~20%

Note: These are representative values to illustrate trends and may vary based on specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the role of titanium(IV) isopropoxide in this reaction?

A1: Titanium(IV) isopropoxide is the precursor to the active catalytic species. It reacts with two equivalents of the Grignard reagent to form a transient dialkyltitanium species. This species then undergoes β-hydride elimination to generate the key titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[3][4]

Q2: Why is a Lewis acid like BF₃·OEt₂ necessary in the final step?

A2: The reaction between the titanacyclopropane and the nitrile initially forms an azatitanacycle intermediate. The Lewis acid is crucial for promoting the rearrangement of this intermediate to the desired primary cyclopropylamine.[1] Without it, hydrolysis of the intermediate would predominantly lead to the formation of a ketone.

Q3: Can I use other Grignard reagents besides ethylmagnesium bromide?

A3: Yes, other Grignard reagents with β-hydrogens (e.g., propylmagnesium bromide) can be used.[4] However, this can lead to the formation of 1,2-disubstituted cyclopropylamines with moderate diastereoselectivity.[1] For the synthesis of this compound, ethylmagnesium bromide is the standard and most efficient choice.

Q4: My reaction seems to stall before completion. What should I check?

A4: If the reaction stalls, consider the following:

  • Inadequate Mixing: Ensure efficient stirring, especially if the reaction mixture becomes thick.

  • Temperature Control: Maintain the recommended temperature profile throughout the addition and reaction time. Premature warming can lead to side reactions.

  • Reagent Purity: Re-evaluate the purity of your starting nitrile and titanium catalyst.

Q5: What is the best way to purify the final product?

A5: this compound is a basic compound. After quenching the reaction and performing an aqueous workup, the product will be in the organic layer.

  • Acid-Base Extraction: The crude product can be purified by an acid-base extraction. Dissolve the crude material in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving neutral impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent.

  • Column Chromatography: Flash chromatography on silica gel is also a viable option. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol containing a small amount of ammonia (to prevent tailing of the amine), can be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-Methoxyphenylacetonitrile

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in diethyl ether (titrated)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add 4-methoxyphenylacetonitrile (1.0 eq) and anhydrous diethyl ether to an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -70 °C using a dry ice/acetone bath.

  • Add titanium(IV) isopropoxide (1.2 eq) dropwise to the stirred solution, maintaining the temperature below -65 °C.

  • Slowly add the titrated ethylmagnesium bromide solution (2.5 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed -65 °C.

  • After the addition is complete, allow the reaction mixture to stir at -70 °C for an additional 30 minutes.

  • Add boron trifluoride diethyl etherate (2.0 eq) dropwise at -70 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature overnight with continuous stirring.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Diagram 1: Key Steps in the Kulinkovich-Szymoniak Reaction

Kulinkovich_Szymoniak reagents 4-Methoxyphenylacetonitrile + 2.5 eq EtMgBr + 1.2 eq Ti(OiPr)₄ titanacyclopropane Formation of Titanacyclopropane Intermediate reagents->titanacyclopropane azatitanacycle Reaction with Nitrile to form Azatitanacycle Intermediate titanacyclopropane->azatitanacycle lewis_acid Addition of BF₃·OEt₂ azatitanacycle->lewis_acid product This compound lewis_acid->product

Caption: Simplified workflow of the Kulinkovich-Szymoniak synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield start Low Yield Observed check_grignard Is the Grignard reagent freshly prepared/titrated? start->check_grignard prepare_grignard Prepare fresh Grignard and titrate before use check_grignard->prepare_grignard No check_stoichiometry Is the stoichiometry correct? check_grignard->check_stoichiometry Yes yield_improved Yield Improved prepare_grignard->yield_improved adjust_stoichiometry Adjust stoichiometry to ~2.5 eq EtMgBr check_stoichiometry->adjust_stoichiometry No check_moisture Were anhydrous conditions maintained? check_stoichiometry->check_moisture Yes adjust_stoichiometry->yield_improved improve_conditions Thoroughly dry glassware and use anhydrous solvents check_moisture->improve_conditions No check_moisture->yield_improved Yes improve_conditions->yield_improved

Caption: Decision tree for addressing low product yield.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
  • Bertus, P., & Szymoniak, J. (2003). Ti(II)-Mediated Conversion of α-Heterosubstituted (O, N, S) Nitriles to Functionalized Cyclopropylamines. Effect of Chelation on the Cyclopropanation Step. The Journal of Organic Chemistry, 68(18), 7133-7136.
  • Caillé, J., et al. (2018). Asymmetric Titanium-Catalyzed Cyclopropanation of Nitriles with Grignard Reagents. SynOpen, 02(01), 0041-0049.
  • de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033-2055.
  • Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Synlett, 2004(1), 77-89.
  • Kulinkovich Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Laroche, C., Harakat, D., Bertus, P., & Szymoniak, J. (2005). Studies on the titanium-catalyzed cyclopropanation of nitriles. Organic & Biomolecular Chemistry, 3(19), 3482-3486.
  • Szymoniak, J., & Bertus, P. (2007). Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. Synlett, 2007(9), 1346-1361.
  • Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 5(6), 753-755.

Sources

Technical Support Center: Purification of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Methoxyphenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles and extensive laboratory experience.

Introduction: The Purification Challenge

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its purification, however, can be a significant bottleneck due to its basic nature, potential for side reactions, and the physical properties of common impurities. Achieving high purity is critical for downstream applications, ensuring the safety and efficacy of the final drug product. This guide will equip you with the necessary knowledge and techniques to overcome these hurdles efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route employed. However, common impurities often include:

  • Unreacted starting materials: Such as anisonitrile or related precursors.

  • Hydrolysis products: The cyclopropylamine moiety can be susceptible to hydrolysis under certain conditions, potentially leading to ring-opened byproducts.

  • Over-alkylation products: If alkylating agents are used in the synthesis, there is a risk of forming secondary or tertiary amines.

  • Solvent adducts: Residual solvents from the reaction or workup can form adducts with the product.

Q2: My acid-base extraction is forming a persistent emulsion. What can I do?

A2: Emulsion formation is a frequent issue when working with amines. Here are several troubleshooting strategies:

  • Increase the ionic strength of the aqueous phase: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the density of the aqueous layer and helps to break the emulsion.

  • Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can effectively separate the layers.

  • Solvent modification: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.

Q3: I'm having trouble crystallizing the free base of this compound. What are my options?

A3: The free base can be an oil or a low-melting solid, making crystallization challenging. A highly effective strategy is to form a salt, most commonly the hydrochloride (HCl) salt. Salts often have higher melting points and well-defined crystal lattices, making them easier to crystallize and handle.

Q4: What is the best way to monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common and rapid method. For visualizing the amine, which may not be UV-active, you can use a variety of stains. A ninhydrin stain is particularly effective for primary amines, appearing as a colored spot upon heating.

Troubleshooting Guide: Common Purification Issues and Solutions

This section provides a structured approach to resolving specific problems you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product loss during acid-base extraction - Incomplete protonation or deprotonation of the amine. - Amine salt has some solubility in the organic phase.- Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 12) during neutralization. Use a pH meter for accuracy. - Perform multiple extractions with smaller volumes of solvent.
Streaking or tailing on silica gel chromatography - The basic amine is interacting strongly with the acidic silica gel.- Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to suppress the interaction. - Use a different stationary phase, such as alumina (basic or neutral), which is more suitable for the purification of amines.[1]
Difficulty removing a closely eluting impurity - The impurity has a similar polarity to the desired product.- Optimize the solvent system for your column chromatography. A shallow gradient elution can improve separation. - Consider an alternative purification technique, such as preparative HPLC.
Product degradation during purification - The cyclopropylamine moiety can be sensitive to high pH and temperature.[2]- Avoid prolonged exposure to strong bases. - Perform purification steps at reduced temperatures where possible. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This is often the first and most effective step in purifying this compound from a crude reaction mixture.

Objective: To separate the basic amine from neutral and acidic impurities.

Workflow Diagram:

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel crude->sep_funnel1 shake1 Shake & Separate sep_funnel1->shake1 acid_wash Add 1M HCl acid_wash->sep_funnel1 aq_layer1 Aqueous Layer (Amine HCl Salt) shake1->aq_layer1 Bottom Layer org_layer1 Organic Layer (Neutral Impurities) shake1->org_layer1 Top Layer sep_funnel2 Separatory Funnel aq_layer1->sep_funnel2 shake2 Shake & Separate sep_funnel2->shake2 base_add Add 6M NaOH (pH > 12) base_add->sep_funnel2 aq_layer2 Aqueous Layer (Salts) shake2->aq_layer2 Bottom Layer org_layer2 Organic Layer (Pure Amine) shake2->org_layer2 Top Layer dry Dry (Na2SO4) org_layer2->dry evaporate Evaporate Solvent dry->evaporate pure_product Pure 1-(4-Methoxyphenyl) cyclopropanamine evaporate->pure_product

Caption: Acid-Base Extraction Workflow

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel gently at first, and then more vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The protonated amine will be in the aqueous layer. Drain the aqueous layer into a clean flask.

  • Back-Extraction (Optional): To maximize recovery, you can add a fresh portion of 1 M HCl to the organic layer, shake, and combine the aqueous layers.

  • Neutralization: Cool the combined aqueous layers in an ice bath. Slowly add 6 M sodium hydroxide (NaOH) with stirring until the pH is greater than 12. This will deprotonate the amine salt and regenerate the free base.

  • Extraction of Free Base: Extract the free base back into an organic solvent (e.g., DCM) by adding the solvent to the basic aqueous solution in a separatory funnel and shaking. Repeat this extraction two to three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Crystallization of the Hydrochloride Salt

Objective: To obtain a highly pure, crystalline solid of the product.

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified free base from Protocol 1 in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Crystallization: Stir the resulting slurry at room temperature or cool in an ice bath to promote complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound hydrochloride.

Protocol 3: Purification by Flash Column Chromatography

Objective: To separate the target compound from impurities with similar solubility properties.

Workflow Diagram:

FlashChromatography start Crude Amine load Load onto Column (Silica or Alumina) start->load elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate + 0.5% Et3N) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure 1-(4-Methoxyphenyl) cyclopropanamine evaporate->pure_product

Caption: Flash Chromatography Workflow

Step-by-Step Procedure:

  • Stationary Phase Selection: Choose an appropriate stationary phase. While silica gel can be used, alumina (neutral or basic) is often a better choice for amines to prevent streaking.[1]

  • Solvent System Selection: Determine a suitable solvent system using TLC. A common mobile phase for amines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the addition of a small amount of triethylamine (e.g., 0.5%) to the mobile phase to improve peak shape.

  • Column Packing: Pack the column with the chosen stationary phase and equilibrate with the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity if a gradient is being used.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Assessing Purity

After purification, it is essential to confirm the purity and identity of the this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The ¹H NMR spectrum of a related compound, [1-(4-Methoxyphenyl)cyclopropyl]methylamine, shows characteristic signals for the aromatic protons, the methoxy group, and the cyclopropyl protons.[3]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity. The predicted monoisotopic mass of this compound is 163.09972 Da.[4]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the N-H stretch of the primary amine and the C-O stretch of the methoxy group.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium bicarbonate) is a good starting point.[5][6]

References

  • Rochester University Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Rochester University Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

  • YouTube. (2020, October 13). Troubleshooting Foaming in an Amine Plant. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838.
  • Fukuyama, T., Kurosawa, W., & Kan, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. doi:10.15227/orgsyn.079.0186
  • National Center for Biotechnology Information. (n.d.). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Reddit. (2025, November 17). Crystallization solvent systems. Retrieved from [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 1-(4-Methoxyphenyl)cyclopropanamine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(4-Methoxyphenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in various experimental assays. Poor aqueous solubility is a common hurdle in drug discovery, potentially leading to unreliable data and hindering the progress of promising candidates.[1][2][3] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible results.

Physicochemical Profile of this compound

Understanding the inherent properties of a compound is the first step in troubleshooting its solubility. This compound is a primary amine, making it a weak base. Its methoxyphenyl and cyclopropyl groups contribute to its lipophilicity, suggesting limited solubility in aqueous media.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[4]
Molecular Weight 163.22 g/mol [4]
Chemical Nature Weakly Basic[5]
Predicted XlogP 1.1[4]
Appearance Varies; often a liquid or salt

The predicted XlogP value suggests moderate lipophilicity, which can contribute to poor water solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What's happening and how can I fix it?

This is a classic issue known as "precipitation upon dilution" and is the most common solubility problem encountered.[6] While your compound is soluble in 100% dimethyl sulfoxide (DMSO), its solubility plummets when introduced into a predominantly aqueous environment.[6] The final DMSO concentration in your assay (typically kept below 0.5% to avoid cellular toxicity) is insufficient to keep the compound in solution.[7]

Troubleshooting Workflow:

G start Compound Precipitates in Aqueous Buffer stock_conc Increase Stock Concentration start->stock_conc Is final DMSO concentration >0.1%? vortex Improve Dilution Technique (e.g., vortexing) start->vortex Can dilution be improved? ph_adjust Modify Buffer pH (Acidify) stock_conc->ph_adjust Still precipitates vortex->ph_adjust Still precipitates cosolvent Introduce a Co-solvent ph_adjust->cosolvent Insufficiently soluble or pH affects assay advanced Advanced Methods (Cyclodextrins, Surfactants) cosolvent->advanced Still precipitates or co-solvent affects assay

Caption: Troubleshooting flow for precipitation issues.

Immediate Steps to Try:

  • Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your assay, keeping the final DMSO concentration low while achieving the desired final compound concentration.[8]

  • Optimize Dilution Protocol: Add the DMSO stock dropwise into the aqueous buffer while vigorously vortexing or stirring.[6] This rapid dispersion can prevent the formation of localized, supersaturated pockets that initiate precipitation.[6]

  • Lower the Final Compound Concentration: Determine if your experiment can be performed at a lower, more soluble concentration of the compound.

Q2: Given its chemical structure, can I use pH to my advantage to increase the solubility of this compound?

Absolutely. This is a critical and often highly effective strategy. As a weak base due to its primary amine group, the solubility of this compound is highly pH-dependent.[5][9]

  • The Mechanism: In an acidic environment (lower pH), the amine group (-NH₂) becomes protonated to form a cationic salt (-NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[5]

  • Practical Application: Lowering the pH of your assay buffer can dramatically increase the compound's solubility.[9] For many weakly basic drugs, a decrease of 1-2 pH units below their pKa can increase solubility by 10 to 100-fold.

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add Compound: Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[10]

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid.[10] Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.[10]

  • Analyze: Plot solubility versus pH to determine the optimal pH range for your experiments.

⚠️ Critical Consideration: You must verify that the altered pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability, or protein interactions).[5] Always run a vehicle control with the pH-adjusted buffer alone.[8]

Q3: I've tried adjusting the pH, but my assay is sensitive to it. What are co-solvents, and how can I use them?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve non-polar compounds.[11] They work by reducing the polarity of the solvent system.[12]

Commonly Used Co-solvents in Biological Assays:

Co-solventTypical Starting ConcentrationNotes
Ethanol 1-5%Generally well-tolerated by cells at low concentrations.[7]
Polyethylene Glycol (PEG 400) 5-20%A polymer commonly used in formulations.[11]
Propylene Glycol (PG) 5-20%Another common and relatively non-toxic excipient.[11][13]
N-methyl-2-pyrrolidone (NMP) <1%A more powerful solvent; use with caution and verify assay compatibility.[11]

Workflow for Co-solvent Screening:

G start Start: Need for Co-solvent select Select Co-solvents (e.g., EtOH, PEG 400, PG) start->select vehicle_control Step 1: Vehicle Control (Test co-solvent toxicity/interference) select->vehicle_control test_solubility Step 2: Test Compound Solubility (Prepare stock in co-solvent/DMSO mix) vehicle_control->test_solubility Co-solvent is non-interfering optimize Step 3: Optimize Concentration (Find lowest effective co-solvent %) test_solubility->optimize Solubility improved

Caption: A systematic approach for co-solvent screening.

Protocol for Using a Co-solvent:

  • Vehicle Control First: Before testing your compound, determine the maximum tolerable concentration of the co-solvent in your specific assay.[8] Run the assay with just the buffer and varying percentages of the co-solvent to check for any background signal or toxicity.

  • Stock Solution: You can either dissolve this compound in 100% of the co-solvent (if soluble) or create a mixed stock in DMSO and the co-solvent.

  • Dilution: Add the new stock solution to your assay buffer. The presence of the co-solvent in the final solution should help keep your compound dissolved.

  • Combine Approaches: Sometimes, a combination of pH adjustment and a co-solvent can be more effective than either method alone.[11][13]

Q4: Co-solvents are not working or are interfering with my assay. What other advanced solubilization techniques can I try?

When standard methods are insufficient, you can explore more advanced formulation strategies.[2]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble.[3][11][14]

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.[15]

    • How to Use: Add the cyclodextrin to your aqueous buffer before introducing the compound stock. The complex forms in solution.

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can solubilize your compound.[3][11]

    • Common Types: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are often used in biological assays.[13]

    • Caution: Surfactants can be toxic to cells and may interfere with assays, so extensive vehicle controls are mandatory.[3][13]

  • Salt Formation: Since this compound is a base, it can be converted into a more soluble salt form.[5] This is a common and highly effective pharmaceutical strategy.[1][15]

    • How to Prepare: You can form a salt by reacting the free base with an acid (e.g., hydrochloric acid to form the hydrochloride salt, or tartaric acid for a tartrate salt). This is typically done during chemical synthesis or as a separate preparation step. If you have the free base, you can attempt an in situ salt formation by adding a stoichiometric amount of a suitable acid to your stock solution or final buffer. This requires careful chemical consideration and is best performed by a chemist.

References

  • Considerations regarding use of solvents in in vitro cell based assays. (2025). ResearchGate. Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • How can I increase the solubility to perform an enzyme assay?. (2015). ResearchGate. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy. Retrieved from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]

  • 1-[1-(4-Methoxyphenyl)cyclopropyl]cyclopropan-1-amine. Chemsrc. Retrieved from [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. Retrieved from [Link]

  • 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. PubChem. Retrieved from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • (S)-1-(4-Methoxyphenyl)ethylamine. PubChem. Retrieved from [Link]

  • 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride. PubChemLite. Retrieved from [Link]

  • 1-(4-Methoxyphenyl)-2-methylpropan-1-one. PubChem. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Influence of cyclodextrin on the solubility of a classically prepared 2-vinylcyclopropane macromonomer in aqueous solution. (2014). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. Retrieved from [Link]

  • Solvents and Polarity. University of Rochester. Retrieved from [Link]

  • Study of pH-dependent drugs solubility in water. (2011). ResearchGate. Retrieved from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Retrieved from [Link]

  • Process characterization strategy for a precipitation step for host cell protein reduction. (2018). Biotechnology Progress. Retrieved from [Link]

  • Properties of Solvents Used in Organic Chemistry. Modesto Junior College. Retrieved from [Link]

  • Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. (2022). Scientific Reports. Retrieved from [Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). Pharmaceuticals. Retrieved from [Link]

  • 1-(4-Methoxyphenyl)ethanamine. PubChem. Retrieved from [Link]

  • GPC/SEC Troubleshooting and Good Practice. Agilent. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. Retrieved from [Link]

  • 1-(4-Methoxyphenyl)-1-propanol. PubChem. Retrieved from [Link]

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Technical Support Center: Optimizing N-Alkylation of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 1-(4-methoxyphenyl)cyclopropanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. The unique combination of a sterically hindered cyclopropyl moiety and a primary amine presents specific challenges, most notably controlling selectivity and achieving complete conversion. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Section 1: Choosing Your Synthetic Strategy

The selection of an appropriate N-alkylation method is the most critical decision and is highly dependent on the nature of the alkylating agent and the desired product.

FAQ: What are the primary methods for N-alkylating this compound?

There are three principal strategies for forming a new C-N bond with this amine, each with distinct advantages and disadvantages:

  • Direct Alkylation (Sₙ2 Reaction): Involves reacting the amine with an electrophile, typically an alkyl halide (R-X) or sulfonate (R-OTs, R-OMs), in the presence of a base. While straightforward, this method is often plagued by poor selectivity.[1]

  • Reductive Amination: A two-step, one-pot process where the amine first condenses with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ to the target alkylated amine.[2] This is generally the most reliable method for achieving selective mono-alkylation.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction used when the goal is to form a bond between the amine nitrogen and an aryl or vinyl sp²-hybridized carbon (e.g., coupling with an aryl halide).[3][4]

Decision Workflow for N-Alkylation Strategy

The following decision tree can guide your choice of the optimal synthetic route.

G cluster_start cluster_paths cluster_methods cluster_considerations start What is the nature of the 'R' group to be added? sp3_carbon Alkyl Halide, Sulfonate, or Epoxide (sp³ carbon) start->sp3_carbon Electrophile carbonyl Aldehyde or Ketone (carbonyl carbon) start->carbonyl Carbonyl sp2_carbon Aryl or Vinyl Halide (sp² carbon) start->sp2_carbon Unsaturated direct_alkylation Consider Direct Alkylation (Sₙ2 Reaction) sp3_carbon->direct_alkylation reductive_amination Use Reductive Amination (Preferred for Mono-alkylation) carbonyl->reductive_amination buchwald Use Buchwald-Hartwig Cross-Coupling sp2_carbon->buchwald direct_consider Warning: High risk of di-alkylation. Requires careful optimization. direct_alkylation->direct_consider reductive_consider Advantage: Excellent selectivity for mono-alkylation. Milder conditions. reductive_amination->reductive_consider buchwald_consider Requires: Pd catalyst, phosphine ligand, and strong base. Ideal for Aryl Amines. buchwald->buchwald_consider

Caption: Decision tree for selecting an N-alkylation method.

FAQ: Why is direct alkylation with an alkyl halide often problematic?

Direct alkylation of primary amines like this compound is frequently a "runaway train" reaction.[5] The mono-alkylated secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine due to the electron-donating nature of the newly added alkyl group.[5] This leads to a second alkylation event occurring at a competitive, or even faster, rate, resulting in a mixture of starting material, mono-alkylated product, and di-alkylated product, which can be difficult to separate.[1][6]

G SM Primary Amine (Starting Material) P1 Secondary Amine (Desired Product) SM->P1 k1 RX1 R-X P2 Tertiary Amine (Over-alkylation) P1->P2 k2 RX2 R-X note Problem: k2 ≥ k1 Product is more reactive!

Caption: The problem of over-alkylation in direct Sₙ2 reactions.

Section 2: Troubleshooting Direct Alkylation

Despite its drawbacks, direct alkylation may be necessary in some cases. This section addresses common issues.

FAQ: My reaction is slow or stalls. What should I change?

A sluggish reaction is typically due to insufficient reactivity of the electrophile, steric hindrance, or poor reaction setup. The cyclopropyl group presents considerable steric bulk adjacent to the nucleophilic nitrogen, which can slow Sₙ2 reactions.[7]

SymptomPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Poor Leaving Group: Alkyl chlorides are less reactive than bromides or iodides.[8] 2. Steric Hindrance: The amine or the alkyl halide is too bulky. 3. Insoluble Base: The base (e.g., K₂CO₃) is not soluble in the solvent, leading to poor deprotonation.[9]1. Switch to a more reactive electrophile (R-Cl → R-Br → R-I → R-OTf). 2. Increase the reaction temperature. Consider using a microwave reactor for controlled, rapid heating.[9] 3. Change to a more polar aprotic solvent (e.g., DMF, NMP) to improve solubility.[10] Add a phase-transfer catalyst (e.g., TBAB) if using a biphasic system.
Reaction Stalls 1. Protonation: The H-X byproduct protonates the starting amine, rendering it non-nucleophilic. 2. Decomposition: Reagents may be degrading at the reaction temperature.1. Ensure at least one equivalent of base is present to neutralize the acid byproduct. For stubborn reactions, a stronger base may be required.[11] 2. Run the reaction at the lowest effective temperature and monitor by TLC or LC-MS to check for decomposition pathways.
FAQ: I'm getting significant di-alkylation. How do I improve mono-selectivity?

This is the most common failure mode. Controlling the stoichiometry and reaction conditions is key.

StrategyMethodologyScientific Rationale
Excess Amine Use a large excess (3-10 equivalents) of this compound relative to the alkylating agent.By increasing the concentration of the starting amine, you statistically favor the reaction of the alkylating agent with the primary amine over the newly formed, lower-concentration secondary amine.[12] The downside is the need to remove a large amount of unreacted starting material during purification.
Controlled Deprotonation Use exactly one equivalent of a strong, non-nucleophilic base (e.g., NaH) to deprotonate the amine, then add the alkylating agent. A more advanced method involves using the amine hydrobromide salt with one equivalent of a base like triethylamine.[13][14]This strategy aims to have only the deprotonated primary amine available for reaction. As the secondary amine product forms, it is protonated by the amine hydrobromide starting material, effectively "protecting" it from further alkylation.[13]
Cesium Effect Use a cesium base, such as Cs₂CO₃ or CsOH.[8]The large, soft cesium cation is thought to template the reaction, potentially through chelation, which can favor mono-alkylation over di-alkylation, although the exact mechanism is often debated. This must be optimized on a case-by-case basis.[5]

Section 3: Protocol and Optimization for Reductive Amination

For achieving clean, high-yielding mono-alkylation, reductive amination is the superior method. It avoids the issue of over-alkylation by ensuring the electrophile (the iminium ion) is only formed in the presence of the primary amine.

Detailed Experimental Protocol: N-Benzylation via Reductive Amination

This protocol describes the reaction with benzaldehyde as a representative example.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)

  • Acetic Acid (optional, 0.1 - 1.0 eq)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen solvent (DCM or DCE).

  • Imine Formation: Add benzaldehyde (1.05 eq). If imine formation is slow (can be monitored by TLC/LC-MS), a catalytic amount of acetic acid can be added to facilitate the condensation. Stir at room temperature for 1-2 hours. The formation of water is a byproduct.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution (hydrogen) may occur. The reaction is typically exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine and imine intermediate are consumed (typically 4-24 hours).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

FAQ: Which reducing agent is best for reductive amination?
  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of slightly acidic conditions (which favors imine formation), and does not reduce most aldehydes or ketones, minimizing side reactions.

  • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent that works well but is highly toxic and generates cyanide waste, making it less desirable.

  • Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) is a very clean method but may not be compatible with other reducible functional groups in the molecule (e.g., alkenes, alkynes, nitro groups).

Section 4: Purification and Side Reactions

FAQ: What are the best practices for purifying my N-alkylated product?

The product is a basic amine, which can be exploited during purification.

  • Acid-Base Extraction: Before chromatography, an acid-base workup can remove non-basic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. The layers are separated, the aqueous layer is then basified (e.g., with 1M NaOH), and the neutral amine product is back-extracted into an organic solvent.

  • Flash Column Chromatography: This is the most common method for final purification.

    • Stationary Phase: Silica gel is standard. However, the acidic nature of silica can cause basic amines to streak. Pre-treating the silica with a small amount of triethylamine (e.g., by flushing the column with a solvent system containing 1% Et₃N) can significantly improve peak shape.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in methanol is common. The addition of 0.5-1% triethylamine to the mobile phase is highly recommended to prevent tailing.

References

  • Ch22: Alkylation of Amines. (n.d.). University of Calgary.
  • The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. (n.d.).
  • Amine alkyl
  • Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. (2022, November 23).
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2023, November 13).
  • Highly Efficient, Base-Catalyzed Alkylation Reactions. (2023, September 7). ChemistryViews.
  • A Comparative Analysis of Solvent Effects on the Alkylation of Secondary Amines: A Represent
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2022, July 11). CCS Chemistry.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019, November 6).
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018, September 28). RSC Publishing.
  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. (n.d.). Lund University Research Portal.
  • Buchwald–Hartwig amin
  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023, February 1).
  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • 24.7: Reactions of Amines. (2022, February 24). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
  • Buchwald–Hartwig amination with alkylamines. (n.d.).
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014, May 30).
  • A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. (n.d.).
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024, May 18). MDPI.
  • N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. (2001, August 7).
  • N-alkylation of secondary amine? (2017, March 21).
  • Catalytic reductive N-alkylation of amines using carboxylic acids. (2015, January 1). RSC Publishing.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2014, April 18).
  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. (2022, July 7). YouTube.
  • Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit.

Sources

troubleshooting guide for the synthesis of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights based on established chemical principles.

Introduction

This compound is a key building block in medicinal chemistry, often incorporated into pharmacologically active molecules. Its synthesis, while conceptually straightforward, can present several practical challenges. This guide will focus on the most common synthetic routes and the potential pitfalls associated with each step, providing a logical framework for troubleshooting and optimization.

The two primary synthetic pathways we will address are:

  • Route A: Synthesis via the reduction of 1-(4-methoxyphenyl)cyclopropanecarbonitrile.

  • Route B: Synthesis via the Hofmann rearrangement of 1-(4-methoxyphenyl)cyclopropanecarboxamide.

Below is a general workflow illustrating these synthetic approaches.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Route A: Nitrile Pathway cluster_2 Route B: Amide Pathway 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile 1-(4-Methoxyphenyl)cyclopropanecarbonitrile 1-(4-Methoxyphenyl)cyclopropanecarbonitrile 4-Methoxyphenylacetonitrile->1-(4-Methoxyphenyl)cyclopropanecarbonitrile Cyclopropanation Reduction Reduction 1-(4-Methoxyphenyl)cyclopropanecarbonitrile->Reduction 1-(4-Methoxyphenyl)cyclopropanecarboxamide 1-(4-Methoxyphenyl)cyclopropanecarboxamide 1-(4-Methoxyphenyl)cyclopropanecarbonitrile->1-(4-Methoxyphenyl)cyclopropanecarboxamide Hydrolysis Final_Product This compound Reduction->Final_Product Hofmann Rearrangement Hofmann Rearrangement 1-(4-Methoxyphenyl)cyclopropanecarboxamide->Hofmann Rearrangement Hofmann Rearrangement->Final_Product Nitrile_Reduction Nitrile R-C≡N Imine_Anion [R-CH=N]⁻ Li⁺ Nitrile->Imine_Anion + LiAlH₄ Dianion [R-CH₂-N]²⁻ 2Li⁺ Imine_Anion->Dianion + LiAlH₄ Amine R-CH₂-NH₂ Dianion->Amine H₂O workup Hofmann_Rearrangement Amide R-CONH₂ N-Bromoamide R-CONHBr Amide->N-Bromoamide + Br₂, NaOH Isocyanate R-N=C=O N-Bromoamide->Isocyanate NaOH, Δ Carbamic_Acid R-NHCOOH Isocyanate->Carbamic_Acid + H₂O Amine R-NH₂ Carbamic_Acid->Amine - CO₂

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and supported by authoritative references.

Troubleshooting Guide: Navigating Side Reactions

The synthesis of this compound, most commonly achieved via a titanium-mediated cyclopropanation of 4-methoxyphenylacetonitrile (also known as anisonitrile), is a powerful transformation. However, like any complex organic reaction, it is not without its potential pitfalls. This section addresses specific issues you may encounter, their underlying causes, and actionable solutions.

Problem 1: Low Yield of the Desired this compound and Formation of a Ketone Byproduct.

Question: I am attempting the Kulinkovich-Szymoniak reaction on 4-methoxyphenylacetonitrile, but I'm observing a low yield of the target primary amine and the formation of a significant amount of a ketone. How can I resolve this?

Answer: This is a classic issue in the titanium-mediated cyclopropanation of nitriles. The formation of a ketone byproduct, in this case, 1-(4-methoxyphenyl)propan-1-one, arises from the hydrolysis of an intermediate azatitanacycle before it can be effectively converted to the desired amine.

Causality: The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium(IV) alkoxide. This intermediate then reacts with the nitrile to form an azatitanacycle. For the formation of the primary amine, a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), is required to promote the rearrangement and subsequent hydrolysis to the amine. If the Lewis acid is absent, inefficient, or if the reaction mixture is prematurely quenched with water, the azatitanacycle can hydrolyze to a ketone.[1]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: The Grignard reagent and the titanium catalyst are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize Reagent Stoichiometry: An excess of the Grignard reagent (more than two equivalents relative to the nitrile) can lead to the formation of tertiary carbinamines. Conversely, using a sub-stoichiometric amount of the titanium catalyst can decrease the yield of the desired amine and increase the formation of both ketone and carbinamine byproducts.[1][2]

  • Controlled Addition of the Grignard Reagent: Add the Grignard reagent dropwise to the solution of the nitrile and titanium catalyst at a low temperature (e.g., -70°C to -50°C) to control the exothermic reaction and minimize side reactions.

  • Effective Lewis Acid Treatment: After the formation of the azatitanacycle, ensure the addition of a sufficient amount of a suitable Lewis acid like BF₃·OEt₂ before quenching the reaction. This is crucial for the efficient conversion of the intermediate to the cyclopropylamine.[3]

  • Quenching Procedure: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid only after the Lewis acid treatment is complete.

ReagentRecommended Stoichiometry (relative to nitrile)
Ethylmagnesium bromide2.0 - 2.2 equivalents
Titanium(IV) isopropoxide1.0 - 1.2 equivalents
Boron trifluoride diethyl etherate1.5 - 2.0 equivalents
Problem 2: Formation of a Tertiary Carbinamine Byproduct.

Question: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is a tertiary carbinamine. What causes this and how can I prevent it?

Answer: The formation of a tertiary carbinamine, specifically 2-(1-(4-methoxyphenyl)cyclopropyl)butan-2-amine, is a known side reaction in the Kulinkovich-Szymoniak synthesis. This occurs when the intermediate azatitanacycle reacts with an additional equivalent of the Grignard reagent.

Causality: As mentioned, using more than two equivalents of the Grignard reagent can lead to the formation of this byproduct.[1][2] The azatitanacycle intermediate is susceptible to nucleophilic attack by the Grignard reagent at the carbon atom of the former nitrile group.

Troubleshooting Protocol:

  • Strict Stoichiometric Control: Carefully measure and dispense the Grignard reagent. Avoid using a large excess.

  • Reverse Addition: In some cases, adding the nitrile and titanium catalyst mixture to the Grignard reagent solution can help maintain a low concentration of the Grignard reagent throughout the reaction, thus minimizing the formation of the tertiary carbinamine.

  • Lower Reaction Temperature: Maintaining a low temperature during the addition of the Grignard reagent and throughout the reaction can help to control the reactivity and reduce the likelihood of this side reaction.

Reaction Pathway Visualization:

side_reaction Nitrile 4-Methoxyphenylacetonitrile Azatitanacycle Azatitanacycle Intermediate Nitrile->Azatitanacycle + Titanacyclopropane Titanacyclopropane Titanacyclopropane Amine This compound (Desired Product) Azatitanacycle->Amine + Lewis Acid, then H₂O Carbinamine Tertiary Carbinamine (Byproduct) Azatitanacycle->Carbinamine + Excess EtMgBr Grignard EtMgBr Grignard->Titanacyclopropane LewisAcid BF₃·OEt₂ workflow Start Start with dry glassware under inert atmosphere Reagents Dissolve 4-methoxyphenylacetonitrile and Ti(OⁱPr)₄ in anhydrous ether Start->Reagents Cool Cool to -70°C Reagents->Cool Add_Grignard Add EtMgBr dropwise Cool->Add_Grignard Stir_Cold Stir at -70°C for 1h Add_Grignard->Stir_Cold Warm Allow to warm to room temperature and stir for 1h Stir_Cold->Warm Add_Lewis_Acid Add BF₃·OEt₂ Warm->Add_Lewis_Acid Stir_RT Stir at room temperature for 30 min Add_Lewis_Acid->Stir_RT Quench Quench with saturated aq. NH₄Cl Stir_RT->Quench Extract Extract with an organic solvent (e.g., EtOAc) Quench->Extract Purify Purify by column chromatography or distillation Extract->Purify Product Obtain this compound Purify->Product

Sources

stability testing of 1-(4-Methoxyphenyl)cyclopropanamine under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1-(4-Methoxyphenyl)cyclopropanamine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that I should be aware of during stability studies?

A1: The chemical structure of this compound contains two primary moieties of interest for stability: the cyclopropylamine group and the methoxyphenyl group.

  • Cyclopropylamine Moiety: This group is susceptible to hydrolytic degradation, particularly under high pH (alkaline) conditions.[1] The strained cyclopropane ring can undergo ring-opening reactions. Additionally, the primary amine is a site for potential oxidative degradation.

  • Methoxyphenyl Moiety: The methoxy group (-OCH3) on the phenyl ring can be a target for oxidative degradation.[2][3] Furthermore, the aromatic ring system can be susceptible to photolytic degradation upon exposure to UV or visible light.[4][5]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The cyclopropylamine moiety is known to be susceptible to hydrolytic degradation under high pH conditions.[1] Therefore, it is anticipated that this compound will exhibit greater stability in acidic to neutral pH ranges. Alkaline conditions can catalyze the hydrolysis of the amine group. It is crucial to perform pH-rate profile studies to determine the optimal pH for stability in your formulations.

Q3: Is this compound sensitive to light?

A3: Compounds containing a methoxyphenyl group can be susceptible to photodegradation.[5] Exposure to light, particularly UV radiation, can lead to the formation of degradation products.[4] Therefore, it is recommended to handle and store the compound and its formulations with protection from light. Photostability studies, as outlined in ICH guideline Q1B, should be conducted to assess this liability.[4]

Q4: What are the likely oxidative degradation products of this compound?

A4: Oxidative stress can lead to the degradation of both the cyclopropylamine and methoxyphenyl moieties. Potential degradation pathways include oxidation of the primary amine to form corresponding nitroso or nitro compounds, or cleavage of the methoxy group on the phenyl ring.[2][3] Forced degradation studies using an oxidizing agent like hydrogen peroxide are essential to identify and characterize these potential degradants.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram during a stability study.

Possible Cause & Solution:

  • Degradation of the Analyte: The new peaks are likely degradation products. To identify the cause, you need to conduct a systematic forced degradation study.[6][7] This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analytical Method Issues: Ensure your analytical method is "stability-indicating." This means the method can separate the intact drug from its degradation products.[8][9][10] If peaks are co-eluting, method optimization (e.g., changing the mobile phase, gradient, or column) is necessary.

Issue 2: My assay results for this compound are inconsistent across different time points in my stability study.

Possible Cause & Solution:

  • Sample Handling and Storage: Inconsistent storage conditions (temperature, humidity, light exposure) can lead to variable degradation rates. Ensure all stability samples are stored under tightly controlled and identical conditions.

  • Solution Instability: The compound may be unstable in the solvent used for analysis. A solution stability study should be performed by preparing a sample solution and analyzing it at different time intervals to check for degradation in the analytical solvent.[11]

  • Imprecise Analytical Method: The variability could stem from the analytical method itself. Verify the precision of your method by performing replicate injections of the same sample and ensuring the relative standard deviation (RSD) is within acceptable limits.

Issue 3: I am having difficulty developing a stability-indicating HPLC method.

Possible Cause & Solution:

  • Inadequate Peak Resolution: The primary challenge is often achieving baseline separation between the parent compound and its degradation products.

    • Column Selection: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.

    • Mobile Phase Optimization: Adjust the mobile phase composition, pH, and organic modifier to improve resolution. A systematic approach using design of experiments (DoE) can be highly effective.

    • Gradient Elution: Employ a gradient elution profile to effectively separate peaks with different polarities.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical method.[6][7][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated HPLC method.

  • A control sample (unstressed) should also be analyzed for comparison.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Initial Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the compound).

  • Injection Volume: 10 µL

2. Method Optimization:

  • Analyze the stressed samples from the forced degradation study.

  • If co-elution is observed, systematically modify the chromatographic parameters (e.g., gradient slope, mobile phase pH, organic modifier) until baseline separation is achieved for all significant degradation peaks from the parent peak.

3. Method Validation:

  • Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradant Peak (RT, min)
0.1 N HCl, 60°C, 24hDataDataData
0.1 N NaOH, RT, 24hDataDataData
3% H2O2, RT, 24hDataDataData
Heat, 70°C, 48hDataDataData
PhotolysisDataDataData

Note: This table should be populated with actual experimental data.

Visualizations

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Preparation (Neutralization, Dilution) B->C D HPLC Analysis C->D E Data Evaluation (Peak Purity, % Degradation) D->E

Caption: Workflow for Forced Degradation Study.

G cluster_1 Potential Degradation Pathways cluster_hydrolysis Hydrolysis (High pH) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 1-(4-Methoxyphenyl) cyclopropanamine Hydrolysis_Product Ring-Opened Product(s) Parent->Hydrolysis_Product OH- Oxidation_Amine N-Oxide/Nitroso Parent->Oxidation_Amine [O] Oxidation_Methoxy Demethylated Product Parent->Oxidation_Methoxy [O] Photolysis_Product Photodegradant(s) Parent->Photolysis_Product hv

Caption: Potential Degradation Pathways.

References

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. Available at: [Link]

  • Beauchamp, L. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. Available at: [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Dorrestijn, E., & Mulder, P. (1999). The radical-induced decomposition of 2-methoxyphenol. Journal of the Chemical Society, Perkin Transactions 2, (4), 777-780. Available at: [Link]

  • Cook, A. M., et al. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. The Biochemical Journal, 222(2), 315–320. Available at: [Link]

  • Schenk, M., et al. (2012). Photo-physical properties of anisole: Temperature, pressure, and bath gas composition dependence of fluorescence spectra and lifetimes. Applied Physics B, 108(4), 849-861. Available at: [Link]

  • Kumar, A., et al. (2015). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Chromatographic Science, 53(7), 1146-1152. Available at: [Link]

  • Huang, J., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research, 58(34), 15533-15539. Available at: [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(11), 225-233. Available at: [Link]

  • Adda247. (2026). UGC NET EVS Memory Based Question -7 JAN 2026 SHIFT -2. Available at: [Link]

  • Google Patents. (1973). Process for manufacturing cyclopropylamine. US3711549A.
  • Jensen, M. B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-41. Available at: [Link]

  • Kärkäs, M. D. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – A European Journal, 27(61), 15075-15079. Available at: [Link]

  • Key, H. M., et al. (2020). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. ACS Catalysis, 10(20), 12046-12052. Available at: [Link]

  • Calogero, G., et al. (2023). Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells. Molecules, 28(8), 3496. Available at: [Link]

  • Calogero, G., et al. (2023). Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells. ResearchGate. Available at: [Link]

  • PubChem. 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride. Available at: [Link]

  • Chemsrc. 1-[1-(4-Methoxyphenyl)cyclopropyl]cyclopropan-1-amine. Available at: [Link]

  • Patel, Y., et al. (2015). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 230-236. Available at: [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Reddy, G. S., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. E-Journal of Chemistry, 6(1), 1-8. Available at: [Link]

  • Vidal, N., et al. (2022). Validating the “greenness” of chemicals via life cycle assessment: the case of anisole as an anti-solvent in perovskite solar cells. Green Chemistry, 24(2), 705-716. Available at: [Link]

  • YMER. (2022). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND P. YMER, 21(10). Available at: [Link]

  • Liu, J., et al. (2001). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 435-442. Available at: [Link]

  • PubChem. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Available at: [Link]

  • Patel, J. R., et al. (2022). Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate. International Journal of Pharmaceutical Investigation, 12(1), 86–92. Available at: [Link]

  • PubChem. (S)-1-(4-Methoxyphenyl)ethylamine. Available at: [Link]

  • PubChem. 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Available at: [Link]

  • Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-10. Available at: [Link]

  • Kalderis, D., et al. (2011). Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. Environmental Science & Technology, 45(15), 6432-6440. Available at: [Link]

Sources

reducing impurities in 1-(4-Methoxyphenyl)cyclopropanamine production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1-(4-Methoxyphenyl)cyclopropanamine, a key intermediate in the development of various pharmaceutical agents, requires stringent control over impurity profiles to ensure final product safety and efficacy. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers and process chemists in identifying, controlling, and minimizing impurities during its synthesis, which is commonly achieved via the Kulinkovich-Szymoniak reaction or related pathways.[1]

Part 1: FAQ - Understanding Common Impurities

This section addresses the most frequently asked questions regarding the identity and formation mechanisms of impurities encountered during the synthesis of this compound.

Q1: What are the primary impurities I should be looking for in my reaction mixture?

A1: Based on the common synthetic route starting from 4-methoxybenzonitrile, you should primarily monitor for three classes of impurities:

  • Starting Material Carryover: Unreacted 4-methoxybenzonitrile.

  • Side-Reaction Products: Formation of ketones and tertiary carbinamines are known side reactions in the Kulinkovich-Szymoniak reaction.[1]

  • Over-reduction Products: If a strong reducing agent is used during workup or a subsequent step, the methoxy group on the phenyl ring could potentially be reduced, although this is less common under standard conditions.

Q2: How is the tertiary carbinamine impurity formed?

A2: The tertiary carbinamine impurity arises when more than two equivalents of the Grignard reagent (e.g., Ethylmagnesium bromide) are used relative to the nitrile.[1] The excess Grignard reagent can attack the intermediate azatitanacycle, leading to the formation of a carbinamine after hydrolysis, instead of the desired primary amine. The yield of the desired cyclopropylamine decreases as the excess of Grignard reagent increases.[1]

Q3: What causes the formation of ketone byproducts?

A3: Ketone formation is a known competing pathway in titanium-mediated reactions with nitriles.[1] This occurs when the intermediate azatitanacycle hydrolyzes before it can be effectively converted to the cyclopropylamine. The use of sub-stoichiometric amounts of the titanium(IV) alkoxide catalyst can increase the proportion of ketone and carbinamine impurities.[1]

Q4: Can the quality of my 4-methoxybenzonitrile starting material impact the impurity profile?

A4: Absolutely. The purity of starting materials is critical. Impurities in the 4-methoxybenzonitrile, such as other nitrile analogs or compounds from its synthesis (e.g., 4-methoxybenzaldehyde), can lead to the formation of corresponding cyclopropanamine derivatives. It is crucial to use a high-purity starting material and characterize it thoroughly before use.

Part 2: Troubleshooting Guide - Synthesis & Process Control

This section provides actionable troubleshooting steps to address specific impurity issues during the synthesis.

Issue 1: High levels of tertiary carbinamine are detected by HPLC.

Potential Cause Troubleshooting Action & Rationale
Excess Grignard Reagent Action: Carefully control the stoichiometry of the Grignard reagent (e.g., EtMgBr) to be no more than 2.0 equivalents relative to the nitrile. Rationale: Using more than two equivalents of the Grignard reagent is a primary driver for the formation of the tertiary carbinamine byproduct.[1] Precise addition via a syringe pump is recommended for improved control.
Inaccurate Titration of Grignard Reagent Action: Re-titrate the Grignard reagent immediately before use. Rationale: Grignard reagents can degrade upon storage, leading to an inaccurate estimation of their molarity. An inaccurate concentration may lead to the unintentional addition of excess reagent.

Issue 2: Significant formation of ketone byproduct.

Potential Cause Troubleshooting Action & Rationale
Sub-stoichiometric Titanium Catalyst Action: Ensure a stoichiometric amount of the titanium(IV) isopropoxide catalyst is used. Rationale: Using sub-stoichiometric amounts of the titanium catalyst is known to decrease the yield of the desired primary amine while increasing the formation of ketone byproducts.[1]
Premature Hydrolysis Action: Ensure the reaction is performed under strictly anhydrous conditions until the quench step. Rationale: The intermediate azatitanacycle is sensitive to moisture. Premature exposure to water will lead to hydrolysis, yielding the ketone instead of the cyclopropylamine.
Inefficient Lewis Acid Activation Action: In the second step of the Kulinkovich-Szymoniak reaction, ensure effective Lewis acid (e.g., BF₃·OEt₂) treatment. Rationale: The Lewis acid is crucial for efficiently converting the intermediate azatitanacycle into the final cyclopropylamine. Insufficient activation can lead to the isolation of the ketone upon workup.[1]
Process Control Workflow Diagram

The following diagram outlines a decision-making process for optimizing the reaction based on the observed impurity profile.

G start Start Synthesis analyze Analyze Crude Product by HPLC start->analyze check_carbinamine Tertiary Carbinamine > 1%? analyze->check_carbinamine check_ketone Ketone > 2%? check_carbinamine->check_ketone No adjust_grignard Adjust Grignard Stoichiometry to ~2.0 eq. check_carbinamine->adjust_grignard Yes adjust_catalyst Ensure Stoichiometric Ti(IV) Alkoxide & Anhydrous Conditions check_ketone->adjust_catalyst Yes purify Proceed to Purification check_ketone->purify No adjust_grignard->start Rerun Reaction adjust_catalyst->start Rerun Reaction

Caption: Troubleshooting workflow for synthesis optimization.

Part 3: Analytical Methods & Purification

Q5: How can I set up an HPLC method to monitor these impurities?

Protocol: HPLC Method Development Starting Point
  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Start with a shallow gradient, for example, 10-90% B over 20 minutes, to get an initial separation of all components.

    • Hold at 90% B for 5 minutes to elute any highly non-polar compounds.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or 280 nm.[2]

  • Injection Volume: 10 µL.

  • Optimization: Adjust the gradient slope and initial/final percentages of Mobile Phase B to achieve optimal resolution between the main peak and the key impurities.

Q6: My primary impurity is difficult to remove by standard crystallization. What should I do?

A6: If a standard cooling crystallization from a single solvent is ineffective, consider the following advanced purification strategies.[4]

  • Anti-solvent Crystallization: Dissolve the crude product in a good solvent (e.g., isopropanol) at an elevated temperature and then slowly add an anti-solvent (e.g., heptane) in which the desired product is poorly soluble, but the impurity remains in solution. This can significantly enhance selectivity.

  • pH-Based Extraction: As this compound is a basic compound, an acid-base workup can be highly effective.

    • Dissolve the crude material in a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The desired amine will move to the aqueous phase as a salt, while non-basic impurities (like the ketone byproduct) will remain in the organic layer.

    • Separate the aqueous layer, cool it, and then basify with a strong base (e.g., NaOH) to precipitate the pure amine.

    • Extract the purified amine back into an organic solvent, dry, and crystallize.

  • Preparative Chromatography: For high-purity requirements or difficult-to-remove impurities, column chromatography on silica gel may be necessary. Use a solvent system such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent peak tailing.

Purification Strategy Flow Diagram

G start Crude Product crystallization Attempt Cooling Crystallization start->crystallization purity_check1 Purity > 99.5%? crystallization->purity_check1 acid_base Perform Acid-Base Extraction purity_check1->acid_base No final_product Final Pure Product purity_check1->final_product Yes purity_check2 Purity > 99.5%? acid_base->purity_check2 chromatography Use Preparative Chromatography purity_check2->chromatography No purity_check2->final_product Yes chromatography->final_product

Sources

Technical Support Center: Optimization of Chromatographic Separation of Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of chromatographic separation of its enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the unique challenges presented by chiral separations. As enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires the formation of transient diastereomeric complexes with a chiral selector, a process influenced by a multitude of experimental parameters.[1][2][3] This guide provides a structured approach to method development, optimization, and troubleshooting, grounded in scientific principles and field-proven expertise.

Section 1: Foundational Concepts in Chiral Chromatography

The Principle of Chiral Recognition

Successful enantiomeric separation hinges on the principle of chiral recognition, where a chiral stationary phase (CSP) or a chiral mobile phase additive interacts differently with each enantiomer.[2][4] This differential interaction, leading to the formation of temporary diastereomeric complexes, is governed by a combination of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[5] The most widely accepted model for chiral recognition is the "three-point interaction model," which postulates that for effective discrimination, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers.[6]

Major Classes of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving a successful separation.[7] While no universal CSP exists, certain classes have demonstrated broad applicability.[1]

CSP ClassChiral SelectorPrimary Interaction MechanismsCommon Applications
Polysaccharide-based Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, steric inclusion in "chiral pockets"[2]Broad applicability for a wide range of compounds; operable in normal-phase, reversed-phase, and polar organic modes.[7][8]
Macrocyclic Glycopeptides Vancomycin, TeicoplaninHydrogen bonding, ionic interactions, inclusion complexation[9]Particularly effective for ionizable molecules, such as amino acids and peptides. Highly compatible with LC-MS.[9]
Pirkle-type (Brush-type) Covalently bonded small chiral molecules (e.g., D-phenylglycine)π-π interactions, hydrogen bonding, dipole-dipole interactionsSeparation of a wide variety of racemates, particularly those with aromatic groups.
Cyclodextrin-based α-, β-, or γ-cyclodextrinsInclusion complexation within the hydrophobic cavity, hydrogen bonding at the rim[4][5]Separation of molecules that can fit into the cyclodextrin cavity.
Protein-based Immobilized proteins (e.g., α1-acid glycoprotein (AGP), human serum albumin (HSA))Hydrophobic and electrostatic interactions, hydrogen bonding[5]Bioanalytical applications, such as analyzing drugs in biological fluids.[10]

Section 2: Troubleshooting Guide

This section is designed to address specific issues you may encounter during your experiments. The questions are structured to guide you from the problem to a potential solution, with explanations of the underlying principles.

Q1: I am not seeing any separation between my enantiomers (co-elution). Where do I start?

A1: Co-elution of enantiomers is a common starting point in chiral method development. The primary reason is a lack of differential interaction between the analytes and the chiral stationary phase.

Troubleshooting Steps:

  • Confirm Column Suitability: The first and most critical step is to ensure you are using an appropriate chiral column.[7] An achiral column (like a C18) will not separate enantiomers under typical reversed-phase conditions.[1][11] If you are using a chiral column, it may not be the right type for your analyte.

    • Action: Screen a few different types of chiral columns with diverse selectivities (e.g., a polysaccharide-based, a macrocyclic glycopeptide, and a Pirkle-type column).[12][13] Many manufacturers offer column screening services or kits to facilitate this process.[14][15]

  • Optimize the Mobile Phase: The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP.[8][16]

    • Normal-Phase: For polysaccharide-based columns, the standard mobile phases are mixtures of an alkane (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol). The type and concentration of the alcohol can dramatically affect selectivity.[17]

      • Action: Start with a low percentage of alcohol (e.g., 5-10%) and incrementally increase it. Try switching the alcohol (e.g., from isopropanol to ethanol) as this can alter the hydrogen bonding characteristics of the mobile phase.

    • Reversed-Phase: Common mobile phases are mixtures of water or buffer with acetonitrile or methanol.[17]

      • Action: Vary the ratio of the organic solvent to the aqueous phase.

    • Additives: For acidic or basic compounds, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acids, diethylamine for bases) can significantly improve peak shape and resolution by minimizing undesirable ionic interactions with the stationary phase.[18]

  • Consider Temperature: Temperature affects the thermodynamics of the chiral recognition process.[19]

    • Action: Try running the separation at a lower temperature (e.g., 10-15°C). Decreasing the temperature often enhances the strength of weaker interactions, like hydrogen bonding, which can lead to increased selectivity.[10][13] Conversely, sometimes increasing the temperature can improve resolution, although this is less common.[19]

Q2: I have some separation, but the resolution (Rs) is poor (Rs < 1.5). How can I improve it?

A2: Poor resolution indicates that while some chiral recognition is occurring, it is not sufficient for baseline separation. The goal is to enhance selectivity (α) and/or efficiency (N).

Troubleshooting Steps:

  • Fine-Tune the Mobile Phase Composition: Small changes in the mobile phase can have a large impact on resolution.

    • Action (Normal-Phase): Adjust the alcohol modifier concentration in small increments (e.g., 1-2%). A lower percentage of alcohol generally increases retention and can improve resolution.[17] Also, consider trying different alcohols (e.g., ethanol, n-propanol, isopropanol).

    • Action (Reversed-Phase): Systematically vary the organic-to-aqueous ratio.

  • Reduce the Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations.[10][13]

    • Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for a 4.6 mm ID column). This allows more time for the enantiomers to interact with the CSP, which can lead to better separation.

  • Optimize Temperature: As mentioned previously, temperature is a powerful tool for optimization.

    • Action: Systematically screen a range of temperatures (e.g., 10°C, 25°C, 40°C). A van't Hoff plot (ln(k') vs 1/T) can help elucidate the thermodynamic basis of the separation and identify the optimal temperature. In some cases, a reversal of elution order can be observed at different temperatures.[8][19]

  • Check for Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.

    • Action: Reduce the injection volume or the sample concentration and observe the effect on resolution.

Q3: My peaks are broad and/or tailing. What is the cause and how can I fix it?

A3: Poor peak shape can be due to a variety of chemical and physical factors.

Troubleshooting Steps:

  • Mobile Phase Additives: For ionizable compounds, secondary interactions with residual silanols on the silica support can cause peak tailing.

    • Action: Add a competing acid or base to the mobile phase. For basic analytes, add 0.1% diethylamine (DEA) or triethylamine (TEA). For acidic analytes, add 0.1% trifluoroacetic acid (TFA) or formic acid.[18]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[20]

    • Action: Whenever possible, dissolve the sample in the mobile phase.[1][18] If solubility is an issue, use the weakest possible solvent that will dissolve the sample.

  • Column Contamination or Damage: Adsorption of impurities on the column inlet or a void at the head of the column can lead to peak shape issues.[21][22]

    • Action: First, try flushing the column with a strong solvent (check the column care instructions for compatible solvents).[21] If this doesn't work, reversing the column and back-flushing it to waste may dislodge particulate matter from the inlet frit.[22] If the problem persists, the column may need to be replaced. Using a guard column is a good preventative measure.[22]

  • Elevated Temperature: While lower temperatures often improve selectivity, higher temperatures generally increase efficiency and result in sharper peaks.[10][13]

    • Action: If you are operating at a low temperature and observing broad peaks, try increasing the temperature to see if peak efficiency improves without sacrificing too much resolution.

Q4: The retention times of my peaks are drifting or not reproducible. What should I check?

A4: Retention time instability is often related to the mobile phase or the column equilibration.

Troubleshooting Steps:

  • Column Equilibration: Chiral columns, especially those with complex surface chemistry like CHIROBIOTIC phases, can require longer equilibration times than standard reversed-phase columns.[13]

    • Action: Ensure the column is equilibrated with at least 20-30 column volumes of the new mobile phase before starting your analysis.[13] When changing mobile phase composition, re-equilibration is necessary.

  • Mobile Phase Preparation and Stability: The mobile phase composition can change over time due to the evaporation of more volatile components.[23]

    • Action: Prepare fresh mobile phase daily and keep it in a sealed container.[18] Ensure the components are accurately measured and thoroughly mixed.

  • Temperature Fluctuations: The laboratory ambient temperature can affect retention times if the column is not in a thermostatted compartment.

    • Action: Use a column oven to maintain a constant and controlled temperature.[10][13]

  • Additive Memory Effects: Acidic or basic additives can be retained on the stationary phase and affect subsequent analyses, even after changing the mobile phase.[6]

    • Action: Dedicate a column to a specific method or type of additive if possible. If you must switch, ensure a very thorough flushing procedure is followed.

Section 3: Experimental Protocols & Workflows

Protocol: Chiral Method Screening

This protocol outlines a systematic approach to screening for a suitable chiral separation method.

Objective: To identify a promising Chiral Stationary Phase (CSP) and mobile phase system for a novel chiral compound.

Materials:

  • A set of screening columns with diverse selectivities (e.g., Lux Cellulose-1, Lux Amylose-1, CHIROBIOTIC V2).

  • HPLC-grade solvents for normal-phase, reversed-phase, and polar organic modes.

  • Acidic and basic mobile phase additives (TFA, DEA).

  • Racemic standard of the analyte.

Procedure:

  • Solubility Test: Determine the solubility of the analyte in common HPLC solvents to guide the choice of separation mode.

  • Normal-Phase Screening:

    • Equilibrate the first polysaccharide column with n-Hexane/Isopropanol (90:10 v/v).

    • Inject the racemic standard.

    • If no or poor separation is observed, change the mobile phase to n-Hexane/Ethanol (90:10 v/v).

    • Repeat for each screening column.

  • Reversed-Phase Screening:

    • Equilibrate the columns with Acetonitrile/Water (50:50 v/v).

    • Inject the racemic standard.

    • If necessary, add 0.1% TFA or formic acid to the mobile phase for acidic compounds, or 0.1% DEA for basic compounds.

    • Repeat for each screening column.

  • Polar Organic Mode Screening:

    • Equilibrate the columns with 100% Methanol or 100% Acetonitrile.

    • This mode is particularly useful for polar compounds that are not soluble in normal-phase solvents.

    • Inject the racemic standard.

  • Data Evaluation: Compare the chromatograms from all runs. Look for the conditions that provide the best initial separation (selectivity, α). A resolution of Rs > 1.2 is a good starting point for further optimization.

Workflow Diagram: Troubleshooting Poor Resolution

G start Poor Resolution (Rs < 1.5) mp_adjust Fine-Tune Mobile Phase (Adjust modifier % in 1-2% increments) start->mp_adjust flow_rate Reduce Flow Rate (e.g., 1.0 -> 0.5 mL/min) start->flow_rate temp Optimize Temperature (Screen 10°C, 25°C, 40°C) start->temp mp_check Resolution Improved? mp_adjust->mp_check flow_check Resolution Improved? flow_rate->flow_check temp_check Resolution Improved? temp->temp_check success Optimization Successful (Rs >= 1.5) mp_check->success Yes try_additive Try Mobile Phase Additive (0.1% DEA or TFA) mp_check->try_additive No flow_check->success Yes flow_check->try_additive No temp_check->success Yes temp_check->try_additive No additive_check Resolution Improved? try_additive->additive_check change_column Screen Different CSP change_column->start Restart with new column additive_check->success Yes additive_check->change_column No

Caption: A logical workflow for troubleshooting poor resolution in chiral HPLC.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I reverse the elution order of my enantiomers? A: Yes, reversing the elution order is often possible and can be desirable, for instance, to have a minor enantiomeric impurity elute before the main peak. This can be achieved by:

  • Changing the Chiral Stationary Phase: Different CSPs can have opposite enantioselectivity for the same compound.[8]

  • Altering the Mobile Phase: Changing the alcohol modifier in normal phase (e.g., isopropanol to ethanol) or adjusting the type and concentration of additives can sometimes reverse the elution order.[8]

  • Adjusting the Temperature: In some cases, changing the temperature can lead to a reversal in elution order, a phenomenon known as isoenantioselective temperature.[8][19]

Q2: How important is method validation for chiral separations? A: Method validation is critically important, especially in the pharmaceutical industry.[7][24] Regulatory agencies require validated methods to ensure the identity, purity, and strength of drug substances and products. For chiral methods, validation parameters include specificity (demonstrating the method can resolve the enantiomers from each other and any impurities), linearity, accuracy, precision, and limit of quantitation (LOQ) for the undesired enantiomer.[24][25][26]

Q3: What is the difference between coated and immobilized polysaccharide columns? A: The main difference lies in how the polysaccharide selector is attached to the silica support.

  • Coated CSPs: The chiral polymer is physically adsorbed or "coated" onto the silica surface. These columns have restrictions on the types of solvents that can be used, as certain strong solvents (like THF, DCM, chloroform) can strip the coating off the support.[1]

  • Immobilized CSPs: The chiral polymer is covalently bonded to the silica. This creates a much more robust phase that is compatible with a wider range of solvents, offering greater flexibility in method development.[1][21]

Q4: Why is it recommended to use isocratic methods for chiral separations? A: While gradient elution is common in achiral chromatography, isocratic methods are often preferred for chiral separations because the primary goal is to maximize the subtle differences in interaction between the enantiomers and the CSP.[6] A constant mobile phase composition ensures that the selective interactions are maintained throughout the separation. Gradients can sometimes complicate or even diminish the chiral recognition mechanism. Furthermore, isocratic methods eliminate the need for column re-equilibration between runs, which can be lengthy for some chiral columns.[6]

References

  • Sigma-Aldrich. Chiral HPLC column selection and method development guide. Bioanalysis Zone. [Link]

  • Lomenova, E., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. [Link]

  • Phenomenex Inc. (2012). Phenomenex Publishes Guide for Chiral Column Selection. [Link]

  • Wikipedia. Chiral column chromatography. [Link]

  • Armstrong, D. W. (2009). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • Daicel Chiral Technologies. Choosing the Right Chiral Column for Your Application. [Link]

  • Zhang, T., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1043. [Link]

  • Zief, M., Crane, L. J., & Horvath, J. (1984). Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns. Journal of Liquid Chromatography, 7(4), 709-715. [Link]

  • Costa, E., et al. (2005). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 28(12), 1845-1861. [Link]

  • Chen, S., et al. (2003). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin-Bonded Phase. Journal of Chromatographic Science, 41(5), 259-263. [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Lindner, W., & Sellergren, B. (1984). A rational approach to the design of highly effective chiral stationary phases for the liquid chromatographic separation of enantiomers. Journal of Chromatography A, 316, 535-548. [Link]

  • Olsen, B. A. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • Lindner, W. (2004). Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. Journal of Chromatography A, 1000(1-2), 795-814. [Link]

  • Phenomenex. (2022). Top 5 FAQ's About Chiral Columns. [Link]

  • Pais, L. S. PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1984). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]

  • Reddy, G. S., et al. (2012). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science, 50(9), 816-822. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Kumar, A., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(10), 4827-4831. [Link]

  • Reddy, B. C., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(5), 332-339. [Link]

  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Dolan, J. W. (2013). Enantiomer Separations. LCGC Europe. [Link]

  • Chrom Tech, Inc. (2024). Understanding Chiral Chromatography: A Comprehensive Guide. [Link]

  • Merck Millipore. Chiral Chromatography Frequently Asked Questions. [Link]

  • Reddit. (2024). Struggling with Enantiomer Separation Consistency in Normal-Phase Chromatography. [Link]

  • Chemistry Steps. Resolution (Separation) of Enantiomers. [Link]

Sources

Navigating the Synthesis of 1-(4-Methoxyphenyl)cyclopropanamine: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-(4-Methoxyphenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this valuable compound from the laboratory to industrial production. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and ensure a safe, efficient, and robust synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The primary routes considered for larger-scale synthesis are the Kulinkovich-Szymoniak reaction starting from anisonitrile, and rearrangement reactions such as the Curtius, Hofmann, or Schmidt rearrangements, which typically begin with 1-(4-methoxyphenyl)cyclopropanecarboxylic acid or its corresponding amide. Each route presents a unique set of advantages and challenges in a production environment.

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

A2: Key safety concerns are highly dependent on the chosen synthetic route. For rearrangement reactions like the Curtius and Schmidt, the handling of potentially explosive and toxic azides (e.g., sodium azide, hydrazoic acid) is a major consideration.[1][2] The Hofmann rearrangement may involve corrosive reagents, although electrochemical methods can mitigate this. The Kulinkovich-Szymoniak reaction involves pyrophoric Grignard reagents and moisture-sensitive titanium alkoxides, requiring strict anhydrous conditions and careful handling.

Q3: How can I control the formation of impurities during the scale-up process?

A3: Impurity control is paramount for a successful scale-up. For the Kulinkovich-Szymoniak reaction, precise stoichiometric control of the Grignard reagent and titanium alkoxide is crucial to minimize the formation of ketone and tertiary carbinamine byproducts.[3] In rearrangement reactions, incomplete reaction or side reactions can lead to residual starting materials or the formation of undesired carbamates or ureas. Robust reaction monitoring (e.g., via HPLC) and controlled reaction conditions are essential.

Q4: Are there any green chemistry approaches for the synthesis of this compound?

A4: Yes, greener approaches are being developed. For instance, an electro-induced Hofmann rearrangement can be employed to avoid the use of stoichiometric halogen oxidants.[4] Additionally, exploring continuous flow technology for reactions involving hazardous reagents like hydrazoic acid can significantly improve safety and reduce waste.[2]

In-Depth Troubleshooting and Process Optimization Guides

This section provides a detailed analysis of the common challenges and solutions for the primary synthetic routes to this compound.

Guide 1: The Kulinkovich-Szymoniak Reaction from Anisonitrile

The direct synthesis from anisonitrile via a titanium-mediated cyclopropanation is an elegant and atom-economical route. However, its scale-up requires careful control over reaction parameters.

Problem 1: Low Yield of the Desired Cyclopropylamine and Formation of Ketone Byproducts.

  • Causality: The formation of the titanacyclopropane intermediate is a critical step. Under certain conditions, the reaction of nitriles with this intermediate can predominantly yield ketones instead of the desired amine.[3] This is often due to suboptimal Lewis acid activation for the conversion of the intermediate azatitanacycle to the cyclopropylamine.

  • Troubleshooting Strategy:

    • Reagent Stoichiometry: Ensure precise control over the stoichiometry of the Grignard reagent (e.g., ethylmagnesium bromide) and the titanium(IV) isopropoxide. An excess of the Grignard reagent can lead to the formation of tertiary carbinamines, while sub-stoichiometric amounts of the titanium alkoxide can favor ketone formation.[3]

    • Lewis Acid Activation: The addition of a Lewis acid in a subsequent step is crucial for the efficient conversion of the azatitanacycle intermediate to the primary amine. Boron trifluoride etherate (BF₃·OEt₂) is commonly used for this purpose.

    • Temperature Control: Maintain a low reaction temperature during the formation of the titanacyclopropane intermediate to ensure its stability.

Problem 2: Difficulty in Isolating the Pure Product.

  • Causality: The crude reaction mixture can contain unreacted starting materials, the desired product, and various byproducts. The basic nature of the product amine can also complicate purification by standard silica gel chromatography.

  • Troubleshooting Strategy:

    • Acid-Base Extraction: Utilize the basicity of the product for purification. An acidic wash can extract the amine into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction will yield the purified amine.

    • Crystallization: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride), crystallization is an effective purification method for large-scale production.

Kulinkovich_Szymoniak_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Anisonitrile Anisonitrile Formation Formation of Titanacyclopropane (Low Temperature) Anisonitrile->Formation Grignard EtMgBr in THF Grignard->Formation Titanium Ti(OiPr)4 in THF Titanium->Formation Addition Addition to Nitrile Formation->Addition Lewis_Acid Lewis Acid Activation (e.g., BF3·OEt2) Addition->Lewis_Acid Quench Aqueous Quench Lewis_Acid->Quench Extraction Acid-Base Extraction Quench->Extraction Purification Crystallization or Distillation Extraction->Purification Product This compound Purification->Product Rearrangement_Troubleshooting Start Low Yield in Rearrangement Check_Intermediate Check Acyl Azide/ N-haloamide Formation Start->Check_Intermediate Incomplete_Formation Incomplete Formation Check_Intermediate->Incomplete_Formation Yes Check_Rearrangement Check Rearrangement/ Trapping Step Check_Intermediate->Check_Rearrangement No Optimize_Formation Optimize Formation Conditions: - Anhydrous Conditions - Reagent Stoichiometry - Reaction Time/Temp Incomplete_Formation->Optimize_Formation Success Improved Yield Optimize_Formation->Success Inefficient_Rearrangement Inefficient Rearrangement Check_Rearrangement->Inefficient_Rearrangement Yes Inefficient_Trapping Inefficient Trapping/ Hydrolysis Check_Rearrangement->Inefficient_Trapping No Optimize_Rearrangement Optimize Rearrangement: - Adjust Temperature - Choice of Solvent Inefficient_Rearrangement->Optimize_Rearrangement Optimize_Rearrangement->Success Optimize_Trapping Optimize Trapping/ Hydrolysis Conditions Inefficient_Trapping->Optimize_Trapping Optimize_Trapping->Success

Sources

Technical Support Center: Enhancing the Metabolic Stability of 1-(4-Methoxyphenyl)cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Methoxyphenyl)cyclopropanamine derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address common challenges encountered during the optimization of metabolic stability for this important class of compounds. Our goal is to equip you with the knowledge to anticipate metabolic liabilities, design robust experiments, and ultimately, develop more stable and effective drug candidates.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high clearance in human liver microsomes (HLM). What are the likely metabolic hotspots?

A1: Based on the structure, there are two primary metabolic hotspots to consider:

  • O-demethylation of the methoxy group: The para-methoxy group on the phenyl ring is a common site for oxidative metabolism by cytochrome P450 enzymes (CYPs), particularly CYP2D6 and CYP3A4.[1] This reaction forms a phenol metabolite, which can then be rapidly conjugated (e.g., glucuronidation), leading to high clearance.[2]

  • Oxidation of the cyclopropylamine moiety: The cyclopropylamine group itself can be a site of metabolism. While the cyclopropyl ring is generally more stable than linear alkyl chains, its attachment to a nitrogen atom can make it susceptible to CYP-mediated oxidation.[3][4] This can sometimes lead to ring-opening and the formation of reactive metabolites.[3]

Q2: I'm observing significant species differences in the metabolic stability of my compound between rat and human liver microsomes. Why is this happening?

A2: Species differences in drug metabolism are common and are primarily due to variations in the expression levels and substrate specificities of CYP450 enzymes.[5] For instance, the specific CYP isoforms responsible for metabolizing your compound in rats may be different or have different activity levels compared to those in humans.[6] It is crucial to perform metabolic stability assays in microsomes from multiple species (e.g., rat, dog, monkey, human) to assess this variability early in drug discovery.[5]

Q3: My compound appears stable in the absence of the NADPH cofactor in my microsomal stability assay. What does this indicate?

A3: If you observe compound disappearance in the control incubation without NADPH, it suggests that the degradation is not mediated by NADPH-dependent CYP450 enzymes.[1] Possible causes include:

  • Chemical instability: The compound may be unstable at the physiological pH (7.4) of the incubation buffer.

  • Metabolism by other enzymes: Other enzymes present in liver microsomes that do not require NADPH, such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs) (if the appropriate cofactor is present), could be responsible for the metabolism.[3]

  • Esterase activity: If your molecule contains an ester functional group, it could be hydrolyzed by esterases present in the microsomal preparation.

Q4: How can I determine which specific CYP450 isoform is responsible for the metabolism of my compound?

A4: To identify the specific CYP isoform(s) involved, you can use several approaches:

  • Recombinant CYP enzymes: Incubate your compound with a panel of individual, recombinantly expressed human CYP enzymes to see which ones metabolize it.[7]

  • CYP-selective chemical inhibitors: In your HLM assay, include known selective inhibitors for major CYP isoforms. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that CYP.[8]

  • Correlation analysis: If you have access to a panel of individual human liver microsomes with characterized CYP activities, you can correlate the rate of metabolism of your compound with the activity of each CYP isoform across the different donors.[1]

Troubleshooting Common Experimental Issues

Issue 1: High variability between replicate wells in my microsomal stability assay.

  • Possible Cause: Inconsistent pipetting of the test compound, microsomes, or NADPH. High variability can also result from poor mixing of the incubation components.

  • Troubleshooting Steps:

    • Ensure your pipettes are properly calibrated.

    • When preparing your incubation mixtures, create a master mix of the buffer, microsomes, and test compound to be dispensed into the wells, followed by the addition of the NADPH solution to start the reaction. This minimizes pipetting variability.

    • Gently vortex or shake the plate after adding all components to ensure thorough mixing.

Issue 2: My positive control compound is showing lower than expected clearance.

  • Possible Cause: This often indicates a problem with the metabolic activity of your liver microsomes or the cofactor solution.

  • Troubleshooting Steps:

    • Check Microsome Quality: Ensure the microsomes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. It's advisable to source microsomes from a reputable vendor.[9]

    • Verify Cofactor Integrity: The NADPH solution should be prepared fresh before each experiment, as it can degrade over time. Keep it on ice during the experiment.

    • Confirm Assay Conditions: Double-check the protein concentration, incubation time, and temperature to ensure they are within the optimal range for the assay.[10]

Issue 3: My compound has very low turnover, making it difficult to calculate an accurate half-life.

  • Possible Cause: The compound is highly stable, or the assay conditions are not sensitive enough to detect low levels of metabolism.

  • Troubleshooting Steps:

    • Increase Incubation Time: For low-turnover compounds, extending the incubation time beyond the standard 60 minutes may be necessary.[11]

    • Increase Protein Concentration: A higher microsomal protein concentration can increase the rate of metabolism, but be mindful of potential non-specific binding.

    • Use a More Sensitive Analytical Method: Ensure your LC-MS/MS method is optimized for sensitivity to detect small changes in the parent compound concentration.[7]

    • Consider a Different In Vitro System: For very stable compounds, using plated hepatocytes, which allow for longer incubation times (up to 48 hours or more), can be a better option.[12]

Part 2: Strategies for Improving Metabolic Stability

Once you have identified the metabolic liabilities of your this compound derivative, the next step is to introduce structural modifications to block these metabolic pathways.

Blocking O-Demethylation

The methoxy group is a common metabolic soft spot. Here are some strategies to mitigate this:

  • Bioisosteric Replacement: Replace the methoxy group with a more metabolically stable bioisostere.[13] This is a widely used strategy in medicinal chemistry.[14]

    • Fluorine: Replacing the methoxy group with a fluorine atom can block oxidative metabolism at that position.

    • Trifluoromethoxy (-OCF3) or Difluoromethoxy (-OCHF2): These groups are generally much more resistant to O-dealkylation than a methoxy group.[4]

  • Steric Hindrance: Introduce a bulky group adjacent (ortho) to the methoxy group. This can sterically hinder the approach of CYP enzymes to the metabolic site.

Stabilizing the Cyclopropylamine Moiety

If metabolism is occurring on or near the cyclopropylamine, consider the following modifications:

  • Substitution on the Cyclopropyl Ring: Adding substituents, such as a methyl group, to the cyclopropyl ring can block potential sites of hydroxylation.[3]

  • Modification of the Amine:

    • N-methylation: In some cases, converting a primary amine to a secondary amine (N-methyl) can alter its metabolic profile.

    • Incorporation into a Heterocycle: Constraining the amine within a heterocyclic ring system can improve metabolic stability by restricting its conformation and blocking sites of metabolism.

Illustrative Data on Metabolic Stability

The following table provides representative data on how different structural modifications can impact the metabolic stability of a hypothetical this compound scaffold in human liver microsomes (HLM).

Compound IDR1 (para-substituent)R2 (on cyclopropyl)t½ (min) in HLMCLint (µL/min/mg protein) in HLM
Parent -OCH3H1592.4
Mod-1 -FH4530.8
Mod-2 -OCHF2H> 120< 5.8
Mod-3 -OCH3CH32555.4
Mod-4 -OCHF2CH3> 120< 5.8
Control-High Verapamil-8173.3
Control-Low Diazepam-957.3

Disclaimer: This data is illustrative and intended to demonstrate the principles of structure-activity relationships for metabolic stability. Actual results will vary depending on the specific molecular scaffold.

Part 3: Experimental Protocols and Workflows

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system or NADPH stock solution (e.g., 10 mM in buffer)

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well incubation plate and collection plate

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Thaw the human liver microsomes on ice.

    • In a conical tube, prepare a master mix containing phosphate buffer and microsomes to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to the master mix to achieve a final concentration of 1 µM. Gently vortex to mix.

  • Pre-incubation:

    • Dispense the master mix into the wells of the 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add the NADPH solution to each well to initiate the metabolic reaction (final concentration of 1 mM).

    • For the negative control (T=0 and a separate no-cofactor control), add an equal volume of buffer instead of NADPH.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[5]

Visualizing Workflows and Pathways

The following diagrams illustrate key concepts and workflows for improving the metabolic stability of this compound derivatives.

Metabolic_Pathway Parent This compound Metabolite1 1-(4-Hydroxyphenyl)cyclopropanamine (Phenol Metabolite) Parent->Metabolite1 CYP-mediated O-demethylation Metabolite2 Ring-Opened Metabolites (Reactive Intermediates) Parent->Metabolite2 CYP-mediated Oxidation of Cyclopropylamine Conjugate Glucuronide/Sulfate Conjugate (Rapid Excretion) Metabolite1->Conjugate Phase II Conjugation (UGTs, SULTs)

Caption: Key metabolic pathways for this compound.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 Optimization Cycle Start Synthesize Derivative Assay Microsomal Stability Assay (HLM, Rat, etc.) Start->Assay Analysis LC-MS/MS Analysis (Quantify Parent Compound) Assay->Analysis Calculation Calculate t½ and CLint Analysis->Calculation Decision Assess Stability Profile Calculation->Decision MetID Metabolite Identification (If unstable) Decision->MetID Unstable Further Development Further Development Decision->Further Development Stable SAR Structure-Activity Relationship (SAR) Analysis MetID->SAR Redesign Redesign Compound (Block Metabolic Sites) SAR->Redesign Redesign->Start

Caption: Workflow for assessing and improving metabolic stability.

Decision_Tree Start High Clearance Observed Question1 Is O-demethylation the primary metabolic pathway? Start->Question1 Strategy1 Bioisosteric Replacement of -OCH3 (e.g., -F, -OCHF2) or Add Steric Hindrance Question1->Strategy1 Yes Question2 Is the cyclopropylamine moiety being metabolized? Question1->Question2 No End Re-evaluate Metabolic Stability Strategy1->End Strategy2 Substitute on Cyclopropyl Ring or Modify Amine Question2->Strategy2 Yes Question2->End No/ Other Strategy2->End

Caption: Decision tree for improving metabolic stability.

References

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. [Link]

  • ResearchGate. (2015, October 7). What are good methoxy isosteres in medicinal chemistry?[Link]

  • Al-Gharabli, S. I., et al. (n.d.). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]

  • Boobis, A., et al. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • Rhen, C. Y., et al. (2000). O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. Drug Metabolism and Disposition. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • PubMed. (n.d.). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. [Link]

  • Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Plant Science. [Link]

  • PubMed. (n.d.). ORL1 Receptor Ligands: Structure-Activity Relationships of 8-cycloalkyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-ones. [Link]

  • ResearchGate. (n.d.). Tactics to Avoid Inhibition of Cytochrome P450s. [Link]

  • National Center for Biotechnology Information. (2024, September 27). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. [Link]

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Technical Support Center: Addressing Poor Bioavailability of 1-(4-Methoxyphenyl)cyclopropanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-methoxyphenyl)cyclopropanamine analogs. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the common challenge of poor oral bioavailability with this chemical series. Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose and overcome the hurdles in your experimental workflow.

Introduction: Understanding the Bioavailability Challenge

The this compound scaffold is a promising pharmacophore in modern drug discovery. The cyclopropyl group can offer metabolic stability and conformational rigidity, which are desirable properties for potent and selective drug candidates.[1][2][3][4] However, the combination of a primary amine and a methoxyphenyl group often presents significant challenges in achieving adequate oral bioavailability. These challenges typically stem from three primary sources: extensive first-pass metabolism, poor membrane permeability, and rapid systemic clearance. This guide will provide a structured approach to identifying and addressing these issues.

Part 1: Troubleshooting & FAQs

This section is organized into a question-and-answer format to directly address the specific issues you may be encountering in your research.

Section 1.1: Initial Diagnosis of Poor Bioavailability

Question: My this compound analog demonstrates high in vitro potency but shows very low exposure in pharmacokinetic (PK) studies after oral dosing. Where do I begin my investigation?

Answer: This is a classic and frequent challenge in drug discovery. A systematic approach is crucial to efficiently identify the root cause. We recommend a tiered experimental workflow to dissect the problem.

Experimental Workflow: Initial Assessment of Poor Oral Bioavailability

Caption: Initial decision-making workflow for diagnosing poor bioavailability.

Step-by-Step Protocol: Initial Assessment

  • Determine Aqueous Solubility: Use a standardized protocol to measure both kinetic and thermodynamic solubility. Poor solubility is a very common reason for low oral absorption.[5][6][7]

  • Measure Lipophilicity (LogD): Determine the LogD at physiological pH (e.g., 7.4 for blood and 6.5 for the upper intestine). An optimal LogD range (typically 1-3) is often required for good passive permeability.

  • Assess In Vitro Permeability: Employ a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion. Follow up with a Caco-2 cell assay to evaluate both passive permeability and active transport (efflux).

  • Evaluate Metabolic Stability: Incubate your compound with liver microsomes and/or hepatocytes to determine its intrinsic clearance. This will provide an initial indication of how rapidly the compound is metabolized.

By systematically evaluating these four key areas, you can quickly pinpoint the most likely cause of poor bioavailability and focus your resources on the most relevant solutions.

Section 1.2: Addressing Rapid Metabolism

Question: My microsomal stability assay indicates that my compound is rapidly metabolized. What are the likely metabolic hotspots on the this compound scaffold?

Answer: Based on the chemical structure, there are two primary metabolic hotspots that are highly susceptible to enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes in the liver.

  • O-demethylation of the Methoxy Group: The methoxy group on the phenyl ring is a well-known site for metabolism, primarily by CYP2D6 and other CYP isozymes.[8][9][10][11][12] This reaction converts the methoxy group to a hydroxyl group, creating a more polar metabolite that is easily excreted.[13][14][15][16]

  • Oxidation of the Cyclopropylamine Moiety: The cyclopropylamine group can undergo oxidative metabolism. While the cyclopropyl ring itself is often incorporated to enhance metabolic stability[1][2][3][4], when attached to an amine, it can be a site for bioactivation. This can lead to ring-opening and the formation of reactive intermediates, as seen with drugs like trovafloxacin.[17][18][19] This process is often mediated by enzymes like CYP1A2 and CYP3A4.[17]

Visualization of Metabolic Hotspots

Metabolic_Pathways cluster_0 Primary Metabolic Pathways Parent This compound O_Demethylation O-Demethylation (CYP2D6, etc.) Parent->O_Demethylation Hotspot 1 CPA_Oxidation Cyclopropylamine Oxidation (CYP1A2, CYP3A4) Parent->CPA_Oxidation Hotspot 2 Metabolite1 Phenolic Metabolite (More Polar) O_Demethylation->Metabolite1 Metabolite2 Reactive Intermediates (e.g., Ring-Opened Products) CPA_Oxidation->Metabolite2

Caption: Key metabolic liabilities of the scaffold.

Troubleshooting Strategies for High Metabolism:

  • Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites formed in your stability assays. This will confirm the metabolic hotspots.

  • Deuteration: Strategically replacing hydrogen atoms with deuterium at the methoxy group (CD3) can strengthen the C-H bond, slowing the rate of O-demethylation. This is known as the "kinetic isotope effect."

  • Bioisosteric Replacement:

    • Replace the methoxy group with a group less prone to metabolism, such as a fluoro or difluoromethoxy group.

    • Introduce steric hindrance near the cyclopropylamine moiety to block enzyme access. For example, adding a methyl group to the cyclopropyl ring can improve metabolic stability.[17]

  • Prodrug Approach: Temporarily mask the primary amine to prevent its metabolism. This is discussed in more detail in Section 1.4.

Section 1.3: Overcoming Poor Permeability and Efflux

Question: My compound has good solubility and is metabolically stable, but my Caco-2 assay shows low permeability (Papp < 1 x 10⁻⁶ cm/s) and a high efflux ratio (>2). What does this indicate?

Answer: This profile strongly suggests that your compound is a substrate for active efflux transporters, most commonly P-glycoprotein (P-gp).[20][21][22][23] The primary amine in your scaffold is likely protonated at physiological pH, and while some charge is necessary for solubility, it can be a liability for passive diffusion and a recognition element for transporters. P-gp can recognize and pump basic nitrogen-containing compounds out of cells, limiting their absorption across the intestinal wall.[23][24]

Experimental Protocol: Confirming P-gp Substrate Liability

  • Objective: To determine if the low permeability of the analog is due to P-gp mediated efflux.

  • Materials:

    • Caco-2 cell monolayers cultured on Transwell® inserts.

    • Your test compound.

    • A known P-gp inhibitor (e.g., Verapamil or Zosuquidar).

    • Hanks' Balanced Salt Solution (HBSS).

    • LC-MS/MS for quantification.

  • Procedure:

    • Prepare dosing solutions of your compound in HBSS, with and without the P-gp inhibitor.

    • Run the Caco-2 assay in both directions: apical-to-basolateral (A-to-B) to measure absorption and basolateral-to-apical (B-to-A) to measure efflux.

    • Incubate the cells with the dosing solutions for a set period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Quantify the concentration of your compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability (Papp) for all conditions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

  • Interpretation: If the Papp (A-to-B) significantly increases and the efflux ratio drops to approximately 1 in the presence of the P-gp inhibitor, it confirms that your compound is a P-gp substrate.

Strategies to Mitigate P-gp Efflux:

  • Structural Modification: Altering the pKa of the amine or adding bulky groups can disrupt the recognition by P-gp.[3]

  • Prodrugs: Masking the amine group with a promoiety can create a neutral, more lipophilic molecule that avoids P-gp recognition.[25][26]

  • Formulation with P-gp Inhibitors: While less common for new chemical entities, formulating the drug with excipients that inhibit P-gp can be a viable strategy.[27]

Section 1.4: Leveraging Prodrug and Formulation Strategies

Question: Medicinal chemistry efforts to block metabolism and reduce efflux have failed to improve bioavailability. What other approaches can I take?

Answer: When intrinsic molecular properties cannot be optimized sufficiently, prodrug and formulation strategies are the next logical steps. These approaches aim to modify the drug in transit to overcome specific barriers.

Prodrug Strategies

A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in vivo to release the active parent compound.[25][26][28] For primary amines, the goal is often to temporarily mask the amine's basicity and polarity.

Table 1: Comparison of Prodrug Strategies for Primary Amines

Prodrug TypePromoietiesActivation MechanismAdvantagesDisadvantages
Amides Amino acids, small carboxylic acidsAmidases, peptidasesCan target peptide transporters (e.g., PEPT1), improve solubility.[29]Amide bonds can be very stable, leading to incomplete conversion.[25]
Carbamates Acyloxyalkyl groupsEsterases, followed by spontaneous releaseTunable release rates, generally good enzymatic cleavage.[29]Can be complex to synthesize; potential for side products.
N-Mannich Bases Succinimide, hydantoinsSpontaneous chemical hydrolysisIncreases lipophilicity, suppresses pKa.[25]Stability can be an issue; release rates can be hard to control.

Formulation Strategies

If poor solubility is a primary contributor to low bioavailability, advanced formulation can be highly effective.[6][7][30][31] The goal is to enhance the dissolution rate and/or present the drug to the intestinal wall in a solubilized state.

Table 2: Overview of Formulation Approaches for Poorly Soluble Drugs

Formulation TypeDescriptionMechanism of ActionKey Considerations
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) Drug dissolved in oils, surfactants, and co-solvents.[30][31]Forms a fine oil-in-water emulsion in the GI tract, increasing surface area and maintaining solubility.Requires careful selection of excipients; can enhance lymphatic uptake.[32]
Amorphous Solid Dispersions (ASDs) Drug is dispersed in a polymer matrix in an amorphous state.[5][31]The high-energy amorphous form has greater solubility than the stable crystalline form.Physical stability is critical; risk of recrystallization over time.
Particle Size Reduction (Micronization/Nanonization) Reducing particle size to the micron or nanometer range.[6][30]Increases the surface area available for dissolution, as described by the Noyes-Whitney equation.High energy milling can introduce physical instability; handling of nanoparticles can be challenging.
Complexation with Cyclodextrins The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule.[6][30]The hydrophilic exterior of the cyclodextrin complex enhances aqueous solubility.Stoichiometry and binding constants must be optimized.

Part 2: References

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.). Hypha Discovery. Retrieved January 12, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Pharmanet. Retrieved January 12, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 12, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved January 12, 2026, from [Link]

  • Gullapalli, R. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutics, 3, 1-8. [Link]

  • Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Surichan, S., et al. (2019). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Xenobiotica, 49(11), 1269-1279. [Link]

  • Al-Hadiya, A. H. (2002). P-glycoprotein preferentially effluxes anthracyclines containing free basic versus charged amine. European Journal of Pharmaceutical Sciences, 15(5), 419-428. [Link]

  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. Molecules, 13(3), 519-547. [Link]

  • El-Kashef, D. H. (2020). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Medical Research Archives, 8(11). [Link]

  • Tandon, R., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • The role of the methoxy group in approved drugs. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. Retrieved January 12, 2026, from [Link]

  • Ji, R., et al. (2010). Effect of Potential Amine Prodrugs of Selective Neuronal Nitric Oxide Synthase Inhibitors on Blood-Brain Barrier Penetration. Pharmaceuticals, 3(6), 1965-1974. [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]

  • Prodrugs for Amines. (2008). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Strategies to improve oral bioavailability. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Gómez-Orellana, I. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery, 2(3), 419-433. [Link]

  • Strategies to improve oral drug bioavailability. (2005). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 2C-B. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Exploring CYP2D6 and the Impact of Genetic Variations on Enzyme Function and Drug Response. (2024). Gene2Rx. Retrieved January 12, 2026, from [Link]

  • Prodrugs for Amines. (2008). OUCI. Retrieved January 12, 2026, from [Link]

  • CYP2D6 Overview: Allele and Phenotype Frequencies. (2021). NCBI Bookshelf. Retrieved January 12, 2026, from [Link]

  • Bertilsson, L., et al. (2002). Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs. British Journal of Clinical Pharmacology, 53(2), 111-122. [Link]

  • Smith, D. M., et al. (2020). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Genes, 11(11), 1284. [Link]

  • A Review of the Important Role of CYP2D6 in Pharmacogenomics. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (2024). PubMed. Retrieved January 12, 2026, from [Link]

  • Caccia, S., et al. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology, 39(4), 312-313. [Link]

  • Fagiolino, P., & Vázquez, M. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 133-135. [Link]

  • Drug efflux by P-glycoprotein. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Dextromethorphan. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • O-Demethylation. (2024). Chem-Station Int. Ed. Retrieved January 12, 2026, from [Link]

  • Choudhuri, S., & Klaassen, C. D. (2020). P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease. Journal of Pharmacology and Experimental Therapeutics, 372(2), 207-234. [Link]

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Dehal, S. S., & Kupfer, D. (1994). Metabolism of the proestrogenic pesticide methoxychlor by hepatic P450 monooxygenases in rats and humans. Dual pathways involving novel ortho ring-hydroxylation by CYP2B. Drug Metabolism and Disposition, 22(6), 937-946. [Link]

  • Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. (1977). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Roy, S. D., et al. (1985). Kinetics of in Vitro Metabolism of Methoxyphenamine in Rats. Xenobiotica, 15(7), 619-626. [Link]

  • He, K., et al. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Chemical Research in Toxicology, 21(3), 674-681. [Link]

  • Studies on chiral interactions of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane and the corresponding N-hydroxy metabolites with cytochrome P-450. (1978). PubMed. Retrieved January 12, 2026, from [Link]

  • 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Mechanisms of trovafloxacin hepatotoxicity: Studies of a model cyclopropylamine-containing system. (2006). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved January 12, 2026, from [Link]

  • Unveiling the metabolic fate of drugs through metabolic reaction-based molecular networking. (2024). Nature. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Method Refinement for Consistent Biological Assay Results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. In the pursuit of scientific discovery and therapeutic innovation, the consistency and reliability of your biological assay results are paramount. This guide moves beyond simple protocol recitation to provide in-depth, field-proven insights into the causality behind experimental variability. Here, we dissect common issues encountered in widely used assay formats, offering a self-validating system of troubleshooting and refinement.

Our approach is grounded in three pillars: Expertise , Experience , and Trustworthiness . Every recommendation is designed to not only solve immediate problems but also to build a foundational understanding that empowers you to proactively enhance the robustness of your future experiments.

Section 1: Microplate-Based Assays (ELISA, Cell-Based Assays) - The Environment of the Well

Microplate assays are workhorses of the lab, but the miniaturized environment of each well is susceptible to subtle environmental variations that can have a major impact on results. Inconsistent data, particularly high coefficients of variation (%CV) between replicate wells, often points to issues with the micro-environment.

Frequently Asked Questions (FAQs)

Q1: My replicate data is poor, and I'm observing an "edge effect." What is happening and how can I fix it?

A: The "edge effect" is a common phenomenon where data from the wells on the perimeter of a microplate behaves differently than data from the interior wells.[1] This is primarily caused by two factors: thermal gradients and evaporation.[1][2]

  • Causality: The outer wells are more exposed to the external environment, leading to faster temperature fluctuations and a higher rate of evaporation.[3] Evaporation changes the concentration of media components, salts, and other reagents, which can alter cell viability, enzyme kinetics, or antibody-antigen binding.[1][4] This discrepancy between the environment in the edge versus the center wells leads to significant data variability.[1][4]

  • Troubleshooting & Refinement:

    • Hydrate the Plate Environment: A simple and effective method is to fill the outer wells with sterile water or PBS, creating a moisture buffer. For long-term cell culture, specialized plates with surrounding moats that can be filled with liquid are available to minimize evaporation.[3]

    • Use Plate Sealers: During incubations, always cover assay plates with sealers.[2][5] For biochemical assays, a standard adhesive foil or clear sealing tape is effective.[4][6] For cell-based assays requiring gas exchange, use a sterile, breathable tape.[4][6] Use a fresh sealer each time the plate is opened to prevent cross-contamination.[2][5]

    • Optimize Incubation: Avoid stacking plates in the incubator, as this creates thermal gradients.[2] Place plates in the center of the incubator to ensure a more stable temperature.[2][7] Also, limit the number of times you open the incubator door to maintain a consistent, humid environment.[3]

    • Reduce Assay Time: If the protocol allows, reducing the overall assay time can minimize the cumulative effect of evaporation.[4][6]

    • Pre-Equilibrate Plates: Before adding reagents, allow plates to equilibrate to room temperature to prevent thermal gradients across the plate.[8]

Method to Reduce Edge Effect Principle of Action Assay Type Suitability
Filling Outer Wells Creates a humidity barrier, reducing evaporation from inner wells.Cell-Based & Biochemical
Sealing Tapes/Lids Provides a physical barrier to evaporation.[4][6]Foil/Clear (Biochemical), Breathable (Cell-Based)
Optimized Incubation Minimizes temperature gradients across the plate.[2]All Microplate Assays
Reduced Assay Time Lessens the total time for evaporation to occur.[4][6]Assays with flexible incubation periods

Q2: My ELISA results show high background noise. What are the likely causes?

A: High background in an ELISA can obscure the true signal, leading to reduced sensitivity and inaccurate quantification. This issue often stems from non-specific binding of antibodies or insufficient removal of unbound reagents.[8]

  • Causality & Troubleshooting:

    • Ineffective Blocking: The blocking buffer's role is to occupy non-specific binding sites on the well surface. If the blocking is incomplete or the blocking agent is suboptimal, the primary or secondary antibody can bind non-specifically.

      • Solution: Ensure you are using a dedicated ELISA plate, not a tissue culture plate.[5] Optimize the blocking buffer by trying different agents (e.g., BSA, non-fat milk) and ensure the correct incubation time and temperature are used.[9]

    • Insufficient Washing: Inadequate washing between steps fails to remove all unbound antibodies and reagents, which then contribute to the background signal.[5][8]

      • Solution: Increase the number of wash steps or the duration of each wash.[5][8] At the end of each wash, invert the plate and tap it forcefully on an absorbent surface to remove any residual fluid.[2][5]

    • Antibody Concentration Too High: Excessively high concentrations of the detection antibody can lead to non-specific binding.[9]

      • Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with low background.[9]

    • Cross-Contamination: Reusing plate sealers or pipette tips can transfer reagents between wells, leading to non-specific signal generation.[2][9]

      • Solution: Always use fresh plate sealers and pipette tips for each reagent and sample addition.[2][5]

Section 2: Cell-Based Assays - The Biological Variable

The inherent biological variability of cells is a significant contributor to inconsistent assay results.[10] Controlling for this requires a deep understanding of cell culture practices and their downstream effects.

Frequently Asked Questions (FAQs)

Q1: I'm seeing high variability between experiments performed on different days. What's causing this?

A: Day-to-day variability in cell-based assays is a common challenge and often points to inconsistencies in the cell culture process itself.[11] Cells are dynamic and their behavior can be influenced by many factors.[12]

  • Causality & Refinement:

    • Cell Passage Number & Phenotypic Drift: As cells are passaged repeatedly, they can undergo phenotypic drift, where a subpopulation with a growth advantage becomes dominant.[13] This can alter their responsiveness in an assay.

      • Solution: Establish a clear standard operating procedure (SOP) that defines a narrow window of passage numbers to be used for all experiments. Always start new experiments from a fresh vial of cryopreserved cells from a well-characterized master cell bank.[13]

    • Inconsistent Cell Density: The density of cells in the stock flask at the time of harvesting can affect their metabolic state and responsiveness.[13]

      • Solution: Standardize your cell seeding and passaging schedule to ensure that cells are always harvested at a consistent confluency (e.g., 80%).

    • Reagent Instability: Many critical reagents, such as growth factors, can be unstable, especially in serum-free media.[12] This leads to an oscillating cellular environment, which can introduce variability.[12]

      • Solution: Prepare fresh media and reagents for each experiment. For particularly unstable components, consider using sustained-release formulations if available.[12]

    • Use of Cryopreserved "Ready-to-Plate" Cells: To maximize consistency over time, consider creating a large, single batch of cryopreserved cells that are ready to be thawed and plated directly into the assay.[14] This practice significantly reduces the variability introduced by continuous cell culture.[14]

Q2: My cell-based assay results are not reproducible. How can I improve this?

A: Reproducibility issues often stem from subtle, uncontrolled variations in experimental execution.[15]

  • Causality & Troubleshooting:

    • Operator Variability: Different operators may have slight variations in their pipetting technique, timing of steps, or cell handling procedures.[11][16]

      • Solution: Develop and strictly adhere to a detailed SOP for the entire workflow.[16] Where possible, utilize automated liquid handling systems to minimize manual pipetting errors and ensure consistent dispensing of volumes across all wells.[17][18]

    • Inconsistent Cell Seeding: Uneven distribution of cells during plating is a major source of well-to-well variability.[7]

      • Solution: After seeding the cells, allow the plate to rest at room temperature for a period (e.g., 60 minutes) before transferring it to the incubator.[7] This allows the cells to settle evenly at the bottom of the wells before they begin to adhere.[7]

    • Lack of Normalization: Changes in cell number due to proliferation or cytotoxicity during the experiment can be misinterpreted as changes in the specific assay signal.[13]

      • Solution: Multiplex your primary assay with a secondary assay that measures cell viability or cell number in the same well. This allows you to normalize the primary signal to the cell number, providing a more accurate interpretation of the results.[13]

Workflow for Improving Cell Seeding Uniformity

G cluster_0 Cell Seeding Protocol A Prepare Cell Suspension B Seed Cells into Microplate A->B Ensure homogenous mix C Rest Plate at Room Temp (60 min) B->C Avoids cell clumping in center D Transfer to Incubator C->D Allows even settling E Uniform Cell Monolayer D->E Promotes consistent growth

Caption: A workflow to minimize cell seeding variability.

Section 3: qPCR Assays - Precision in Amplification

Quantitative PCR (qPCR) is highly sensitive, but this sensitivity also makes it prone to variability from minor inconsistencies in template quality, reaction setup, and data analysis.

Frequently Asked Questions (FAQs)

Q1: My replicate Cq values are highly variable. What are the common causes?

A: High variation in Cq values among technical replicates is a red flag that often points to imprecise pipetting or issues with the reaction mix.[17]

  • Causality & Troubleshooting:

    • Pipetting Inaccuracy: Small errors in the volumes of template, primers, or master mix can lead to significant differences in amplification efficiency and, consequently, Cq values.[17][19]

      • Solution: Ensure your pipettes are regularly calibrated.[9][20] Use low-retention pipette tips and ensure the tip is firmly seated.[5] When setting up reactions, prepare a master mix of all common components to minimize the number of individual pipetting steps per well.[21]

    • Poorly Mixed Reagents: If the master mix is not thoroughly homogenized, different wells will receive different concentrations of essential components like Taq polymerase or dNTPs.[9]

      • Solution: After preparing the master mix, vortex it gently and then centrifuge it briefly to collect all the liquid at the bottom of the tube before aliquoting.[22]

    • Inconsistent Template Input: Variation in the amount of starting nucleic acid between replicates is a direct cause of Cq variability.[21]

      • Solution: Take extra care during the dilution of your template nucleic acid. Ensure it is well-mixed before taking an aliquot for the reaction.[21]

Q2: I'm observing amplification in my no-template control (NTC). Why is this happening?

A: Amplification in the NTC is a clear sign of contamination.[21][22]

  • Causality & Troubleshooting:

    • Reagent Contamination: One or more of your stock reagents (water, master mix, primers) may be contaminated with the target amplicon or genomic DNA.[21]

      • Solution: Use fresh aliquots of all reagents.[21] It is good practice to physically separate the area for reaction setup from the area where you handle high-concentration templates or PCR products.[21]

    • Environmental Contamination: Your workspace, pipettes, or other lab equipment could be contaminated with amplicons from previous experiments.[21]

      • Solution: Regularly clean your work surfaces and pipettes with a 10% bleach solution followed by nuclease-free water.[22] Use dedicated sets of pipettes for pre- and post-PCR work.

    • Primer-Dimer Formation: In the absence of a true template, primers can sometimes anneal to each other and be extended by the polymerase, creating a non-specific product. This is often indicated by a melt curve analysis showing a peak at a lower temperature than the specific product.

      • Solution: This suggests that your primer design or reaction conditions may need optimization. Consider redesigning primers using specialized software to avoid self-dimerization or optimizing the annealing temperature.[17][23]

Troubleshooting Decision Tree for qPCR

G Start Inconsistent qPCR Results Q1 High CV in Replicates? Start->Q1 Q2 NTC Amplification? Start->Q2 Q1->Q2 No Sol1 Check Pipetting Technique Calibrate Pipettes Use Master Mix Q1->Sol1 Yes Sol2 Check for Contamination Use Fresh Reagents Decontaminate Workspace Q2->Sol2 Yes Sol3 Optimize Annealing Temp Redesign Primers Q2->Sol3 No (Primer-Dimers?) Sol4 Check Template Quality/Quantity Optimize Reaction Conditions Q2->Sol4 No (General Inefficiency)

Sources

preventing degradation of 1-(4-Methoxyphenyl)cyclopropanamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Storage and Handling

This guide serves as a centralized resource for researchers, chemists, and drug development professionals working with 1-(4-Methoxyphenyl)cyclopropanamine. The unique chemical structure of this compound, featuring a primary amine adjacent to a strained cyclopropyl ring, presents specific stability challenges. Adherence to proper storage and handling protocols is paramount to ensure sample integrity, experimental reproducibility, and the long-term viability of your research materials. This document provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: My team has observed a gradual decrease in the purity of our this compound stock over several months. What are the primary chemical degradation pathways?

The observed degradation is typically a result of the compound's inherent chemical reactivity. The primary amine is a nucleophilic and basic center, making it susceptible to several environmental factors.

  • Oxidation: The lone pair of electrons on the nitrogen atom is highly susceptible to oxidation from atmospheric oxygen. This process can be accelerated by exposure to light and trace metal catalysts, leading to the formation of various impurities, including imines or nitroso compounds.[1]

  • Reaction with Carbon Dioxide: Primary amines readily react with carbon dioxide present in the atmosphere, especially in the presence of moisture, to form carbamate salts or urea derivatives. This is a common and often overlooked source of impurity generation in amine-containing compounds.

  • Hydrolytic Degradation: The cyclopropylamine moiety can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[2] Moisture absorbed from the air can facilitate this and other degradation pathways. Amines are often hygroscopic, meaning they readily attract and hold water molecules.[3]

  • Thermal Decomposition: While many amines are stable at room temperature for short periods, elevated temperatures will increase the rate of all the aforementioned degradation reactions.[4]

Q2: What are the definitive, validated storage conditions for ensuring the long-term stability of solid this compound?

To mitigate the degradation risks outlined above, a multi-faceted approach to storage is required. The following conditions are considered best practice for maximizing the shelf-life of the compound.

ParameterRecommended ConditionRationale & Causality
Temperature -20°C or belowReduces the kinetic energy of molecules, significantly slowing the rate of all chemical degradation reactions.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly preventing oxidation and moisture-related degradation.[5][6]
Container Amber Borosilicate Glass Vial with PTFE-lined CapAmber glass prevents photo-degradation by blocking UV light.[1] Borosilicate glass and PTFE are highly inert, preventing leaching or catalytic degradation from the container itself.
Handling AliquotingDividing the bulk sample into smaller, single-use vials prevents repeated exposure of the main stock to the atmosphere, preserving its integrity.

Experimental Protocols

Protocol 1: Long-Term Aliquoting and Storage of Solid Compound

This protocol is designed to be a self-validating system for preserving the integrity of your main compound stock.

  • Environment Preparation: Perform all manipulations within a controlled inert atmosphere, such as a nitrogen or argon-filled glove box. If a glove box is unavailable, a Schlenk line with a positive pressure of inert gas can be used.[7][8]

  • Glassware Preparation: Ensure all glassware (vials, spatulas) is scrupulously clean and dry. This can be achieved by oven-drying at >120°C for at least 4 hours and allowing it to cool to room temperature under a stream of inert gas or in a desiccator.[5]

  • Aliquoting: Weigh the desired quantity of this compound into pre-labeled amber glass vials. Work quickly but carefully to minimize exposure time, even within the inert environment.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of argon or nitrogen for 30-60 seconds.

  • Sealing: Tightly seal each vial with a PTFE-lined cap. For critical long-term storage, consider wrapping the cap-vial interface with Parafilm® as an extra barrier against moisture ingress.

  • Storage: Place the sealed vials into a labeled secondary container and store them in a freezer at -20°C or below.

Troubleshooting Guide

Scenario 1: A previously white or off-white solid sample has developed a yellow or brownish tint.
  • Probable Cause: Color change is a strong visual indicator of oxidation.[1] The formation of conjugated imine systems or other oxidized species often leads to coloration.

  • Recommended Actions:

    • Purity Assessment: Do not assume the material is unusable. Quantify the purity using a suitable analytical method like HPLC-UV or qNMR to determine if it still meets the requirements for your experiment.[9][10]

    • Root Cause Analysis: Review handling logs. Was the bottle opened frequently on the open bench? Was the cap properly sealed? Identifying the procedural lapse is key to preventing recurrence.

    • Corrective Action: If the purity is still acceptable, immediately re-aliquot the remaining solid using the stringent protocol described above. If the purity is compromised, the material may need to be repurified or discarded.

Scenario 2: HPLC-MS analysis of a stored sample shows a new peak with a mass corresponding to [M+44] Da.
  • Probable Cause: A mass increase of 44 Da is the characteristic signature of the addition of a carbon dioxide molecule (O=C=O), indicating the formation of a carbamate derivative.

  • Recommended Actions:

    • Confirm Handling Environment: This impurity is almost always the result of exposure to ambient air. All future weighing and handling of the solid must be performed under an inert atmosphere.[11]

    • Check Solvents: If the sample was stored in solution, ensure that the solvent used was anhydrous and was itself handled under inert gas to prevent dissolved CO2.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for handling and storing this compound to ensure maximum stability.

cluster_receipt Sample Receipt & Initial Handling cluster_storage_protocol Validated Storage Protocol cluster_degradation Degradation Pathway receive Receive Compound initial_check Visual Inspection (Color, Form) receive->initial_check decision Immediate Use or Long-Term Storage? initial_check->decision glovebox Handle in Glove Box (Inert Atmosphere) decision->glovebox Long-Term improper Improper Handling (Benchtop, Air Exposure) decision->improper Immediate / Improper aliquot Aliquot into Amber Vials glovebox->aliquot inert Flush with N2 / Ar aliquot->inert seal Seal with PTFE-Lined Cap inert->seal freeze Store at <= -20°C seal->freeze stable Stable, High-Purity Compound freeze->stable degraded Degraded Product (Oxidized, Carbamate Impurities) improper->degraded

Caption: Decision workflow for handling this compound to prevent degradation.

References

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. Available at: [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Rawsource. (2024). What are Amines? Structure, Types, Applications, and Safety. Available at: [Link]

  • Shlenker, C., et al. (2002). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 227-234. Available at: [Link]

Sources

Technical Support Center: Strategies to Enhance the Selectivity of 1-(4-Methoxyphenyl)cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enhancement of selectivity for 1-(4-Methoxyphenyl)cyclopropanamine derivatives. Our goal is to equip you with the strategic knowledge and practical protocols necessary to navigate the complexities of optimizing these valuable compounds.

Frequently Asked Questions (FAQs)
Q1: Why is enhancing selectivity a critical goal for this compound derivatives?

Selectivity is paramount in drug design to maximize therapeutic efficacy while minimizing unwanted side effects.[1][2] this compound and its analogs, such as the well-known antidepressant tranylcypromine, are known to inhibit enzymes like monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1/KDM1A).[3] Poor selectivity can lead to off-target effects, where the drug interacts with unintended biological molecules, potentially causing adverse reactions and reducing the therapeutic window.[4][5] By improving selectivity, we can develop safer and more effective therapeutic agents that precisely target the desired biological pathway.[6][7]

Q2: What are the primary strategic pillars for improving the selectivity of these compounds?

Enhancing selectivity for this class of compounds typically revolves around three core strategies:

  • Stereochemistry and Chiral Purity: The three-dimensional arrangement of atoms is a critical determinant of drug-target interactions.[8][9][10] Isolating a single enantiomer can dramatically improve selectivity, as one enantiomer may be responsible for the therapeutic effect while the other could be inactive or contribute to off-target effects.[9][10]

  • Structural Modification & SAR Analysis: Systematically modifying the chemical structure, particularly the phenyl ring and the methoxy group, allows for the exploration of the structure-activity relationship (SAR).[3][11] This includes techniques like bioisosteric replacement to fine-tune electronic and steric properties for better target engagement.[12][13]

  • Target-Specific Interactions: Leveraging detailed knowledge of the target's binding site to design derivatives that exploit unique features not present in off-targets. This can involve creating specific hydrogen bonds, electrostatic interactions, or inducing steric hindrance with off-target proteins.[1][6]

Q3: How significantly does the stereochemistry of the cyclopropane ring impact selectivity?

The impact of stereochemistry is profound. Due to the chiral center at the C1 position of the cyclopropane ring, these derivatives exist as a pair of enantiomers. These enantiomers, while chemically identical, have different spatial arrangements and can interact very differently with chiral biological targets like enzymes and receptors.[9][10][14] It is common for one enantiomer (the eutomer) to possess the desired pharmacological activity, while the other (the distomer) has lower activity, no activity, or even contributes to toxicity.[9][10] Therefore, separating a racemic mixture into its pure enantiomers is often a crucial step to achieve a more selective pharmacological profile and an improved therapeutic index.[9][14]

Q4: What is the significance of the 4-methoxyphenyl group, and how can it be modified?

The 4-methoxyphenyl group plays a crucial role in orienting the molecule within the binding pocket of its target. The methoxy group, in particular, can act as a hydrogen bond acceptor and influences the electronic properties of the phenyl ring. However, it can also be a site of metabolic liability (O-demethylation). To enhance selectivity and improve pharmacokinetic properties, this group is a prime candidate for modification through bioisosteric replacement.[12][13][15] A bioisostere is a functional group with similar physical or chemical properties that can replace another group in the parent compound.[13][15] This strategy can modulate binding affinity, metabolic stability, and selectivity.[12]

Q5: Can computational methods predict selectivity improvements before synthesis?

Yes, computational modeling is a powerful tool for rational drug design.[1] Techniques like pharmacophore modeling and molecular docking can help prioritize which derivatives to synthesize.[16][17] A pharmacophore model defines the essential 3D arrangement of chemical features necessary for biological activity.[16] By building models for both the target and off-target proteins, you can virtually screen potential derivatives to predict which are more likely to bind selectively to your primary target.[17][18]

Troubleshooting Guides & Experimental Protocols

This section addresses specific experimental challenges in a question-and-answer format, providing detailed causal explanations and actionable protocols.

Issue 1: My lead compound is highly potent but exhibits poor selectivity against closely related enzyme subtypes.
  • Underlying Cause: The pharmacophore of your lead compound may be interacting with a conserved region shared by both the target and off-target enzymes. The current structure fails to exploit the subtle differences that exist between their respective binding sites.

  • Solution Pathway:

    A. Prioritize Stereochemical Purity via Chiral Resolution

    The simplest and often most effective first step is to determine if the activity and selectivity reside in a single enantiomer.

    Workflow for Selectivity Enhancement

    G Start Racemic Lead Compound (High Potency, Low Selectivity) Chiral Perform Chiral Resolution Start->Chiral Test Test Enantiomers Separately Chiral->Test Selective Is one enantiomer significantly more selective? Test->Selective Proceed Proceed with Pure Enantiomer Selective->Proceed Yes SAR Initiate SAR Studies on Racemic or More Active Enantiomer Selective->SAR No Proceed->SAR Bio Bioisosteric Replacement (e.g., on Methoxy Group) SAR->Bio Sub Phenyl Ring Substitution SAR->Sub Dock Structure-Based Design (Docking, Pharmacophore) SAR->Dock Final Optimized Selective Compound Bio->Final Sub->Final Dock->Final

    Caption: Decision workflow for enhancing compound selectivity.

    Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

    This method involves reacting the racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[19][20]

    • Screening Resolving Agents: The choice of resolving agent is often empirical.[20] Start by screening common chiral acids.

    • Salt Formation: Dissolve 1.0 equivalent of the racemic this compound derivative in a suitable solvent (e.g., ethanol, methanol, isopropanol, or acetone).

    • Add Resolving Agent: Add 0.5–1.0 equivalents of the chosen chiral resolving agent (see Table 1) to the solution. The mixture may need to be heated gently to ensure complete dissolution.

    • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

    • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.[20]

    • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) to adjust the pH to >10.

    • Extraction: Extract the free amine (the pure enantiomer) with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer and evaporate the solvent.

    • Purity Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or NMR with a chiral shift reagent.

    Table 1: Common Chiral Resolving Agents for Amines

Chiral Resolving AgentTypeCommon Solvents
(+)-Tartaric Acid / (-)-Tartaric AcidAcidEthanol, Methanol
(R)-(-)-Mandelic Acid / (S)-(+)-Mandelic AcidAcidIsopropanol, Water
(1R)-(-)-10-Camphorsulfonic AcidAcidAcetone, Ethanol
(R,R)-Di-p-toluoyl-tartaric acidAcidMethanol, Ethyl Acetate
(R,R)-4-chlorotartranilic acidAcidWater, Methanol
Replacement GroupRationalePotential Impact
-F, -ClHalogensAlters electronics, can block metabolism.[21]
-CF3TrifluoromethylStrong electron-withdrawing group, increases lipophilicity.
-OCF3TrifluoromethoxyIncreases lipophilicity, metabolically stable.
-OHHydroxylIntroduces H-bond donor capability.
-NH2AminoIntroduces H-bond donor, basic character.
-CH3MethylIncreases lipophilicity, removes H-bond acceptor.
Issue 2: My structural modifications are not improving selectivity, and I'm unsure what to synthesize next.
  • Underlying Cause: Your synthetic efforts may be unfocused, exploring chemical space randomly rather than being guided by a clear hypothesis. You need a more rational approach to identify the key structural features that govern selectivity.

  • Solution Pathway:

    A. Develop a Pharmacophore Model

    Use existing data on active and inactive compounds (for both your target and off-targets) to build a 3D pharmacophore model. This model will serve as a template to guide the design of new, more selective molecules.[16][17]

    Workflow for Pharmacophore-Based Virtual Screening

    G Start Collect Active & Inactive Compounds Data Generate Generate 3D Pharmacophore Models for Target & Off-Target Start->Generate Validate Validate Models with a Test Set Generate->Validate Screen Virtually Screen In-House or Commercial Library Validate->Screen Filter Filter Hits: High Score for Target, Low Score for Off-Target Screen->Filter Prioritize Prioritize Top Candidates for Synthesis Filter->Prioritize Synthesize Synthesize & Test Prioritized Compounds Prioritize->Synthesize End Identify Novel Selective Leads Synthesize->End

    Caption: Workflow for rational drug design using pharmacophores.

    Protocol 2: High-Level Pharmacophore Modeling Workflow

    • Data Collection: Compile a set of at least 15-20 compounds with known activity data (e.g., IC50 values) against your target and key off-targets.

    • Conformational Analysis: Generate a set of low-energy 3D conformations for each molecule in your dataset.

    • Feature Identification: Identify key pharmacophoric features for each molecule. Common features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), and Hydrophobic (HY) centers.

    • Model Generation: Use software (e.g., Catalyst, LigandScout, Phase) to align the active molecules and generate a set of hypothetical pharmacophore models. A good model will effectively map the features of the most active compounds.

    • Model Validation: Validate the best model using a test set of known active and inactive compounds not used in model generation. A robust model should be able to distinguish actives from inactives.

    • Virtual Screening: Use the validated pharmacophore as a 3D query to screen a virtual library of compounds, identifying new molecules that fit the model and are therefore predicted to be active and selective.

Issue 3: I successfully improved selectivity, but at the cost of a significant loss in potency.
  • Underlying Cause: The modification introduced to enhance selectivity (e.g., adding a bulky group to create a steric clash with an off-target) may have simultaneously disrupted a crucial binding interaction (e.g., a hydrogen bond or hydrophobic contact) with the primary target.

  • Solution Pathway:

    A. Fine-Tune the Selectivity-Enhancing Modification

    Instead of abandoning the modification, systematically explore variations of that group to find a balance between selectivity and potency.

    • Example: If adding a meta-chloro substituent on the phenyl ring improved selectivity but reduced potency, explore other meta substituents with varying sizes and electronic properties (e.g., -F, -CH3, -CF3). This systematic approach helps to map the SAR around that specific position.[3]

    B. Exploit Protein Flexibility and Allostery

    Consider modifications designed to interact with less conserved, more flexible regions of the binding pocket or even allosteric sites.[2] Targeting an inactive conformation of a protein can be a powerful strategy, as these conformations can differ more significantly between related proteins than the active states.[6] This often requires structural data (X-ray crystallography, NMR) or advanced computational modeling to identify such opportunities.

References
  • Vertex AI Search. (n.d.). Applications of Stereochemistry in Drug Development.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
  • National Institutes of Health (NIH). (n.d.). Stereochemistry in Drug Action. PMC.
  • Patsnap Synapse. (2025, May 21). What is the application of stereochemistry in drug design?
  • Slideshare. (n.d.). Importance of Stereochemistry in Drug Design.pptx.
  • Omics International. (n.d.). The Role Of Stereochemistry In Pharmacy.
  • Patsnap Synapse. (2025, May 21). How to improve drug selectivity?
  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges.
  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444.
  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
  • Massachusetts Institute of Technology. (2012). Rational Approaches to Improving Selectivity in Drug Design.
  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design.
  • Wikipedia. (n.d.). Chiral resolution.
  • Google Patents. (n.d.). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Momin, Y., & Singh, P. (2025). Pharmacophore modeling in drug design. Advances in Pharmacology and Pharmacy, 10, 1016.
  • Petzer, A., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Bioorganic & Medicinal Chemistry Letters, 25(5), 1065-1069.
  • ResearchGate. (n.d.). Pharmacophore modeling.
  • Science.gov. (n.d.). structure-based pharmacophore model: Topics.
  • BenchChem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Lee, K., et al. (2002). Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production. Archives of Pharmacal Research, 25(2), 137-42.
  • Bartoszewski, R., & Sikorski, A. F. (2019). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Cellular & Molecular Biology Letters, 24, 69.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 1-(4-Methoxyphenyl)cyclopropanamine and Structurally Related Compounds for Neuropsychiatric Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel therapeutic agents for neurological and psychiatric disorders is an ongoing endeavor in medicinal chemistry. Among the privileged scaffolds in neuropsychopharmacology, the cyclopropylamine moiety has garnered significant attention. Its unique structural and electronic properties contribute to the potent and often mechanism-based inhibition of key enzymes involved in neurotransmitter metabolism and epigenetic regulation. This guide provides a detailed comparative analysis of the efficacy of 1-(4-Methoxyphenyl)cyclopropanamine and its structurally similar analogs, focusing on their activity as inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAOs). By examining the structure-activity relationships (SAR) and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to guide their drug discovery and development efforts in this promising chemical space.

Mechanisms of Action: A Dual-Targeting Approach

The therapeutic potential of 1-arylcyclopropanamine derivatives stems from their ability to modulate the activity of two critical enzyme families: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B).

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, is a key epigenetic regulator that removes methyl groups from mono- and di-methylated lysine residues on histone H3, primarily H3K4 and H3K9.[1][2] Dysregulation of LSD1 activity has been implicated in various cancers and neurological disorders. Cyclopropylamines, including this compound, act as irreversible, mechanism-based inhibitors of LSD1.[3] The inhibitory mechanism involves the oxidation of the cyclopropylamine by the FAD cofactor, leading to the formation of a reactive cyclopropyliminium intermediate. This intermediate then forms a covalent adduct with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[3]

LSD1_Inhibition cluster_0 LSD1 Catalytic Cycle cluster_1 Inhibition by Cyclopropylamine LSD1-FAD LSD1-FAD LSD1-FADH2 LSD1-FADH2 LSD1-FAD->LSD1-FADH2 Demethylation Cyclopropylamine 1-Arylcyclopropanamine Reactive_Intermediate Cyclopropyliminium Intermediate LSD1-FAD->Reactive_Intermediate Oxidation Methylated_H3K4 Methylated Histone H3K4 Demethylated_H3K4 Demethylated Histone H3K4 LSD1-FADH2->LSD1-FAD Oxidation O2 O2 H2O2 H2O2 Inactive_LSD1 Covalent Adduct (Inactive LSD1) Reactive_Intermediate->Inactive_LSD1 Covalent Bonding

Figure 1: Mechanism of LSD1 Inhibition by 1-Arylcyclopropanamines.
Inhibition of Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases are a family of FAD-dependent enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] Inhibition of MAOs leads to increased levels of these neurotransmitters in the synaptic cleft, which is a well-established mechanism for the treatment of depression and other mood disorders.[4] Similar to LSD1 inhibition, cyclopropylamines act as irreversible inhibitors of both MAO-A and MAO-B by forming a covalent adduct with the FAD cofactor.[4] The selectivity of these compounds for MAO-A versus MAO-B can be modulated by the nature and position of substituents on the phenyl ring.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis

The efficacy of 1-arylcyclopropanamine derivatives as inhibitors of LSD1 and MAOs is highly dependent on the substitution pattern of the aryl ring. While direct comparative data for this compound and its immediate analogs from a single study is limited, a compilation of data from various sources, including patent literature, allows for a clear SAR analysis.

CompoundRTargetIC50 (µM)SelectivityReference
1 HLSD1~32-[5]
2 4-OCH₃LSD1Data not consistently available in comparative studies--
3 4-FLSD1Data not consistently available in comparative studies--
4 4-ClLSD1Data not consistently available in comparative studies--
5 HMAO-AVariesMAO-B > MAO-A[4]
6 HMAO-BVariesMAO-B > MAO-A[4]
7 N-benzyl-2-methoxyMAO-A0.170MAO-B selective[4]
8 N-benzyl-2-methoxyMAO-B0.005MAO-B selective[4]

Key SAR Insights:

  • Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring significantly influence the inhibitory potency and selectivity. Electron-withdrawing groups, such as halogens (F, Cl), and electron-donating groups, such as methoxy (OCH₃), can alter the electronic properties of the aromatic ring, thereby affecting its interaction with the active site of the target enzyme.

  • Selectivity for MAO-A vs. MAO-B: Modifications to the cyclopropylamine scaffold can impart selectivity for MAO-A or MAO-B. For instance, certain substitutions can lead to a preference for MAO-B inhibition, which is a desirable characteristic for the treatment of neurodegenerative diseases like Parkinson's disease.[4]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, allowing for spectrophotometric quantification of enzyme activity.

LSD1_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, LSD1 Enzyme, Substrate (e.g., H3K4me2 peptide), Inhibitor Stock Solutions Start->Prepare_Reagents Plate_Setup Add Assay Buffer, Inhibitor (or Vehicle), and LSD1 Enzyme to a 96-well plate Prepare_Reagents->Plate_Setup Pre-incubation Pre-incubate for 15-30 minutes at room temperature Plate_Setup->Pre-incubation Initiate_Reaction Add Substrate to initiate the reaction Pre-incubation->Initiate_Reaction Incubate_Reaction Incubate for 30-60 minutes at 37°C Initiate_Reaction->Incubate_Reaction Detection Add HRP and a chromogenic substrate (e.g., Amplex Red) Incubate_Reaction->Detection Measure_Signal Measure absorbance or fluorescence on a plate reader Detection->Measure_Signal Data_Analysis Calculate % inhibition and determine IC50 values Measure_Signal->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the LSD1 Peroxidase-Coupled Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • LSD1 Enzyme: Recombinant human LSD1.

    • Substrate: Biotinylated H3K4me2 peptide.

    • Inhibitor: Test compounds dissolved in DMSO.

    • Detection Reagents: Horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 2 µL of the test compound at various concentrations (typically in a serial dilution). For the control well, add 2 µL of DMSO.

    • Add 10 µL of LSD1 enzyme solution and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the H3K4me2 peptide substrate.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and initiate the detection by adding 50 µL of a solution containing HRP and the chromogenic/fluorogenic substrate.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Forced Swim Test (FST) for Antidepressant-Like Activity

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.

FST_Workflow Start Start Acclimatization Acclimatize animals to the testing room for at least 1 hour Start->Acclimatization Drug_Administration Administer test compound, vehicle, or positive control (e.g., Imipramine) intraperitoneally (i.p.) Acclimatization->Drug_Administration Waiting_Period Wait for 30-60 minutes for drug absorption Drug_Administration->Waiting_Period Test_Session Place individual mouse in a cylinder filled with water (25°C) for 6 minutes Waiting_Period->Test_Session Recording Record the session using a video camera Test_Session->Recording Data_Analysis Score the duration of immobility during the last 4 minutes of the test Recording->Data_Analysis Statistical_Analysis Compare immobility time between treatment groups Data_Analysis->Statistical_Analysis End End Statistical_Analysis->End

Figure 3: Workflow for the Forced Swim Test in Mice.

Step-by-Step Methodology:

  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Animals: Male mice (e.g., C57BL/6) are commonly used. They should be housed in a controlled environment and acclimatized to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Administer the test compound, vehicle (control), or a positive control (e.g., imipramine, 20 mg/kg) via intraperitoneal (i.p.) injection 30-60 minutes before the test.

    • Gently place each mouse individually into the cylinder of water for a 6-minute session.

    • After the 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.

    • The entire session should be recorded for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the behavior.

    • Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.

    • The total duration of immobility during the last 4 minutes of the 6-minute test is measured.

  • Data Analysis:

    • Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like activity.

Conclusion

This compound and its structurally related analogs represent a promising class of compounds with dual inhibitory activity against LSD1 and MAOs. The structure-activity relationship studies highlight the tunability of this scaffold, allowing for the optimization of potency and selectivity. The provided experimental protocols offer a standardized approach for the comparative evaluation of these compounds. Further research focusing on a systematic comparison of a series of 1-arylcyclopropanamines with varied substituents is warranted to fully elucidate their therapeutic potential for the treatment of neurological and psychiatric disorders. This guide serves as a valuable resource for researchers in the field, providing a solid foundation for the rational design and development of novel neuropsychiatric drugs based on the cyclopropylamine pharmacophore.

References

  • Oryzon Genomics, S.A. (2015). Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use. U.S. Patent No. 9,181,198. Washington, DC: U.S.
  • GlaxoSmithKline LLC. (2016). (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. U.S. Patent No. 9,469,597. Washington, DC: U.S.
  • GlaxoSmithKline LLC. (2014). Cyclopropylamines as LSD1 inhibitors. U.S. Patent No. 8,853,408. Washington, DC: U.S.
  • Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]

  • Oryzon Genomics, S.A. (2015). Phenylcyclopropylamine derivatives and their medical use. U.S. Patent No. 8,993,808. Washington, DC: U.S.
  • Castagnoli, N., Jr., & Gnerre, C. (2015). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Future Medicinal Chemistry, 7(15), 2035-2056. [Link]

  • Mimasu, S., Umezawa, N., Sato, S., Higuchi, T., Umehara, T., & Yokoyama, S. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(30), 6494–6503. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1955-1964. [Link]

  • GlaxoSmithKline LLC. (2012). Cyclopropylamines as lsd1 inhibitors.

Sources

A Comparative In Vivo Assessment of 1-(4-Methoxyphenyl)cyclopropanamine: A Putative Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo validation framework for the novel compound 1-(4-Methoxyphenyl)cyclopropanamine, a structural analog of the well-established monoamine oxidase inhibitor (MAOI), tranylcypromine (Parnate). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for neurological disorders. We will delve into a comparative analysis against tranylcypromine, present detailed experimental protocols for in vivo validation, and provide the scientific rationale behind the proposed experimental design.

Introduction: The Scientific Rationale

This compound is a compound of interest in pharmaceutical development and neuroscience research, primarily due to its structural resemblance to tranylcypromine, a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO).[1][2] MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are crucial in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] Inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and anxiety disorders.[1][4]

Given the structural similarities, it is hypothesized that this compound will exhibit MAO inhibitory activity. The key structural features supporting this hypothesis are the cyclopropylamine moiety, which is critical for the irreversible inhibition of MAO by tranylcypromine, and the substituted phenyl ring. The methoxy group on the phenyl ring of this compound may influence its potency, selectivity for MAO-A versus MAO-B, and pharmacokinetic profile compared to the unsubstituted phenyl ring of tranylcypromine. This guide outlines a robust in vivo strategy to test this hypothesis and characterize the compound's biological activity profile.

Comparative In Vivo Profile: this compound vs. Tranylcypromine

To objectively assess the potential of this compound, a head-to-head comparison with tranylcypromine is essential. The following tables present hypothetical, yet plausible, experimental data based on the anticipated MAO inhibitory action. These tables are designed to be populated with actual experimental findings.

Table 1: Comparative Efficacy in a Rodent Model of Depression (Forced Swim Test)
CompoundDose (mg/kg, p.o.)Immobility Time (seconds)% Decrease in Immobility (vs. Vehicle)
Vehicle (Saline)-180 ± 15-
This compound1140 ± 1222.2%
3100 ± 1044.4%
1075 ± 858.3%
Tranylcypromine1135 ± 1425.0%
395 ± 1147.2%
1070 ± 961.1%
Table 2: Ex Vivo Monoamine Oxidase Inhibition in Rat Brain Homogenates
CompoundDose (mg/kg, p.o.)% MAO-A Inhibition% MAO-B Inhibition
Vehicle (Saline)-0%0%
This compound375 ± 5%60 ± 7%
Tranylcypromine380 ± 6%78 ± 5%
Table 3: Assessment of Locomotor Activity (Open Field Test)
CompoundDose (mg/kg, p.o.)Total Distance Traveled (meters)% Change in Locomotion (vs. Vehicle)
Vehicle (Saline)-150 ± 20-
This compound3175 ± 25+16.7%
Tranylcypromine3200 ± 30+33.3%

In Vivo Validation: A Step-by-Step Experimental Protocol

The following protocol details a comprehensive in vivo study in a rat model to validate the biological activity of this compound. This protocol is designed to provide a robust assessment of its antidepressant-like effects and its impact on MAO activity.

Experimental Workflow

G cluster_0 Pre-Dosing Phase cluster_1 Dosing and Behavioral Testing Phase cluster_2 Post-Mortem Analysis Phase animal_acclimation Animal Acclimation (1 week) baseline_behavior Baseline Behavioral Testing (e.g., Open Field) animal_acclimation->baseline_behavior randomization Randomization into Treatment Groups baseline_behavior->randomization dosing Daily Oral Dosing (Vehicle, Test Compound, Positive Control) randomization->dosing behavioral_tests Behavioral Assessments (Forced Swim Test, Open Field) dosing->behavioral_tests euthanasia Euthanasia and Tissue Collection behavioral_tests->euthanasia brain_homogenization Brain Homogenization euthanasia->brain_homogenization ex_vivo_assay Ex Vivo MAO Assay brain_homogenization->ex_vivo_assay

Caption: Experimental workflow for in vivo validation.

Animal Model and Husbandry
  • Species: Male Sprague-Dawley rats (250-300g).

  • Justification: Rats are a well-established model for CNS pharmacology and behavioral studies.[5][6]

  • Housing: Standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

Treatment Groups and Dosing
  • Groups (n=10 per group):

    • Vehicle (0.9% saline, oral gavage)

    • This compound (1, 3, and 10 mg/kg, oral gavage)

    • Tranylcypromine (positive control; 1, 3, and 10 mg/kg, oral gavage)

  • Dosing Regimen: Administer compounds once daily for 14 consecutive days to allow for steady-state plasma concentrations and potential neuroadaptive changes.

Behavioral Assessments
  • Purpose: To assess general locomotor activity and screen for potential stimulant or sedative side effects.

  • Procedure:

    • Place each rat in the center of a square arena (100 x 100 cm).

    • Allow the animal to explore freely for 10 minutes.

    • Track the total distance traveled, time spent in the center versus the periphery, and rearing frequency using an automated video-tracking system.

  • Purpose: A standard model to assess antidepressant-like activity.

  • Procedure:

    • Place each rat in a cylindrical tank (40 cm height, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

    • Record the session for 6 minutes.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

Ex Vivo MAO Inhibition Assay (Day 15)
  • Purpose: To directly measure the inhibitory effect of the compounds on MAO-A and MAO-B activity in the brain.[3]

  • Procedure:

    • One hour after the final dose, euthanize the rats by decapitation.

    • Rapidly dissect the whole brain and homogenize in a suitable buffer.

    • Prepare mitochondrial fractions by differential centrifugation.

    • Measure MAO-A and MAO-B activity using a fluorometric or radiometric assay with specific substrates (e.g., kynuramine for total MAO, with clorgyline and selegiline to differentiate between MAO-A and MAO-B).[3]

Proposed Mechanism of Action: MAO Inhibition

The primary hypothesized mechanism of action for this compound is the irreversible inhibition of monoamine oxidase.

G compound This compound mao Monoamine Oxidase (MAO-A & MAO-B) compound->mao Inhibits degradation Degradation synaptic_levels Increased Synaptic Levels of Monoamine Neurotransmitters neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) neurotransmitters->degradation Metabolized by neurotransmitters->synaptic_levels Leads to therapeutic_effect Antidepressant/Anxiolytic Effects synaptic_levels->therapeutic_effect

Caption: Proposed mechanism of action.

Discussion and Future Directions

The successful validation of this compound as an MAO inhibitor with antidepressant-like properties in vivo would warrant further investigation. Key future directions would include:

  • Selectivity Profiling: A more detailed in vitro and in vivo assessment of its selectivity for MAO-A versus MAO-B.

  • Pharmacokinetic Studies: Determination of its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Safety and Toxicology: Comprehensive safety pharmacology and toxicology studies to assess its therapeutic index.

  • Chronic Dosing Studies: Evaluation of its efficacy and safety in longer-term animal models of depression and anxiety.

This structured approach to in vivo validation will provide a clear and comprehensive understanding of the biological activity of this compound, enabling an informed decision on its potential as a novel therapeutic agent.

References

  • Heredia, L., Torrente, M., & Colomina, M. T. (2013). Animal models for the study of depression. In Behavioral Neurobiology of Depression and Its Treatment (pp. 13-34). Springer, Berlin, Heidelberg. [Link]

  • Jespersen, S., et al. (2017). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Chemical Neuroscience, 8(5), 1057-1066. [Link]

  • Wikipedia contributors. (2024, January 5). Tranylcypromine. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Foley, A. G., et al. (2018). Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC) Studies of The New Generation of Monoamine Oxidase Inhibitors. ResearchGate. [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. International Journal of Molecular Sciences, 17(7), 1103. [Link]

  • Psychotropics A-Z. (n.d.). Tranylcypromine | Parnate – Monoamine Oxidase Inhibitor (MAOI). Retrieved January 12, 2026, from [Link]

  • Chen, J. J., & Mao, Y. (2020). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. Journal of Neuroinflammation, 17(1), 1-17. [Link]

Sources

A Comparative Guide to the Synthesis of 1-(4-Methoxyphenyl)cyclopropanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The constrained cyclopropylamine moiety is a valuable pharmacophore in modern drug discovery, prized for its ability to impart unique conformational rigidity and metabolic stability to bioactive molecules. 1-(4-Methoxyphenyl)cyclopropanamine, in particular, serves as a key building block for a range of therapeutic agents. The selection of a synthetic route to this intermediate is a critical decision in any drug development campaign, with implications for yield, purity, scalability, and cost. This guide provides a comparative analysis of three distinct and viable synthetic pathways to this compound, offering field-proven insights and detailed experimental protocols to inform your selection process.

At a Glance: Comparison of Synthetic Routes

ParameterKulinkovich-Szymoniak ReactionHofmann RearrangementReductive Amination
Starting Material 4-Methoxybenzonitrile1-(4-Methoxyphenyl)cyclopropanecarboxamide1-(4-Methoxyphenyl)cyclopropanone
Key Transformation Titanium-mediated cyclopropanation of a nitrileDegradative rearrangement of a primary amideImine formation and reduction
Number of Steps 1 (from nitrile)1 (from amide)2 (from chalcone precursor to amine)
Reagent Profile Organometallic reagents (Grignard), titanium alkoxides, Lewis acidsHalogenating agents (e.g., NaOBr), strong baseReducing agents (e.g., NaBH₃CN, H₂/catalyst), ammonia source
Scalability Moderate; challenges with stoichiometric titanium reagentsHigh; well-established industrial reactionHigh; amenable to flow chemistry and catalytic reduction
Key Advantages Direct conversion from a simple nitrileUtilizes a commercially available amide; robust and well-understoodPotentially high-yielding and clean; avoids harsh reagents in the final step
Potential Drawbacks Stoichiometric use of titanium, sensitivity to air and moistureFormation of stoichiometric waste, potential for side reactionsRequires synthesis of the cyclopropanone precursor

Route 1: The Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction is a powerful method for the synthesis of primary cyclopropylamines directly from nitriles. This reaction utilizes a titanacyclopropane intermediate, generated in situ from a Grignard reagent and a titanium(IV) alkoxide, which then reacts with the nitrile to form an azatitanacycle. Subsequent treatment with a Lewis acid promotes rearrangement to the desired cyclopropylamine.[1][2]

Mechanistic Rationale

The key to this transformation is the generation of the highly reactive titanacyclopropane. This species effectively acts as a 1,2-dianion equivalent, adding across the carbon-nitrogen triple bond of the nitrile. The subsequent Lewis acid-promoted ring contraction is crucial for the formation of the cyclopropane ring and extrusion of the titanium species.[3][4] The choice of the Grignard reagent and titanium source can influence the efficiency of the reaction.

Experimental Protocol

Synthesis of this compound via Kulinkovich-Szymoniak Reaction

  • Materials: 4-Methoxybenzonitrile, Titanium(IV) isopropoxide, Ethylmagnesium bromide (solution in THF), Boron trifluoride diethyl etherate, Anhydrous Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid, Sodium hydroxide.

  • Procedure:

    • To a solution of 4-methoxybenzonitrile (1.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, add titanium(IV) isopropoxide (1.2 eq).

    • Slowly add a solution of ethylmagnesium bromide in THF (2.5 eq) while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Cool the mixture to 0 °C and slowly add boron trifluoride diethyl etherate (1.5 eq).

    • Stir the reaction at room temperature for an additional 2-4 hours.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid.

    • Extract the aqueous layer with diethyl ether.

    • Basify the aqueous layer with sodium hydroxide solution to pH > 12.

    • Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify by distillation or chromatography to yield this compound.

Workflow Diagram

Kulinkovich_Szymoniak cluster_start Starting Materials cluster_reagents Reaction cluster_lewis_acid Lewis Acid Treatment cluster_workup Workup & Purification SM1 4-Methoxybenzonitrile R1 THF, 0°C to RT SM1->R1 Titanacyclopropane formation & nitrile addition SM2 EtMgBr SM2->R1 Titanacyclopropane formation & nitrile addition SM3 Ti(OiPr)4 SM3->R1 Titanacyclopropane formation & nitrile addition LA BF3·OEt2 R1->LA Azatitanacycle intermediate WU Acid/Base Extraction LA->WU Rearrangement P Purification WU->P Product 1-(4-Methoxyphenyl)- cyclopropanamine P->Product

Caption: Kulinkovich-Szymoniak Reaction Workflow.

Route 2: The Hofmann Rearrangement

The Hofmann rearrangement is a classic and reliable method for converting a primary amide into a primary amine with one fewer carbon atom.[5][6] This route is particularly attractive when the corresponding cyclopropanecarboxamide is readily accessible. For our target molecule, 1-(4-methoxyphenyl)cyclopropanecarboxamide is commercially available, making this a direct and appealing approach.

Mechanistic Rationale

The reaction proceeds through the formation of an N-bromoamide intermediate upon treatment of the primary amide with a halogenating agent (typically bromine or a hypohalite) in the presence of a strong base.[5] Deprotonation of the N-bromoamide is followed by a concerted rearrangement where the arylcyclopropyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. Subsequent hydrolysis of the isocyanate and decarboxylation yields the desired primary amine.[7]

Experimental Protocol

Synthesis of this compound via Hofmann Rearrangement

  • Materials: 1-(4-Methoxyphenyl)cyclopropanecarboxamide, Sodium hydroxide, Bromine, Dichloromethane, Water.

  • Procedure:

    • Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cooled (0 °C) solution of sodium hydroxide (4.0 eq) in water.

    • In a separate flask, dissolve 1-(4-methoxyphenyl)cyclopropanecarboxamide (1.0 eq) in a suitable organic solvent such as dichloromethane or dioxane.

    • Slowly add the freshly prepared sodium hypobromite solution to the amide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by chromatography or crystallization of a salt to obtain this compound.

Workflow Diagram

Hofmann_Rearrangement cluster_start Starting Material cluster_reagents Reaction cluster_intermediate Key Intermediate cluster_workup Workup & Purification SM 1-(4-Methoxyphenyl)- cyclopropanecarboxamide R1 NaOH, Br2, H2O SM->R1 N-Bromination & Rearrangement Int Isocyanate R1->Int WU Extraction Int->WU Hydrolysis & Decarboxylation P Purification WU->P Product 1-(4-Methoxyphenyl)- cyclopropanamine P->Product

Caption: Hofmann Rearrangement Workflow.

Route 3: Reductive Amination of a Cyclopropyl Ketone

Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds.[8][9] This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of a ketone with an amine source (such as ammonia), followed by in-situ reduction to the corresponding amine. The success of this route hinges on the availability of the precursor ketone, 1-(4-methoxyphenyl)cyclopropanone.

Synthesis of the Ketone Precursor

A practical approach to 1-(4-methoxyphenyl)cyclopropanone is the Corey-Chaykovsky reaction. This involves the reaction of 4-methoxy-α-methylenestyrene (prepared from 4'-methoxyacetophenone) with a sulfur ylide, such as dimethylsulfoxonium methylide, to form the cyclopropyl ketone.

Mechanistic Rationale

The reductive amination itself proceeds by the nucleophilic attack of ammonia on the carbonyl carbon of the cyclopropyl ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, then selectively reduces the imine to the desired primary amine. The choice of reducing agent is critical to avoid reduction of the ketone starting material.

Experimental Protocol

Step A: Synthesis of 1-(4-Methoxyphenyl)cyclopropanone

  • Materials: 4'-Methoxyacetophenone, Eschenmoser's salt, Sodium hydride, Trimethylsulfoxonium iodide, Anhydrous Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Synthesize 4-methoxy-α-methylenestyrene from 4'-methoxyacetophenone and Eschenmoser's salt.

    • Prepare dimethylsulfoxonium methylide by reacting trimethylsulfoxonium iodide with sodium hydride in anhydrous DMF.

    • To the solution of the sulfur ylide, add the 4-methoxy-α-methylenestyrene and stir at room temperature until the reaction is complete.

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the crude product by column chromatography to yield 1-(4-methoxyphenyl)cyclopropanone.

Step B: Reductive Amination to this compound

  • Materials: 1-(4-Methoxyphenyl)cyclopropanone, Ammonia (in methanol or as ammonium acetate), Sodium cyanoborohydride, Methanol, Acetic acid.

  • Procedure:

    • Dissolve 1-(4-methoxyphenyl)cyclopropanone (1.0 eq) in methanol.

    • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (excess).

    • Add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

    • Carefully acidify the reaction mixture with hydrochloric acid to destroy excess reducing agent.

    • Basify the mixture with sodium hydroxide and extract the product with an organic solvent.

    • Dry the organic extracts, concentrate, and purify the residue by chromatography or distillation to afford the target amine.

Workflow Diagram

Reductive_Amination cluster_start Precursor Synthesis cluster_amination Reductive Amination cluster_workup Workup & Purification Chalcone 4'-Methoxyacetophenone Ketone 1-(4-Methoxyphenyl)- cyclopropanone Chalcone->Ketone Corey-Chaykovsky Reaction Imine Imine Intermediate Ketone->Imine Imine Formation Ammonia NH3 source Ammonia->Imine Imine Formation ReducingAgent NaBH3CN WU Acid/Base Extraction ReducingAgent->WU Reduction Imine->WU Reduction P Purification WU->P Product 1-(4-Methoxyphenyl)- cyclopropanamine P->Product

Caption: Reductive Amination Workflow.

Comparative Analysis and Conclusion

The choice of the optimal synthetic route to this compound is contingent upon several factors, including the scale of the synthesis, the availability of starting materials and reagents, and the desired purity profile of the final product.

  • The Kulinkovich-Szymoniak reaction offers an elegant and direct conversion from a readily available nitrile. However, its reliance on stoichiometric organotitanium reagents may present challenges in terms of cost, handling, and waste disposal on a larger scale.

  • The Hofmann rearrangement is a robust and well-established transformation that benefits from a commercially available starting material. This route is often favored for its reliability and scalability, despite the use of hazardous bromine and the generation of stoichiometric byproducts.

  • The reductive amination pathway is a highly versatile and often high-yielding method. While it requires the prior synthesis of the cyclopropanone precursor, this multi-step approach can be advantageous for process control and optimization. The final reductive amination step is typically clean and amenable to various reducing agents, including catalytic hydrogenation, which is highly desirable for industrial applications.

For early-stage research and small-scale synthesis, the Kulinkovich-Szymoniak reaction may be the most expedient. For process development and scale-up, the Hofmann rearrangement and the reductive amination route present more established and potentially more economical options. The final decision will ultimately be guided by a thorough process of hazard assessment, cost analysis, and experimental validation within the specific context of your research or drug development program.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. [Link]

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich Reaction. SynArchive. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Catalytic Formal Homo-Nazarov Cyclization. Infoscience - EPFL. [Link]

  • Kulinkovich reaction. Wikipedia. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Synthesis Workshop: The Kulinkovich Reaction (Episode 42). YouTube. [Link]

  • SYNTHESIS OF N-{[7-METHOXY-2-(4-METHOXYPHENYL)-1-BENZOFURAN -5-YL]METHYL}CYCLOPENTANAMINE BY REDUCTIVE AMINATION. ResearchGate. [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. [Link]

  • Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. PMC - NIH. [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. [Link]

  • Hofmann Rearrangement Explained. Scribd. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

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A Technical Guide to the Structure-Activity Relationship of 1-(4-Methoxyphenyl)cyclopropanamine Analogs as Potent LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(4-methoxyphenyl)cyclopropanamine analogs, a promising class of mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A). As aberrant LSD1 activity is implicated in various cancers, understanding the SAR of its inhibitors is paramount for the development of novel and effective anticancer therapeutics.

Introduction: The Significance of this compound as an LSD1 Inhibitor Scaffold

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9).[1] Overexpression of LSD1 has been observed in numerous cancers, making it a compelling therapeutic target.[2]

The this compound scaffold is a derivative of trans-2-phenylcyclopropylamine (tranylcypromine), a known monoamine oxidase inhibitor that also exhibits inhibitory activity against LSD1.[3][4] These compounds act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor of LSD1, leading to irreversible inhibition.[5][6] The 4-methoxy substitution on the phenyl ring has been identified as a key feature for enhancing inhibitory potency against LSD1, making this scaffold a valuable starting point for further optimization.[7]

This guide will dissect the SAR of this compound class, providing a comparative analysis of analog performance based on available experimental data. We will also detail the experimental protocols for the synthesis of these analogs and the evaluation of their biological activity.

Core Structure-Activity Relationship (SAR) of this compound Analogs

The SAR of this compound analogs can be systematically explored by considering modifications at three key positions: the phenyl ring, the cyclopropyl ring, and the amino group.

Phenyl Ring Substitutions

The phenyl ring of the this compound scaffold plays a crucial role in orienting the molecule within the active site of LSD1. While the 4-methoxy group is generally favorable for activity, additional substitutions on the phenyl ring can further modulate potency and selectivity.

Generally, the introduction of small, electron-withdrawing groups, such as halogens (F, Cl, Br), at other positions on the phenyl ring can enhance LSD1 inhibitory activity. This is thought to be due to favorable interactions with residues in the enzyme's active site. For instance, the addition of fluoro or trifluoromethyl groups to the phenyl ring of tranylcypromine analogues has been shown to boost LSD1 inhibition.[7]

Conversely, bulky substituents on the phenyl ring are often detrimental to activity, likely due to steric hindrance within the confines of the active site. The crystal structure of LSD1 with a trans-2-phenylcyclopropylamine-FAD adduct reveals that the phenyl ring does not form extensive interactions with the active-site residues, suggesting that there is room for optimization with appropriately sized substituents.[1]

Cyclopropyl Ring Modifications

The cyclopropylamine moiety is the "warhead" of these inhibitors, responsible for the covalent modification of the FAD cofactor. The stereochemistry of the substituents on the cyclopropane ring is critical for inhibitory activity. For 2-substituted phenylcyclopropylamines, the trans isomers are generally more potent LSD1 inhibitors than the cis isomers.[8][9] This is because the trans configuration allows for optimal positioning of the phenyl ring and the amino group within the active site for the enzymatic reaction and subsequent covalent bond formation to proceed efficiently.

Amino Group Modifications

The primary amino group is essential for the initial recognition and catalytic processing by LSD1. Modifications to this group can have a profound impact on activity. N-alkylation or N-acylation of the amino group generally leads to a significant decrease or complete loss of inhibitory activity. This is because the free amine is required for the oxidative deamination reaction that initiates the inactivation of the FAD cofactor.

Comparative Performance of this compound Analogs

CompoundStructureModification from this compoundLSD1 IC₅₀ (µM)Reference
Tranylcypromine PhenylcyclopropylamineRemoval of 4-methoxy group~20[6]
Compound A 4-Methoxy-N-methylphenylcyclopropylamineN-methylation>100Inferred from general SAR
Compound B 2,4-DimethoxyphenylcyclopropylamineAddition of 2-methoxy groupPotentially more potentInferred from general SAR
Compound C 4-Fluorophenylcyclopropylamine4-Methoxy replaced with 4-fluoroPotent inhibitor[7]

Note: The IC₅₀ values are approximate and intended for comparative purposes. The exact values can vary depending on the assay conditions.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound can be achieved through various routes. A common approach involves the reaction of anisonitrile with ethylmagnesium bromide.[10] A general synthetic scheme is provided below.

Synthesis Anisonitrile Anisonitrile Intermediate1 Imine intermediate Anisonitrile->Intermediate1 1. Grignard addition Grignard Ethylmagnesium bromide Grignard->Intermediate1 FinalProduct 1-(4-Methoxyphenyl) cyclopropanamine Intermediate1->FinalProduct 2. Reduction Reduction Reduction (e.g., NaBH4) Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate LSD1 with test compounds Compound_Prep->Incubation Enzyme_Prep Prepare LSD1 enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare H3K4me2 peptide substrate and HRP/detection reagent mix Reaction_Start Initiate reaction by adding substrate and HRP/detection mix Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate at room temperature Reaction_Start->Reaction_Incubation Measurement Measure fluorescence or absorbance Reaction_Incubation->Measurement Data_Analysis Calculate IC₅₀ values Measurement->Data_Analysis Mechanism LSD1_FAD LSD1-FAD Enzyme_Complex Enzyme-Inhibitor Complex LSD1_FAD->Enzyme_Complex Inhibitor 1-(4-Methoxyphenyl) cyclopropanamine Inhibitor->Enzyme_Complex Intermediate Reactive Intermediate Enzyme_Complex->Intermediate Oxidation Oxidation Oxidation Covalent_Adduct Covalent FAD-Inhibitor Adduct (Inactive Enzyme) Intermediate->Covalent_Adduct Covalent bond formation

Sources

A Comparative Guide to the Binding Affinity of 1-(4-Methoxyphenyl)cyclopropanamine Derivatives at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the NMDA Receptor with Cyclopropanamine Scaffolds

The N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission in the central nervous system, is a well-established target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] Over-activation of the NMDA receptor can lead to excitotoxicity and neuronal damage, implicating it in conditions such as stroke, epilepsy, and neurodegenerative diseases.[1] Conversely, modulation of NMDA receptor activity has shown promise in the treatment of depression and chronic pain.[3]

Among the diverse chemical scaffolds explored for their interaction with the NMDA receptor, 1-(4-Methoxyphenyl)cyclopropanamine and its derivatives have emerged as a promising class of non-competitive antagonists.[4] These compounds share structural similarities with known NMDA receptor channel blockers like phencyclidine (PCP) and ketamine, suggesting a similar mechanism of action within the ion channel pore.[3] Understanding the structure-activity relationship (SAR) of these derivatives is paramount for the rational design of novel therapeutic agents with enhanced potency, selectivity, and improved side-effect profiles.

This guide provides an in-depth comparison of the binding affinities of this compound derivatives and closely related analogs for the NMDA receptor. We will delve into the experimental methodologies used to determine these affinities, present comparative data, and discuss the structural modifications that influence receptor binding.

The NMDA Receptor: A Complex Allosteric Machine

The NMDA receptor is a heterotetrameric ligand-gated ion channel typically composed of two GluN1 subunits and two GluN2 subunits.[1][2] For the channel to open, both the neurotransmitter glutamate must bind to the GluN2 subunit and a co-agonist, typically glycine or D-serine, must bind to the GluN1 subunit.[5] The ion channel itself possesses a binding site, often referred to as the PCP site, where non-competitive antagonists like ketamine and PCP bind, physically occluding the pore and preventing the influx of Ca²⁺ and Na⁺ ions.[3] It is at this site that this compound derivatives are presumed to exert their antagonistic effects.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 NMDA_Antagonist 1-(4-Methoxyphenyl) cyclopropanamine Derivative Ion_Channel Ion Channel (PCP Site) NMDA_Antagonist->Ion_Channel Blocks Channel NMDA_Receptor->Ion_Channel Channel Opens Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx Na_ion Na⁺ Ion_Channel->Na_ion Influx Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Ca_ion->Cellular_Response Na_ion->Cellular_Response

Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of this compound derivatives.

Experimental Determination of Binding Affinity: The Radioligand Binding Assay

The gold standard for quantifying the affinity of a compound for a specific receptor is the radioligand binding assay.[6] This technique relies on the principle of competitive binding, where a radiolabeled ligand (a molecule with a radioactive isotope) with known high affinity for the receptor is competed for its binding site by an unlabeled test compound (the this compound derivative). By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC₅₀ value), we can calculate the inhibitory constant (Ki), which is a measure of the binding affinity. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor PCP Site

The following is a detailed, step-by-step methodology for a typical radioligand binding assay to determine the affinity of test compounds for the PCP binding site of the NMDA receptor.

1. Preparation of Synaptic Membranes:

  • Rodent brains (e.g., rat or mouse) are dissected on ice to isolate the cerebral cortex, a brain region with a high density of NMDA receptors.

  • The cortical tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the synaptic membranes.

  • The homogenate is then subjected to a series of centrifugation steps to pellet the synaptic membranes, which are then washed to remove endogenous ligands and other cellular components.

  • The final membrane pellet is resuspended in the assay buffer and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in a specific order:

    • A fixed volume of the prepared synaptic membrane suspension.

    • A fixed concentration of a radiolabeled ligand specific for the PCP binding site, such as [³H]MK-801 or [³H]TCP (thienylphencyclidine).

    • A range of concentrations of the unlabeled test compound (this compound derivative).

    • For determining non-specific binding, a high concentration of a known non-competitive antagonist (e.g., unlabeled MK-801 or PCP) is added to a separate set of wells.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the synaptic membranes with the bound radioligand, while the unbound radioligand passes through.

  • The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity trapped on each filter is quantified using a liquid scintillation counter.

5. Data Analysis:

  • The data is analyzed using non-linear regression analysis to generate a dose-response curve, from which the IC₅₀ value is determined.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow A 1. Synaptic Membrane Preparation B 2. Competitive Binding (Radioligand + Test Compound) A->B C 3. Incubation to Equilibrium B->C D 4. Rapid Filtration C->D E 5. Scintillation Counting D->E F 6. Data Analysis (IC₅₀ and Ki Determination) E->F

Caption: Experimental workflow for a competitive radioligand binding assay.

Comparative Binding Affinities of 1-Arylcyclopropanamine Derivatives

CompoundStructureIC₅₀ (µM) for [³H]MK-801 Binding
Milnacipran (1) 1-phenyl-2-(aminomethyl)-N,N-diethylcyclopropanecarboxamideHH6.3 ± 0.3
Derivative 7 1-phenyl-2-(methylaminomethyl)-N,N-diethylcyclopropanecarboxamideHCH₃13 ± 2.1
Derivative 8 1-phenyl-2-(dimethylaminomethyl)-N,N-diethylcyclopropanecarboxamideCH₃CH₃88 ± 1.4
Derivative 12 1-phenyl-2-(1-aminoethyl)-N,N-diethylcyclopropanecarboxamideHH (on ethyl)10 ± 1.2

Data adapted from Shuto et al., J. Med. Chem. 1995, 38, 15, 2964-2968.[6]

Structure-Activity Relationship (SAR) Insights

  • N-Alkylation of the Amino Group: The primary amine in milnacipran appears to be important for potent binding affinity. Mono-methylation (Derivative 7) leads to a slight decrease in affinity, while di-methylation (Derivative 8) results in a significant drop in potency. This suggests that steric hindrance at the nitrogen atom may be detrimental to binding at the PCP site. The primary amine likely participates in a key interaction, possibly a hydrogen bond, within the receptor binding pocket.

  • Substitution on the Aminomethyl Side Chain: Homologation of the aminomethyl side chain to an aminoethyl group (Derivative 12) results in a slight decrease in affinity compared to the parent compound. This indicates that the length and conformation of this side chain are also important for optimal binding.

  • The Role of the Phenyl Ring: While the provided data does not explore substitutions on the phenyl ring, it is well-established for other NMDA receptor antagonists that the nature and position of substituents on the aromatic ring can significantly impact binding affinity. The 4-methoxy group in this compound is likely to influence the electronic properties and lipophilicity of the molecule, which in turn can affect its interaction with the receptor and its ability to cross the blood-brain barrier. Further studies with substitutions on the phenyl ring of the 1-arylcyclopropanamine scaffold are needed to fully elucidate these effects.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel NMDA receptor antagonists. The preliminary SAR insights from related compounds suggest that maintaining a primary or secondary amine and optimizing the length of the side chain are crucial for high binding affinity.

Future research in this area should focus on a systematic exploration of substitutions on both the phenyl ring and the cyclopropane moiety of the this compound core. This would involve the synthesis of a library of derivatives with varying electronic and steric properties and their subsequent evaluation in competitive radioligand binding assays. Such studies will provide a more complete picture of the SAR for this class of compounds and pave the way for the design of more potent and selective NMDA receptor modulators with therapeutic potential.

References

  • Shuto, S., Takada, H., Mochizuki, D., Tsujita, R., Hase, Y., Ono, S., ... & Matsuda, A. (1995). (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. Journal of Medicinal Chemistry, 38(15), 2964-2968. [Link]

  • Conti, P., De Amici, M., Grazioso, G., Roda, G., F. Barberis Negra, F., Nielsen, B., ... & De Micheli, C. (2004). Design, synthesis, and pharmacological characterization of novel, potent NMDA receptor antagonists. Journal of Medicinal Chemistry, 47(27), 6740-6748. [Link]

  • Conti, P., De Amici, M., Grazioso, G., et al. (2004). Design, synthesis, and pharmacological characterization of novel, potent NMDA receptor antagonists. University of Copenhagen Research Portal. [Link]

  • Bigge, C. F., Johnson, G., & Ortwine, D. F. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288-4296. [Link]

  • Gudipati, S., Thatikonda, S., & Godugu, C. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 4(10), e00845. [Link]

  • Leiva, R., Phillips, M. B., Turcu, A. L., Gratacòs-Batlle, E., León-García, L., Sureda, F. X., ... & Vázquez, S. (2018). Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. Universitat de Barcelona. [Link]

  • Vázquez, S., Huertas, O., & Leiva, R. (2012). Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities. Bioorganic & Medicinal Chemistry Letters, 22(19), 6149-6152. [Link]

  • Pinto, D. J., Orwat, M. J., Koch, S., Rossi, K. A., Alexander, R. S., Smallwood, A., ... & Lam, P. Y. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4, 5, 6, 7-tetrahydro-1H-pyrazolo [3, 4-c] pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. [Link]

  • Li, Y., Wang, Y., Wang, M., & Zhang, Y. (2024). Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. Molecules, 29(11), 2459. [Link]

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496. [Link]

  • Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2014). Subtype-specific agonists for NMDA receptor glycine binding sites. Neuropharmacology, 85, 239-247. [Link]

  • Bresink, I., Danysz, W., Parsons, C. G., & Mutschler, E. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions. Neuropharmacology, 34(5), 533-540. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]

  • Spadoni, G., Balsamini, C., Bedini, A., & Mugnaini, M. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674. [Link]

  • Fahmy, H. H., El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2011). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1h-pyrazole derivatives. Acta Poloniae Pharmaceutica, 68(3), 343-352. [Link]

  • Aizenman, C. D., & Bear, M. F. (2014). Metabotropic NMDA receptor function is required for NMDA receptor-dependent long-term depression. Proceedings of the National Academy of Sciences, 111(31), 11522-11527. [Link]

  • Abu Bakar, N. A., Ramli, F., & Abdul, A. B. (2020). Evaluation of Antinociceptive Profile of Chalcone Derivative (3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one (DMPF-1) in vivo. Journal of Pharmacy & Bioallied Sciences, 12(Suppl 2), S737–S744. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of 1-(4-Methoxyphenyl)cyclopropanamine. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and present a framework for cross-validation, ensuring the integrity and interchangeability of analytical data.

Introduction: The Analytical Imperative for this compound

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The choice of analytical methodology is therefore a critical decision, dictated by the physicochemical properties of the analyte, the required sensitivity, and the specific application (e.g., routine quality control, impurity profiling, or reference standard characterization).

This guide will explore three orthogonal analytical techniques, providing the technical rationale for method selection and a blueprint for their cross-validation, aligning with the principles outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful separation technique well-suited for non-volatile and thermally labile compounds like this compound.[6][7] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[8][9]

Expertise & Experience: Why Reverse-Phase HPLC is the Method of Choice

Given the presence of a polar amine group and a moderately non-polar methoxyphenyl ring, a reverse-phase HPLC method is the logical starting point. The non-polar stationary phase (typically C18) will interact with the phenyl ring, while the polar mobile phase will carry the compound through the column. The amine group's basicity necessitates careful pH control of the mobile phase to ensure good peak shape and retention time reproducibility.

Experimental Protocol: A Validated RP-HPLC Method

Objective: To develop a robust and accurate RP-HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), pH adjusted to 3.0 with phosphoric acid

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Sensitivity and Specificity

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds.[6][7] For many amines, which can be non-volatile, a derivatization step is often necessary to increase their volatility.[6]

Expertise & Experience: The Rationale for Derivatization in GC-MS Analysis

Direct analysis of this compound by GC can be challenging due to the polar amine group, which can lead to poor peak shape and thermal degradation. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group, significantly improving its volatility and thermal stability.

Experimental Protocol: A Representative GC-MS Method

Objective: To develop a sensitive and selective GC-MS method for the trace-level analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and sample in dichloromethane.

  • Derivatization: To 100 µL of the standard or sample solution, add 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte.

  • Quantification: Use an internal standard and construct a calibration curve based on the peak area ratios of the analyte to the internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

qNMR is a powerful analytical technique that allows for the direct quantification of a substance without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei.[10][11][12][13] This makes it an excellent tool for the certification of reference materials and for orthogonal verification of chromatographic methods.

Expertise & Experience: The Power of qNMR for Absolute Quantification

By using a certified internal standard with a known purity, the absolute purity of this compound can be determined with high accuracy and precision. The selection of a suitable internal standard with signals that do not overlap with the analyte is crucial.

Experimental Protocol: A qNMR Method for Purity Assessment

Objective: To determine the absolute purity of a this compound sample using qNMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing: Process the spectrum (phasing, baseline correction) and integrate the signals of the analyte and the internal standard.

  • Purity Calculation: Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Cross-Validation of Analytical Methods: Ensuring Data Integrity

Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[8] This is crucial when transferring methods between laboratories or when using different techniques to analyze the same sample.

The Cross-Validation Workflow

Caption: A workflow for the cross-validation of analytical methods.

Comparative Performance Data

The following table summarizes representative performance data for the three analytical methods. It is important to note that this data is illustrative and based on the analysis of structurally similar aromatic amines.[6][8] Actual performance should be established during method validation for this compound.

ParameterHPLC-UVGC-MS (with Derivatization)qNMR
Linearity (R²) > 0.999> 0.998Not Applicable (Primary Method)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Highly Accurate (Traceable to SI units)
Precision (%RSD) < 1.0%< 5.0%< 0.5%
Limit of Detection (LOD) ~0.01 µg/mL~0.001 µg/mLDependent on concentration and instrument
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.003 µg/mLDependent on concentration and instrument
Sample Throughput HighModerateLow
Cost per Sample LowModerateHigh
Primary Application Routine QC, PurityTrace Impurity AnalysisReference Standard Certification, Orthogonal Method

Conclusion: Selecting the Appropriate Method

The choice of analytical method for this compound is contingent on the specific analytical challenge.

  • HPLC is the preferred method for routine quality control due to its high throughput, robustness, and cost-effectiveness.

  • GC-MS offers superior sensitivity and selectivity, making it the ideal choice for trace-level impurity analysis.

  • qNMR serves as an invaluable tool for the absolute quantification and certification of reference materials, providing a high level of confidence in the primary standard used for chromatographic methods.

A thorough understanding of the principles and practical considerations of each technique, coupled with a rigorous cross-validation strategy, will ensure the generation of reliable and defensible analytical data throughout the drug development lifecycle.

References

  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. BenchChem. Accessed January 12, 2026.
  • A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of Dimethyl 2-aminoisophthalate. BenchChem. Accessed January 12, 2026.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Published July 2, 2025.
  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Published March 18, 2024.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Accessed January 12, 2026.
  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. ICH. Published July 8, 2025.
  • Validation of Analytical Procedures Q2(R2). ICH. Published November 30, 2023.
  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Quantitative NMR (qNMR). University of Illinois Chicago. Accessed January 12, 2026.
  • Stimuli Article (qNMR). US Pharmacopeia (USP). Accessed January 12, 2026.
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers. Published June 25, 2024.
  • GC/MS-LC/MS multi-residue method. Government of Canada. Published May 13, 2019.
  • Method Development and Validation of Test Method using RP-HPLC: A Review. The Pharmaceutical and Chemical Journal. 2025;12(4):163-167.
  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Accessed January 12, 2026.
  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. Published May 2, 2023.
  • A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid.
  • Validation of HPLC Techniques for Pharmaceutical Analysis.
  • BAGI-assessed green GC-MS method for rapid analysis of paracetamol/metoclopramide in pharmaceuticals and plasma. National Institutes of Health. Published November 18, 2025.
  • Comparative studies of analytical methods for simultaneous estimation of antibacterial agents in bulk and parenteral preparation. Journal of Pharmaceutical Chemistry. Published July 20, 2022.
  • Nitrosamines Analysis in Pharmaceuticals. Agilent. Accessed January 12, 2026.
  • Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. ScienceDirect. Accessed January 12, 2026.
  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. Accessed January 12, 2026.
  • Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide.
  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan. Journal of Pharmaceutical Research. Accessed January 12, 2026.
  • The analytical challenges of cyclopropylfentanyl and crotonylfentanyl: An approach for toxicological analysis.
  • Topical Collection : Analytical Chemistry Methods and Protocols: From Standard Practices to New Sustainable Approaches. MDPI. Accessed January 12, 2026.

Sources

Benchmarking 1-(4-Methoxyphenyl)cyclopropanamine: A Comparative Guide to LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting LSD1 and the Promise of Novel Cyclopropylamines

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in epigenetic regulation. By removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, LSD1 is critically involved in transcriptional repression.[1] Its overexpression has been implicated in a multitude of cancers, including acute myeloid leukemia (AML) and various solid tumors, where it contributes to the silencing of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state.[1][2] Consequently, the development of potent and selective LSD1 inhibitors has emerged as a promising therapeutic strategy.

Many of the most advanced LSD1 inhibitors are derivatives of tranylcypromine (TCP), a monoamine oxidase (MAO) inhibitor. These compounds act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor in the enzyme's active site, leading to its irreversible inhibition.[1] The compound of interest, 1-(4-Methoxyphenyl)cyclopropanamine, shares the cyclopropylamine scaffold characteristic of these inhibitors, suggesting it may also target LSD1. The 4-methoxy substitution on the phenyl ring is a feature seen in other potent LSD1 inhibitors, making this compound a compelling candidate for investigation.

This guide will detail a head-to-head comparison of this compound with a panel of well-characterized, clinically relevant LSD1 inhibitors. The objective is to provide a robust preclinical data package to ascertain its potential as a novel therapeutic agent.

The Benchmarking Panel: Established LSD1 Inhibitors for Comparison

To provide a meaningful assessment of this compound's activity, it will be benchmarked against the following established LSD1 inhibitors:

CompoundMechanism of ActionReported LSD1 IC50Key Features
Tranylcypromine (TCP) Irreversible, Covalent~200 µMThe prototypical, non-selective LSD1 inhibitor; also inhibits MAO-A and MAO-B.[2]
Iadademstat (ORY-1001) Irreversible, Covalent~18 nMA highly potent and selective LSD1 inhibitor currently in clinical trials for AML and solid tumors.[3]
Bomedemstat (IMG-7289) Irreversible, Covalent~56.8 nMAn orally bioavailable, potent LSD1 inhibitor in clinical development for myelofibrosis.[2]
GSK2879552 Irreversible, Covalent~16 nMA potent and selective LSD1 inhibitor that has been investigated in clinical trials for AML and small cell lung cancer.

Note: IC50 values can vary depending on assay conditions. The data presented is for comparative purposes.

Experimental Design: A Multi-tiered Approach to Characterization

The benchmarking of this compound will be conducted in a stepwise manner, progressing from biochemical potency to cellular activity and target selectivity.

Experimental_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Activity Assessment A Biochemical IC50 Determination (HRP-Coupled Assay) B Selectivity Profiling (MAO-A and MAO-B Assays) A->B Determine Potency C Cellular Target Engagement (Western Blot for H3K4me2) B->C D Anti-proliferative Activity (Cell Viability Assay) C->D Confirm Cellular Efficacy End End: Comprehensive Profile D->End Start Start: 1-(4-Methoxyphenyl) cyclopropanamine Start->A

Figure 1: A stepwise workflow for the comprehensive characterization of this compound.
Biochemical Potency: Determining the IC50 against LSD1

The initial step is to quantify the direct inhibitory effect of this compound on purified LSD1 enzyme.

Experimental Protocol: Horseradish Peroxidase (HRP)-Coupled LSD1 Inhibition Assay

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation of a histone H3 peptide substrate.

Materials:

  • Recombinant human LSD1/CoREST complex

  • Dimethylated histone H3 (1-21) peptide substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5)

  • Test compounds: this compound and benchmark inhibitors (TCP, Iadademstat, Bomedemstat, GSK2879552)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound and the benchmark inhibitors in the assay buffer.

  • In the 96-well plate, add the assay buffer, each concentration of the test compounds, and the recombinant LSD1/CoREST enzyme.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of the H3K4me2 peptide substrate, HRP, and Amplex Red reagent.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at ~530-540 nm and emission at ~585-595 nm.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement: Assessing Histone Methylation Changes

To confirm that this compound engages with LSD1 in a cellular context, we will measure the accumulation of its primary substrate, H3K4me2.

Experimental Protocol: Western Blotting for H3K4me2

Cell Lines:

  • MV4-11: An acute myeloid leukemia cell line known to be sensitive to LSD1 inhibitors.

  • MGC-803: A gastric cancer cell line also reported to be responsive to LSD1 inhibition.

Materials:

  • MV4-11 and MGC-803 cells

  • Cell culture media and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-H3K4me2 and Rabbit anti-Total Histone H3 (loading control)

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed MV4-11 or MGC-803 cells in 6-well plates and allow them to adhere (for MGC-803) or reach the desired density (for MV4-11).

  • Treat the cells with a dose range of this compound and benchmark inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Harvest the cells and lyse them to extract total protein.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-Total Histone H3 antibody to ensure equal loading.

  • Quantify the band intensities to determine the relative increase in H3K4me2 levels.

Selectivity Profiling: Gauging Off-Target Effects on Monoamine Oxidases

Given the structural similarity of LSD1 to MAO-A and MAO-B, assessing the selectivity of this compound is crucial to predict potential off-target effects.

Experimental Protocol: MAO-A and MAO-B Inhibition Assays

This spectrophotometric assay measures the oxidation of specific substrates by MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4)

  • Test compounds

  • 96-well UV-transparent microplate

  • Spectrophotometric plate reader

Procedure:

  • Prepare serial dilutions of this compound and the benchmark inhibitors in the assay buffer.

  • In the 96-well plate, add the assay buffer, each concentration of the test compounds, and either MAO-A or MAO-B enzyme.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Monitor the increase in absorbance over time at 316 nm for the formation of 4-hydroxyquinoline (MAO-A) or at 250 nm for the formation of benzaldehyde (MAO-B).

  • Determine the initial reaction rates and calculate the percent inhibition for each inhibitor concentration.

  • Determine the IC50 values for MAO-A and MAO-B.

Signaling_Pathway cluster_LSD1 LSD1-mediated Gene Repression H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate Gene_Expression Gene Expression H3K4me2->Gene_Expression Promotes Transcription H3K4me0 H3K4me0 (Repressed Chromatin) LSD1->H3K4me0 Demethylation H3K4me0->Gene_Expression Leads to Repression Inhibitor This compound Inhibitor->LSD1 Inhibition

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In drug discovery and development, the journey from a promising lead compound to a clinical candidate is fraught with challenges. A critical step in this process is understanding how a series of structurally related compounds behave within a biological system. This guide provides a comprehensive framework for conducting a comparative study of the pharmacokinetic (PK) profiles of such compounds. As Senior Application Scientists, our goal is to move beyond rote protocol execution and delve into the causality behind our experimental choices, ensuring that the data generated is not only accurate but also provides clear, actionable insights for project teams.

Pharmacokinetics is the study of what the body does to a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2] When comparing related compounds, we aim to understand how subtle changes in chemical structure—the addition of a methyl group, the substitution of a fluorine atom, the alteration of a heterocyclic ring—can profoundly impact these ADME properties and, consequently, the drug's overall exposure and potential for efficacy and safety.[3] This guide will walk through the strategic planning, experimental execution, and data interpretation required for a robust comparative PK study.

The Strategic Framework: From Physicochemical Properties to In Vivo Outcomes

A successful comparative PK study is not a linear process but an iterative cycle of hypothesis, experimentation, and analysis. The overarching goal is to establish a Structure-Pharmacokinetic Relationship (SPKR) for the chemical series, which can guide medicinal chemists in synthesizing new analogues with improved properties.

G cluster_0 Phase 1: Foundational In Vitro Profiling cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & Physicochemical Characterization B In Vitro ADME Assays (Solubility, Permeability, Stability) A->B Characterize basic properties C Pilot In Vivo PK Study (e.g., in rodents) B->C Select candidates for in vivo testing D Bioanalytical Method Development & Validation C->D Quantify drug levels E PK Parameter Calculation (NCA or Compartmental) D->E Generate concentration-time data F Comparative Analysis & SPKR Development E->F Establish relationships F->A Guide next synthesis cycle G cluster_0 In Vivo PK Workflow A Dosing Administer Compound A to animals B Blood Sampling Collect samples at pre-defined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) A->B C Sample Processing Process blood to plasma/serum and store at -80°C B->C D Washout Period Allow for complete clearance of Compound A (typically 7-10 half-lives) C->D E Dosing Administer Compound B to the same animals D->E F Blood Sampling Repeat identical sampling schedule E->F G Sample Processing Process and store samples F->G H Bioanalysis Quantify drug concentrations in all samples using LC-MS/MS G->H I Data Analysis Calculate PK parameters for each compound in each animal H->I

Sources

Validating the Mechanism of Action of 1-(4-Methoxyphenyl)cyclopropanamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous validation of a novel compound's mechanism of action is a cornerstone of preclinical research. This guide provides a comprehensive framework for investigating the biological activity of 1-(4-Methoxyphenyl)cyclopropanamine, a compound of interest due to its structural similarities to known enzyme inhibitors. While direct literature on this specific molecule is sparse, its chemical architecture, particularly the presence of a cyclopropylamine moiety, suggests a potential role as an inhibitor of flavin-dependent amine oxidases, such as Monoamine Oxidase (MAO) or Lysine-Specific Demethylase 1 (LSD1).[1][2][3]

This document will therefore proceed based on the central hypothesis that this compound functions as an inhibitor of MAO and/or LSD1. We will present a logical, multi-tiered experimental approach to test this hypothesis, objectively compare its potential performance with established inhibitors, and provide the foundational data necessary for its further development.

The Structural Rationale: A Tale of Two Enzymes

The core of our hypothesis lies in the structure of this compound. The cyclopropylamine scaffold is a well-established pharmacophore responsible for the irreversible inhibition of both MAO and LSD1.[2][3] Tranylcypromine, a clinically used antidepressant, is a classic example of a cyclopropylamine-containing MAO inhibitor that also exhibits activity against LSD1.[1][4] The mechanism of these inhibitors often involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor essential for the catalytic activity of these enzymes.[1]

The 4-methoxy substitution on the phenyl ring of this compound may influence its selectivity and potency. Structure-activity relationship (SAR) studies on tranylcypromine analogs have shown that substitutions on the phenyl ring can significantly alter inhibitory activity and selectivity between MAO-A, MAO-B, and LSD1.[4][5][6]

Therefore, the primary investigative goal is to determine if this compound inhibits MAO-A, MAO-B, or LSD1, and to characterize the nature of this inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive).

A Phased Approach to Mechanism of Action Validation

We propose a two-tiered validation strategy, beginning with in vitro enzymatic assays to establish direct target engagement and progressing to cell-based assays to confirm activity in a biological context.

Tier 1: In Vitro Enzymatic Inhibition Assays

The initial step is to directly assess the inhibitory potential of this compound against purified MAO-A, MAO-B, and LSD1 enzymes.

Experimental Workflow: In Vitro Enzyme Inhibition

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound This compound (in DMSO) Incubation Incubate Enzyme with Test Compound/Control (Varying Concentrations) Test_Compound->Incubation Enzymes Purified Recombinant MAO-A, MAO-B, LSD1 Enzymes->Incubation Controls Positive Controls: Clorgyline (MAO-A) Selegiline (MAO-B) Tranylcypromine (LSD1/MAO) Controls->Incubation Substrate_Addition Add Specific Substrate Incubation->Substrate_Addition Detection Measure Product Formation (Fluorometric/Colorimetric) Substrate_Addition->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine Selectivity Ratios (e.g., IC50 MAO-B / IC50 MAO-A) IC50->Selectivity

Caption: Workflow for in vitro enzymatic inhibition assays.

Detailed Protocols:

Protocol 2.1: MAO-A and MAO-B Inhibition Assay

This protocol is adapted from standard fluorometric methods for measuring MAO activity.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Enzyme Solutions: Recombinant human MAO-A and MAO-B diluted in assay buffer.

    • Substrate: Amplex® Red reagent, horseradish peroxidase (HRP), and a suitable MAO substrate (e.g., p-tyramine).

    • Test Compound: this compound serially diluted in DMSO.

    • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B) serially diluted in DMSO.

  • Assay Procedure:

    • Add 50 µL of the enzyme solution to the wells of a 96-well black microplate.

    • Add 2 µL of the test compound or positive control at various concentrations.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the substrate solution.

    • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~580-590 nm) every 5 minutes for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Protocol 2.2: LSD1 Inhibition Assay

This protocol utilizes a common method for detecting LSD1 activity through the production of hydrogen peroxide.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT.

    • Enzyme Solution: Recombinant human LSD1/CoREST complex diluted in assay buffer.

    • Substrate: H3K4me2 peptide, Amplex® Red reagent, and HRP.

    • Test Compound: this compound serially diluted in DMSO.

    • Positive Control: Tranylcypromine serially diluted in DMSO.

  • Assay Procedure:

    • Follow a similar procedure to the MAO assay, incubating the LSD1 enzyme with the test compound before adding the substrate mixture.

  • Data Analysis:

    • Calculate IC50 values as described for the MAO assays.

Comparative Data: Expected IC50 Values for Control Compounds

CompoundTarget EnzymeReported IC50 (nM)
ClorgylineMAO-A~1-10
SelegilineMAO-B~5-20
TranylcypromineLSD1~2000-20,000
TranylcypromineMAO-A~200
TranylcypromineMAO-B~200

Note: IC50 values can vary depending on assay conditions.

Tier 2: Cell-Based Target Engagement and Downstream Effects

Positive results from the in vitro assays should be followed by cell-based experiments to confirm that this compound can access its target in a cellular environment and elicit a biological response.

Experimental Workflow: Cell-Based Validation

G cluster_treatment Cellular Treatment cluster_endpoints Endpoint Analysis cluster_interpretation Interpretation Cell_Culture Select Appropriate Cell Line (e.g., SH-SY5Y for MAO, MV4-11 for LSD1) Compound_Treatment Treat Cells with This compound Cell_Culture->Compound_Treatment Target_Engagement Measure Target Engagement (e.g., Cellular Thermal Shift Assay) Compound_Treatment->Target_Engagement Downstream_Effects Assess Downstream Effects: - Histone Methylation (for LSD1) - Neurotransmitter Levels (for MAO) Compound_Treatment->Downstream_Effects Phenotypic_Assay Phenotypic Readout (e.g., Cell Proliferation, Differentiation) Compound_Treatment->Phenotypic_Assay Correlation Correlate Target Engagement with Downstream Effects and Phenotype Target_Engagement->Correlation Downstream_Effects->Correlation Phenotypic_Assay->Correlation

Caption: Workflow for cell-based mechanism of action validation.

Protocol 2.3: Western Blot for Histone Methylation (LSD1 Activity)

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line with high LSD1 expression (e.g., MV4-11 acute myeloid leukemia cells).

    • Treat cells with varying concentrations of this compound for 24-48 hours.

  • Histone Extraction and Western Blotting:

    • Isolate histones from treated and untreated cells.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control).

    • Incubate with a secondary antibody and visualize bands using chemiluminescence.

  • Expected Outcome:

    • Inhibition of LSD1 should lead to an increase in the levels of H3K4me1 and H3K4me2.

Protocol 2.4: Neurotransmitter Level Measurement (MAO Activity)

  • Cell Culture and Treatment:

    • Use a neuronal cell line such as SH-SY5Y.

    • Treat cells with this compound.

  • Neurotransmitter Quantification:

    • Lyse the cells and measure the levels of monoamine neurotransmitters (e.g., dopamine, serotonin) and their metabolites using HPLC or ELISA.

  • Expected Outcome:

    • Inhibition of MAO-A should increase serotonin levels, while MAO-B inhibition should primarily increase dopamine levels.

Comparative Analysis and Interpretation

The data generated from these experiments will allow for a robust comparison of this compound with established inhibitors.

Comparative Data Summary

ParameterThis compoundTranylcypromineORY-1001 (LSD1i)Selegiline (MAO-Bi)
IC50 MAO-A (nM) Experimental Value~200>10,000>10,000
IC50 MAO-B (nM) Experimental Value~200>10,000~5-20
IC50 LSD1 (nM) Experimental Value~2000-20,000~20>10,000
Selectivity CalculatedNon-selectiveLSD1 selectiveMAO-B selective
Cellular H3K4me2 Increase Experimental ValueModerateStrongNone
Cellular Dopamine Increase Experimental ValueYesNoStrong

A potent and selective inhibitor will exhibit a low IC50 for its primary target and significantly higher IC50 values for off-targets. The cellular data should corroborate the enzymatic findings, demonstrating a clear link between target inhibition and a downstream biological effect.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to validating the hypothesized mechanism of action of this compound. By following these experimental protocols, researchers can generate the necessary data to:

  • Determine if this compound is an inhibitor of MAO-A, MAO-B, or LSD1.

  • Quantify its potency and selectivity.

  • Confirm its activity in a cellular context.

  • Objectively compare its performance against established inhibitors.

The results of this investigation will be crucial in determining the potential of this compound as a valuable research tool or a starting point for therapeutic development. Further studies could explore its in vivo efficacy in relevant disease models, its pharmacokinetic properties, and a more detailed structural analysis of its interaction with its target enzyme.

References

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. ChemMedChem. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal. [Link]

  • Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. PubMed. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]

  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University Institutional Repository. [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ResearchGate. [Link]

  • N-[2-(o-iodophenoxy)ethyl]cyclopropylamine Hydrochloride (LY121768), a Potent and Selective Irreversible Inhibitor of Type A Monoamine Oxidase. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Lancaster University Research Directory. [Link]

  • N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Mayo Clinic. [Link]

  • Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. Journal of Pharmacy and Pharmacology. [Link]

  • Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

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A Researcher's Guide to Assessing the Off-Target Profile of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a promising small molecule from discovery to clinical application is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and therapeutic failure. This guide provides an in-depth, technical framework for assessing the off-target profile of 1-(4-Methoxyphenyl)cyclopropanamine, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). By comparing its hypothetical off-target profile with other relevant compounds and providing detailed experimental protocols, this guide aims to equip scientists with the necessary tools to conduct a thorough and self-validating assessment of their compounds.

The Critical Importance of Off-Target Profiling

This compound belongs to a class of compounds that target LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase crucial in epigenetic regulation.[1] LSD1 is a validated target in various cancers, making its inhibitors, like this compound, promising therapeutic candidates.[2][3] However, the structural similarity of LSD1 to other FAD-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), presents a significant challenge for inhibitor selectivity.[4] Off-target inhibition of MAOs can lead to serious adverse effects, including hypertensive crisis and serotonin syndrome, as observed with less selective inhibitors like tranylcypromine.[5][6] Therefore, a rigorous evaluation of off-target activities is not just a regulatory requirement but a fundamental aspect of developing a safe and effective therapeutic.

This guide will compare the hypothetical off-target profile of this compound with two comparator compounds:

  • Tranylcypromine: A well-characterized, non-selective inhibitor of both LSD1 and MAOs, serving as a benchmark for off-target liabilities.[5]

  • Selective LSD1 Inhibitor (SLI): A hypothetical, highly selective LSD1 inhibitor representing the ideal target profile.

Comparative Off-Target Profile

A comprehensive off-target assessment involves screening the compound against a broad panel of kinases, receptors, ion channels, and enzymes.[7][8] The following table summarizes hypothetical data from such a screening for our three compounds of interest.

Target FamilyRepresentative TargetThis compound (% Inhibition @ 10 µM)Tranylcypromine (% Inhibition @ 10 µM)Selective LSD1 Inhibitor (SLI) (% Inhibition @ 10 µM)
Amine Oxidases LSD1 95% 92% 98%
LSD235%45%5%
MAO-A 40% 85% <5%
MAO-B 55% 88% <5%
Kinases ABL1<10%15%<5%
SRC<10%12%<5%
GPCRs 5-HT2A15%25%<5%
Adrenergic α1A<10%18%<5%
Ion Channels hERG5%10%<2%

This data is hypothetical and for illustrative purposes only.

This hypothetical data suggests that while this compound is a potent LSD1 inhibitor, it may exhibit some cross-reactivity with MAO-A and MAO-B, albeit significantly less than the non-selective inhibitor tranylcypromine. The Selective LSD1 Inhibitor (SLI) demonstrates a much cleaner profile.

Experimental Workflows for Off-Target Assessment

A multi-pronged experimental approach is essential for a thorough off-target evaluation. This typically begins with broad in vitro screening, followed by more focused cell-based assays.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays a Broad Panel Screening (Kinases, GPCRs, etc.) b Focused Amine Oxidase Panel (LSD1, LSD2, MAO-A, MAO-B) a->b Identify potential off-target families c Cytotoxicity Assays (e.g., MTT, LDH) b->c Confirm cellular activity & toxicity d Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) c->d Investigate mechanism of toxicity e Phenotypic Screening d->e Assess broader cellular impact

Caption: A typical workflow for assessing off-target effects.

Key Experimental Protocols

Broad Panel Off-Target Screening (In Vitro)

Objective: To identify potential off-target interactions across a wide range of protein families.

Methodology: This is often outsourced to specialized contract research organizations (CROs) that maintain large panels of assays.[9][10]

Step-by-Step Protocol (General Overview):

  • Compound Submission: Provide the CRO with a sufficient quantity of the test compound (e.g., this compound) and comparators at a defined concentration (e.g., 10 µM).

  • Assay Execution: The CRO performs binding or functional assays for a pre-defined panel of targets (e.g., Eurofins SafetyScreen44 or WuXi AppTec Mini Safety 44 Panel).[8][9] These panels typically include a diverse set of GPCRs, kinases, ion channels, and transporters.[7]

  • Data Analysis: The primary endpoint is typically the percent inhibition or activation at the tested concentration. A common threshold for a "hit" is >50% inhibition.

  • Hit Validation: Any identified hits should be followed up with dose-response studies to determine the IC50 or EC50 value.

Causality and Self-Validation: Running a known non-selective agent (Tranylcypromine) and a clean compound (ideally a structurally related inactive analog) alongside the test compound provides crucial internal controls. Consistent results for these controls validate the assay performance.

Cellular Cytotoxicity Assay (MTT Assay)

Objective: To assess the general toxicity of the compound on cultured cells.

Methodology: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate a relevant cancer cell line (e.g., a cell line where LSD1 is overexpressed) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, tranylcypromine, and the selective LSD1 inhibitor (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.

Trustworthiness: The inclusion of positive (e.g., a known cytotoxic agent like doxorubicin) and negative controls is essential. Comparing the cytotoxic IC50 to the on-target IC50 provides the therapeutic index, a key indicator of potential off-target toxicity.

Visualizing Potential Off-Target Signaling

Understanding how an off-target interaction might translate into a cellular effect is crucial. For instance, off-target inhibition of a kinase could disrupt a critical signaling pathway.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor GPCR Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Translocation Gene Gene Expression TF->Gene OffTarget Off-Target Inhibition OffTarget->Kinase2

Caption: Hypothetical off-target inhibition of a kinase.

Conclusion and Future Directions

The comprehensive assessment of off-target effects is a cornerstone of modern drug discovery. For a promising molecule like this compound, a systematic approach combining broad panel screening and targeted cellular assays is imperative. The hypothetical data presented here underscores the importance of comparing a new chemical entity against both a "dirty" and a "clean" benchmark to understand its relative selectivity. By adhering to rigorous, self-validating experimental protocols, researchers can build a robust safety profile for their compounds, paving the way for successful clinical translation. Future work should focus on in vivo toxicity studies in relevant animal models to confirm the in vitro findings and further elucidate the therapeutic window of this compound.

References

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A Comprehensive Guide to the Comparative Toxicity Profiling of 1-(4-Methoxyphenyl)cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for the comparative toxicological assessment of 1-(4-Methoxyphenyl)cyclopropanamine and its derivatives. Recognizing the growing interest in this chemical scaffold for various research and development applications, a thorough understanding of its potential toxicity is paramount for ensuring safety and guiding further development. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a comprehensive toxicity profiling study. We will delve into the anticipated structure-activity relationships (SAR) that may govern the toxicological profiles of these compounds, drawing upon established principles of toxicology and medicinal chemistry.

Introduction: The Scientific Imperative for Toxicity Profiling

The this compound scaffold is of significant interest due to its presence in a variety of biologically active molecules, including some novel psychoactive substances (NPS).[1] The unique combination of a cyclopropylamine moiety and a methoxy-substituted phenyl ring presents a complex toxicological profile that warrants careful investigation. The cyclopropylamine group, for instance, is a known structural alert, as it can undergo metabolic activation by cytochrome P450 (CYP450) enzymes to form reactive intermediates.[2][3] This process can lead to the formation of covalent adducts with cellular macromolecules, such as proteins and DNA, potentially triggering organ toxicity, particularly hepatotoxicity.[2] Similarly, aromatic amines are a well-established class of compounds that can be metabolized to genotoxic species.[4][5]

The methoxy group on the phenyl ring can also influence the compound's metabolic fate and toxicity. Its position and electronic properties can affect the rate and site of metabolism, potentially leading to the formation of reactive quinone-type metabolites. Studies have shown that the substitution pattern on aromatic rings significantly impacts the toxicological properties of compounds.[6] For example, a comparative study of bicyclic adducts found that a 4-methoxy substituted compound exhibited greater cytotoxicity than its 2-methoxy and unsubstituted counterparts.[6]

Given these structural features, a comprehensive toxicity assessment of this compound derivatives is essential. This guide proposes a tiered in vitro testing strategy designed to provide a comparative analysis of cytotoxicity, genotoxicity, and potential mechanisms of toxicity. The insights gained from such a study will be invaluable for researchers, scientists, and drug development professionals in making informed decisions about the safety and viability of this class of compounds.

Proposed Derivatives for Comparative Analysis

To establish a clear structure-activity relationship, a focused set of derivatives of the parent compound, this compound (MCP), should be synthesized and evaluated. The selection of these derivatives is critical for systematically probing the influence of key structural modifications on toxicity.

Table 1: Proposed this compound Derivatives for Comparative Toxicity Profiling

Compound IDStructureRationale for Inclusion
MCP This compoundParent compound for baseline toxicity assessment.
MCP-Me N-Methyl-1-(4-methoxyphenyl)cyclopropanamineTo evaluate the effect of N-alkylation on metabolic stability and toxicity.
MCP-Et N-Ethyl-1-(4-methoxyphenyl)cyclopropanamineTo further explore the impact of increasing the size of the N-alkyl substituent.
MCP-2-OMe 1-(2-Methoxyphenyl)cyclopropanamineTo investigate the influence of the methoxy group's position on the phenyl ring.
MCP-3-OMe 1-(3-Methoxyphenyl)cyclopropanamineTo provide a comprehensive comparison of methoxy positional isomers.
MCP-4-F 1-(4-Fluorophenyl)cyclopropanamineTo assess the effect of an electron-withdrawing substituent on the phenyl ring.
MCP-4-Cl 1-(4-Chlorophenyl)cyclopropanamineTo evaluate the impact of a different halogen with distinct electronic and steric properties.

Experimental Workflows and Protocols

A tiered approach to in vitro toxicity testing is recommended, starting with broad cytotoxicity assessments and progressing to more specific mechanistic and genotoxicity assays.

General Cytotoxicity Assessment

The initial tier of testing aims to determine the concentration-dependent effects of the compounds on cell viability. This is crucial for establishing the dose range for subsequent, more detailed assays.

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis HepG2 HepG2 (Hepatotoxicity) Dose Dose-Response (e.g., 0.1 - 1000 µM) HepG2->Dose SHSY5Y SH-SY5Y (Neurotoxicity) SHSY5Y->Dose Time Time-Course (e.g., 24, 48, 72h) Dose->Time MTT MTT Assay (Metabolic Activity) Time->MTT LDH LDH Assay (Membrane Integrity) Time->LDH IC50 IC50 Calculation MTT->IC50 LDH->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for general cytotoxicity assessment.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus providing an indication of the metabolic activity of the cells.

Materials:

  • HepG2 or SH-SY5Y cells

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment

The Ames test is a widely used and regulatory-accepted bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

G cluster_0 Bacterial Strains cluster_1 Metabolic Activation cluster_2 Treatment and Plating cluster_3 Incubation and Analysis Strains Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) S9 With and Without S9 Mix (Rat Liver Homogenate) Strains->S9 Treatment Incubate bacteria with test compound S9->Treatment Plating Plate on minimal glucose agar Treatment->Plating Incubate Incubate for 48-72 hours Plating->Incubate Count Count revertant colonies Incubate->Count Analysis Compare to negative control Count->Analysis

Caption: Workflow for the Ames test.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Test compounds

  • S9 metabolic activation mix (from Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat liver)[7][8]

  • Top agar (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Preparation: Prepare overnight cultures of the Salmonella tester strains. Prepare the S9 mix if metabolic activation is being tested.

  • Treatment: In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix (or buffer for tests without metabolic activation).

  • Pre-incubation (optional but recommended for some compounds): Incubate the mixture at 37°C for 20-30 minutes.[7]

  • Plating: Add 2 mL of molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Mechanistic Insights and Structure-Activity Relationships

The proposed study design allows for the elucidation of key structure-activity relationships that can inform the future design of safer compounds.

The Role of the Cyclopropylamine Moiety

The primary toxicity concern associated with the cyclopropylamine moiety is its potential for metabolic activation by CYP450 enzymes to form reactive intermediates.[2][3] This can lead to the formation of a reactive α,β-unsaturated aldehyde, which is an electrophilic species capable of forming covalent adducts with cellular nucleophiles, such as glutathione and proteins.[2] This process is a plausible mechanism for the hepatotoxicity observed with some cyclopropylamine-containing drugs.[2]

G cluster_0 Metabolic Activation of Cyclopropylamine Parent This compound CYP450 CYP450 (e.g., CYP1A2) Parent->CYP450 Oxidation Reactive Reactive Intermediate (α,β-unsaturated aldehyde) CYP450->Reactive Adducts Covalent Adducts (Protein, DNA) Reactive->Adducts Nucleophilic Attack Toxicity Hepatotoxicity / Genotoxicity Adducts->Toxicity

Caption: Proposed metabolic activation pathway of the cyclopropylamine moiety.

It is hypothesized that N-alkylation (MCP-Me and MCP-Et) may alter the rate of this metabolic activation, potentially increasing or decreasing the formation of reactive metabolites.

The Influence of the 4-Methoxyphenyl Group

The methoxy-substituted phenyl ring can also contribute to the overall toxicity profile. Aromatic amines can undergo N-oxidation to form N-hydroxylamines, which can then be further converted to reactive nitrenium ions that are known to be genotoxic.[5] The electronic nature of the substituents on the aromatic ring can influence the stability of these reactive intermediates and thus modulate their genotoxicity.[9]

The methoxy group itself can be a site of metabolism (O-demethylation), which could lead to the formation of a phenol. This phenolic metabolite could then be oxidized to a reactive quinone species.

By comparing the toxicity of MCP with its 2- and 3-methoxy isomers, as well as the fluoro and chloro-substituted analogs, we can gain insight into how the electronic and steric properties of the substituent on the phenyl ring affect the overall toxicity. It is plausible that electron-withdrawing groups (MCP-4-F and MCP-4-Cl) may increase the mutagenic potential, as has been observed for other aromatic amines.[9]

Data Presentation and Interpretation

The results of the comparative toxicity profiling should be presented in a clear and concise manner to facilitate interpretation and comparison between the different derivatives.

Table 2: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

Compound IDHepG2 (24h)HepG2 (48h)SH-SY5Y (24h)SH-SY5Y (48h)
MCP 150.5 ± 12.385.2 ± 9.8210.8 ± 15.1135.4 ± 11.7
MCP-Me 125.1 ± 10.570.6 ± 8.1180.3 ± 13.2110.9 ± 10.2
MCP-Et 180.7 ± 14.8102.3 ± 11.5250.1 ± 18.5165.7 ± 14.3
MCP-2-OMe 250.3 ± 20.1140.8 ± 13.4310.5 ± 25.6205.1 ± 18.9
MCP-3-OMe 190.6 ± 16.2115.4 ± 10.9265.9 ± 21.3180.2 ± 16.5
MCP-4-F 110.2 ± 9.760.1 ± 7.5150.6 ± 11.895.3 ± 8.8
MCP-4-Cl 95.8 ± 8.952.4 ± 6.3130.2 ± 10.580.7 ± 7.1

Table 3: Hypothetical Comparative Genotoxicity Data (Ames Test)

Compound IDTA98 (-S9)TA98 (+S9)TA100 (-S9)TA100 (+S9)Mutagenicity Conclusion
MCP -+-++Mutagenic with metabolic activation
MCP-Me -++-+++Strongly mutagenic with metabolic activation
MCP-Et -+-++Mutagenic with metabolic activation
MCP-2-OMe ----Non-mutagenic
MCP-3-OMe -+/--+Weakly mutagenic with metabolic activation
MCP-4-F -++-+++Strongly mutagenic with metabolic activation
MCP-4-Cl -+++-+++Strongly mutagenic with metabolic activation
(-): Negative; (+/-): Equivocal; (+): Weakly Positive; (++): Positive; (+++): Strongly Positive

Conclusion

The comparative toxicity profiling of this compound derivatives is a critical step in understanding the safety of this chemical class. The proposed in vitro testing strategy, encompassing cytotoxicity and genotoxicity assessments, provides a robust framework for generating the necessary data to establish structure-activity relationships. By systematically evaluating a series of rationally designed analogs, researchers can identify the key structural features that contribute to toxicity and use this knowledge to guide the development of safer and more effective molecules. The mechanistic insights gained from these studies will not only be crucial for the risk assessment of this specific class of compounds but will also contribute to the broader understanding of the toxicology of cyclopropylamines and aromatic amines.

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  • Welsch, F., et al. (1993). Toxicokinetics and structure-activity relationships of nine para-substituted phenols in rat embryos in vitro.
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  • Sestito, S., et al. (2021). Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties. International Journal of Molecular Sciences, 22(19), 10738.
  • Li, X., et al. (2023). Comparative Analysis of TA102 and WP2 uvrA(pKM101) Strains in Detecting Nitrosamine Mutagens in the Enhanced Ames Test. Environmental and Molecular Mutagenesis, 64(7), 415-424.
  • Simmler, L. D., et al. (2014). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Pharmacology & Therapeutics, 143(1), 89-109.
  • Nebert, D. W., & Dalton, T. P. (2006). Biochemistry, Cytochrome P450.
  • Hein, D. W., et al. (2006). 4,4'-methylenedianiline-induced hepatotoxicity is modified by N-acetyltransferase 2 (NAT2) acetylator polymorphism in the rat. Journal of Pharmacology and Experimental Therapeutics, 316(2), 856-863.
  • Song, D. I., et al. (1997). Cytotoxic effects of MPTP on SH-SY5Y human neuroblastoma cells. Neurotoxicology, 18(3), 725-731.
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  • Chen, Y., et al. (2018). Cytotoxic effects of MPTP on SH-SY5Y human neuroblastoma cells. Neuroscience Letters, 662, 142-148.
  • Godoy, P., et al. (2013). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. Archives of Toxicology, 87(12), 2131-2150.
  • Yilmaz, I., et al. (2023). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. Chemistry & Biodiversity, 20(1), e202200843.
  • Kalgutkar, A. S., & Soglia, J. R. (2005). Reactive Metabolites and Drug Safety. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142.
  • Szabó, D., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 892.
  • da Silva, A. F., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 66(9), e00632-22.
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evaluation of the therapeutic index of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of the Therapeutic Index for 1-(4-Methoxyphenyl)cyclopropanamine

A Methodological Framework for Researchers and Drug Development Professionals

The journey of a novel chemical entity from the bench to the clinic is paved with rigorous evaluation, chief among which is the characterization of its safety and efficacy. The therapeutic index (TI) serves as a critical quantitative measure of a drug's safety margin, defining the window between its therapeutic and toxic doses.[1][2] This guide provides a comprehensive framework for the preclinical , a compound belonging to the versatile cyclopropylamine class of molecules.[3][4]

Cyclopropylamine derivatives are integral building blocks in medicinal chemistry, recognized for their applications in pharmaceuticals ranging from antidepressants to anticancer agents.[3][5] Specifically, the cyclopropylamine moiety is a key pharmacophore in mechanism-based inhibitors of enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), making compounds like this compound promising candidates for development.[5][6][7][8] This guide will detail the experimental protocols, comparative analysis, and mechanistic considerations essential for thoroughly assessing its therapeutic potential.

The Therapeutic Index: A Cornerstone of Drug Safety

The therapeutic index is a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that elicits toxicity.[9] A large TI is desirable, as it indicates a wide margin between the effective and toxic doses.[2] Conversely, a narrow therapeutic index signifies that the doses for efficacy and toxicity are close, necessitating careful patient monitoring.[10][11]

The TI is most commonly calculated in a preclinical setting using the following ratio:

TI = TD₅₀ / ED₅₀

  • ED₅₀ (Median Effective Dose): The dose required to produce a desired therapeutic effect in 50% of the test population.[12][13]

  • TD₅₀ (Median Toxic Dose): The dose that causes a specific toxic effect in 50% of the test population.[12]

This guide focuses on the TD₅₀/ED₅₀ ratio, as it is a highly relevant measure for clinical safety assessment.[1]

Experimental Workflow for TI Determination in a Rodent Model

A robust evaluation of the therapeutic index requires a systematic in vivo approach. The following protocol outlines the essential steps for determining the ED₅₀ and TD₅₀ of this compound in a mouse model. The choice of a specific therapeutic endpoint (e.g., antidepressant effect) and toxic endpoint (e.g., neurotoxicity) will depend on the compound's expected pharmacological activity.

Protocol: In Vivo Assessment of Efficacy and Toxicity

Objective: To determine the median effective dose (ED₅₀) and median toxic dose (TD₅₀) of this compound to calculate its therapeutic index.

Materials & Methods:

  • Test Compound: this compound hydrochloride, purity >95%.[14]

  • Animals: Age- and weight-matched mice (e.g., C57BL/6), housed in a controlled environment.

  • Vehicle: A suitable vehicle for dissolving the test compound (e.g., sterile saline or 5% DMSO in saline).

  • Dosing Equipment: Calibrated pipettes, oral gavage needles, or syringes for intraperitoneal injection.

  • Efficacy Assay: Equipment specific to the desired therapeutic effect (e.g., forced swim test apparatus for antidepressant activity).

  • Toxicity Assessment: A standardized checklist for clinical signs of toxicity (e.g., modified Irwin screen) and equipment for relevant measurements (e.g., balance for body weight, rectal probe for temperature).

Experimental Workflow Diagram:

Caption: A multi-phase workflow for the in vivo determination of the therapeutic index.

Step-by-Step Procedure:

  • Phase 1: Dose-Range Finding. This initial, exploratory phase is crucial for establishing the dose ranges for the definitive studies.[15] Administer a wide range of doses (e.g., 1, 10, 50, 100, 200 mg/kg) to small groups of animals (n=2-3 per group). The goal is to identify the dose that causes overt toxicity and a dose that shows a hint of the desired effect, thereby bracketing the ranges for the ED₅₀ and TD₅₀ studies.

  • Phase 2: Definitive ED₅₀ Determination.

    • Based on the dose-range finding, select 5-7 doses expected to span from no effect to a maximal therapeutic effect. Include a vehicle control group.

    • Randomly assign animals to each dose group (n=8-10 per group) to ensure statistical power.

    • Administer the compound and, at the predetermined time of peak effect, perform the relevant therapeutic assay (e.g., forced swim test).

    • A binary endpoint is defined (e.g., >50% reduction in immobility time compared to the control mean). The percentage of animals in each group meeting this criterion is recorded.

  • Phase 3: Definitive TD₅₀ Determination.

    • In a separate cohort of animals, administer 5-7 doses expected to produce toxicity.

    • Monitor animals closely for a set period (e.g., 24 hours) for a predefined, clear-cut toxic endpoint (e.g., loss of righting reflex, sustained tremors, or >20% body weight loss).

    • Record the percentage of animals in each group that exhibit the toxic endpoint.

  • Phase 4: Data Analysis and TI Calculation.

    • Plot the percentage of animals responding (for both efficacy and toxicity) against the log of the dose.

    • Use statistical software to perform a logit or probit regression analysis to fit a sigmoidal curve to each dataset.[16]

    • From these curves, the ED₅₀ and TD₅₀ values are accurately calculated.

    • The therapeutic index is then calculated as the ratio of TD₅₀ to ED₅₀.

Comparative Analysis: Benchmarking for Success

The calculated TI for this compound is most meaningful when placed in context. Comparing it to existing drugs with similar mechanisms or indications provides a benchmark for its potential safety profile.

Table 1: Illustrative Comparative Therapeutic Index Data

CompoundED₅₀ (mg/kg)TD₅₀ (mg/kg)Therapeutic Index (TD₅₀/ED₅₀)Notes
This compound 1218015 Hypothetical data based on a favorable preclinical profile.
Tranylcypromine (MAOI) 201005Established non-selective MAOI; known for a narrower TI.[17][18]
Novel Competitor Compound 89612A different investigational compound with a good safety margin.

Note: The data presented in this table for this compound and the Novel Competitor Compound are hypothetical and for illustrative purposes only.

Interpretation: In this hypothetical scenario, this compound demonstrates a TI of 15, which is substantially wider than the established comparator, Tranylcypromine. This would suggest a superior safety margin, a highly desirable characteristic for a new drug candidate.

Mechanistic Basis of the Therapeutic Index

A compound's therapeutic index is intrinsically linked to its mechanism of action and target selectivity. A wide TI often results from high selectivity for the therapeutic target over other proteins that could cause adverse effects.

G cluster_0 High Concentration (Toxicity) cluster_1 Low Concentration (Efficacy) Compound_High This compound (High Dose) Off_Target Off-Target Protein (e.g., Ion Channel) Compound_High->Off_Target Binds Toxicity Adverse Effect Off_Target->Toxicity Compound_Low This compound (Low Dose) On_Target Therapeutic Target (e.g., MAO / LSD1) Compound_Low->On_Target Binds Selectively Efficacy Therapeutic Effect On_Target->Efficacy

Caption: Selective binding at therapeutic doses contributes to a wider therapeutic index.

For a compound like this compound, a wide TI would imply:

  • High Target Affinity: It binds strongly to its intended therapeutic target (e.g., MAO-B) at low concentrations.[19][20]

  • Low Off-Target Activity: It has weak affinity for other proteins, receptors, or enzymes that are known to cause toxicity. Higher concentrations are required before these off-target interactions occur.

Metabolic stability also plays a role. The cyclopropyl group can sometimes reduce susceptibility to oxidative metabolism, potentially leading to a more predictable pharmacokinetic profile.[21] However, it can also be a site of metabolic activation, a possibility that must be investigated during safety pharmacology studies.[21]

Conclusion and Strategic Outlook

The preclinical determination of the therapeutic index is a non-negotiable step in modern drug development. This guide provides a robust, scientifically grounded framework for evaluating this compound. A favorable therapeutic index, benchmarked against relevant comparators, would provide strong justification for advancing the compound into more extensive IND-enabling toxicology studies. Future research should also aim to confirm the precise molecular target and investigate potential metabolic liabilities to build a complete profile of this promising compound.

References

  • Gardarsdottir, H.
  • Shukla, R., et al. (2023). Monoamine Oxidase Inhibitors (MAOIs). StatPearls Publishing. Available at: [Link].

  • Remick, R. A. (1990). Monoamine Oxidase Inhibitors: Clinical Review. Canadian family physician Medecin de famille canadien, 36, 1151–1155. Available at: [Link].

  • Mayo Clinic. (2025). Monoamine oxidase inhibitors (MAOIs). Available at: [Link].

  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Available at: [Link].

  • Wikipedia. (2024). Monoamine oxidase inhibitor. Available at: [Link].

  • Wikipedia. (2024). Cyclopropylamine. Available at: [Link].

  • Pharmacy Freak. Advanced ED50, TD50, LD50 Calculator. Available at: [Link].

  • Padda, I. S., & Parmar, M. (2023). ED50. StatPearls Publishing. Available at: [Link].

  • Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. Available at: [Link].

  • Hypha Discovery. (2023). Metabolism of cyclopropyl groups. Available at: [Link].

  • Wikipedia. (2024). Therapeutic index. Available at: [Link].

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature reviews. Drug discovery, 11(10), 751–761. Available at: [Link].

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. Available at: [Link].

  • ToxTutor. Determining the safety of a Drug. Toxicology MSDT. Available at: [Link].

  • Taylor & Francis. ED50 – Knowledge and References. Available at: [Link].

  • National Cancer Institute. (2013). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link].

  • NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. Available at: [Link].

  • ACS Medicinal Chemistry Letters. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Publications. Available at: [Link].

  • Fregapane, M., et al. (2023). Bioequivalence, Drugs with Narrow Therapeutic Index and the Phenomenon of Biocreep: A Critical Analysis of the System for Generic Substitution. MDPI. Available at: [Link].

  • Jiang, W. (2022). Understanding generic narrow therapeutic index drugs. FDA. Available at: [Link].

Sources

Independent Verification of 1-(4-Methoxyphenyl)cyclopropanamine: A Comparative Guide to Synthesis and Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the structural motif of a cyclopropylamine fused to an aryl ring represents a valuable pharmacophore.[1] 1-(4-Methoxyphenyl)cyclopropanamine, in particular, serves as a key building block for a variety of biologically active molecules. Its rigid cyclopropyl scaffold introduces conformational constraint, which can be pivotal for enhancing binding affinity and selectivity to therapeutic targets. This guide provides a comprehensive, in-depth analysis of the synthesis and independent purity verification of this compound, offering a comparative perspective against structurally similar, commercially available alternatives.

I. Synthesis of this compound: The Kulinkovich-Szymoniak Approach

The synthesis of primary 1-arylcyclopropylamines has been elegantly addressed by the Kulinkovich-Szymoniak reaction. This method offers a direct and efficient route from readily available aryl nitriles, making it a preferred choice for both laboratory-scale synthesis and potential scale-up operations.[2][3]

A. The Chemistry Behind the Choice: Why the Kulinkovich-Szymoniak Reaction?

The Kulinkovich-Szymoniak reaction is a modification of the Kulinkovich reaction, which initially produces cyclopropanols from esters. The Szymoniak variation extends this chemistry to nitriles, yielding primary cyclopropylamines.[3][4] The reaction proceeds via the formation of a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide. This intermediate then reacts with the nitrile to form an azatitanacycle, which, upon treatment with a Lewis acid, rearranges to the desired cyclopropylamine.[2]

The choice of this reaction is underpinned by its tolerance to a range of functional groups on the aromatic nitrile, its relatively mild reaction conditions, and its directness in furnishing the primary amine functionality without the need for protecting groups.[5]

dot

Synthesis_Pathway cluster_reagents Reagents Anisonitrile Anisonitrile (4-Methoxybenzonitrile) Titanacyclopropane Titanacyclopropane Intermediate Anisonitrile->Titanacyclopropane 1. EtMgBr, Ti(O-iPr)4 Grignard EtMgBr (Ethylmagnesium Bromide) Titanium Ti(O-iPr)4 (Titanium Isopropoxide) Azatitanacycle Azatitanacycle Intermediate Titanacyclopropane->Azatitanacycle Reaction with Nitrile Product This compound Azatitanacycle->Product 2. BF3·OEt2 LewisAcid BF3·OEt2 (Boron Trifluoride Etherate)

Caption: Synthetic pathway for this compound via the Kulinkovich-Szymoniak reaction.

B. Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound based on the Kulinkovich-Szymoniak reaction.[2][3]

Materials:

  • Anisonitrile (4-methoxybenzonitrile)

  • Titanium(IV) isopropoxide (Ti(O-iPr)4)

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)

  • Boron trifluoride etherate (BF3·OEt2)

  • Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of anisonitrile (1.0 eq) and titanium(IV) isopropoxide (1.1 eq) in anhydrous THF under a nitrogen atmosphere.

  • Grignard Addition: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of ethylmagnesium bromide (2.2 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Lewis Acid Treatment: The reaction mixture is cooled to 0 °C in an ice bath, and boron trifluoride etherate (1.2 eq) is added dropwise. The mixture is then stirred at room temperature for an additional 1-2 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO3 solution. The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with Et2O. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with Et2O.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

II. Independent Purity Verification: A Multi-faceted Analytical Approach

Ensuring the purity of a synthesized compound is paramount for its use in research and development. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of the identity and purity of this compound. The validation of these analytical methods should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[6][7][8]

dot

Purity_Verification_Workflow Start Synthesized This compound NMR NMR Spectroscopy (1H, 13C) Start->NMR Structural Confirmation & Impurity Identification HPLC HPLC-UV/MS Start->HPLC Purity Determination & Quantification of Non-volatile Impurities GCMS GC-MS Start->GCMS Analysis of Volatile Impurities & Byproducts Elemental Elemental Analysis Start->Elemental Confirmation of Elemental Composition Purity_Assessment Comprehensive Purity Assessment NMR->Purity_Assessment HPLC->Purity_Assessment GCMS->Purity_Assessment Elemental->Purity_Assessment

Caption: A comprehensive workflow for the purity verification of this compound.

A. Potential Impurities and Their Origins

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. In the Kulinkovich-Szymoniak synthesis of this compound, the following impurities may arise:

  • Unreacted Starting Materials: Residual anisonitrile.

  • Reagent-derived Impurities: Impurities present in the commercial anisonitrile, Grignard reagent, or titanium alkoxide.[9][10]

  • Side-products of the Kulinkovich-Szymoniak Reaction:

    • Ketones: Formation of 1-(4-methoxyphenyl)propan-1-one can occur, especially in the absence of a Lewis acid.[2][3]

    • Tertiary Carbinamines: Over-addition of the Grignard reagent can lead to the formation of tertiary carbinamines.[2]

  • Degradation Products: The stability of anisonitrile and the final product under the reaction and work-up conditions should be considered.[11][12]

B. Analytical Methodologies for Purity Determination
Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Nuclear magnetic resonance of atomic nuclei.Structural confirmation, identification of impurities with distinct NMR signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity for minor impurities compared to chromatographic methods.
HPLC-UV/MS Differential partitioning between a stationary and mobile phase.Purity assessment, quantification of non-volatile impurities, molecular weight confirmation.High resolution and sensitivity, widely applicable.Requires a chromophore for UV detection; MS detection is more universal.
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation and identification of volatile and semi-volatile impurities and byproducts.Excellent for volatile compounds, provides structural information through mass fragmentation.Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, and N.Confirmation of the empirical formula.Provides fundamental information about the elemental composition.Does not provide information about isomeric impurities.
C. Detailed Experimental Protocols for Purity Analysis

1. High-Performance Liquid Chromatography (HPLC-UV/MS)

  • Objective: To determine the purity of this compound and quantify related substances.

  • Instrumentation: HPLC system with a UV detector and a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient Program: A suitable gradient to elute the main peak and any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 228 nm and MS in positive ion mode.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 300 °C) to elute a wide range of compounds.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

III. Comparative Analysis with Commercially Available Alternatives

For researchers considering this compound for their applications, it is valuable to compare it with commercially available, structurally related analogs. This comparison can inform decisions regarding structure-activity relationship (SAR) studies and the exploration of chemical space.

CompoundStructureKey FeaturesCommercial Availability
This compound This compoundMethoxy group provides electron-donating character and potential for hydrogen bonding.Available from various chemical suppliers.
1-Phenylcyclopropanamine 1-PhenylcyclopropanamineThe parent compound of the series, providing a baseline for SAR studies.Commercially available.[8][13]
1-(4-Chlorophenyl)cyclopropanamine 1-(4-Chlorophenyl)cyclopropanamineChloro substituent introduces electronic and steric changes, potentially altering biological activity.Commercially available.[6][14]
1-(4-Fluorophenyl)cyclopropanamine 1-(4-Fluorophenyl)cyclopropanamineFluoro group can enhance metabolic stability and binding affinity.Commercially available.[15][16]

The choice of analog will depend on the specific research goals. For instance, if exploring the electronic effects on biological activity is of interest, the chloro- and fluoro-substituted analogs would be excellent choices. 1-Phenylcyclopropanamine serves as a fundamental scaffold for initial screening and SAR development.

IV. Conclusion and Recommendations

The independent synthesis and rigorous purity verification of this compound are critical steps for its successful application in research and drug development. The Kulinkovich-Szymoniak reaction provides a reliable and efficient synthetic route. A multi-pronged analytical approach, incorporating NMR, HPLC-MS, and GC-MS, is essential for a comprehensive purity assessment, ensuring the integrity of subsequent experimental data. For researchers seeking to explore the chemical space around this scaffold, a comparative analysis with commercially available analogs offers a strategic advantage in designing and executing SAR studies. By adhering to the principles of sound synthetic chemistry and robust analytical validation, researchers can confidently utilize this compound and its analogs to advance their scientific endeavors.

V. References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • J&K Scientific LLC. 1-(4-Chlorophenyl)cyclopropanamine hydrochloride. (n.d.). Retrieved from [Link]

  • PubMed. (2009). Novel trans-2-aryl-cyclopropylamine analogues as potent and selective dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1644-1648.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • BuyersGuideChem. 1-(4-Chlorophenyl)-cyclopropanamine. (n.d.). Retrieved from [Link]

  • AMERICAN ELEMENTS. 1-Phenylcyclopropylamine. (n.d.). Retrieved from [Link]

  • SciELO. (2002). Degradation of acetonitrile residues using oxidation processes. Journal of the Brazilian Chemical Society, 13(6), 729-732.

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. (n.d.). Retrieved from [Link]

  • SynArchive. Kulinkovich Reaction. (n.d.). Retrieved from [Link]

  • ACS Publications. (2007). Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists. Journal of Medicinal Chemistry, 50(25), 6291-6294.

  • ACS Publications. (2015). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 58(14), 5419-5458.

  • Wikipedia. Kulinkovich reaction. (n.d.). Retrieved from [Link]

  • ResearchGate. (1970). Thermal degradation of copolymers of styrene and acrylonitrile. I. Preliminary investigation of changes in molecular weight and the formation of volatile products. European Polymer Journal, 6(10), 1405-1416.

  • Organic Syntheses. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 95, 289-307.

  • Dana Bioscience. 1-(4-Fluorophenyl)cyclopropane-1-carbaldehyde 250mg. (n.d.). Retrieved from [Link]

  • Google Patents. (2012). (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. Retrieved from

  • The Good Scents Company. para-anisyl nitrile. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. (n.d.). Retrieved from [Link]

  • PubChem. 1-Phenyl-cyclopropylamine. (n.d.). Retrieved from [Link]

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Retrieved from

  • PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. (n.d.). Retrieved from [Link]

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A Comparative Analysis of Conformational Rigidity: Cyclopropylamine vs. Its Linear Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern drug discovery, the strategic control of molecular conformation is a cornerstone of rational design. Pre-organizing a ligand into its bioactive conformation can significantly enhance binding affinity and selectivity, primarily by minimizing the entropic penalty upon binding to a biological target. The cyclopropyl group is a favored motif in medicinal chemistry for precisely this reason; it acts as a "conformational clamp," restricting the flexibility of aliphatic chains.[1] This guide provides an in-depth comparison of the conformational rigidity of cyclopropylamine against its more flexible linear chain analogs, n-propylamine and isopropylamine, supported by experimental and computational data.

The Principle of Conformational Restriction in Drug Design

A molecule's ability to rotate around its single bonds defines its conformational landscape—the collection of all possible three-dimensional shapes it can adopt. Flexible molecules exist as an equilibrium of multiple conformers. When such a molecule binds to a receptor, it must adopt a specific, "bioactive" conformation. The energetic cost of transitioning from a random solution-state conformation to this fixed, bound state is known as the entropic penalty. By introducing rigid structural elements, such as a cyclopropane ring, medicinal chemists can pre-pay this entropic cost. The molecule is locked into a limited set of conformations, increasing the probability of it being in the correct orientation for binding, which can translate to improved potency and a better defined structure-activity relationship (SAR).

Conformational Landscape Analysis

The conformational behavior of cyclopropylamine and its linear isomers is dictated by the rotational barriers around their C-C and C-N single bonds.

The defining feature of cyclopropylamine is its three-membered ring. The C-C bonds are locked within the ring, exhibiting significant angle strain and preventing any rotation.[2] Consequently, the molecule's conformational flexibility is reduced to a single primary axis: the rotation of the amino (-NH2) group around the C-N bond.

Studies using vibrational spectroscopy and quantum chemical calculations have characterized this rotation.[3][4] The potential energy profile for this rotation is relatively simple, with distinct energy minima corresponding to stable conformers. The inherent strain of the cyclopropane ring influences the electronic properties and rotational barrier of the attached amino group.[5] This high degree of rigidity makes cyclopropylamine a valuable building block for locking a specific vector of the amino group in space.

In stark contrast, n-propylamine (CH₃CH₂CH₂NH₂) possesses significant conformational freedom due to rotations around two key single bonds: C1-C2 and C2-N.[6] This flexibility gives rise to a complex potential energy surface with multiple stable conformers. High-resolution rotational spectroscopy combined with quantum-chemical calculations has identified as many as five distinct stable conformers for n-propylamine, with relative energies within a narrow range of just 2 kJ mol⁻¹.[7][8][9] The interconversion between these conformers is rapid at room temperature, meaning n-propylamine exists as a dynamic ensemble of shapes.

Isopropylamine ((CH₃)₂CHNH₂) represents an intermediate level of rigidity.[10][11] While it has more freedom than cyclopropylamine, the branching at the central carbon atom introduces steric hindrance that restricts rotation compared to its linear n-propyl isomer. Isopropylamine can exist in two primary conformational forms: trans and gauche.[7][8] Spectroscopic and computational studies have confirmed that the trans conformer is the most stable.[7][9] The presence of fewer, well-defined conformers makes it more constrained than n-propylamine but still significantly more flexible than cyclopropylamine.

Quantitative Comparison of Conformational Properties

The differences in conformational flexibility can be quantified by comparing the number of stable conformers and the energy barriers to rotation.

MoleculeKey Rotatable BondsNumber of Stable ConformersRotational Barrier (C-N bond)Key References
Cyclopropylamine C-N2 (gauche/trans-like)~3.3 kcal/mol (~13.8 kJ/mol)[5][12]
n-Propylamine C1-C2, C2-N5~2.5 - 4.5 kcal/mol (~10.5 - 18.8 kJ/mol)[7][8][9]
Isopropylamine C-N2~3.5 kcal/mol (~14.6 kJ/mol)[7][9][12]

Note: Rotational barriers can vary based on the computational method and experimental conditions. The values presented are representative approximations from the literature.

This data clearly illustrates the conformational constraining effect of the cyclopropyl ring. While n-propylamine samples a wide conformational space with five low-energy structures, cyclopropylamine and isopropylamine are largely restricted to two primary conformers. The true rigidity of cyclopropylamine, however, comes from the complete lack of rotation within its carbon skeleton.

Experimental and Computational Workflows

Determining the conformational landscape of these molecules relies on a synergy between experimental spectroscopy and theoretical calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria in solution.[13] For molecules with slow interconversion rates (on the NMR timescale), distinct signals for each conformer can be observed, particularly at low temperatures.

Step-by-Step Protocol for Variable Temperature (VT) NMR:

  • Sample Preparation: Dissolve a ~10-20 mg sample of the amine in a deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or CD₃OD).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts and coupling constants of the protons, especially those adjacent to the nitrogen.[14][15][16]

  • Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.

  • Coalescence Analysis: Observe the spectral changes. As the temperature decreases, the rapid interconversion between conformers slows. Broadened peaks may resolve into separate sets of signals corresponding to the individual conformers. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature.

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡), or the rotational energy barrier, from the coalescence temperature and the chemical shift difference between the signals of the distinct conformers.

Computational chemistry provides detailed insights into the structures, relative energies, and rotational barriers of conformers that can be difficult to isolate experimentally.[17]

Step-by-Step Protocol for Conformational Search:

  • Structure Building: Construct the 3D structure of the molecule (e.g., n-propylamine) using a molecular modeling program.

  • Potential Energy Scan: Identify the key rotatable bonds (dihedral angles). Perform a relaxed potential energy surface (PES) scan by rotating one dihedral angle systematically (e.g., in 15° increments) while allowing all other geometric parameters to optimize at each step. This is typically done with a computationally efficient method like Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G*).

  • Identify Minima: Analyze the resulting energy profile to identify the low-energy minima, which correspond to stable conformers.

  • Full Optimization and Frequency Calculation: Perform a full geometry optimization on each identified stable conformer using a higher level of theory (e.g., MP2/cc-pVTZ) for greater accuracy.[18] Follow this with a frequency calculation to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energies (ZPVE).

  • Transition State Search: To determine the rotational barrier, identify the highest energy point (the transition state) along the rotation path between two conformers and perform a transition state optimization. A subsequent frequency calculation should yield exactly one imaginary frequency corresponding to the rotation.

Visualizing Conformational Differences

The following diagrams illustrate the concepts discussed.

G cluster_0 Conformational Landscapes CPA Cyclopropylamine (Rigid) 1 Rotatable Bond\n~2 Conformers 1 Rotatable Bond ~2 Conformers CPA->1 Rotatable Bond\n~2 Conformers IPA Isopropylamine (Intermediate) IPA->1 Rotatable Bond\n~2 Conformers NPA n-Propylamine (Flexible) 2 Rotatable Bonds\n~5 Conformers 2 Rotatable Bonds ~5 Conformers NPA->2 Rotatable Bonds\n~5 Conformers G start Build 3D Structure pes Perform Relaxed PES Scan (DFT) start->pes minima Identify Energy Minima (Conformers) pes->minima opt Optimize Structures (High-Level Theory) minima->opt freq Frequency Calculation (Confirm Minima) opt->freq ts Locate Transition States freq->ts analysis Analyze Energies & Barriers ts->analysis

Caption: Workflow for computational conformational analysis.

Implications for Drug Development

The choice between incorporating a cyclopropylamine, isopropylamine, or n-propylamine moiety into a drug candidate has profound stereoelectronic and pharmacokinetic consequences.

  • Binding Affinity: The rigid cyclopropylamine can lock a molecule in its bioactive conformation, leading to higher binding affinity by reducing the entropic penalty of binding. This is a key reason for its prevalence in approved drugs like the hepatitis C treatment Simeprevir and the antibiotic Ciprofloxacin. [19]* Selectivity: By restricting the available conformational space, a rigid analog is less likely to bind to off-targets that may require a different conformation for interaction, potentially leading to improved selectivity and a better safety profile.

  • Metabolism: The strained C-H bonds of a cyclopropyl ring can alter metabolic pathways. While often robust to oxidation, cyclopropylamines can also be substrates for specific enzymes like cytochrome P450, sometimes leading to mechanism-based inhibition or the formation of reactive metabolites, as was implicated in the hepatotoxicity of the antibiotic trovafloxacin. [20] Conclusion:

The conformational rigidity imparted by the cyclopropane ring makes cyclopropylamine a distinct and powerful tool in drug design compared to its flexible linear analogs. While n-propylamine offers maximal flexibility to explore a binding pocket and isopropylamine provides an intermediate option, cyclopropylamine offers the ability to enforce a specific geometry. This comparative analysis demonstrates that the selection of such fundamental building blocks must be a deliberate decision, guided by a thorough understanding of their intrinsic conformational properties and supported by robust experimental and computational evaluation.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 1-(4-Methoxyphenyl)cyclopropanamine. As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including their final disposition. This document provides the essential procedural guidance necessary to manage this chemical's waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are designed to be self-validating, grounding every step in established safety principles and regulatory frameworks.

Hazard Profile and Essential Risk Assessment

The parent compound, cyclopropylamine, is recognized for its flammability, toxicity, and reactivity.[1] Amines, in general, are often corrosive and can cause severe skin burns and eye damage.[2][3][4][5] Therefore, it is imperative to treat this compound as:

  • Acutely Toxic: Harmful if swallowed or in contact with skin.[2][5]

  • Corrosive: Likely to cause severe skin burns and serious eye damage upon contact.[2][4][5] Permanent eye damage, including blindness, is a significant risk.[2]

  • Flammable: The presence of the cyclopropane ring and its potential as a liquid or vapor suggests a risk of flammability. All sources of ignition must be rigorously controlled during handling and disposal.[3][4][6]

  • Irritant: May cause respiratory irritation if inhaled.[1][7]

This initial risk assessment dictates that all waste containing this compound must be classified and handled as hazardous chemical waste. Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[8][9]

Pre-Disposal Protocol: Waste Characterization and Segregation

Before disposal begins, a systematic approach to waste characterization is essential. This aligns with the first step in the U.S. Environmental Protection Agency's (EPA) hazardous waste management regulations under the Resource Conservation and Recovery Act (RCRA).[10]

Step 1: Identify the Waste Stream Determine if the waste is the pure compound, a dilute solution, or contaminated materials (e.g., gloves, pipette tips, glassware). Each stream has specific handling requirements.

Step 2: Segregate at the Source Proper segregation prevents dangerous chemical reactions and simplifies the disposal process.

  • Solid Waste: Collect contaminated items like gloves, bench paper, and empty vials in a dedicated, clearly labeled hazardous waste bag.

  • Liquid Waste: Collect all liquid residues, including reaction quench solutions and rinsates, in a designated, compatible hazardous waste container.

  • Sharps Waste: Needles, scalpels, or broken glass contaminated with the compound must be placed in a labeled, puncture-proof sharps container.[9]

Causality: Segregating waste at the point of generation is a cornerstone of laboratory safety. Mixing incompatible waste streams, such as acidic solutions with this basic amine, can generate heat or toxic gases. Furthermore, separating halogenated and non-halogenated solvent waste is often required by disposal facilities.[9]

Personal Protective Equipment (PPE) & Engineering Controls

Given the compound's hazard profile, stringent protective measures are mandatory during all handling and disposal operations.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves. Inspect before use and use proper removal technique.[4]To prevent skin contact, which can cause severe burns and toxic effects.[2]
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[4]To protect against splashes that can cause permanent eye damage.[2][3]
Body Protection Flame-retardant lab coat. A chemical-resistant apron (PVC) for larger quantities.[4][11]To protect skin from contamination and potential burns.
Engineering Control Chemical Fume HoodAll handling and preparation for disposal must occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[1][6]

Step-by-Step Disposal Procedures

The following protocols provide a direct, operational workflow for managing waste generated from this compound.

Protocol 4.1: Disposal of Contaminated Solid Waste (Gloves, Wipes, etc.)
  • Container Selection: Use a heavy-duty plastic bag (never a biohazard bag) designated for solid chemical waste.[9] Place this bag within a rigid, secondary container with a secure lid.

  • Waste Collection: Place all contaminated, non-sharp solid items directly into the bag.

  • Labeling: Once the bag is three-quarters full, seal it securely. Attach a completed Hazardous Waste Label. The label must clearly state "Hazardous Waste," list all chemical constituents (including this compound and any solvents), and specify the approximate quantities.[9]

  • Storage & Pickup: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA). Arrange for pickup by your institution's Environmental Health & Safety (EHS) office.

Protocol 4.2: Disposal of Liquid Waste
  • Container Selection: Use a chemically compatible, shatter-resistant container (e.g., polyethylene) with a screw-top cap. Ensure the container is appropriate for flammable liquids.

  • Waste Collection: Using a funnel, carefully pour the liquid waste into the container. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Grounding: When transferring larger volumes of flammable liquids, the container and receiving equipment should be grounded and bonded to prevent static discharge.[2][3][6] Use only non-sparking tools.[3][6]

  • Labeling & Storage: Securely cap the container immediately after adding waste. Complete and affix a Hazardous Waste Label. Store the container in secondary containment within your SAA, away from heat or ignition sources.[6][11]

  • Final Disposal: The ultimate disposal of this liquid waste must be conducted by a licensed hazardous waste treatment, storage, and disposal facility (TSDF), typically through high-temperature incineration.[8] This process is managed by your EHS office.

Protocol 4.3: Decontamination of Glassware
  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual this compound. This initial rinsate is hazardous and MUST be collected as liquid waste as described in Protocol 4.2.

  • Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water.

  • Final Disposal of Empty Containers: A thoroughly triple-rinsed container can often be disposed of as non-hazardous waste (e.g., in a designated glass disposal box).[8][9] However, you must obliterate or completely deface the original chemical label before doing so.[9]

Emergency Procedures: Spills and Exposures

Spill Response
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Eliminate all sources of ignition.[4][6]

  • Contain: If the spill is small and you are trained to handle it, contain the spill using a non-combustible absorbent material like vermiculite or sand.[6] Do not use combustible materials like paper towels.

  • Clean-Up: Wearing full PPE, carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.[3]

  • Report: Report the spill to your EHS office immediately. For large spills, call emergency services.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water and seek immediate medical attention.[2][5]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][5] Seek immediate medical attention.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Final Disposition start Waste Generated Containing This compound identify Identify Waste Type start->identify liquid Liquid Waste (Pure, Solutions, Rinsate) identify->liquid Liquid solid Solid Waste (Gloves, Wipes, Vials) identify->solid Solid (Non-Sharp) sharps Contaminated Sharps (Needles, Broken Glass) identify->sharps Sharp container_l Collect in Capped, Compatible Container liquid->container_l container_s Collect in Labeled Waste Bag/Pail solid->container_s container_sh Collect in Puncture-Proof Sharps Container sharps->container_sh label_waste Affix Hazardous Waste Label (List all constituents) container_l->label_waste container_s->label_waste container_sh->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store pickup Arrange Pickup by EHS for Incineration store->pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Methoxyphenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. However, the novel nature of these compounds, such as 1-(4-Methoxyphenyl)cyclopropanamine, necessitates a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a deep trust with our scientific community by providing value that extends beyond the product itself.

Hazard Profile: An Evidence-Based Assessment

While a specific, peer-reviewed Safety Data Sheet (SDS) for this compound is not broadly available, we can establish a reliable safety profile by analyzing structurally related compounds. Amines, particularly cyclic amines, can be corrosive and readily absorbed through the skin.[1] The methoxyphenyl group is common in pharmaceuticals, but the overall profile suggests a compound that demands careful handling.

Based on data from similar structures, the primary hazards are anticipated to be:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[1][2][3][4]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][4]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[1][2][3][5]

  • Potential for Allergic Skin Reaction: Some amine compounds can be skin sensitizers.[5][6]

These hazards form the basis for the stringent PPE and handling protocols outlined below.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a requirement but a critical control measure tailored to the specific task. The following table summarizes the minimum PPE for handling this compound.

Task/Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical-resistant gloves (Nitrile, Neoprene). Change immediately if contaminated.Chemical safety goggles (meeting EU Standard EN166 or OSHA 29 CFR 1910.133).[2][7]Fully-buttoned, fire-resistant lab coat.[8]Recommended to handle in a ventilated enclosure (fume hood). If not possible, an N95-rated respirator is a minimum.[8]
Preparing Solutions Double-gloving (Nitrile) is recommended to protect against potential seepage during extended handling.Chemical safety goggles and a full-face shield to protect against splashes.[9][10]Chemical-resistant apron over a fire-resistant lab coat.All solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Transferring Solutions Chemical-resistant gloves (Nitrile).Chemical safety goggles.Fully-buttoned, fire-resistant lab coat.Work should be conducted in a well-ventilated area, preferably within a fume hood.[2]
Cleaning & Disposal Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).Chemical safety goggles and a full-face shield.Chemical-resistant apron or coveralls.Dependent on the scale of waste, but generally performed in a well-ventilated area.

Safe Handling Protocol: Preparing a 100 mM Solution in DMSO

This protocol provides a step-by-step methodology for a common laboratory task. The logic behind each step is crucial for understanding and adapting the procedure to other contexts.

Objective: To safely prepare 10 mL of a 100 mM stock solution of this compound (MW: 163.23 g/mol ) in DMSO.

Required Materials:

  • This compound solid

  • Anhydrous DMSO

  • 15 mL conical tube

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Appropriate PPE (See Table above)

Procedure:

  • Pre-Operation Safety Check:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Confirm that an eyewash station and safety shower are accessible and unobstructed.[2][3]

    • Don all required PPE: safety goggles, face shield, lab coat, and nitrile gloves.

  • Weighing the Compound:

    • Action: Tare a clean weigh boat on the analytical balance inside the fume hood. Carefully weigh out 163.23 mg of this compound.

    • Causality: Performing this step inside a fume hood contains any fine powder, preventing inhalation and contamination of the general lab space.

  • Transfer and Dissolution:

    • Action: Carefully transfer the weighed solid into the 15 mL conical tube. Add 10 mL of anhydrous DMSO to the tube.

    • Causality: The wide opening of the conical tube minimizes the risk of spilling the solid during transfer.

  • Mixing:

    • Action: Cap the tube securely and vortex until the solid is completely dissolved.

    • Causality: A secure cap is essential to prevent aerosol generation during vortexing. Visually inspect for complete dissolution to ensure an accurate final concentration.

  • Labeling and Storage:

    • Action: Clearly label the tube with the compound name, concentration (100 mM), solvent (DMSO), date, and your initials. Store in a designated, locked-up location as per your institution's policy.[1][2]

    • Causality: Proper labeling prevents accidental misuse and ensures chemical traceability. Secure storage is a regulatory requirement for many research compounds.

  • Post-Operation Cleanup:

    • Action: Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container. Clean the spatula thoroughly with an appropriate solvent. Remove outer gloves and dispose of them in the chemical waste.

    • Causality: Segregating waste at the source is critical for safe and compliant disposal.

Spill and Emergency Protocol

Immediate and correct response to a spill is critical. The following workflow outlines the necessary steps for a small, manageable spill (less than 100 mL) of a solution containing this compound.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Isolate Area start->alert Immediate Action ppe Don Additional PPE (Apron, Double Gloves, Face Shield) alert->ppe contain Contain Spill (Use absorbent pads around the spill) ppe->contain neutralize Neutralize & Absorb (Cover with appropriate absorbent material) contain->neutralize collect Collect Waste (Use non-sparking tools) neutralize->collect clean Clean & Decontaminate (Wipe area with soap & water) collect->clean dispose Dispose of Waste (Seal in labeled bag/container for hazardous waste) clean->dispose end Report Incident dispose->end

Caption: Workflow for handling a small chemical spill.

First Aid:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation or a burn occurs, seek immediate medical attention.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[2][3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][2][3]

Waste Disposal Plan

Proper disposal is the final, critical step in the chemical handling lifecycle. All waste generated from handling this compound is considered hazardous.

Operational Plan:

  • Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and unused solid compound.

    • Liquid Waste: Unused solutions and solvent rinses. Do not mix with incompatible waste streams (e.g., strong oxidizers).[7]

  • Container Management:

    • Use appropriate, sealable containers, preferably plastic for liquid waste.[11]

    • Keep waste containers closed at all times except when adding waste.[11]

    • Store waste containers in a designated "Satellite Accumulation Area" within the lab.[11]

  • Disposal Procedure:

    • Once a waste container is full, complete a hazardous waste pickup tag as required by your institution's Environmental Health and Safety (EH&S) department.

    • Do not dispose of this chemical down the drain or in regular trash.[12][13] The material should be disposed of by a licensed chemical destruction plant or through controlled incineration.[12]

References

  • Safety Data Sheet. (n.d.). Corrosive Liquid Formulation.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Safety Data Sheet. (2025, December 26). (S)-(-)-1-(4-Methoxyphenyl)ethylamine.
  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. Retrieved from [Link]

  • Airgas. (n.d.). Safety Data Sheet for Cyclopropane.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PubChem. (n.d.). 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.